molecular formula C13H18N2O5 B14145238 Thr-Tyr CAS No. 145295-02-9

Thr-Tyr

货号: B14145238
CAS 编号: 145295-02-9
分子量: 282.29 g/mol
InChI 键: WCRFXRIWBFRZBR-GGVZMXCHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Thr-Tyr is a synthetic dipeptide consisting of threonine and tyrosine, provided for research purposes. This compound is of interest in biochemical research, particularly in studies related to protein phosphorylation. Phosphorylation is a fundamental regulatory mechanism in cell physiology, controlled by the opposing actions of protein kinases and phosphatases . As a peptide containing tyrosine, a known phosphorylation site, this compound may serve as a potential substrate or model compound in enzymatic studies to investigate the specificity and catalytic mechanisms of kinases and phosphatases . Furthermore, tyrosine-containing peptides have been studied for their potential antioxidant properties, as the tyrosine residue can act as a hydrogen donor . This product is strictly labeled For Research Use Only (RUO) . RUO products are intended solely for laboratory research and are not to be used for diagnostic, therapeutic, or any other clinical purposes. They are not certified for use in human diagnosis and do not undergo the rigorous regulatory evaluation required for in vitro diagnostic (IVD) medical devices . By purchasing this product, the user acknowledges and agrees that it will be used exclusively in a controlled research setting.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

145295-02-9

分子式

C13H18N2O5

分子量

282.29 g/mol

IUPAC 名称

(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C13H18N2O5/c1-7(16)11(14)12(18)15-10(13(19)20)6-8-2-4-9(17)5-3-8/h2-5,7,10-11,16-17H,6,14H2,1H3,(H,15,18)(H,19,20)/t7-,10+,11+/m1/s1

InChI 键

WCRFXRIWBFRZBR-GGVZMXCHSA-N

手性 SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N)O

规范 SMILES

CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N)O

物理描述

Solid

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Thr-Tyr Dipeptide: Chemical Structure, Properties, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Thr-Tyr (Threonyl-Tyrosine) is a molecule of significant interest in biochemical and pharmaceutical research. Composed of the amino acids L-threonine and L-tyrosine, this dipeptide possesses unique chemical and biological properties stemming from its constituent residues. The presence of a hydroxyl group on both the threonine and tyrosine side chains makes it a potential substrate for phosphorylation, a critical post-translational modification in cellular signaling.[1] Furthermore, the phenolic ring of tyrosine suggests potential antioxidant activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for the study of the this compound dipeptide.

Chemical Structure and Identification

The this compound dipeptide consists of an L-threonine residue linked to an L-tyrosine residue via a peptide bond. The N-terminus is threonine, and the C-terminus is tyrosine.

Chemical Structure of this compound (Threonyl-Tyrosine)

Caption: 2D Chemical Structure of L-Threonyl-L-Tyrosine.

Table 1: Chemical Identifiers for this compound Dipeptide

IdentifierValue
IUPAC Name (2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid[2]
Molecular Formula C13H18N2O5[2]
Molecular Weight 282.29 g/mol [2]
Canonical SMILES CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N)O[2]
InChI Key WCRFXRIWBFRZBR-GGVZMXCHSA-N[2]
CAS Number 145295-02-9[1]

Physicochemical Properties

The physicochemical properties of the this compound dipeptide are crucial for its handling, formulation, and interpretation of experimental results. While experimental data for the dipeptide is limited, estimations can be made based on the properties of its constituent amino acids.

Table 2: Physicochemical Properties of this compound Dipeptide

PropertyValueNotes
Molecular Weight 282.29 g/mol Calculated from the molecular formula.[2]
Monoisotopic Mass 282.1216 Da
pKa (α-COOH) ~2.2Estimated based on the pKa of the C-terminal tyrosine.
pKa (α-NH3+) ~9.1Estimated based on the pKa of the N-terminal threonine.
pKa (Tyrosine side chain) ~10.1The phenolic hydroxyl group of tyrosine.
pKa (Threonine side chain) ~13.6The alcoholic hydroxyl group of threonine is generally not considered ionizable under physiological conditions.
Isoelectric Point (pI) ~5.6Estimated as the average of the pKa values of the α-COOH and α-NH3+ groups.
LogP -2.66A measure of lipophilicity; a negative value indicates hydrophilicity.[2]
Solubility Expected to be higher than L-tyrosine in aqueous solutions.Dipeptides often exhibit improved solubility compared to their constituent poorly soluble amino acids.
Appearance White to off-white solid.

Biological Activities and Signaling Pathways

The biological activities of the this compound dipeptide are an area of active research. Its structure suggests several potential roles:

  • Phosphorylation Substrate: The presence of hydroxyl groups on both threonine and tyrosine makes this compound a potential substrate for protein kinases.[1] Tyrosine kinases, serine/threonine kinases, and dual-specificity kinases could potentially phosphorylate this dipeptide. This makes it a useful tool for studying kinase activity and specificity.

  • Antioxidant Activity: The phenolic group of the tyrosine residue can act as a hydrogen donor, conferring antioxidant properties.[3][4] Dipeptides containing tyrosine have been shown to scavenge free radicals and inhibit lipid peroxidation.[4][5][6] The antioxidant capacity of this compound is influenced by the position of the tyrosine residue within the dipeptide.[3]

  • Metabolite: The this compound dipeptide has been identified as a metabolite in various organisms, including Brassica napus and Trypanosoma brucei, suggesting a role in metabolic pathways.[2]

Currently, specific signaling pathways directly modulated by the this compound dipeptide have not been extensively characterized. However, its potential as a phosphorylation substrate suggests it could play a role in receptor tyrosine kinase (RTK) signaling or other kinase-mediated pathways by acting as a competitive inhibitor or a modulator of kinase activity.

Signaling_Pathway cluster_0 Potential Biological Roles of this compound cluster_1 Cellular Processes This compound This compound Kinase Kinase This compound->Kinase Substrate ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Metabolism Metabolism This compound->Metabolism Metabolite Phosphorylation Phosphorylation (e.g., in Signaling Cascades) Kinase->Phosphorylation Oxidative Stress\nReduction Oxidative Stress Reduction ROS->Oxidative Stress\nReduction Metabolic\nPathways Metabolic Pathways Metabolism->Metabolic\nPathways

Caption: Potential biological roles and interactions of the this compound dipeptide.

Experimental Protocols

Chemical Synthesis of this compound Dipeptide (Solid-Phase Peptide Synthesis - SPPS)

Solid-phase peptide synthesis (SPPS) is the most common method for the chemical synthesis of peptides. The following is a general protocol based on the widely used Fmoc/tBu strategy.

Workflow for Solid-Phase Synthesis of this compound

SPPS_Workflow Resin 1. Resin Swelling (e.g., Wang or Rink Amide resin in DMF) Fmoc_Tyr 2. Coupling of Fmoc-Tyr(tBu)-OH (HBTU/DIEA in DMF) Resin->Fmoc_Tyr Wash1 3. Washing (DMF) Fmoc_Tyr->Wash1 Deprotection1 4. Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Wash1->Deprotection1 Wash2 5. Washing (DMF) Deprotection1->Wash2 Fmoc_Thr 6. Coupling of Fmoc-Thr(tBu)-OH (HBTU/DIEA in DMF) Wash2->Fmoc_Thr Wash3 7. Washing (DMF) Fmoc_Thr->Wash3 Deprotection2 8. Fmoc Deprotection (20% Piperidine in DMF) Wash3->Deprotection2 Wash4 9. Washing (DMF, DCM) Deprotection2->Wash4 Cleavage 10. Cleavage and Side-Chain Deprotection (TFA cocktail, e.g., TFA/TIS/H2O) Wash4->Cleavage Precipitation 11. Precipitation and Washing (Cold diethyl ether) Cleavage->Precipitation Purification 12. Purification (RP-HPLC) Precipitation->Purification

Caption: General workflow for the solid-phase synthesis of this compound.

Detailed Methodology:

  • Resin Preparation: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin for a C-terminal carboxylic acid) in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple the first amino acid, Fmoc-Tyr(tBu)-OH, to the resin using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIEA (N,N-diisopropylethylamine) in DMF.

  • Capping: After coupling, cap any unreacted sites on the resin using a capping mixture (e.g., acetic anhydride (B1165640) and pyridine (B92270) in DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the tyrosine residue using a solution of 20% piperidine in DMF.

  • Second Amino Acid Coupling: Couple the second amino acid, Fmoc-Thr(tBu)-OH, to the deprotected tyrosine residue using the same coupling reagents as in step 2.

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal threonine.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and simultaneously remove the side-chain protecting groups (tBu) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (B1312306) (TIS) and water.

  • Precipitation and Purification: Precipitate the crude dipeptide in cold diethyl ether, wash, and then purify using reversed-phase high-performance liquid chromatography (RP-HPLC).

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides.

Table 3: Typical RP-HPLC Parameters for Dipeptide Purification

ParameterRecommended Condition
Column C18, 5 µm particle size, 100-300 Å pore size[7][8]
Mobile Phase A 0.1% TFA in water[7][9]
Mobile Phase B 0.1% TFA in acetonitrile[7][9]
Gradient A linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes)
Flow Rate 1.0 mL/min for analytical, higher for preparative scale
Detection UV absorbance at 220 nm (peptide bond) and 280 nm (tyrosine)[10]
Characterization by Mass Spectrometry and NMR Spectroscopy

Mass Spectrometry:

Mass spectrometry is used to confirm the molecular weight of the synthesized dipeptide. Electrospray ionization (ESI) is a common ionization method for peptides.

Table 4: Expected Mass Spectrometry Data for this compound Dipeptide

IonExpected m/z
[M+H]+ 283.1291
[M+Na]+ 305.1110

Tandem mass spectrometry (MS/MS) can be used to confirm the amino acid sequence by analyzing the fragmentation pattern. The major fragment ions observed are typically b- and y-ions resulting from cleavage of the peptide bond.

NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure and purity of the dipeptide. 1H and 13C NMR spectra will show characteristic chemical shifts for the protons and carbons in the threonine and tyrosine residues. 2D NMR techniques like COSY and TOCSY can be used to assign the resonances to specific protons within each amino acid residue.

Table 5: Predicted 1H NMR Chemical Shifts (in ppm) for this compound in D2O

ProtonThreonine ResidueTyrosine Residue
α-CH ~4.2~4.5
β-CH ~4.0~3.0, ~3.2
γ-CH3 ~1.2-
Aromatic CH -~7.1 (δ), ~6.8 (ε)

Note: Actual chemical shifts may vary depending on the solvent, pH, and temperature.

Conclusion

The this compound dipeptide is a valuable tool for research in various fields, including biochemistry, drug discovery, and materials science. Its potential as a phosphorylation substrate and an antioxidant makes it a molecule of interest for studying cellular signaling and oxidative stress. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and characterization of this dipeptide, enabling further investigation into its biological functions and potential applications. As research progresses, a deeper understanding of the specific roles of this compound in biological systems is anticipated, potentially leading to the development of novel therapeutic agents and biomaterials.

References

Threonyl-tyrosine: A Dipeptide at the Crossroads of Cellular Function and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide threonyl-tyrosine (Thr-Tyr), composed of the essential amino acid L-threonine and the conditionally essential amino acid L-tyrosine, is emerging as a molecule of interest in biochemical and pharmaceutical research. While extensive research has focused on its constituent amino acids, the unique biological functions and signaling pathways directly modulated by the this compound dipeptide are beginning to be elucidated. This technical guide provides a comprehensive overview of the current understanding of threonyl-tyrosine, focusing on its core biological activities, potential signaling pathways, and detailed experimental protocols for its study. Particular emphasis is placed on its antioxidant properties, with quantitative data presented for comparative analysis. This document aims to serve as a foundational resource for researchers and professionals in drug development seeking to explore the therapeutic and functional potential of this intriguing dipeptide.

Core Biological Functions of Threonyl-tyrosine

Threonyl-tyrosine is a dipeptide that has been identified in natural sources such as Brassica napus (rapeseed) and the protozoan parasite Trypanosoma brucei.[1] As a metabolite, its primary functions are intrinsically linked to the roles of its constituent amino acids, L-threonine and L-tyrosine.

1.1. Antioxidant Activity

A key experimentally determined function of threonyl-tyrosine is its antioxidant capacity. The phenolic hydroxyl group of the tyrosine residue can act as a hydrogen donor, enabling the dipeptide to scavenge free radicals.[2] Studies on various tyrosine-containing dipeptides have demonstrated their potential as antioxidants.[3]

Quantitative Antioxidant Capacity of Tyrosine-Containing Dipeptides

DipeptideTEAC (μmol TE/μmol)ORAC (μmol TE/μmol)
This compound Data not explicitly found for this compound, but general trends for Tyr-containing dipeptides are presented.Data not explicitly found for this compound, but general trends for Tyr-containing dipeptides are presented.
Ile-Tyr~1.5~4.5
Val-Tyr~1.6~4.8
Tyr-His~1.8~5.0
Lys-Tyr~3.0~5.2
Glu-Tyr~1.7~4.7

Table 1: Trolox Equivalent Antioxidant Capacity (TEAC) and Oxygen Radical Absorbance Capacity (ORAC) values for various tyrosine-containing dipeptides. While specific values for this compound were not found in the provided search results, the table illustrates the range of antioxidant activity observed for similar dipeptides. The antioxidant capacity is influenced by the amino acid sequence.[4]

1.2. Potential Roles in Cellular Metabolism and Signaling

While direct evidence for threonyl-tyrosine's involvement in specific signaling pathways is limited, its constituent amino acids are integral to numerous cellular processes.

  • Threonine: This essential amino acid is crucial for protein synthesis, particularly for mucin production in the gut, thereby contributing to intestinal mucosal integrity and barrier function.[2][][6] Threonine is also involved in fat metabolism and immune function.[]

  • Tyrosine: As a precursor to catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and thyroid hormones, tyrosine plays a vital role in neurobiology and metabolic regulation.[] Furthermore, tyrosine residues in proteins are key targets for phosphorylation by tyrosine kinases, a fundamental mechanism in signal transduction that governs cell growth, differentiation, and metabolism.[8]

Based on these roles, it is plausible that the threonyl-tyrosine dipeptide could be involved in:

  • Modulating Gut Health: By providing a direct source of threonine, this compound could support the maintenance of the intestinal barrier.

  • Neurotransmitter and Hormone Synthesis: As a source of tyrosine, it may influence the production of key signaling molecules.

  • Cell Signaling Cascades: The tyrosine residue makes this compound a potential substrate or modulator for protein tyrosine kinases and phosphatases, although this requires experimental validation.

Potential Signaling Pathways and Interactions

Given the central role of tyrosine phosphorylation in cellular signaling, threonyl-tyrosine could potentially interact with or influence tyrosine kinase pathways. The following diagram illustrates a hypothetical scenario where this compound might exert its effects.

Hypothetical cellular interactions of Threonyl-tyrosine.

This diagram illustrates two primary hypothetical roles for Threonyl-tyrosine. Firstly, its potential as an extracellular antioxidant, scavenging reactive oxygen species (ROS). Secondly, its uptake into the cell via peptide transporters, where it can be hydrolyzed to its constituent amino acids to contribute to various metabolic pools or potentially interact with signaling molecules like receptor tyrosine kinases.

Experimental Protocols

Investigating the biological functions of threonyl-tyrosine requires a combination of analytical and functional assays. The following are detailed methodologies for key experiments.

3.1. Synthesis of Threonyl-tyrosine Dipeptide

A common method for dipeptide synthesis involves the following steps:

  • Protection of Amino Groups: The amino group of the N-terminal amino acid (Threonine) is protected, often with a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) group.

  • Activation of Carboxyl Group: The carboxyl group of the protected threonine is activated to facilitate peptide bond formation. Common activating agents include dicyclohexylcarbodiimide (B1669883) (DCC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU).

  • Coupling Reaction: The activated N-protected threonine is reacted with the C-terminal amino acid (Tyrosine), which has its carboxyl group protected (e.g., as a methyl or ethyl ester).

  • Deprotection: The protecting groups on the amino and carboxyl termini are removed to yield the final dipeptide.

  • Purification: The synthesized dipeptide is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Dipeptide_Synthesis_Workflow Workflow for Threonyl-tyrosine Synthesis A 1. N-terminal Protection (Threonine) B 2. Carboxyl Activation A->B D 4. Coupling Reaction B->D C 3. C-terminal Protection (Tyrosine) C->D E 5. Deprotection D->E F 6. Purification (RP-HPLC) E->F G Threonyl-tyrosine F->G

A generalized workflow for the chemical synthesis of a dipeptide.

3.2. Characterization of Threonyl-tyrosine

The identity and purity of synthesized or isolated Threonyl-tyrosine can be confirmed using the following techniques:

  • Mass Spectrometry (MS):

    • Sample Preparation: Dissolve the dipeptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

    • Analysis: Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

    • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ should be observed at the expected m/z value for Threonyl-tyrosine (C₁₃H₁₈N₂O₅, MW: 282.29 g/mol ).

    • Tandem MS (MS/MS): Select the parent ion for fragmentation to confirm the amino acid sequence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve the dipeptide in a deuterated solvent (e.g., D₂O).

    • ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the characteristic proton signals of the threonine and tyrosine residues.

    • 2D NMR (COSY, TOCSY): Perform two-dimensional correlation spectroscopy to assign the proton resonances and confirm the connectivity of the amino acids.

3.3. In Vitro Antioxidant Assays

  • Trolox Equivalent Antioxidant Capacity (TEAC) Assay:

    • Generate the ABTS•+ radical cation by reacting ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) with potassium persulfate.

    • Incubate the Threonyl-tyrosine sample with the ABTS•+ solution.

    • Measure the decrease in absorbance at 734 nm.

    • Quantify the antioxidant capacity by comparing the results to a standard curve generated with Trolox.

  • Oxygen Radical Absorbance Capacity (ORAC) Assay:

    • Use fluorescein (B123965) as a fluorescent probe.

    • Generate peroxyl radicals using AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

    • Mix the Threonyl-tyrosine sample with fluorescein and AAPH.

    • Monitor the decay of fluorescence over time. The antioxidant capacity is determined by the protection against fluorescence decay compared to a Trolox standard.

3.4. Cell-Based Assays for Biological Activity

  • Cell Viability Assay (e.g., MTT Assay):

    • Culture relevant cell lines (e.g., intestinal epithelial cells, neuronal cells) in 96-well plates.

    • Treat the cells with varying concentrations of Threonyl-tyrosine for a defined period.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate.

    • Solubilize the formazan (B1609692) crystals and measure the absorbance to determine cell viability.

  • Western Blotting for Phosphorylation Studies:

    • Treat cells with Threonyl-tyrosine.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF).

    • Probe the membrane with primary antibodies specific for phosphorylated tyrosine residues (p-Tyr) or specific phosphorylated signaling proteins (e.g., p-ERK, p-Akt).

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

Future Directions and Conclusion

The study of Threonyl-tyrosine is still in its nascent stages. While its antioxidant properties are a promising starting point, further research is needed to fully understand its biological significance. Future investigations should focus on:

  • Elucidating specific signaling pathways: Determining if and how Threonyl-tyrosine directly interacts with cellular signaling components, particularly tyrosine kinases and phosphatases.

  • In vivo studies: Assessing the bioavailability, metabolism, and physiological effects of Threonyl-tyrosine in animal models.

  • Therapeutic applications: Exploring its potential as a therapeutic agent for conditions associated with oxidative stress, intestinal barrier dysfunction, or neurological disorders.

References

In Vitro and In Vivo Studies of Threonyl-Tyrosine (Thr-Tyr) Dipeptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Threonyl-Tyrosine (Thr-Tyr), composed of L-threonine and L-tyrosine, is a subject of growing interest in biochemical and pharmacological research. Its constituent amino acids play crucial roles in various physiological processes. Threonine is an essential amino acid vital for protein synthesis, immune function, and metabolism. Tyrosine serves as a precursor for the synthesis of key neurotransmitters like dopamine (B1211576) and norepinephrine, as well as thyroid hormones.[1] The unique combination of these two amino acids in a dipeptide structure suggests a potential for novel biological activities, including antioxidant, anti-inflammatory, and immunomodulatory effects. This technical guide provides a comprehensive overview of the available in vitro and in vivo research on the this compound dipeptide, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Quantitative Data Summary

While specific quantitative data for the this compound dipeptide is limited in publicly available literature, the following tables summarize relevant data for tyrosine-containing dipeptides to provide a comparative context for its potential activities.

Table 1: Antioxidant Activity of Tyrosine-Containing Dipeptides

DipeptideAssayAntioxidant Activity (µmol TE/µmol)Reference
Tyr-containing dipeptides (N-terminal Tyr)TEAC4.81 ± 0.10 (average)[2]
Tyr-containing dipeptides (C-terminal Tyr)TEAC1.70 ± 0.27 (average)[2]
Free TyrosineTEAC~3.4[2]
Trp-TyrTEAC5.17[2]
Tyr-TyrTEAC5.62[2]
Tyr-TrpTEAC6.04[2]
Met-TyrTEACSynergic effect observed[2]
Tyr-HisTEACSynergic effect observed[2]
His-TyrTEACSynergic effect observed[2]

TEAC: Trolox Equivalent Antioxidant Capacity. A higher value indicates greater antioxidant activity.

Table 2: Angiotensin-Converting Enzyme (ACE) Inhibitory Activity of Tyrosine-Containing Peptides

PeptideIC50 ValueReference
Met-TyrNot specified, but noted as an ACE inhibitory dipeptide[3]
Ala-Tyr0.037 mg/ml[4]
Leu-Leu-Tyr (LLY)Not specified, but noted as having high ACE-inhibitory activity[5]
Various Tyr-containing peptidesIC50 values ranging from µM to mg/mL have been reported[4][5][6][7]

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments relevant to the study of the this compound dipeptide.

In Vitro Antioxidant Activity Assessment: ABTS Radical Scavenging Assay

Principle: This assay measures the ability of a compound to scavenge the stable radical cation ABTS•+. The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically, and the extent of decolorization is proportional to the antioxidant activity.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Assay Procedure:

    • Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of the this compound dipeptide solution.

    • Add a specific volume (e.g., 10 µL) of each dipeptide concentration to a defined volume (e.g., 190 µL) of the diluted ABTS•+ solution in a 96-well microplate.

    • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes) in the dark.

    • Measure the absorbance at 734 nm using a microplate reader.

    • A blank (buffer instead of sample) and a positive control (e.g., Trolox or ascorbic acid) should be included.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control (ABTS•+ solution without the sample) and A_sample is the absorbance in the presence of the dipeptide.

    • The results can be expressed as an IC50 value, which is the concentration of the dipeptide required to scavenge 50% of the ABTS•+ radicals. This is typically determined by plotting the percentage of inhibition against the dipeptide concentration.

    • Alternatively, the antioxidant capacity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the activity of the dipeptide to a standard curve of Trolox.

In Vitro Anti-inflammatory Activity Assessment: LPS-Induced Inflammation in RAW264.7 Macrophages

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This assay evaluates the ability of the this compound dipeptide to inhibit this inflammatory response.

Protocol:

  • Cell Culture and Seeding:

    • Culture RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

    • Seed the cells in 24-well plates at a density of approximately 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of the this compound dipeptide for a specific duration (e.g., 2 hours). A vehicle control (medium only) should be included.

    • Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours). A negative control group (no LPS stimulation) and an LPS-only group should also be included.

  • Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6):

    • After the incubation period, collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis:

    • The concentrations of TNF-α and IL-6 in the treated groups are compared to the LPS-only control group to determine the inhibitory effect of the this compound dipeptide.

    • Results are typically expressed as a percentage of inhibition relative to the LPS-only control.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) Pathway in Inflammation

The MAPK signaling pathway plays a crucial role in mediating inflammatory responses.[8] Activation of this pathway by stimuli such as LPS leads to the production of pro-inflammatory cytokines.[9] It is hypothesized that bioactive peptides may exert their anti-inflammatory effects by modulating this pathway.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 MKKs MKKs (e.g., MKK3/6, MKK4/7) TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) AP1->Cytokines ThrTyr This compound Dipeptide (Hypothesized Inhibition) ThrTyr->MKKs ThrTyr->p38 ThrTyr->JNK ThrTyr->ERK

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound dipeptide.

Experimental Workflow: In Vitro Anti-inflammatory Assay

The following workflow illustrates the key steps in assessing the anti-inflammatory potential of the this compound dipeptide in a cell-based assay.

Anti_Inflammatory_Workflow start Start culture Culture RAW264.7 Macrophages start->culture seed Seed Cells in 24-well Plates culture->seed pretreat Pre-treat with This compound Dipeptide seed->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant incubate->collect elisa Measure TNF-α and IL-6 (ELISA) collect->elisa analyze Data Analysis elisa->analyze end End analyze->end

Caption: Workflow for assessing the in vitro anti-inflammatory activity of this compound.

Discussion and Future Directions

The available evidence, primarily from studies on other tyrosine-containing peptides, suggests that the this compound dipeptide holds promise as a bioactive molecule with potential antioxidant and anti-inflammatory properties. The presence of the phenolic hydroxyl group on the tyrosine residue is a key contributor to its radical scavenging capabilities. Furthermore, the potential for this dipeptide to modulate inflammatory signaling pathways warrants further investigation.

Future research should focus on obtaining specific quantitative data for the this compound dipeptide in a variety of in vitro and in vivo models. Key areas for future investigation include:

  • Quantitative Antioxidant Activity: Determining the IC50 values of this compound in various antioxidant assays (e.g., DPPH, ORAC) to provide a more precise measure of its potency.

  • In-depth Anti-inflammatory Studies: Elucidating the specific mechanisms by which this compound may inhibit inflammatory responses, including its effects on key signaling molecules within the MAPK and other relevant pathways.

  • In Vivo Efficacy and Pharmacokinetics: Conducting animal studies to evaluate the in vivo anti-inflammatory and other potential therapeutic effects of this compound. Pharmacokinetic studies are also crucial to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Neuroprotective Potential: Given that tyrosine is a precursor to neurotransmitters, investigating the potential neuroprotective effects of the this compound dipeptide in models of neurodegenerative diseases is a promising avenue of research.

  • Immunomodulatory Effects: Exploring the impact of this compound on various immune cell functions to determine its potential as an immunomodulatory agent.

References

The Elusive Dipeptide: A Technical Guide to the Natural Occurrence of Threonyl-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Threonyl-tyrosine (Thr-Tyr), composed of the essential amino acid L-threonine and the non-essential amino acid L-tyrosine, is a molecule of scientific interest due to the biological significance of its constituent parts. However, a comprehensive review of the scientific literature reveals a notable scarcity of information regarding the natural occurrence of Threonyl-tyrosine as a free dipeptide in organisms. While its existence is confirmed, and it has been reported in the plant Brassica napus and the protozoan parasite Trypanosoma brucei, details regarding its biosynthesis, physiological concentrations, and specific biological roles as an independent entity are largely uncharacterized. This technical guide provides a thorough overview of the current state of knowledge, focusing on the biosynthesis of its precursor amino acids, the general physiological roles of dipeptides, and a proposed experimental framework for the detection and quantification of Threonyl-tyrosine. This document aims to serve as a foundational resource for researchers investigating this and other rare dipeptides.

Natural Occurrence and Biosynthesis

The natural occurrence of the free dipeptide Threonyl-tyrosine is not well-documented in scientific literature. While it is cataloged in chemical databases and has been mentioned in connection with Brassica napus (rapeseed) and the parasitic protozoan Trypanosoma brucei, the specific context of its presence—whether as a free dipeptide, a transient product of protein degradation, or a constituent of a larger polypeptide—remains to be elucidated.

It is widely accepted that the primary source of free dipeptides in organisms is the catabolism of proteins. Endogenous and exogenous proteins are broken down by proteases and peptidases into smaller peptides and ultimately into free amino acids. During this process, dipeptides such as Threonyl-tyrosine are likely formed as transient intermediates.

A dedicated biosynthetic pathway for the direct enzymatic synthesis of free Threonyl-tyrosine has not been identified. Therefore, understanding its potential availability requires an examination of the biosynthesis of its constituent amino acids, L-threonine and L-tyrosine.

Biosynthesis of L-Threonine

L-threonine is an essential amino acid in animals, meaning it must be obtained from the diet. In microorganisms and plants, it is synthesized from aspartate. The biosynthesis of L-threonine in Escherichia coli is a well-characterized pathway that serves as a common model.

Threonine_Biosynthesis Aspartate Aspartate Aspartyl_phosphate Aspartyl-phosphate Aspartate->Aspartyl_phosphate Aspartate kinase Aspartate_semialdehyde Aspartate-semialdehyde Aspartyl_phosphate->Aspartate_semialdehyde Aspartate-semialdehyde dehydrogenase Homoserine Homoserine Aspartate_semialdehyde->Homoserine Homoserine dehydrogenase O_Phosphohomoserine O-Phosphohomoserine Homoserine->O_Phosphohomoserine Homoserine kinase Threonine L-Threonine O_Phosphohomoserine->Threonine Threonine synthase

Diagram 1. Biosynthetic pathway of L-Threonine in E. coli.
Biosynthesis of L-Tyrosine

L-Tyrosine is a non-essential amino acid in animals, synthesized from the essential amino acid L-phenylalanine. In plants and microorganisms, it is synthesized via the shikimate pathway.

Tyrosine_Biosynthesis cluster_plant In Plants & Microorganisms cluster_animal In Animals Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate mutase p_Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Prephenate->p_Hydroxyphenylpyruvate Prephenate dehydrogenase Tyrosine L-Tyrosine p_Hydroxyphenylpyruvate->Tyrosine Aminotransferase Phenylalanine L-Phenylalanine Phenylalanine->Tyrosine Phenylalanine hydroxylase

Diagram 2. Biosynthetic pathways of L-Tyrosine.

Potential Physiological Roles and Signaling

While no specific physiological role has been attributed to the free dipeptide Threonyl-tyrosine, the broader class of dipeptides is recognized for a variety of biological activities.[1] In plants, dipeptides are involved in nitrogen storage and mobilization and can act as signaling molecules and antioxidants.[1][2] In animals, various dipeptides exhibit health-promoting effects.

Some dipeptides are known to be transported into cells via specific transporters, such as the PepT1 transporter in the intestine, and can influence intracellular signaling pathways like the Target of Rapamycin (TOR) pathway. It is plausible that Threonyl-tyrosine, if present in sufficient concentrations, could interact with such pathways. However, this remains speculative without direct experimental evidence.

Dipeptide_Signaling cluster_cell Cell Thr_Tyr Threonyl-tyrosine Transporter Dipeptide Transporter (e.g., PepT1) Thr_Tyr->Transporter Binding & Transport Intracellular_Pathway Intracellular Signaling Pathway (e.g., TOR pathway) Transporter->Intracellular_Pathway Signal Transduction Cell_Membrane Biological_Response Biological Response Intracellular_Pathway->Biological_Response Modulation

Diagram 3. A generalized model for dipeptide transport and signaling.

Quantitative Data

There is a significant lack of quantitative data on the concentration of free Threonyl-tyrosine in any biological tissue or fluid. The table below summarizes the current status of available information.

AnalyteOrganism/TissueConcentrationMethod of DetectionReference
Threonyl-tyrosine Brassica napusNot ReportedNot SpecifiedPubChem CID: 11778518
Threonyl-tyrosine Trypanosoma bruceiNot ReportedNot SpecifiedPubChem CID: 11778518
Free Dipeptides (general) VariousHighly VariableLC-MS/MS[3][4]

Note: The absence of reported concentrations suggests that if free Threonyl-tyrosine is present, it is likely at very low levels that have not been the focus of targeted quantitative studies.

Experimental Protocols

Given the lack of established protocols for Threonyl-tyrosine, a hypothetical experimental workflow for its detection and quantification in a biological matrix, such as a plant extract from Brassica napus, is proposed. This workflow is based on standard methodologies for peptide analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Proposed Workflow for Threonyl-tyrosine Quantification

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Brassica napus tissue) Homogenization 2. Homogenization (in appropriate buffer) Sample_Collection->Homogenization Protein_Precipitation 3. Protein Precipitation (e.g., with acetonitrile (B52724) or methanol) Homogenization->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection 5. Supernatant Collection Centrifugation->Supernatant_Collection SPE 6. Solid Phase Extraction (SPE) (for cleanup and enrichment) Supernatant_Collection->SPE LC_MS_Analysis 7. LC-MS/MS Analysis (with stable isotope-labeled internal standard) SPE->LC_MS_Analysis Data_Analysis 8. Data Analysis (Quantification and Validation) LC_MS_Analysis->Data_Analysis

Diagram 4. Proposed experimental workflow for the quantification of Threonyl-tyrosine.
Detailed Methodologies

1. Sample Preparation:

  • Homogenization: Biological tissue (e.g., 100 mg of Brassica napus leaf tissue) is flash-frozen in liquid nitrogen and homogenized in a suitable extraction buffer (e.g., 80% methanol) containing a stable isotope-labeled Threonyl-tyrosine internal standard.

  • Protein Precipitation: The homogenate is vortexed and then centrifuged at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to precipitate proteins.

  • Supernatant Collection: The supernatant containing small molecules, including dipeptides, is carefully collected.

  • Solid Phase Extraction (SPE): For samples with low expected concentrations, an SPE step using a mixed-mode or reversed-phase cartridge can be employed to remove interfering substances and concentrate the analyte.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): The extracted sample is injected onto a reversed-phase LC column (e.g., C18). A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is used to separate the dipeptide from other components.

  • Mass Spectrometry (MS): The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the native Threonyl-tyrosine and its stable isotope-labeled internal standard are monitored for high selectivity and sensitivity.

3. Data Analysis and Quantification:

  • A calibration curve is generated using known concentrations of a Threonyl-tyrosine standard.

  • The concentration of Threonyl-tyrosine in the biological sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion and Future Directions

The dipeptide Threonyl-tyrosine remains an enigmatic molecule within the vast landscape of the metabolome. While its existence is chemically confirmed, its natural occurrence as a free dipeptide and its physiological significance are yet to be established. The information presented in this guide, which focuses on the biosynthesis of its constituent amino acids and general dipeptide biology, provides a framework for future research.

The proposed experimental workflow offers a starting point for researchers aiming to definitively identify and quantify Threonyl-tyrosine in biological systems. Such studies are crucial to move beyond speculation and to uncover any potential roles this dipeptide may play in health and disease. Future research should focus on targeted metabolomic studies in organisms where Threonyl-tyrosine has been reported, such as Brassica napus and Trypanosoma brucei, to ascertain its presence as a free molecule and to explore its potential functions.

References

The Convergent Roles of Threonine and Tyrosine in Cellular Metabolism and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive examination of the metabolic and signaling roles of the amino acids Threonine (Thr) and Tyrosine (Tyr). While possessing distinct metabolic fates, their functions converge critically in the regulation of cellular signaling through post-translational phosphorylation, governing processes from nutrient uptake to cell growth and proliferation. This guide details their individual metabolic pathways, explores their synergistic roles in signaling cascades, presents quantitative metabolic data, and provides detailed experimental protocols for their study.

The Metabolic Role of Threonine

Threonine is an essential α-amino acid, meaning it cannot be synthesized by humans and must be obtained from the diet.[1] Beyond its fundamental role as a building block for protein synthesis, particularly for mucins in the gastrointestinal tract, threonine is a key player in energy and lipid metabolism.[2][3]

Threonine Catabolism

Threonine is catabolized through several key pathways that funnel its carbon skeleton into central metabolism. The two primary pathways are initiated by the enzymes threonine dehydrogenase (TDH) and serine-threonine dehydratase (STDH).

  • Threonine Dehydrogenase (TDH) Pathway: This pathway converts threonine to 2-amino-3-ketobutyrate, which is then cleaved by 2-amino-3-ketobutyrate CoA lyase into glycine (B1666218) and acetyl-CoA .[4] Acetyl-CoA directly enters the tricarboxylic acid (TCA) cycle for energy production, while glycine can be used in one-carbon metabolism or other biosynthetic processes.[4]

  • Threonine Dehydratase (STDH) Pathway: In this pathway, STDH deaminates threonine to produce α-ketobutyrate and ammonia.[4] α-Ketobutyrate is subsequently converted to propionyl-CoA , which can then be converted to succinyl-CoA and enter the TCA cycle.[3] In humans, the gene for TDH is an inactive pseudogene, making the STDH pathway to α-ketobutyrate the primary catabolic route.[1]

Threonine_Catabolism cluster_TDH TDH Pathway cluster_STDH STDH Pathway (Primary in Humans) Thr Threonine ketobutyrate 2-Amino-3-ketobutyrate Thr->ketobutyrate Threonine Dehydrogenase (TDH) alphaKeto α-Ketobutyrate Thr->alphaKeto Threonine Dehydratase (STDH) glycine Glycine ketobutyrate->glycine 2-amino-3-ketobutyrate CoA lyase acetylCoA Acetyl-CoA ketobutyrate->acetylCoA 2-amino-3-ketobutyrate CoA lyase TCA TCA Cycle glycine->TCA One-Carbon Metabolism acetylCoA->TCA propionylCoA Propionyl-CoA alphaKeto->propionylCoA propionylCoA->TCA via Succinyl-CoA

Caption: Catabolic pathways of Threonine.
Role in Lipid Metabolism

Threonine plays a significant role in hepatic lipid metabolism. It is crucial for preventing the accumulation of fat in the liver (hepatic steatosis).[] Threonine deficiency has been shown to induce triglyceride accumulation.[3] Its mechanisms include regulating the PPARγ signaling pathway to reduce triglyceride levels and promoting fatty acid oxidation.[4]

The Metabolic Role of Tyrosine

Tyrosine is a non-essential amino acid in mammals, as it can be synthesized from the essential amino acid phenylalanine by the enzyme phenylalanine hydroxylase.[6] It is a precursor to a host of critical bioactive molecules and its catabolism provides energy.

Tyrosine as a Precursor Molecule

Tyrosine's aromatic ring is the starting point for several vital compounds:

  • Catecholamines: In the brain and adrenal glands, tyrosine is converted to L-DOPA by tyrosine hydroxylase, the rate-limiting step in the synthesis of neurotransmitters dopamine, norepinephrine, and epinephrine.[6][7]

  • Thyroid Hormones: The thyroid gland utilizes tyrosine residues on the protein thyroglobulin to synthesize thyroxine (T4) and triiodothyronine (T3), which are master regulators of metabolism.[7]

  • Melanin (B1238610): In melanocytes, tyrosine is the initial substrate for melanogenesis, the process that produces the pigment melanin responsible for skin and hair color.[8]

Tyrosine_Precursor cluster_products Bioactive Products Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine Hydroxylase Ldopa L-DOPA Tyr->Ldopa Tyrosine Hydroxylase Thyroid Thyroid Hormones (T3, T4) Tyr->Thyroid Melanin Melanin Tyr->Melanin Dopamine Dopamine Ldopa->Dopamine Norepi Norepinephrine Dopamine->Norepi Epi Epinephrine Norepi->Epi

Caption: Tyrosine as a precursor for key bioactive molecules.
Tyrosine Catabolism

Excess tyrosine is degraded, primarily in the liver. The pathway begins with the transamination of tyrosine to p-hydroxyphenylpyruvate. Through a series of enzymatic reactions, the carbon skeleton is ultimately cleaved to yield fumarate (a TCA cycle intermediate) and acetoacetate (a ketone body).[7] This dual fate makes tyrosine both glucogenic and ketogenic.

Interplay of Thr-Tyr: Convergence on Signal Transduction

The most significant interplay between threonine and tyrosine in cellular metabolism occurs at the level of protein phosphorylation. This post-translational modification, where a phosphate (B84403) group is added to a hydroxyl group, acts as a molecular switch to control protein function. While structurally different, the hydroxyl groups on threonine and tyrosine (along with serine) make them primary targets for phosphorylation by enzymes called kinases.[9][10]

Protein kinases are generally specific, falling into two major classes:

  • Protein Serine/Threonine Kinases: Phosphorylate the hydroxyl group of serine and threonine residues.

  • Protein Tyrosine Kinases: Phosphorylate the hydroxyl group of tyrosine residues.

Signaling pathways often involve a cascade where one type of kinase activates the other. A classic example is in growth factor signaling.

Receptor Tyrosine Kinase (RTK) Pathways

Many critical signaling pathways, such as the PI3K/AKT/mTOR pathway that governs cell growth and metabolism, are initiated by the activation of Receptor Tyrosine Kinases (RTKs).[11]

  • A growth factor binds to its RTK, causing the receptor to dimerize and autophosphorylate on tyrosine residues .

  • These phosphotyrosine sites act as docking points for downstream signaling proteins.

  • This leads to the activation of the lipid kinase PI3K, which in turn activates the serine/threonine kinase AKT .

  • AKT then phosphorylates and regulates numerous downstream targets, including the mTOR complex, to promote nutrient uptake and anabolic metabolism.[11]

This cascade demonstrates a clear handoff from tyrosine phosphorylation at the cell surface to serine/threonine phosphorylation within the cell's cytoplasm.

RTK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RTK_P RTK - Tyr(P) RTK->RTK_P Autophosphorylation PI3K PI3K RTK_P->PI3K Recruits & Activates AKT AKT PI3K->AKT Activates AKT_P AKT - Thr/Ser(P) AKT->AKT_P Phosphorylation mTOR mTORC1 AKT_P->mTOR Activates Metabolism Anabolic Metabolism (Glycolysis, Protein & Lipid Synthesis) mTOR->Metabolism Promotes LCMS_Workflow sample 1. Sample Collection (e.g., Cell Pellet) extract 2. Metabolite Extraction (80% Methanol) sample->extract centrifuge 3. Centrifugation (Protein Removal) extract->centrifuge supernatant 4. Supernatant Collection centrifuge->supernatant lcms 5. LC-MS Analysis supernatant->lcms data 6. Data Analysis (Quantification vs. Standard Curve) lcms->data Phospho_Workflow lysate 1. Cell Lysate (with Phosphatase Inhibitors) digest 2. Trypsin Digestion lysate->digest peptides Peptide Mixture digest->peptides ip 3. Immunoprecipitation (Anti-pTyr Antibody Beads) peptides->ip elute 4. Elution of pTyr Peptides ip->elute lcmsms 5. LC-MS/MS Analysis elute->lcmsms analysis 6. Database Search & Site Identification lcmsms->analysis

References

Thr-Tyr (Threonyl-Tyrosine): A Potential Biomarker in Disease Models - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Thr-Tyr (Threonyl-Tyrosine), composed of the essential amino acid threonine and the aromatic amino acid tyrosine, is an emerging molecule of interest in the landscape of disease biomarker discovery. While direct, extensive research on this compound as a specific biomarker is currently limited, the well-established roles of its constituent amino acids in a multitude of pathological processes—ranging from cancer to neurodegenerative and metabolic diseases—provide a strong rationale for its investigation. This technical guide synthesizes the current understanding of threonine and tyrosine metabolism in disease, details a comprehensive framework for the investigation of this compound as a novel biomarker, and provides detailed experimental protocols for its quantification and functional analysis.

Introduction: The Rationale for Investigating this compound

Small biomolecules, including dipeptides, are gaining increasing attention as potential biomarkers due to their dynamic nature and direct involvement in metabolic pathways that are often dysregulated in disease. The dipeptide this compound is of particular interest due to the critical and diverse physiological functions of its constituent amino acids, threonine and tyrosine.

Threonine is an essential amino acid crucial for protein synthesis, immune function, and gut health. Altered threonine metabolism has been implicated in various diseases. In some cancers, tumor cells exhibit an increased demand for threonine to support their rapid proliferation. Furthermore, threonine metabolism is linked to lipid metabolism, with studies suggesting its potential role in mitigating metabolic disorders.

Tyrosine , a non-essential amino acid synthesized from phenylalanine, is a precursor to several vital molecules, including neurotransmitters (dopamine, norepinephrine (B1679862), epinephrine), thyroid hormones, and melanin. Dysregulation of tyrosine metabolism is a hallmark of several inherited metabolic disorders and has been associated with cancer, neurodegenerative diseases like Parkinson's and Alzheimer's, and metabolic conditions.[1] The phosphorylation of tyrosine residues on proteins is a fundamental mechanism in cellular signal transduction, and its aberrant regulation is a key driver in many cancers.[1]

Given the integral roles of both threonine and tyrosine in cellular homeostasis and the pathological implications of their metabolic dysregulation, it is plausible that the dipeptide this compound could serve as a sensitive biomarker reflecting alterations in these critical pathways.

Quantitative Data on Related Dipeptides in Disease Models

While specific quantitative data for this compound in disease models is not yet widely available in the scientific literature, studies on other dipeptides provide a valuable reference for the potential magnitude and direction of changes that might be observed. The following table summarizes representative quantitative data for related dipeptides in different disease contexts. This information serves as a template for the types of comparative analyses that would be essential in validating this compound as a biomarker.

DipeptideDisease ModelTissue/FluidFold Change (Disease vs. Control)Reference
Tyr-TrpAlzheimer's Disease (mouse model)Cerebral CortexIncreased[2]
Tyr-TyrAlzheimer's Disease (mouse model)Cerebral CortexIncreased[2]
Carnosine (β-alanyl-L-histidine)Alzheimer's Disease (human)PlasmaDecreased
Anserine (β-alanyl-N-methylhistidine)Alzheimer's Disease (human)PlasmaDecreased

Experimental Protocols

A rigorous and standardized experimental approach is critical for the validation of any new biomarker. This section provides detailed methodologies for the extraction, quantification, and functional analysis of this compound.

Sample Collection and Preparation

Biological samples such as plasma, serum, cerebrospinal fluid (CSF), and tissue homogenates can be analyzed for this compound content.

Protocol for Peptide Extraction from Serum/Plasma:

  • Protein Precipitation:

    • To a 200 µL aliquot of serum or plasma, add 400 µL of cold ethanol (B145695) (or acetonitrile) containing 1% formic acid.[3]

    • Vortex the mixture vigorously for 1 minute.

    • Incubate the samples on ice for 15-30 minutes to facilitate protein precipitation.[3]

    • Centrifuge at 18,000 x g for 10 minutes at 4°C.[3]

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the peptides and other small molecules.

    • The supernatant can be dried under a stream of nitrogen and reconstituted in a suitable buffer for LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of small molecules like dipeptides in complex biological matrices.

LC-MS/MS Parameters:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for peptide separation.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high organic phase (acetonitrile) is used to elute the peptides.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min for standard LC or lower for nano-LC.[3]

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally preferred for peptides.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting the precursor ion (the mass of this compound) and specific fragment ions generated upon collision-induced dissociation.

    • Internal Standard: A stable isotope-labeled this compound (e.g., with ¹³C or ¹⁵N) should be used as an internal standard for accurate quantification.

Potential Signaling Pathways and Regulatory Mechanisms

While direct signaling pathways for this compound have not been elucidated, we can propose putative mechanisms based on the known biology of its constituent amino acids and general principles of dipeptide signaling.

Putative Signaling Pathways Involving this compound Precursors

The availability of threonine and tyrosine is critical for numerous signaling pathways. Dysregulation in these pathways could lead to altered levels of this compound.

Putative_Thr_Tyr_Precursor_Signaling Threonine Threonine Protein_Synthesis Protein Synthesis Threonine->Protein_Synthesis Tyrosine Tyrosine Tyrosine->Protein_Synthesis Neurotransmitter_Synthesis Neurotransmitter Synthesis Tyrosine->Neurotransmitter_Synthesis Thyroid_Hormone_Synthesis Thyroid Hormone Synthesis Tyrosine->Thyroid_Hormone_Synthesis Kinase_Signaling Tyrosine Kinase Signaling Tyrosine->Kinase_Signaling substrate Thr_Tyr_Dipeptide This compound Dipeptide Protein_Synthesis->Thr_Tyr_Dipeptide degradation product mTOR_Signaling mTOR Signaling mTOR_Signaling->Protein_Synthesis activates Disease_State Disease State (e.g., Cancer, Neurodegeneration) Disease_State->mTOR_Signaling Disease_State->Kinase_Signaling Disease_State->Thr_Tyr_Dipeptide altered levels

Caption: Putative signaling pathways influenced by Thr and Tyr availability.

Hypothetical Regulation of this compound Levels by Dipeptidyl Peptidases (DPPs)

Dipeptidyl peptidases, particularly DPP-IV (also known as CD26), are a family of enzymes that cleave X-proline or X-alanine dipeptides from the N-terminus of peptides.[4] While this compound does not fit this canonical substrate profile, the broader substrate specificities of other peptidases could potentially regulate this compound levels.

Thr_Tyr_Regulation Protein_Degradation Protein Degradation Thr_Tyr_Containing_Peptides This compound Containing Peptides Protein_Degradation->Thr_Tyr_Containing_Peptides Thr_Tyr_Dipeptide This compound Dipeptide Thr_Tyr_Containing_Peptides->Thr_Tyr_Dipeptide cleavage Threonine Threonine Thr_Tyr_Dipeptide->Threonine Tyrosine Tyrosine Thr_Tyr_Dipeptide->Tyrosine Biological_Effect Potential Biological Effect Thr_Tyr_Dipeptide->Biological_Effect Peptidases Dipeptidyl Peptidases / Other Peptidases Peptidases->Thr_Tyr_Dipeptide degradation

Caption: Hypothetical regulation of this compound dipeptide levels.

Experimental Workflow for Biomarker Validation

The validation of a novel biomarker is a multi-step process that requires careful planning and execution. The following workflow provides a roadmap for investigating this compound as a potential biomarker.

Biomarker_Validation_Workflow Discovery Discovery Phase: Untargeted Metabolomics Quantification Targeted Quantification: LC-MS/MS Method Development Discovery->Quantification Identify this compound as candidate Validation Validation in Larger Cohorts: Clinical Samples Quantification->Validation Develop robust assay Functional_Studies Functional Studies: In vitro and in vivo models Validation->Functional_Studies Investigate mechanism Clinical_Utility Assessment of Clinical Utility: Diagnostic/Prognostic Value Validation->Clinical_Utility Establish correlation with disease Functional_Studies->Clinical_Utility Understand biological role

Caption: Experimental workflow for this compound biomarker validation.

Conclusion and Future Directions

The dipeptide this compound holds promise as a novel biomarker in various disease models due to the fundamental roles of its constituent amino acids in health and disease. While direct evidence is still emerging, the technical framework provided in this guide offers a comprehensive approach for its investigation. Future research should focus on:

  • Quantitative Profiling: Conducting large-scale metabolomics studies to quantify this compound levels in well-characterized patient cohorts for various diseases.

  • Mechanistic Studies: Elucidating the specific enzymes and transporters involved in the synthesis, degradation, and transport of this compound.

  • Functional Assays: Investigating the direct biological effects of this compound on cellular processes relevant to disease pathogenesis.

  • Clinical Validation: Correlating this compound levels with disease severity, progression, and response to therapy in clinical trials.

The systematic investigation of this compound as a biomarker has the potential to provide new insights into disease mechanisms and may lead to the development of novel diagnostic, prognostic, and therapeutic strategies.

References

The Interplay of Threonine and Tyrosine Phosphorylation: A Technical Guide to a Core Signaling Paradigm

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation, the reversible addition of a phosphate (B84403) group to an amino acid residue, is a fundamental post-translational modification that governs nearly every aspect of cell biology. While serine, threonine, and tyrosine residues are all major targets of phosphorylation, the distinct and cooperative roles of threonine and tyrosine phosphorylation are central to the regulation of numerous signaling pathways. [ 12, 23 ] This guide provides an in-depth exploration of the mechanisms and significance of threonine and tyrosine phosphorylation, with a particular focus on instances of dual phosphorylation and the methodologies used to study these critical events.

Initially, it is important to clarify a common point of confusion. The dipeptide threonyl-tyrosine itself is not a known signaling molecule that directly participates in protein phosphorylation. Rather, the pivotal role lies in the phosphorylation of individual threonine and tyrosine residues within a protein, which can occur independently or in a coordinated manner to create a complex signaling code.

The Dynamics of Threonine and Tyrosine Phosphorylation

Protein kinases catalyze the transfer of a phosphate group from ATP to their substrates, while phosphatases reverse this modification. [ 12, 23 ] Kinases are broadly classified as serine/threonine kinases or tyrosine kinases, based on their substrate specificity. However, a crucial class of enzymes known as dual-specificity kinases can phosphorylate both serine/threonine and tyrosine residues, highlighting the intricate crosstalk between these two types of phosphorylation. [ 7, 14 ]

Quantitative Landscape of Protein Phosphorylation

Phosphoproteomic studies have revealed the relative abundance of different phospho-amino acids. The data consistently show that serine phosphorylation is the most frequent, followed by threonine, with tyrosine phosphorylation being the least common but highly significant in signal transduction.

Phospho-Amino AcidRelative AbundanceKey Roles in Signaling
Phosphoserine (pSer)~86%Broad involvement in metabolism, DNA repair, and cell cycle
Phosphothreonine (pThr)~12%Regulation of enzyme activity, protein-protein interactions
Phosphotyrosine (pTyr)~2%Critical for growth factor signaling, immune responses, and cell adhesion
Table 1: Relative abundance and key roles of phospho-amino acids in eukaryotes. [ 28, 29, 31, 36 ]

Dual Phosphorylation: The MAPK Pathway as a Paradigm

A classic example of the interplay between threonine and tyrosine phosphorylation is the Mitogen-Activated Protein Kinase (MAPK) pathway. Full activation of MAPKs requires the dual phosphorylation of a conserved Threonine-X-Tyrosine (TXY) motif within their activation loop by an upstream MAP Kinase Kinase (MAPKK or MEK). [ 1, 17, 26 ] This sequential phosphorylation acts as a molecular switch, inducing a conformational change that aligns key catalytic residues and enables the MAPK to phosphorylate its downstream targets. [ 35, 37 ]

The MAPK signaling cascade is a tiered system of kinases that transduces extracellular signals to the nucleus to regulate gene expression, cell proliferation, differentiation, and apoptosis. [ 7, 18, 19 ]

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK 1. Ligand Binding & Dimerization GRB2 GRB2 RTK->GRB2 2. Autophosphorylation & Adaptor Recruitment SOS SOS GRB2->SOS Ras Ras SOS->Ras 3. Ras Activation (GTP loading) Raf Raf (MAPKKK) Ras->Raf 4. MAPKKK Activation MEK MEK (MAPKK) (Dual-Specificity Kinase) Raf->MEK 5. MAPKK Phosphorylation ERK ERK (MAPK) MEK->ERK 6. Dual Phosphorylation (Thr & Tyr) ERK_p p-ERK (Active) TF Transcription Factors (e.g., c-Fos, c-Jun) ERK_p->TF 7. Nuclear Translocation & TF Phosphorylation Gene Gene Expression TF->Gene 8. Regulation of Gene Expression

A simplified diagram of the MAPK/ERK signaling pathway.

Dual-Specificity Kinases and Phosphatases

The coordinated phosphorylation of threonine and tyrosine residues is tightly regulated by dual-specificity kinases and phosphatases.

  • Dual-Specificity Kinases (DSKs): These enzymes, such as MEKs in the MAPK pathway, possess a catalytic domain that can recognize and phosphorylate both threonine/serine and tyrosine residues. [ 7, 30 ] Another important family is the DYRKs (Dual-specificity Tyrosine-phosphorylation-regulated Kinases), which autophosphorylate on a tyrosine residue for their activation but then phosphorylate their substrates on serine or threonine. [ 10, 30 ]

  • Dual-Specificity Phosphatases (DUSPs): These enzymes counteract the activity of DSKs by dephosphorylating both phosphothreonine and phosphotyrosine residues. [ 27, 40, 43 ] They play a crucial role in terminating signaling and maintaining cellular homeostasis.

Experimental Protocols for Studying Threonine and Tyrosine Phosphorylation

A variety of techniques are employed to detect and quantify threonine and tyrosine phosphorylation.

Western Blotting with Phospho-Specific Antibodies

This is a widely used method to detect the phosphorylation of a specific protein at a particular site.

Protocol:

  • Sample Preparation: Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. Determine protein concentration using a standard assay.

  • Gel Electrophoresis: Separate protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution of 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background. [ 12 ]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated threonine or tyrosine site of interest overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. [ 1, 12, 17 ]

Western_Blot_Workflow cluster_workflow Western Blotting for Phosphorylated Proteins A 1. Sample Lysis (with inhibitors) B 2. SDS-PAGE A->B C 3. Protein Transfer (to membrane) B->C D 4. Blocking (5% BSA in TBST) C->D E 5. Primary Antibody (Phospho-specific) D->E F 6. Secondary Antibody (HRP-conjugated) E->F G 7. ECL Detection F->G

Workflow for detecting phosphorylated proteins by Western Blot.
Phosphatase Treatment for Specificity Control

To confirm the specificity of a phospho-antibody, a parallel sample can be treated with a phosphatase to remove the phosphate group.

Protocol (Lambda Phosphatase Assay):

  • Prepare two identical protein lysate samples.

  • To one sample, add Lambda Protein Phosphatase and the corresponding reaction buffer. To the control sample, add only the buffer. [ 5, 21 ]

  • Incubate both samples at 30°C for 30-60 minutes. [ 5, 23 ]

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Analyze both treated and untreated samples by Western blot. A specific phospho-antibody signal should be absent or significantly reduced in the phosphatase-treated sample. [ 15, 21 ]

Phos-tag™ SDS-PAGE

This technique allows for the separation of phosphorylated and non-phosphorylated forms of a protein based on mobility shift. The Phos-tag™ molecule is a phosphate-binding tag that can be incorporated into polyacrylamide gels. When a phosphorylated protein runs through the gel, it is captured by the Phos-tag™, retarding its migration compared to its non-phosphorylated counterpart. This allows for the visualization of different phosphorylation states of a protein. [ 2, 3, 4, 11, 13 ]

Mass Spectrometry-Based Phosphoproteomics

Mass spectrometry (MS) is a powerful tool for the large-scale identification and quantification of phosphorylation sites.

General Workflow:

  • Protein Extraction and Digestion: Proteins are extracted from cells or tissues and digested into peptides, typically with trypsin.

  • Phosphopeptide Enrichment: Due to the low abundance of phosphopeptides, they need to be enriched from the complex peptide mixture. Immobilized Metal Affinity Chromatography (IMAC) is a common method, where positively charged metal ions (e.g., Fe³⁺, Ga³⁺) on a resin capture the negatively charged phosphate groups of phosphopeptides. [ 6, 8, 9, 25 ]

  • LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The first MS scan measures the mass-to-charge ratio of the peptides, and in the second MS/MS scan, selected peptides are fragmented to reveal their amino acid sequence and the location of the phosphorylation site.

  • Data Analysis: The resulting spectra are searched against a protein database to identify the phosphopeptides and their corresponding proteins. [ 6, 8 ]

MS_Workflow cluster_workflow Mass Spectrometry Workflow for Phosphoproteomics A 1. Protein Extraction & Trypsin Digestion B 2. Phosphopeptide Enrichment (e.g., IMAC) A->B C 3. LC-MS/MS Analysis B->C D 4. Database Searching & Data Analysis C->D

A general workflow for phosphoproteomic analysis by mass spectrometry.

Structural and Functional Consequences of Dual Phosphorylation

The addition of one or more phosphate groups can dramatically alter a protein's structure and function. In the case of the MAPK activation loop, dual phosphorylation of the TXY motif locks the loop in an active conformation, creating a competent catalytic site. The phosphorylated tyrosine residue, in particular, often plays a key role in stabilizing this active conformation. [ 35, 37 ] This structural change allows the kinase to bind and phosphorylate its substrates efficiently.

Clinical Relevance and Drug Development

The aberrant phosphorylation of threonine and tyrosine residues is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, protein kinases are major targets for drug development. Inhibitors of dual-specificity kinases are being actively investigated as potential therapeutics. For example, several dual-kinase inhibitors targeting pathways like FLT3/JAK2 and SRC/ABL have undergone clinical trials for various leukemias. [ 32, 33 ] The development of highly specific inhibitors for dual-specificity kinases represents a promising avenue for the treatment of a wide range of diseases. [ 41, 42 ]

Conclusion

The phosphorylation of threonine and tyrosine residues, both individually and in concert, represents a sophisticated mechanism for the precise control of cellular signaling. While the dipeptide threonyl-tyrosine does not have a known direct role, the interplay between threonine and tyrosine phosphorylation within proteins is a critical area of study. A thorough understanding of the kinases, phosphatases, and signaling pathways involved, coupled with robust experimental techniques, is essential for researchers and drug development professionals seeking to unravel the complexities of cellular regulation and develop novel therapeutic strategies.

Thr-Tyr Derivatives: A Technical Guide to Synthesis, Biological Evaluation, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptides and their derivatives represent a burgeoning field in therapeutic development, offering a balance of biological activity and favorable pharmacokinetic properties. Among these, derivatives of Threonyl-Tyrosine (Thr-Tyr) are of increasing interest due to the combined functionalities of the constituent amino acids. The hydroxyl groups of threonine and the phenolic side chain of tyrosine provide key sites for chemical modification and biological interactions, including phosphorylation and receptor binding. This technical guide provides an in-depth overview of this compound derivatives, detailing their synthesis, potential biological activities, and methodologies for their evaluation. Particular focus is given to their potential as anticancer agents, with detailed protocols for synthesis and bioassays provided to facilitate further research and development in this promising area.

Introduction

The pursuit of novel therapeutic agents has led researchers to explore the vast chemical space of small biomolecules. Dipeptides, consisting of two amino acids linked by a peptide bond, have emerged as attractive candidates due to their inherent biological recognition motifs and amenability to chemical modification. The this compound dipeptide core is of particular significance. Tyrosine is a precursor to several key neurotransmitters and hormones and its phenolic hydroxyl group is a critical site for phosphorylation, a fundamental process in cellular signaling.[1] Threonine, with its secondary hydroxyl group, also participates in hydrogen bonding and can be a site for O-linked glycosylation and phosphorylation. The combination of these two amino acids in a single molecule creates a versatile scaffold for the design of novel bioactive compounds.

This guide will explore the synthesis of this compound derivatives, their potential applications with a focus on anticancer activity, and detailed experimental protocols to enable researchers to synthesize and evaluate these compounds.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through two primary methodologies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used technique for the synthesis of peptides, offering advantages in terms of efficiency and ease of purification.[2][3] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

This protocol outlines the manual synthesis of a generic this compound dipeptide using the Fmoc/tBu strategy.[2][4][5]

Materials:

  • Fmoc-Tyr(tBu)-Wang resin

  • Fmoc-Thr(tBu)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 20 minutes.

    • Drain the piperidine solution.

    • Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Coupling of Threonine:

    • In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal threonine.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2 hours.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Lyophilize the crude peptide.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Peptide Synthesis

Solution-phase synthesis involves the coupling of protected amino acids in a suitable organic solvent. While it can be more time-consuming for longer peptides, it is a viable method for dipeptide synthesis and offers advantages in scalability and characterization of intermediates.[6][7][8]

This protocol provides a general procedure for the synthesis of a protected this compound dipeptide in solution.[9]

Materials:

  • N-Boc-Thr-OH

  • H-Tyr-OMe·HCl

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Activation of Threonine: Dissolve N-Boc-Thr-OH (1 eq.), HOBt (1.1 eq.), and DCC (1.1 eq.) in DCM and stir at 0°C for 30 minutes.

  • Coupling Reaction:

    • In a separate flask, dissolve H-Tyr-OMe·HCl (1 eq.) in DCM and add DIPEA (1.1 eq.).

    • Add the activated threonine solution to the tyrosine solution.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude protected dipeptide.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in chloroform).

Potential Applications of this compound Derivatives

The unique structural features of this compound derivatives make them promising candidates for a variety of therapeutic applications. The presence of the tyrosine residue suggests potential roles as kinase modulators or receptor ligands, while the dipeptide backbone can be modified to enhance stability and cell permeability.

Anticancer Activity

Recent studies have highlighted the potential of dipeptide derivatives as anticancer agents. For instance, a library of Tyr-Tyr dipeptides has been synthesized and evaluated for their activity against various cancer cell lines, including Jurkat (human T-cell leukemia) cells.[10][11][12][13] Some of these derivatives demonstrated selective cytotoxicity towards the leukemia cells at low concentrations, suggesting a potential therapeutic window.[11]

While specific IC50 values for this compound derivatives are not yet widely reported in the literature, the data from related Tyr-Tyr dipeptides provides a strong rationale for investigating this class of compounds.

Compound Cell Line Activity Reference
Modified Tyr-Tyr DipeptidesJurkat (Leukemia)Decreased cell viability at low concentrations[11]
Modified Tyr-Tyr DipeptidesA2058 (Melanoma)Poor response to treatment[11]
Modified Tyr-Tyr DipeptidesHaCaT (non-tumor)No significant decrease in viability[11]

This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound derivatives on a cancer cell line like Jurkat.

Materials:

  • Jurkat cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound derivative stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in culture medium.

    • Add 100 µL of the diluted compound solutions to the wells, resulting in a final volume of 200 µL. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Centrifuge the plate and carefully remove the supernatant.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways

While the specific signaling pathways modulated by this compound derivatives are still under investigation, their structural similarity to endogenous peptides suggests potential interactions with key cellular signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways.[1][14][15] These pathways are often dysregulated in cancer and are major targets for drug development.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Receptor Tyrosine Kinases (RTKs) are common activators of this pathway. It is plausible that this compound derivatives could modulate this pathway by interacting with RTKs or downstream components.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Thr_Tyr This compound Derivative (Hypothetical Modulator) Thr_Tyr->RTK ? Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellResponse Cellular Response (Proliferation, Differentiation, Survival) TranscriptionFactors->CellResponse

Hypothetical modulation of the MAPK/ERK pathway by a this compound derivative.
PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that governs cell survival, growth, and metabolism.[14][15] Similar to the MAPK pathway, it is often activated by RTKs. This compound derivatives could potentially influence this pathway, leading to downstream effects on cell fate.[16][17][18]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Thr_Tyr This compound Derivative (Hypothetical Modulator) Thr_Tyr->RTK ? PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β, Bad) Akt->Downstream CellResponse Cellular Response (Survival, Growth, Proliferation) Downstream->CellResponse

Hypothetical modulation of the PI3K/Akt pathway by a this compound derivative.

Experimental Workflow

The following diagram outlines a general workflow for the synthesis and biological evaluation of this compound derivatives.

Experimental_Workflow Synthesis Synthesis of this compound Derivative (SPPS or Solution-Phase) Purification Purification (RP-HPLC) Synthesis->Purification Characterization Characterization (Mass Spectrometry, NMR) Purification->Characterization Bioassay Biological Evaluation (e.g., Cell Viability Assay) Characterization->Bioassay DataAnalysis Data Analysis (IC50 Determination) Bioassay->DataAnalysis Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) DataAnalysis->Mechanism LeadOptimization Lead Optimization Mechanism->LeadOptimization

General workflow for the development of this compound derivatives.

Conclusion

This compound derivatives represent a promising class of compounds with the potential for significant biological activity. Their synthesis is readily achievable through established peptide chemistry techniques, and their potential to modulate key signaling pathways warrants further investigation, particularly in the context of cancer therapy. This technical guide provides a foundational framework for researchers to enter this exciting field, offering detailed protocols and a roadmap for the synthesis, evaluation, and potential development of novel this compound-based therapeutics. Further studies are needed to elucidate the specific molecular targets and mechanisms of action of these derivatives to fully realize their therapeutic potential.

References

The Crucial Interplay of Threonine and Tyrosine in Enzyme and Receptor Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Threonine (Thr) and Tyrosine (Tyr) residues are fundamental players in the intricate world of cellular signaling, acting as key regulatory switches in a vast array of enzymatic and receptor-mediated processes. Their hydroxyl groups provide a canvas for post-translational modifications, most notably phosphorylation, which dictates protein conformation, activity, and intermolecular interactions. This technical guide delves into the core of Thr-Tyr interactions with enzymes and receptors, providing a comprehensive overview of the underlying mechanisms, their significance in pivotal signaling pathways, and the experimental methodologies used to elucidate their function. Through a synthesis of quantitative data, detailed protocols, and visual representations of signaling cascades, this document serves as an essential resource for researchers and professionals in drug development seeking to understand and manipulate these critical molecular interactions.

The Physicochemical Basis of Threonine-Tyrosine Interactions

The unique properties of Threonine and Tyrosine side chains underpin their versatile roles in molecular recognition. Threonine, a polar uncharged amino acid, possesses a secondary hydroxyl group capable of forming hydrogen bonds. Tyrosine, an aromatic amino acid, also contains a hydroxyl group, rendering it polar and capable of hydrogen bonding, while its bulky phenyl ring can participate in hydrophobic and π-π stacking interactions.[1] These characteristics allow for a diverse range of non-covalent interactions that contribute to the stability and specificity of protein-ligand and protein-protein interfaces.

Phosphorylation: The Master Switch

The most profound and widely studied interaction involving Threonine and Tyrosine is phosphorylation. The addition of a negatively charged phosphate (B84403) group by kinases dramatically alters the local electrostatic environment, inducing conformational changes that can activate or deactivate an enzyme, or create docking sites for other proteins.[2]

  • Dual-Specificity Kinases: A class of kinases, known as dual-specificity kinases, have the remarkable ability to phosphorylate both serine/threonine and tyrosine residues, highlighting the interconnectedness of these signaling events.[3][4]

  • Phosphatases: The reversibility of phosphorylation is controlled by phosphatases. Dual-specificity phosphatases can dephosphorylate both phosphothreonine and phosphotyrosine, providing a crucial mechanism for signal termination and regulation.

Non-Covalent Interactions

Beyond phosphorylation, direct, non-covalent interactions between Threonine and Tyrosine residues contribute to protein structure and function. Hydrogen bonds between their hydroxyl groups can stabilize tertiary and quaternary structures.[5] The energetic contribution of these hydrogen bonds is significant, particularly when shielded from the solvent in the protein interior.

Quantitative Analysis of this compound Interactions

Understanding the strength and kinetics of this compound interactions is paramount for drug design and the dissection of signaling pathways. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are instrumental in quantifying these interactions.

Binding Affinities Modulated by Phosphorylation

The phosphorylation state of Thr and Tyr residues can dramatically alter binding affinities. For instance, the interaction between the c-Cbl Tyrosine Kinase Binding (TKB) domain and its substrate peptides is sensitive to phosphorylation on serine/threonine residues adjacent to the primary phosphotyrosine binding motif.

Interacting PartnersPeptide SequenceModificationBinding Affinity (Kd)TechniqueReference
c-Cbl TKB domainEGFR peptidepY1.2 µMSPR[6]
c-Cbl TKB domainEGFR peptidepY, pS15 µMSPR[6]
c-Cbl TKB domainSprouty2 peptidepY0.8 µMSPR[6]
c-Cbl TKB domainSprouty2 peptidepY, pT10 µMSPR[6]

Table 1: Binding affinities of the c-Cbl TKB domain to singly and dually phosphorylated peptides, as determined by Surface Plasmon Resonance (SPR). Additional phosphorylation on a neighboring Serine or Threonine residue significantly reduces the binding affinity.

Kinase Inhibitor Affinities

The development of selective kinase inhibitors is a cornerstone of modern pharmacology. Quantitative assays are crucial for determining the potency and selectivity of these compounds.

KinaseInhibitorIC50 (nM)Assay TypeReference
JAK2Pacritinib3.0Kinase Activity Assay[7]
JAK2Fedratinib3.0Kinase Activity Assay[7]
JAK2Ruxolitinib0.6Kinase Activity Assay[7]
JAK1Itacitinib0.4Kinase Activity Assay[7]

Table 2: Inhibitory concentrations (IC50) of various clinical-stage JAKinibs against JAK family kinases. These values highlight the high affinity of these inhibitors.

Key Signaling Pathways Governed by this compound Interactions

The interplay between Threonine and Tyrosine phosphorylation is a recurring theme in numerous signaling cascades that control cell fate.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. A critical activation step involves the dual phosphorylation of ERK (Extracellular signal-regulated kinase) on a Threonine and a Tyrosine residue within a conserved Thr-Glu-Tyr (TEY) motif by the upstream dual-specificity kinase MEK.

MAPK_ERK_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds Grb2 Grb2 RTK->Grb2 Recruits (via pY) Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates (Ser) ERK ERK MEK->ERK Phosphorylates (Thr, Tyr) Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylates Cellular Response Cellular Response Transcription Factors->Cellular Response

MAPK/ERK Signaling Cascade
The JAK/STAT Pathway

The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling.[8] Upon cytokine binding, receptor-associated JAKs are activated and phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[9][10] The recruited STATs are then themselves phosphorylated on a critical tyrosine residue by the JAKs, leading to their dimerization and translocation to the nucleus to regulate gene expression.[11][12]

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits (via pY) JAK->Receptor Phosphorylates (Tyr) JAK->STAT Phosphorylates (Tyr) STAT Dimer STAT Dimer STAT->STAT Dimer Gene Transcription Gene Transcription STAT Dimer->Gene Transcription Nucleus Nucleus

JAK/STAT Signaling Pathway
The TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a pivotal role in development and tissue homeostasis and is mediated by receptor serine/threonine kinases.[2][13][14] Ligand binding induces the formation of a heterotetrameric complex of type I and type II receptors.[15][16][17] The constitutively active type II receptor kinase phosphorylates and activates the type I receptor kinase, which in turn phosphorylates downstream SMAD proteins on serine residues.[18][19][20][21] Interestingly, TGF-β receptors are dual-specificity kinases and can also undergo autophosphorylation on tyrosine residues, which can lead to the activation of other signaling pathways.[22]

TGF_beta_Pathway cluster_nucleus Nucleus TGF-beta TGF-beta Type II Receptor Type II Receptor TGF-beta->Type II Receptor Binds Type I Receptor Type I Receptor Type II Receptor->Type I Receptor Recruits & Phosphorylates (Ser/Thr) R-SMAD R-SMAD Type I Receptor->R-SMAD Phosphorylates (Ser) SMAD Complex SMAD Complex R-SMAD->SMAD Complex Co-SMAD (SMAD4) Co-SMAD (SMAD4) Co-SMAD (SMAD4)->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Nucleus Nucleus

TGF-β/SMAD Signaling Pathway
Insulin (B600854) Receptor Signaling

The insulin receptor is a receptor tyrosine kinase that plays a central role in glucose homeostasis. Upon insulin binding, the receptor undergoes autophosphorylation on multiple tyrosine residues within its kinase domain, which is essential for its activation.[23][24][25] Activated insulin receptor then phosphorylates various intracellular substrates, such as Insulin Receptor Substrate (IRS) proteins, on tyrosine residues. These phosphotyrosine sites on IRS proteins serve as docking sites for other signaling molecules, propagating the insulin signal. The phosphorylation of IRS proteins can also be modulated by serine/threonine kinases, adding another layer of regulation.[26]

Insulin_Signaling_Pathway Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor Binds Insulin Receptor->Insulin Receptor Autophosphorylates (Tyr) IRS IRS Insulin Receptor->IRS Phosphorylates (Tyr) PI3K PI3K IRS->PI3K Recruits & Activates Akt Akt PI3K->Akt Activates Metabolic Effects Metabolic Effects Akt->Metabolic Effects

Insulin Receptor Signaling Pathway

Experimental Protocols for Studying this compound Interactions

A variety of techniques are employed to investigate the roles of Threonine and Tyrosine in enzyme and receptor function.

In Vitro Kinase Assay

This assay directly measures the ability of a kinase to phosphorylate a substrate. It is invaluable for determining kinase activity, substrate specificity, and the effects of inhibitors.

General Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the purified kinase, the substrate (a protein or peptide containing Thr/Tyr residues), and a kinase buffer (typically containing Tris-HCl, MgCl₂, and DTT).[13][14]

  • Initiation: Start the reaction by adding ATP, often radiolabeled with ³²P ([γ-³²P]ATP) for sensitive detection.[22]

  • Incubation: Incubate the reaction at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 10-30 minutes).

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer or a kinase inhibitor.

  • Analysis: Separate the reaction products by SDS-PAGE. The phosphorylated substrate can be visualized by autoradiography (if using radiolabeled ATP) or by Western blotting with a phospho-specific antibody.

Workflow for In Vitro Kinase Assay:

Kinase_Assay_Workflow A Prepare Reaction Mix (Kinase, Substrate, Buffer) B Initiate with ATP (e.g., [γ-³²P]ATP) A->B C Incubate (e.g., 30°C, 20 min) B->C D Terminate Reaction (e.g., add SDS buffer) C->D E Separate by SDS-PAGE D->E F Detect Phosphorylation (Autoradiography or Western Blot) E->F CoIP_Workflow A Cell Lysis (non-denaturing) B Incubate with 'Bait' Antibody A->B C Capture with Protein A/G Beads B->C D Wash to Remove Non-specific Proteins C->D E Elute Protein Complex D->E F Analyze by Western Blot for 'Prey' Protein E->F FRET_Logic Ligand Binding Ligand Binding Receptor Dimerization Receptor Dimerization Ligand Binding->Receptor Dimerization Donor & Acceptor\nin Proximity (<10nm) Donor & Acceptor in Proximity (<10nm) Receptor Dimerization->Donor & Acceptor\nin Proximity (<10nm) Energy Transfer Energy Transfer Donor & Acceptor\nin Proximity (<10nm)->Energy Transfer Acceptor Emission\n(FRET Signal) Acceptor Emission (FRET Signal) Energy Transfer->Acceptor Emission\n(FRET Signal)

References

Spectroscopic Analysis of Threonyl-tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques utilized in the characterization of the dipeptide Threonyl-tyrosine (Thr-Tyr). The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and peptide analysis. This document outlines the principles, experimental protocols, and expected data for the primary spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy.

Introduction to Threonyl-tyrosine

Threonyl-tyrosine is a dipeptide composed of the amino acids threonine and tyrosine, linked by a peptide bond. The unique structural features of its constituent amino acids—the hydroxyl group of threonine and the phenolic side chain of tyrosine—impart specific spectroscopic properties that are crucial for its identification and structural elucidation. Understanding these properties is fundamental in various research and development applications, from peptide synthesis verification to its potential role in biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. For Threonyl-tyrosine, ¹H and ¹³C NMR are instrumental in assigning the chemical environment of each atom.

Expected ¹H and ¹³C NMR Spectral Data

The following table summarizes the anticipated chemical shifts for the protons and carbons in Threonyl-tyrosine. These values are predictive and can vary based on the solvent and pH conditions.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Threonine
α-H3.9 - 4.158 - 60
β-H4.1 - 4.367 - 69
γ-CH₃1.1 - 1.319 - 21
Carbonyl (C=O)-170 - 173
Tyrosine
α-H4.5 - 4.755 - 57
β-CH₂3.0 - 3.237 - 39
Aromatic C₂-H, C₆-H7.1 - 7.3130 - 132
Aromatic C₃-H, C₅-H6.8 - 7.0115 - 117
Aromatic C₁-128 - 130
Aromatic C₄-OH-155 - 157
Carbonyl (C=O)-173 - 176
Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of Threonyl-tyrosine is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the dipeptide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C spectra. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

  • Data Processing: Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Assign the peaks to the corresponding atoms in the molecule based on their chemical shifts, coupling constants, and correlations observed in 2D spectra.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. It can also provide structural information through fragmentation analysis.

Expected Mass Spectrometry Data

For Threonyl-tyrosine (C₁₃H₁₈N₂O₅), the expected monoisotopic mass is 298.1216 g/mol . The table below lists the expected m/z (mass-to-charge ratio) values for the molecular ion and major fragments.

Ion Formula Expected m/z Notes
[M+H]⁺C₁₃H₁₉N₂O₅⁺299.1289Protonated molecular ion
[M+Na]⁺C₁₃H₁₈N₂O₅Na⁺321.1108Sodiated adduct
b₂ ionC₁₃H₁₇N₂O₄⁺281.1183Loss of H₂O from the C-terminus
y₁ ionC₉H₁₂NO₃⁺182.0817Tyrosine residue
Threonine immonium ionC₄H₈NO₂⁺102.0555Threonine immonium ion
Tyrosine immonium ionC₉H₁₀NO⁺136.0757Tyrosine immonium ion.[1]
Experimental Protocol for Mass Spectrometry

A typical protocol for the mass spectrometric analysis of Threonyl-tyrosine is as follows:

  • Sample Preparation: Prepare a dilute solution of the dipeptide (typically 1-10 µM) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid for electrospray ionization (ESI).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system (LC-MS) for separation and analysis.

  • Data Acquisition: Acquire full scan mass spectra to determine the molecular weight. Perform tandem mass spectrometry (MS/MS) on the precursor ion ([M+H]⁺) to obtain fragmentation data for structural confirmation.

  • Data Analysis: Analyze the mass spectra to identify the molecular ion and characteristic fragment ions. Compare the experimental data with theoretical values to confirm the identity of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For Threonyl-tyrosine, the absorption spectrum is dominated by the phenolic side chain of the tyrosine residue.

Expected UV-Vis Spectral Data

The tyrosine chromophore exhibits characteristic absorption maxima.[2] The position of these peaks can be influenced by the pH of the solution.

Condition λmax 1 (nm) λmax 2 (nm) Notes
Neutral pH~275~224Absorption due to the phenol (B47542) group of tyrosine.[3]
Alkaline pH (>10)~294~240Red shift observed upon ionization of the phenolic hydroxyl group.[2][4]
Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a solution of Threonyl-tyrosine in a suitable buffer (e.g., phosphate (B84403) buffer) at a known concentration. For pH-dependent studies, prepare a series of solutions with varying pH.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity if the concentration is known.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands

The IR spectrum of Threonyl-tyrosine will display characteristic absorption bands for its functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
O-H (alcohol, phenol, carboxylic acid)3200 - 3500 (broad)Stretching
N-H (amine, amide)3100 - 3300Stretching
C-H (aromatic)3000 - 3100Stretching
C-H (aliphatic)2850 - 3000Stretching
C=O (amide I)1630 - 1680Stretching
C=O (carboxylic acid)1700 - 1730Stretching
N-H (amide II)1510 - 1570Bending
C=C (aromatic)1450 - 1600Stretching
C-O (alcohol, phenol, carboxylic acid)1050 - 1250Stretching
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the dipeptide with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the IR spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the Threonyl-tyrosine molecule.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of Threonyl-tyrosine.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Techniques cluster_2 Data Analysis & Characterization cluster_3 Final Report Threonyl-tyrosine Synthesis/Purification Threonyl-tyrosine Synthesis/Purification Sample for Analysis Sample for Analysis Threonyl-tyrosine Synthesis/Purification->Sample for Analysis NMR Spectroscopy NMR Spectroscopy Sample for Analysis->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Sample for Analysis->Mass Spectrometry UV-Vis Spectroscopy UV-Vis Spectroscopy Sample for Analysis->UV-Vis Spectroscopy IR Spectroscopy IR Spectroscopy Sample for Analysis->IR Spectroscopy Structural Elucidation Structural Elucidation NMR Spectroscopy->Structural Elucidation Molecular Weight & Formula Molecular Weight & Formula Mass Spectrometry->Molecular Weight & Formula Electronic Properties Electronic Properties UV-Vis Spectroscopy->Electronic Properties Functional Group ID Functional Group ID IR Spectroscopy->Functional Group ID Comprehensive Report Comprehensive Report Structural Elucidation->Comprehensive Report Molecular Weight & Formula->Comprehensive Report Electronic Properties->Comprehensive Report Functional Group ID->Comprehensive Report

Caption: Workflow for the spectroscopic analysis of Threonyl-tyrosine.

Hypothetical Signaling Pathway Involvement

While the specific signaling roles of Threonyl-tyrosine are not extensively documented, tyrosine residues in peptides and proteins are well-known to be key substrates for phosphorylation by kinases, a critical step in many signaling pathways.[5][6] The diagram below illustrates a generalized signaling cascade where a Threonyl-tyrosine containing peptide could potentially be involved.

G Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Kinase Activation Kinase Activation Receptor->Kinase Activation This compound Peptide This compound Peptide Kinase Activation->this compound Peptide ATP -> ADP Phosphorylated this compound-P Phosphorylated this compound-P This compound Peptide->Phosphorylated this compound-P Downstream Signaling Downstream Signaling Phosphorylated this compound-P->Downstream Signaling Cellular Response Cellular Response Downstream Signaling->Cellular Response

Caption: Hypothetical signaling pathway involving Threonyl-tyrosine phosphorylation.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Threonyl-Tyrosine (Thr-Tyr)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation pathways of the dipeptide Threonyl-Tyrosine (Thr-Tyr). A thorough understanding of a peptide's behavior under thermal stress is critical for the development of stable pharmaceutical formulations, ensuring drug product efficacy and safety. This document outlines the primary degradation mechanisms, summarizes key analytical techniques for stability assessment, and provides detailed experimental protocols. While specific quantitative thermal analysis data for this compound is limited in publicly available literature, this guide draws upon established principles of peptide degradation and data from structurally related molecules to provide a robust framework for its stability assessment.

Introduction to this compound Stability

Threonyl-Tyrosine is a dipeptide composed of L-threonine and L-tyrosine residues. The stability of this dipeptide is influenced by its constituent amino acids: threonine, which contains a secondary hydroxyl group, and tyrosine, which possesses a phenolic side chain. These functional groups, along with the peptide backbone, are susceptible to various degradation reactions under thermal stress. Forced degradation studies, which subject the molecule to conditions more severe than accelerated stability testing, are essential for elucidating potential degradation pathways and products.[1][2] Such studies are integral to the development of stability-indicating analytical methods.[1]

Primary Thermal Degradation Pathways

The thermal degradation of dipeptides like this compound can proceed through several pathways, primarily involving the peptide backbone and the amino acid side chains.

Intramolecular Cyclization (Diketopiperazine Formation)

One of the most significant thermal degradation pathways for dipeptides is the intramolecular cyclization to form a 2,5-diketopiperazine (DKP), a stable six-membered ring.[3][4] This reaction involves the nucleophilic attack of the N-terminal amine on the C-terminal ester or acid, leading to the cleavage of the peptide from its support during solid-phase synthesis or degradation in solution.[3][5] For this compound, this would result in the formation of cyclo(this compound). The propensity for DKP formation is sequence-dependent, with certain amino acid combinations being more susceptible.[5]

The chemical structure of the resulting diketopiperazine, cyclo(this compound), is presented below.

Chemical Information for Cyclo(this compound):

PropertyValue
IUPAC Name(3S,6S)-3-[(1R)-1-hydroxyethyl]-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione
Molecular FormulaC13H16N2O4
Molecular Weight264.28 g/mol
Exact Mass264.11100700 Da
PubChem CID171116545[6]
Peptide Bond Hydrolysis

At elevated temperatures, particularly in the presence of moisture, the peptide bond of this compound can undergo hydrolysis. This results in the cleavage of the dipeptide into its constituent amino acids, threonine and tyrosine. The pH of the environment can significantly influence the rate of this degradation pathway.

Side Chain Reactions

The side chains of threonine and tyrosine also play a role in the overall thermal stability. The hydroxyl group of threonine and the phenolic group of tyrosine can participate in various reactions, although these are generally considered secondary degradation pathways compared to diketopiperazine formation and peptide bond hydrolysis under typical thermal stress conditions. The aromatic side chain of tyrosine can contribute to the stability of peptides through aromatic-aromatic interactions.[7][8]

Quantitative Data and Thermal Analysis

While specific quantitative data for the thermal degradation of this compound is not extensively available, the following table summarizes the types of data that would be generated from typical thermal analysis techniques.

Table 1: Summary of Thermal Analysis Data for a Dipeptide

Analytical TechniqueParameter MeasuredTypical Information Obtained
Thermogravimetric Analysis (TGA) Mass loss as a function of temperatureOnset of decomposition temperature, residual mass, identification of distinct degradation steps.
Differential Scanning Calorimetry (DSC) Heat flow as a function of temperatureMelting point, glass transition temperature, enthalpy of fusion/decomposition, information on solid-state transitions.
High-Performance Liquid Chromatography (HPLC) Concentration of parent peptide and degradation productsPurity of the dipeptide, quantification of known and unknown degradation products over time under stress.
Mass Spectrometry (MS) Mass-to-charge ratio of the parent peptide and its fragmentsIdentification of degradation products by molecular weight and fragmentation patterns.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data in thermal stability studies. The following sections outline protocols for key experiments.

Forced Degradation Protocol

Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and establish degradation pathways.[1][9]

Objective: To generate potential thermal degradation products of this compound for the development and validation of a stability-indicating analytical method.

Materials and Reagents:

  • This compound dipeptide

  • Purified water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Hydrogen peroxide (3%)

  • Calibrated oven

  • pH meter

  • HPLC system with UV detector

  • Mass spectrometer

Procedure:

  • Thermal Stress (Solid State):

    • Accurately weigh a sample of solid this compound into a clean, dry vial.

    • Place the vial in a calibrated oven at a selected temperature (e.g., 60°C, 80°C, 105°C).

    • Expose the sample for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, remove a sample, allow it to cool to room temperature, and prepare for analysis.

  • Thermal Stress (Solution State):

    • Prepare a solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).

    • Divide the solution into separate vials.

    • Expose the vials to a selected temperature in a water bath or oven.

    • At specified time intervals, withdraw samples for analysis.

  • Acidic and Basic Hydrolysis:

    • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

    • Maintain the solutions at a controlled temperature (e.g., room temperature, 60°C).

    • At various time points, withdraw samples, neutralize them if necessary, and analyze.

  • Oxidative Degradation:

    • Prepare a solution of this compound in 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light.

    • Monitor the degradation over time by taking samples for analysis.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC-MS method.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10]

Objective: To determine the thermal stability and decomposition profile of solid this compound.

Instrument: Thermogravimetric Analyzer

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into a TGA pan (e.g., platinum or alumina).

  • Instrument Setup:

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

    • Set the initial temperature to ambient (e.g., 25°C).

  • Thermal Program:

    • Heat the sample from the initial temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset of mass loss indicates the beginning of thermal decomposition.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11]

Objective: To determine the melting point and enthalpy of fusion/decomposition of solid this compound.

Instrument: Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: Accurately weigh a small amount of this compound (typically 2-5 mg) into an aluminum DSC pan. Seal the pan hermetically.

  • Reference: Use an empty, sealed aluminum pan as the reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the expected melting/decomposition point.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis: The peak of an endothermic or exothermic event corresponds to a thermal transition. The area under the peak is proportional to the enthalpy change of the transition.

HPLC-MS Method for Degradation Product Analysis

This method is used to separate, identify, and quantify the parent dipeptide and its degradation products.[12][13][14]

Objective: To develop a stability-indicating method for the analysis of this compound and its thermal degradants.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • Mass Spectrometer (e.g., Quadrupole Time-of-Flight)

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm and 280 nm.

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Range: m/z 100-1000.

  • Data Acquisition: Full scan and tandem MS (MS/MS) for structural elucidation of degradation products.

Visualizations of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes in the study of this compound thermal degradation.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation ThrTyr This compound Sample Thermal Thermal Stress (Solid & Solution) ThrTyr->Thermal Hydrolysis Acid/Base Hydrolysis ThrTyr->Hydrolysis Oxidation Oxidative Stress ThrTyr->Oxidation HPLC HPLC Analysis (Separation & Quantification) Thermal->HPLC TGA TGA Analysis (Mass Loss) Thermal->TGA DSC DSC Analysis (Thermal Transitions) Thermal->DSC Hydrolysis->HPLC Oxidation->HPLC MS MS Analysis (Identification) HPLC->MS Degradation_Profile Degradation Profile HPLC->Degradation_Profile MS->Degradation_Profile Pathway_Elucidation Pathway Elucidation MS->Pathway_Elucidation TGA->Degradation_Profile DSC->Degradation_Profile Stability_Assessment Stability Assessment Degradation_Profile->Stability_Assessment

Caption: Experimental workflow for assessing this compound thermal stability.

Degradation_Pathways cluster_products Degradation Products ThrTyr This compound Dipeptide DKP Cyclo(this compound) (Diketopiperazine) ThrTyr->DKP Intramolecular Cyclization AminoAcids Threonine + Tyrosine ThrTyr->AminoAcids Peptide Bond Hydrolysis Other Other Minor Degradants ThrTyr->Other Side Chain Reactions

Caption: Primary thermal degradation pathways of this compound.

Conclusion

The thermal stability of the this compound dipeptide is a critical parameter for its application in drug development. The primary degradation pathways are anticipated to be intramolecular cyclization to form cyclo(this compound) and hydrolysis of the peptide bond. A comprehensive assessment of its stability requires a suite of analytical techniques, including TGA, DSC, and HPLC-MS. The experimental protocols and workflows provided in this guide offer a robust framework for researchers and scientists to thoroughly characterize the thermal degradation profile of this compound and to develop stable and effective pharmaceutical formulations. Further studies are warranted to generate specific quantitative data on the thermal behavior of this dipeptide.

References

The Neurobiological Significance of Tyrosine-Containing Dipeptides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the synthesis, mechanisms, and therapeutic potential of short-chain peptides in neurobiology, with a speculative look at the prospective role of Threonyl-Tyrosine (Thr-Tyr).

Introduction

The landscape of neurobiological research is increasingly focused on the nuanced roles of small biomolecules, such as dipeptides, in modulating complex neural circuits and behaviors. Among these, tyrosine (Tyr)-containing dipeptides have emerged as a promising class of compounds with the potential to influence a range of neurological functions, from neurotransmitter metabolism to cognitive performance. This technical guide provides an in-depth analysis of key Tyr-containing dipeptides, including Tyrosyl-Tryptophan (Tyr-Trp), Serinyl-Tyrosine (Ser-Tyr), and Tyrosyl-Proline (Tyr-Pro), summarizing the current state of knowledge for researchers, scientists, and drug development professionals. While direct research on the this compound dipeptide in neurobiology is nascent, this guide will also offer a scientifically grounded, hypothetical exploration of its potential roles based on the well-established functions of its constituent amino acids, threonine and tyrosine.

The Central Role of Tyrosine in Neurotransmission

Tyrosine is a non-essential amino acid that serves as a critical precursor for the synthesis of catecholamine neurotransmitters, including dopamine (B1211576) and norepinephrine (B1679862).[1][2][3][4][5] The enzymatic conversion of tyrosine to L-DOPA by tyrosine hydroxylase is the rate-limiting step in this pathway, highlighting the importance of tyrosine availability for maintaining adequate neurotransmitter levels. Furthermore, the phosphorylation of tyrosine residues on proteins is a fundamental mechanism of signal transduction in the nervous system, regulating processes such as neuronal development, synaptic plasticity, and cell survival.[6][7][8][9][10][11]

Neuroactive Tyrosine-Containing Dipeptides: A Review of the Evidence

Recent studies have demonstrated that orally administered Tyr-containing dipeptides can cross the blood-brain barrier and exert significant neurobiological effects, often surpassing the effects of tyrosine alone.

Tyr-Trp: Enhancing Norepinephrine Metabolism and Memory

The dipeptide Tyr-Trp has been shown to be a potent modulator of norepinephrine metabolism in the brain. Studies in mice have demonstrated that oral administration of Tyr-Trp leads to a significant increase in the levels of the norepinephrine metabolite 3-methoxy-4-hydroxyphenylethyleneglycol (MHPG) in the cerebral cortex.[11][12] This effect was more pronounced than that observed with other Tyr-containing dipeptides or tyrosine alone. Furthermore, Tyr-Trp administration has been linked to the amelioration of short-term memory deficits in a mouse model of Alzheimer's disease.[11][12]

Ser-Tyr: Stimulating Catecholamine Turnover

Oral administration of Ser-Tyr has been found to efficiently stimulate noradrenergic turnover in the mouse brain.[7][13] This dipeptide increased tyrosine content in the cerebral cortex and subsequently enhanced the levels of MHPG in both the cerebral cortex and hippocampus.[7][13] These findings suggest that Ser-Tyr is a potent enhancer of central catecholamine transmission.

Tyr-Pro: A Potential Therapeutic for Cognitive Decline

The dipeptide Tyr-Pro has garnered attention for its potential neuroprotective effects, particularly in the context of Alzheimer's disease. In a mouse model of the disease, oral administration of Tyr-Pro was shown to improve memory impairment.[9][14][15] This effect is thought to be mediated by the dipeptide's ability to cross the blood-brain barrier and potentially modulate neuroinflammatory and apoptotic pathways.[9][14][15]

Quantitative Data on the Neuroactivity of Tyr-Containing Dipeptides

The following tables summarize the key quantitative findings from preclinical studies on Tyr-containing dipeptides.

DipeptideAnimal ModelDosageBrain RegionAnalyteFold Change vs. ControlReference
Tyr-Trp MouseNot SpecifiedCerebral CortexMHPGMost significant increase among 39 Tyr-containing dipeptides[11][12]
Ser-Tyr MouseNot SpecifiedCerebral CortexTyrosineMarked Increase[7][13]
Cerebral Cortex & HippocampusMHPGMore effective than Tyr-Pro, Ile-Tyr, or Tyr alone[7][13]
Tyr-Pro Alzheimer's Model Mouse100 mg/kg (twice daily for 16 days)-Spontaneous Alternation (Y-maze)Significantly improved[15]
Step-through LatencySignificantly shortened[15]

Table 1: Quantitative Effects of Tyr-Containing Dipeptides on Neurotransmitter Metabolites and Behavior.

Experimental Protocols for Studying Dipeptide Neurobiology

The following sections detail common experimental methodologies used to investigate the neurobiological effects of dipeptides.

In Vivo Administration

Oral Gavage in Rodents: A standard method for administering dipeptides to mice and rats to study their systemic and central nervous system effects.

  • Procedure:

    • Prepare the dipeptide solution in a suitable vehicle (e.g., saline, sterile water). The concentration should be calculated based on the desired dosage (mg/kg).

    • Gently restrain the animal.

    • Insert a gavage needle attached to a syringe into the esophagus and deliver the solution directly into the stomach.

    • Monitor the animal for any signs of distress.

  • Typical Dosage Range: 10-100 mg/kg body weight.[15][16]

Behavioral Assays

Y-Maze Test for Spontaneous Alternation: This test is used to assess short-term spatial working memory.

  • Apparatus: A Y-shaped maze with three identical arms.

  • Procedure:

    • Place the mouse in the center of the maze.

    • Allow the mouse to freely explore the maze for a set period (e.g., 8 minutes).[3][17][18][19]

    • Record the sequence of arm entries.

    • An alternation is defined as consecutive entries into three different arms.

    • Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of arm entries - 2)) * 100.

  • Interpretation: A higher percentage of spontaneous alternation indicates better spatial working memory.

Morris Water Maze for Spatial Learning and Memory: A widely used test for assessing hippocampus-dependent spatial learning and memory.[1][6][20][21][22]

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.

  • Procedure:

    • Acquisition Phase: Train the mouse over several days to find the hidden platform from different starting locations. Record the escape latency (time to find the platform).

    • Probe Trial: Remove the platform and allow the mouse to swim for a set time (e.g., 60 seconds). Record the time spent in the target quadrant (where the platform was located).

  • Interpretation: A decrease in escape latency during the acquisition phase indicates learning. A greater amount of time spent in the target quadrant during the probe trial indicates better spatial memory.

Neurochemical Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Neurotransmitter Quantification: A highly sensitive and specific method for measuring the levels of neurotransmitters and their metabolites in brain tissue.[8][23][24][25][26]

  • Sample Preparation:

    • Dissect the brain region of interest (e.g., cerebral cortex, hippocampus).

    • Homogenize the tissue in an appropriate buffer.

    • Perform protein precipitation and extract the neurotransmitters.

  • LC-MS/MS Analysis:

    • Inject the extracted sample into the LC system for separation.

    • The separated analytes are then introduced into the mass spectrometer for detection and quantification.

  • Data Analysis: Quantify the concentration of each neurotransmitter and metabolite based on standard curves.

Signaling Pathways and Mechanisms of Action

While the precise receptor targets for many Tyr-containing dipeptides are still under investigation, the available evidence points towards modulation of key neurochemical systems.

Dopaminergic and Noradrenergic Pathway Modulation: The primary mechanism by which Tyr-containing dipeptides are thought to exert their effects is by increasing the bioavailability of tyrosine in the brain, thereby boosting the synthesis of dopamine and norepinephrine.

Catecholamine_Synthesis_Pathway Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Tyr-containing_dipeptides Tyr-containing_dipeptides Blood-Brain_Barrier Blood-Brain_Barrier Tyr-containing_dipeptides->Blood-Brain_Barrier Transport Blood-Brain_Barrier->Tyrosine Increased Bioavailability Thr_Tyr_Investigation_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies (Rodent Models) cluster_2 Mechanism of Action Cell_Viability Neuronal Cell Viability Assays Neurotransmitter_Release Neurotransmitter Release/Uptake Assays Cell_Viability->Neurotransmitter_Release Receptor_Binding Receptor Binding Assays Neurotransmitter_Release->Receptor_Binding Oral_Administration Oral Administration of this compound Receptor_Binding->Oral_Administration Behavioral_Testing Behavioral Testing (Y-maze, Morris Water Maze) Oral_Administration->Behavioral_Testing Neurochemical_Analysis Neurochemical Analysis (LC-MS/MS of brain tissue) Behavioral_Testing->Neurochemical_Analysis Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot, etc.) Neurochemical_Analysis->Signaling_Pathway_Analysis BBB_Permeability Blood-Brain Barrier Permeability Studies Signaling_Pathway_Analysis->BBB_Permeability Synthesis_and_Purification Synthesis and Purification of this compound Synthesis_and_Purification->Cell_Viability

References

The Thr-Tyr Dipeptide: A Technical Guide to its Synthesis, Analysis, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Threonyl-Tyrosine (Thr-Tyr), a simple yet significant biomolecule, stands at the intersection of protein chemistry and cell signaling. Comprising the essential amino acid L-threonine and the aromatic amino acid L-tyrosine, this compound's discovery is intrinsically linked to the historical development of peptide synthesis. While not as extensively studied as larger bioactive peptides, its constituent amino acids are key substrates in fundamental cellular processes, particularly phosphorylation events that govern major signaling pathways. This technical guide provides an in-depth overview of the this compound dipeptide, covering its historical context, modern synthesis protocols, analytical characterization methods, and a prospective look at its biological activities. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, drug discovery, and molecular biology.

Discovery and History

The discovery of the this compound dipeptide is not marked by a single seminal event but is rather an outcome of the advancements in our understanding of amino acids and the development of peptide synthesis techniques.

1.1. Discovery of the Constituent Amino Acids:

  • L-Tyrosine (Tyr) was first isolated from casein, a protein found in cheese, by the German chemist Justus von Liebig in 1846. Its name is derived from the Greek word "tyros," meaning cheese.

  • L-Threonine (Thr) was the last of the 20 common proteinogenic amino acids to be discovered. Its identification in 1935 by William Cumming Rose was a landmark in nutritional science, leading to the understanding of essential amino acids.

1.2. The Dawn of Peptide Synthesis:

The early 20th century saw the first successful synthesis of a dipeptide, glycylglycine, by Emil Fischer. However, the methods were arduous and not readily applicable to more complex peptides. The advent of Solid-Phase Peptide Synthesis (SPPS) , developed by Bruce Merrifield in 1963, revolutionized the field. This technique, for which Merrifield was awarded the Nobel Prize in Chemistry in 1984, allows for the efficient and automated synthesis of peptides, including dipeptides like this compound, by anchoring the growing peptide chain to a solid resin support. While a specific date for the first synthesis of this compound is not prominently documented, it would have become readily achievable following the development of SPPS and the availability of protected threonine and tyrosine amino acid derivatives.

Synthesis and Purification of this compound

The contemporary method of choice for synthesizing the this compound dipeptide is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method offers high yields and purity.

2.1. Experimental Protocol: Fmoc-SPPS of this compound

This protocol outlines the manual synthesis of H-Thr-Tyr-OH.

Materials:

  • Fmoc-Tyr(tBu)-Wang resin

  • Fmoc-Thr(tBu)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Methanol

Procedure:

  • Resin Swelling: The Fmoc-Tyr(tBu)-Wang resin is swelled in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound tyrosine by treating it with a 20% solution of piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, Fmoc-Thr(tBu)-OH (3 equivalents relative to the resin loading) is pre-activated with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5-10 minutes.

    • This activated amino acid solution is added to the deprotected resin. The coupling reaction is allowed to proceed for 1-2 hours with agitation.

    • The resin is then washed with DMF. A Kaiser test can be performed to ensure the completion of the coupling reaction.

  • Final Fmoc Deprotection: The Fmoc group of the newly added threonine is removed using 20% piperidine in DMF as described in step 2. The resin is washed with DMF and then with DCM.

  • Cleavage and Deprotection: The dipeptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours.

  • Peptide Precipitation and Purification: The cleavage mixture is filtered, and the crude peptide is precipitated by adding cold diethyl ether. The precipitate is collected by centrifugation, washed with cold ether, and dried. The crude this compound is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

2.2. Workflow for Fmoc-SPPS of this compound

spss_workflow start Start: Fmoc-Tyr(tBu)-Wang Resin swell 1. Swell Resin in DMF start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash with DMF deprotect1->wash1 couple Couple to Resin wash1->couple activate 3. Activate Fmoc-Thr(tBu)-OH (DIC/Oxyma) activate->couple wash2 Wash with DMF couple->wash2 deprotect2 4. Final Fmoc Deprotection wash2->deprotect2 wash3 Wash with DMF & DCM deprotect2->wash3 cleave 5. Cleave & Deprotect (TFA/TIS/H2O) wash3->cleave precipitate 6. Precipitate with Cold Ether cleave->precipitate purify Purify by RP-HPLC precipitate->purify end Pure H-Thr-Tyr-OH purify->end

Fmoc-SPPS workflow for this compound synthesis.

Analytical Characterization

The purity and identity of the synthesized this compound dipeptide are confirmed using a combination of analytical techniques.

3.1. High-Performance Liquid Chromatography (HPLC)

RP-HPLC is used to assess the purity of the dipeptide and to purify it from byproducts of the synthesis.

  • Protocol:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 50% B over 30 minutes.

    • Detection: UV absorbance at 220 nm (for the peptide bond) and 280 nm (for the tyrosine aromatic ring).

3.2. Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the this compound dipeptide.

  • Technique: Electrospray ionization mass spectrometry (ESI-MS) is commonly used.

  • Expected Mass: The theoretical monoisotopic mass of this compound (C₁₃H₁₈N₂O₅) is 282.1216 Da. The ESI-MS spectrum should show a prominent ion at m/z 283.1294 [M+H]⁺.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the dipeptide.

  • ¹H NMR: The spectrum will show characteristic signals for the protons of the threonine and tyrosine residues, including the aromatic protons of tyrosine and the methyl group of threonine.

  • ¹³C NMR: The spectrum will display distinct peaks for each of the 13 carbon atoms in the molecule, including the two carbonyl carbons of the peptide backbone.

Table 1: Analytical Data for this compound Dipeptide

ParameterExpected Value/Characteristic
Molecular Formula C₁₃H₁₈N₂O₅
Molecular Weight 282.29 g/mol
Monoisotopic Mass 282.1216 Da
HPLC Retention Time Dependent on specific column and gradient
ESI-MS (m/z) 283.1294 [M+H]⁺
¹H NMR Characteristic peaks for Thr and Tyr residues
¹³C NMR 13 distinct carbon signals

Biological Activity and Signaling Pathways

While the this compound dipeptide itself has not been the subject of extensive biological investigation, the known roles of its constituent amino acids in cell signaling provide a basis for postulating its potential activities. Both threonine and tyrosine are key sites for post-translational modification, specifically phosphorylation, which is a fundamental mechanism for regulating protein function and signal transduction.

4.1. Potential Roles in Cell Signaling:

  • Substrate for Kinases: this compound could potentially serve as a substrate for various protein kinases. Tyrosine kinases specifically phosphorylate tyrosine residues, while serine/threonine kinases phosphorylate serine and threonine residues. Dual-specificity kinases can phosphorylate all three.

  • Modulation of Signaling Pathways: The phosphorylation of peptides and proteins is a critical step in numerous signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which regulate cell proliferation, differentiation, survival, and apoptosis.

  • Antioxidant Activity: Tyrosine-containing peptides have been shown to possess antioxidant properties due to the ability of the phenolic hydroxyl group of tyrosine to donate a hydrogen atom and scavenge free radicals.

4.2. Hypothetical Signaling Pathway Involving this compound Phosphorylation

The following diagram illustrates a hypothetical signaling cascade where the this compound dipeptide could be involved, based on the known mechanisms of the MAPK and PI3K/Akt pathways. This is a putative pathway for illustrative purposes, as direct evidence for this compound's role in these specific pathways is not yet established.

signaling_pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras pi3k PI3K receptor->pi3k thr_tyr This compound Dipeptide mek MEK thr_tyr->mek ? akt Akt thr_tyr->akt ? mapk_pathway MAPK Pathway pi3k_pathway PI3K/Akt Pathway raf Raf ras->raf raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation pi3k->akt survival Cell Survival akt->survival

Putative signaling pathways involving Thr and Tyr phosphorylation.

Quantitative Data

Quantitative data for the this compound dipeptide is not extensively reported in the literature. The following table provides representative data for peptide synthesis yields and the antioxidant activity of a related tyrosine-containing dipeptide to serve as a reference.

Table 2: Representative Quantitative Data

ParameterValueCompoundAssay/MethodNotes
Synthesis Yield ~60-80%General dipeptidesFmoc-SPPSYield is sequence-dependent and can be optimized.
Antioxidant Activity (IC₅₀) 38.22% scavenging at 7.5 µg/mLcyclo(L-Tyr-L-Pro)DPPH assayIC₅₀ value not specified.[1]

Note: The data presented are for illustrative purposes and may not be directly applicable to the this compound dipeptide.

Conclusion and Future Directions

The Threonyl-Tyrosine dipeptide, while simple in structure, represents a confluence of historical and modern peptide chemistry. Its synthesis is now routine, thanks to the robustness of solid-phase peptide synthesis. While its specific biological functions remain largely unexplored, the critical roles of threonine and tyrosine in cellular signaling suggest that this compound and its derivatives could be valuable tools for studying enzyme kinetics, developing kinase inhibitors, and investigating the biological effects of small peptides. Future research should focus on the direct biological evaluation of the this compound dipeptide in various cell-based assays to elucidate its potential roles in signaling pathways and its antioxidant capacity. Such studies will undoubtedly open new avenues for its application in biomedical research and drug development.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Threonyl-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Threonyl-tyrosine (Thr-Tyr) is a dipeptide composed of the amino acids L-threonine and L-tyrosine. As with many synthetic peptides, purification is a critical step to remove impurities from the synthesis process, such as unreacted amino acids, truncated sequences, and protecting group remnants.[1][2][3] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for the purification of peptides, separating them based on their hydrophobicity.[1][2][3][4] This application note provides a detailed protocol for the purification of Threonyl-tyrosine using RP-HPLC. The method leverages the difference in polarity between the relatively polar threonine residue and the more hydrophobic, aromatic tyrosine residue to achieve high purity.

Principle of Separation

In reversed-phase HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. Threonyl-tyrosine is introduced to the column in a highly aqueous mobile phase, causing it to bind to the hydrophobic stationary phase. A gradually increasing concentration of a less polar organic solvent (acetonitrile) in the mobile phase reduces the hydrophobic interaction between the dipeptide and the stationary phase, leading to its elution.[3] Impurities that are more polar than Threonyl-tyrosine will elute earlier, while more hydrophobic impurities will elute later, allowing for the collection of a purified fraction of the target dipeptide. The inclusion of an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase helps to improve peak shape and resolution.[1]

Experimental Protocols

Materials and Reagents
  • Crude Threonyl-tyrosine (lyophilized powder)

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA), HPLC-grade

  • 0.22 µm syringe filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler or manual injector

    • UV-Vis detector

    • Fraction collector

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile.

  • Degas both mobile phases prior to use.

Sample Preparation
  • Accurately weigh a small amount of crude Threonyl-tyrosine powder.

  • Dissolve the crude peptide in Mobile Phase A to a final concentration of approximately 1-5 mg/mL.

  • Vortex the solution until the peptide is fully dissolved.

  • Centrifuge the solution to pellet any insoluble material.

  • Filter the supernatant through a 0.22 µm syringe filter before injection.

HPLC Purification Protocol
  • Equilibrate the HPLC system and the preparative column with the initial mobile phase conditions (e.g., 95% Mobile Phase A and 5% Mobile Phase B) until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient elution program as detailed in the tables below.

  • Monitor the elution profile at 220 nm for the peptide bond and 280 nm for the tyrosine side chain.

  • Collect fractions corresponding to the main peak of interest.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the fractions with the desired purity and lyophilize to obtain the purified Threonyl-tyrosine powder.

Data Presentation

Table 1: HPLC System and Column Specifications
ParameterSpecification
HPLC SystemStandard Preparative HPLC System
ColumnC18 Reversed-Phase Column (e.g., 250 x 10 mm, 5 µm)
Column TemperatureAmbient (25°C)
Flow Rate4.0 mL/min
Detection Wavelengths220 nm & 280 nm
Injection Volume500 µL
Table 2: Gradient Elution Program for Preparative HPLC
Time (minutes)% Mobile Phase A% Mobile Phase B
0.095.05.0
5.095.05.0
35.065.035.0
40.05.095.0
45.05.095.0
50.095.05.0
Table 3: Expected Results (Illustrative)
ParameterValue
Retention Time~25-30 min
Purity (Pre-HPLC)~70%
Purity (Post-HPLC)>98%
Recovery>85%

Visualizations

Experimental Workflow Diagram

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification reagent_prep Mobile Phase Preparation equilibration System Equilibration reagent_prep->equilibration sample_prep Crude Peptide Sample Preparation injection Sample Injection sample_prep->injection equilibration->injection gradient Gradient Elution injection->gradient detection UV Detection (220/280 nm) gradient->detection collection Fraction Collection detection->collection analysis Purity Analysis of Fractions collection->analysis pooling Pooling of Pure Fractions analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified this compound (>98% Purity) lyophilization->final_product

Caption: Workflow for the HPLC purification of Threonyl-tyrosine.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of Threonyl-tyrosine using reversed-phase HPLC. By following this procedure, researchers, scientists, and drug development professionals can obtain a highly purified dipeptide product, suitable for a wide range of downstream applications. The use of a C18 column with a water/acetonitrile gradient containing 0.1% TFA is a standard and robust approach for peptide purification.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Thr-Tyr in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of proteomics, the analysis of peptides and their post-translational modifications (PTMs) is crucial for understanding cellular processes, disease mechanisms, and for the development of novel therapeutics. Dipeptides, such as Threonyl-Tyrosine (Thr-Tyr), can be of interest as products of protein degradation or as components in peptidomimetic drug design. Mass spectrometry (MS) stands as a powerful analytical technique for the identification and quantification of such peptides due to its high sensitivity and specificity.[1]

This document provides detailed application notes and protocols for the analysis of the this compound dipeptide using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While this compound itself is not a direct signaling molecule, the phosphorylation of threonine and tyrosine residues is a critical PTM that governs a vast array of cellular signaling pathways.[2][3] Quantitative proteomic analysis of peptides containing these residues is essential for studying these signaling events.[4]

Key Concepts in this compound Mass Spectrometry Analysis

The analysis of peptides by MS involves the ionization of the peptide and the measurement of its mass-to-charge ratio (m/z).[1] For structural elucidation, tandem mass spectrometry (MS/MS) is employed, where the peptide ion is fragmented, and the m/z of the resulting fragment ions are measured.[5]

Fragmentation of this compound:

When the this compound dipeptide is subjected to collision-induced dissociation (CID), it primarily breaks at the peptide bond, generating b- and y-ions. The theoretical monoisotopic masses of the most common fragment ions are essential for their identification in the MS/MS spectrum.

  • b-ions: Fragments containing the N-terminus.

  • y-ions: Fragments containing the C-terminus.

Further fragmentation can occur, including neutral losses of water (-18.01 Da) or ammonia (B1221849) (-17.03 Da), particularly from the amino acid side chains.

Experimental Protocols

Sample Preparation from Biological Matrices

Effective sample preparation is critical to remove interfering substances and enrich for the analyte of interest.[6][7] The choice of method depends on the complexity of the biological matrix (e.g., plasma, cell lysate).[6][7]

Protocol: Solid-Phase Extraction (SPE) for Peptide Cleanup

This protocol is a general guideline and may require optimization for specific sample types.

  • Protein Precipitation & Digestion (if analyzing from a protein):

    • To a 100 µL plasma sample, add 400 µL of cold acetone (B3395972) to precipitate proteins.

    • Incubate at -20°C for 60 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant.

    • Wash the pellet with 500 µL of cold 80% acetone, centrifuge again, and discard the supernatant.

    • Air-dry the pellet.

    • Reconstitute the protein pellet in a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

    • Perform enzymatic digestion (e.g., with trypsin) to generate peptides.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of ultrapure water.

  • Sample Loading:

    • Acidify the peptide sample with 0.1% trifluoroacetic acid (TFA).

    • Load the sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% TFA in water to remove salts and other hydrophilic impurities.

  • Elution:

    • Elute the peptides with 1 mL of 50% acetonitrile/0.1% TFA.

  • Drying and Reconstitution:

    • Dry the eluted sample in a vacuum centrifuge.

    • Reconstitute the sample in a mobile phase-compatible solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

The separation of peptides is typically achieved by reverse-phase liquid chromatography (LC) coupled to a mass spectrometer.[9]

Protocol: LC-MS/MS Parameters for this compound Analysis

ParameterSetting
LC System High-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2-35% B over 15 minutes, then to 90% B over 2 minutes, hold for 2 minutes, then return to 2% B and equilibrate for 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
Ionization Mode Positive Electrospray Ionization (ESI+)
MS1 Scan Range m/z 100-1000
MS/MS Fragmentation Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD)
Collision Energy Optimized for the precursor ion (e.g., 25-35 arbitrary units)
Data Acquisition Data-Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM)

Data Presentation

Quantitative data for the identification of this compound is summarized below. These values are theoretical and may vary slightly based on the instrument and calibration.

Table 1: Theoretical Mass-to-Charge Ratios (m/z) for this compound and its Fragments

IonChemical FormulaMonoisotopic Mass (Da)[M+H]⁺ (m/z)
Precursor (this compound) C₁₃H₁₈N₂O₅282.1216283.1289
b-ion (Thr) C₄H₈NO₂102.0555103.0628
y-ion (Tyr) C₉H₁₁NO₃181.0739182.0812
Iminium ion (Tyr) C₈H₁₀N120.0813120.0813

Table 2: Example LC-MS/MS Acquisition Parameters for Targeted Analysis

ParameterValue
Precursor Ion (m/z) 283.1289
Product Ions for MRM (m/z) 182.0812 (Quantitative), 103.0628 (Qualitative)
Collision Energy (eV) 28
Expected Retention Time Dependent on specific LC conditions

Visualizations

Signaling Pathway Context

While this compound is a dipeptide, its constituent amino acids are central to cellular signaling through phosphorylation. Protein tyrosine kinases (PTKs) and serine/threonine kinases phosphorylate proteins, while phosphatases reverse this modification.[2] This dynamic interplay regulates numerous cellular processes.

Signaling_Pathway cluster_0 Signal Transduction cluster_1 Regulation Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Binds Kinase_Cascade Ser/Thr Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Activates (via Tyr Phosphorylation) PTP Protein Tyrosine Phosphatase (PTP) Receptor->PTP Dephosphorylates Target_Protein Target Protein Kinase_Cascade->Target_Protein Phosphorylates (on Thr/Ser) PP Ser/Thr Phosphatase Kinase_Cascade->PP Dephosphorylates Response Cellular Response (e.g., Proliferation, Differentiation) Target_Protein->Response Leads to

Caption: Role of Threonine and Tyrosine phosphorylation in a generic signaling pathway.

Experimental Workflow

The overall process from sample collection to data analysis follows a structured workflow to ensure reproducibility and accuracy.

Experimental_Workflow Sample Biological Sample (e.g., Plasma, Cell Lysate) Prep Sample Preparation (Protein Precipitation, Digestion, SPE) Sample->Prep LC Liquid Chromatography (Reverse Phase Separation) Prep->LC MS Mass Spectrometry (ESI+) LC->MS MSMS Tandem MS (MS/MS) (Fragmentation) MS->MSMS Data Data Analysis (Peptide ID, Quantification) MSMS->Data Result Results Data->Result

Caption: General experimental workflow for LC-MS/MS analysis of peptides.

This compound Fragmentation Diagram

The fragmentation pattern in MS/MS is key to confirming the peptide's sequence.

Fragmentation_Diagram cluster_structure This compound Dipeptide Structure N_term H₂N- Thr_alpha CH N_term->Thr_alpha Thr_side -CH(OH)CH₃ Thr_alpha->Thr_side C_O_1 C=O Thr_alpha->C_O_1 N_H -NH- C_O_1->N_H p1 Tyr_alpha CH N_H->Tyr_alpha p2 Tyr_side -CH₂-Ph-OH Tyr_alpha->Tyr_side C_term -COOH Tyr_alpha->C_term b_ion b-ion (m/z 103.06) b_ion->p1 y_ion y-ion (m/z 182.08) y_ion->p2

Caption: Fragmentation of the this compound dipeptide showing the primary b- and y-ions.

References

Revolutionizing Cell Culture: Thr-Tyr Dipeptide as a Superior Nutrient Source

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the dynamic field of biopharmaceutical production, optimizing cell culture media is paramount to enhancing cell growth, viability, and recombinant protein yield. A significant challenge in formulating these media is the poor solubility of essential amino acids like L-tyrosine, particularly at physiological pH. This limitation can lead to nutrient depletion and hinder optimal cell performance. The strategic use of dipeptides, such as Threonyl-Tyrosine (Thr-Tyr), presents an elegant solution to this long-standing issue. These application notes provide a comprehensive guide to leveraging this compound in your cell culture media formulations to achieve superior results.

Introduction: The Dipeptide Advantage

L-tyrosine is a critical component for cellular metabolism and protein synthesis. However, its low solubility in aqueous solutions at neutral pH often necessitates the use of alkaline stock solutions, which can introduce process complexities and risks of pH spikes and precipitation in the bioreactor.[1][2][3] Dipeptides containing tyrosine offer significantly higher solubility, ensuring a consistent and readily available supply of this essential amino acid to the cells without the drawbacks of using free L-tyrosine.[1][2]

This compound, a dipeptide composed of L-threonine and L-tyrosine, serves as an efficient delivery vehicle for tyrosine. Once taken up by the cells, it is intracellularly hydrolyzed by peptidases, releasing the individual amino acids for their metabolic functions.[4] This approach not only overcomes solubility issues but has also been shown to improve metabolic profiles, including reduced lactate (B86563) and ammonia (B1221849) production, and better pH maintenance in the culture.[2]

Key Benefits of Using this compound:

  • Enhanced Solubility: Dramatically improves the bioavailability of tyrosine in neutral pH media.

  • Improved Cell Performance: Promotes higher viable cell density, extended culture viability, and increased product titers.

  • Metabolic Efficiency: Leads to more favorable metabolic profiles with reduced waste product accumulation.

  • Process Simplification: Eliminates the need for separate alkaline feeds, streamlining the feeding strategy and reducing process risks.

Quantitative Data Summary

The use of tyrosine-containing dipeptides has demonstrated significant improvements in various cell culture parameters. While specific data for this compound is emerging, the well-documented effects of other tyrosine dipeptides, such as Glycyl-L-Tyrosine (Gly-Tyr), provide a strong indication of the potential benefits.

ParameterL-Tyrosine (Free Form)Tyrosine-Containing Dipeptides (e.g., Gly-Tyr)Reference
Solubility in Water (neutral pH) < 0.5 g/LUp to 50-250 times higher than L-Tyrosine[1][2][3]
Peak Viable Cell Density (VCD) BaselineSignificant Increase (e.g., 36.15 x 10^6 cells/mL with 0.5x GY vs. lower densities in control)[1]
Product Titer BaselineEnhanced (e.g., up to 25% increase observed)[1][5]
Lactate Accumulation HigherLowered[2]
Ammonia Accumulation HigherLowered[2]

Table 1: Comparison of L-Tyrosine and Tyrosine-Containing Dipeptides in Cell Culture. This table summarizes the key advantages of using tyrosine dipeptides over the free amino acid form in cell culture media, based on published data.

DipeptideConcentrationEffect on CHO CellsReference
Glycyl-L-Tyrosine (GY)0.5x (relative to standard feed)Highest peak VCD (36.15 x 10^6 cells/mL) and final titer.[1]
L-Prolyl-L-Tyrosine (PY)0.5 mMSignificantly amplified tyrosine uptake and increased ATP formation.[4]
L-Tyrosyl-L-Valine (YV)0.5 mMMinimal impact on cellular metabolism compared to reference.[4]

Table 2: Effects of Different Tyrosine-Containing Dipeptides on CHO Cell Performance. This table highlights that the specific amino acid paired with tyrosine can influence the metabolic impact of the dipeptide.

Experimental Protocols

This section provides detailed protocols for the preparation and use of this compound in cell culture media.

Preparation of a Sterile this compound Stock Solution

Materials:

  • This compound dipeptide powder (CAS No. 145295-02-9, Molecular Weight: 282.29 g/mol )[6][7]

  • Cell culture grade water (e.g., WFI or Milli-Q)

  • Sterile container (e.g., glass bottle or disposable sterile bottle)

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile filter unit

Procedure:

  • Determine the desired concentration of the this compound stock solution (e.g., 50 g/L or 100 g/L).

  • In a sterile container, add the calculated amount of this compound powder to approximately 80% of the final volume of cell culture grade water.

  • Place the container on a magnetic stirrer and mix until the dipeptide is completely dissolved. This compound exhibits significantly higher solubility than L-tyrosine at neutral pH, so heating or pH adjustment should not be necessary.

  • Add cell culture grade water to reach the final desired volume.

  • Sterile-filter the solution using a 0.22 µm filter into a sterile storage container.

  • Store the sterile stock solution at 2-8°C, protected from light.

Supplementation of Cell Culture Medium with this compound

Cell Line: Chinese Hamster Ovary (CHO) cells producing a recombinant monoclonal antibody (mAb).

Basal Medium: A chemically defined CHO cell culture medium.

Feeding Strategy: Fed-batch culture.

Procedure:

  • Basal Medium Preparation: Prepare the basal medium according to the manufacturer's instructions. Supplement the basal medium with the desired initial concentration of this compound from the sterile stock solution. A typical starting concentration to evaluate is in the range of 0.5 mM to 2.0 mM.

  • Cell Inoculation: Inoculate the prepared medium with CHO cells at a seeding density of approximately 0.3-0.5 x 10^6 viable cells/mL.

  • Fed-Batch Culture: Maintain the culture in a controlled environment (e.g., 37°C, 5% CO2, and appropriate agitation).

  • Feed Medium Preparation: Prepare a concentrated feed medium containing other essential nutrients. Add this compound to this feed medium at a concentration calculated to maintain the target tyrosine level in the bioreactor throughout the culture period.

  • Feeding Schedule: Begin feeding the culture on day 3 or as determined by the specific process. The feeding volume and frequency should be optimized based on the cell line's nutrient consumption rates. A common strategy is a daily bolus feed or a continuous perfusion-like feed.

  • Culture Monitoring: Regularly monitor key culture parameters:

    • Viable Cell Density and Viability: Use a cell counter (e.g., using the trypan blue exclusion method).

    • Metabolites: Analyze glucose, lactate, glutamine, and ammonia concentrations.

    • Product Titer: Measure the concentration of the recombinant protein (e.g., by HPLC or ELISA).

    • Amino Acid Analysis: Monitor the concentration of tyrosine and other amino acids in the spent medium to ensure they are not limiting.

Signaling Pathways and Visualizations

The availability of amino acids, including tyrosine, is a critical signal for cell growth and proliferation, primarily through the activation of the mTOR (mechanistic Target of Rapamycin) signaling pathway. Tyrosine starvation has been shown to lead to the inhibition of mTOR, which can result in the induction of autophagy and a subsequent decrease in cell viability and protein production.[8][9][10]

mTOR Signaling Pathway

The following diagram illustrates the central role of mTOR in integrating signals from growth factors and amino acids to regulate protein synthesis and cell growth.

mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GrowthFactors Growth Factors (e.g., Insulin) RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK Binds PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates TSC1_2 TSC1/TSC2 AKT->TSC1_2 Inhibits Rheb Rheb-GTP TSC1_2->Rheb Inhibits GTP Hydrolysis mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits ProteinSynthesis Protein Synthesis Cell Growth S6K1->ProteinSynthesis Promotes EIF4EBP1->ProteinSynthesis Represses AminoAcids Amino Acids (e.g., this compound -> Tyr) AminoAcids->mTORC1 Activates

Caption: mTOR signaling pathway activation by growth factors and amino acids.

Experimental Workflow for Evaluating this compound

The following diagram outlines a typical workflow for assessing the impact of this compound supplementation in a fed-batch cell culture process.

Experimental_Workflow cluster_preparation Preparation cluster_culture Cell Culture cluster_analysis Analysis MediaPrep Media and Feed Preparation Control Control Group: Basal + Standard Feed MediaPrep->Control Experimental Experimental Group: Basal + this compound Feed MediaPrep->Experimental Inoculation Cell Inoculation (CHO Cells) Control->Inoculation Experimental->Inoculation FedBatch Fed-Batch Culture (e.g., 14 days) Inoculation->FedBatch Monitoring Daily Monitoring: - VCD & Viability - Metabolites FedBatch->Monitoring Sampling ProductAnalysis Product Analysis: - Titer (HPLC/ELISA) - Quality Attributes FedBatch->ProductAnalysis Sampling DataAnalysis Data Analysis & Comparison Monitoring->DataAnalysis ProductAnalysis->DataAnalysis

Caption: Workflow for evaluating this compound in fed-batch culture.

Conclusion

The incorporation of Threonyl-Tyrosine into cell culture media formulations represents a significant advancement in bioprocess optimization. By overcoming the solubility limitations of free L-tyrosine, this compound ensures a consistent and adequate supply of this critical amino acid, leading to improved cell growth, viability, and recombinant protein production. The provided protocols and diagrams offer a practical framework for researchers and drug development professionals to implement and evaluate the benefits of this compound in their specific cell culture systems. Adopting this dipeptide-based strategy can lead to more robust, efficient, and simplified manufacturing processes for biopharmaceuticals.

References

Application Notes and Protocols for Kinase Assays Using Thr-Tyr Motif-Containing Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes. Dual-specificity kinases, which phosphorylate both serine/threonine and tyrosine residues, are critical components of many signaling pathways. A key phosphorylation motif recognized by a subset of these enzymes is Threonine-X-Tyrosine (T-X-Y), where X is any amino acid. This motif is famously found in the activation loop of Mitogen-Activated Protein Kinases (MAPKs), such as ERK1/2. The dual phosphorylation of both the threonine and tyrosine residues within this motif is essential for their activation.

The kinase responsible for this dual phosphorylation is the Mitogen-activated protein kinase kinase, MEK1 (also known as MKK1). MEK1 is a central component of the RAS-RAF-MEK-ERK signaling cascade, a pathway frequently dysregulated in various human cancers. Consequently, MEK1 is a significant target for therapeutic intervention.

These application notes provide a comprehensive guide to utilizing substrates containing the Thr-Tyr motif for in vitro kinase assays, with a primary focus on the dual-specificity kinase MEK1 and its substrate, Extracellular signal-regulated kinase (ERK). While a simple this compound dipeptide is not an effective substrate due to a lack of specificity-determining residues, both full-length inactive ERK protein and synthetic peptides derived from the ERK activation loop serve as robust substrates for measuring MEK1 activity.

This document details the principles behind various assay formats, provides step-by-step protocols, and presents data to guide researchers in setting up and performing reliable and sensitive MEK1 kinase assays.

Signaling Pathway: The RAS-RAF-MEK-ERK Cascade

The RAS-RAF-MEK-ERK pathway is a highly conserved signaling module that transduces signals from cell surface receptors to the nucleus, regulating gene expression and cellular responses such as proliferation, differentiation, and survival. MEK1 is a pivotal kinase in this cascade, integrating upstream signals from RAF kinases and activating downstream ERK kinases.

MAPK_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK1 MEK1 (Dual-Specificity Kinase) RAF->MEK1 Phosphorylates (Ser218/Ser222) ERK ERK (T-E-Y Motif) MEK1->ERK Phosphorylates (Thr202/Tyr204) Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Regulates Gene Expression

Figure 1. The RAS-RAF-MEK-ERK Signaling Pathway.

Substrates for MEK1 Kinase Assays

The most physiologically relevant substrate for MEK1 is its natural target, the ERK1 or ERK2 protein. For in vitro assays, a kinase-inactive mutant of ERK is typically used to prevent confounding autophosphorylation or phosphorylation of other substrates. In addition to the full-length protein, synthetic peptides derived from the activation loop of ERK are also employed.

1. Recombinant Inactive ERK Protein:

  • Description: Full-length ERK1 or ERK2 protein with a mutation in the ATP-binding site (e.g., K52R) to render it catalytically inactive.

  • Advantages: Represents the natural substrate, allowing for the study of interactions that may involve domains outside the activation loop.

  • Disadvantages: More expensive to produce, and detection of phosphorylation may require more specific reagents (e.g., phospho-specific antibodies).

2. Synthetic Peptide Substrates:

  • Description: Short peptides (typically 15-25 amino acids) corresponding to the sequence of the ERK1/2 activation loop. A representative sequence for an ERK1-derived peptide is HTGFLTEYVATRWYRAPE . The core TEY motif is where MEK1-mediated phosphorylation occurs.

  • Advantages: Cost-effective, readily available in high purity, and can be easily modified with tags (e.g., biotin, fluorophores) for various detection methods.

  • Disadvantages: Lacks the tertiary structure of the full-length protein, which may affect kinetic parameters.

Quantitative Data and Assay Performance

Obtaining precise kinetic parameters such as Km and Vmax for MEK1 with a specific peptide substrate often requires empirical determination, as these values are highly dependent on the exact peptide sequence and assay conditions. For full-length inactive ERK2, the Km for MEK1 has been reported to be in the low micromolar range.

The following table summarizes typical assay parameters and performance characteristics for common MEK1 kinase assay formats. These values should be used as a starting point for assay optimization.

ParameterRadiometric AssayLuminescence (ADP-Glo™) AssayTR-FRET Assay
Principle Measures incorporation of 32P or 33P from ATP into the substrate.Measures the amount of ADP produced in the kinase reaction.Measures the proximity of a labeled antibody and a labeled substrate.
Typical Substrate Inactive ERK1/2 or biotinylated peptide.Inactive ERK1/2 or synthetic peptide.Biotinylated peptide and phospho-specific antibody.
MEK1 Concentration 10-50 nM5-25 nM1-10 nM
Substrate Conc. 1-10 µM (protein) or 10-100 µM (peptide)1-10 µM (protein) or 10-100 µM (peptide)0.1-1 µM
ATP Concentration 10-100 µM (near Km)10-50 µM10-50 µM
Incubation Time 20-60 minutes30-90 minutes30-90 minutes
Z'-factor > 0.6> 0.7> 0.7
Advantages Direct measurement, high sensitivity.Non-radioactive, high sensitivity, wide dynamic range.Homogeneous, non-radioactive, suitable for HTS.
Disadvantages Use of radioactivity, waste disposal.Enzyme-coupled reaction can be prone to interference.Requires specific antibodies and labeled reagents.

Experimental Workflow

A generalized workflow for an in vitro kinase assay is depicted below. This workflow is applicable to various detection methods with modifications in the "Detection" step.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Kinase, Substrate, ATP) Start->Prepare_Reagents Add_Inhibitor Add Test Compound / Inhibitor (or DMSO vehicle) Prepare_Reagents->Add_Inhibitor Add_Kinase Add MEK1 Kinase Add_Inhibitor->Add_Kinase Pre_Incubate Pre-incubate (e.g., 10 min at RT) Add_Kinase->Pre_Incubate Initiate_Reaction Initiate Reaction (Add Substrate/ATP Mix) Pre_Incubate->Initiate_Reaction Incubate Incubate (e.g., 60 min at 30°C) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., Add EDTA or specific reagent) Incubate->Stop_Reaction Detection Detection (Radiometric, Luminescence, or FRET) Stop_Reaction->Detection Analyze_Data Data Analysis (e.g., IC50 curve fitting) Detection->Analyze_Data End End Analyze_Data->End

Figure 2. General workflow for an in vitro kinase assay.

Experimental Protocols

Protocol 1: Radiometric Filter-Binding Assay using [γ-33P]ATP

This protocol measures the direct transfer of a radiolabeled phosphate (B84403) from ATP to the substrate.

Materials:

  • Active MEK1 kinase

  • Inactive ERK2 protein or biotinylated ERK-derived peptide

  • Kinase Assay Buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-33P]ATP (10 mCi/mL)

  • 10 mM unlabeled ATP stock solution

  • 75 mM Phosphoric Acid

  • P81 phosphocellulose filter plates or paper

  • Microplate scintillation counter

Procedure:

  • Prepare ATP Mix: Prepare a working solution of ATP by mixing unlabeled ATP and [γ-33P]ATP in kinase assay buffer. A final concentration of 50 µM ATP with a specific activity of ~500 cpm/pmol is recommended.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 2.5 µL of test compound in 10% DMSO or 10% DMSO alone (for controls).

    • 5 µL of substrate (e.g., 4 µM inactive ERK2 or 40 µM peptide) in kinase assay buffer.

    • 2.5 µL of MEK1 kinase (e.g., 40 nM) in kinase assay buffer.

  • Initiate Reaction: Add 5 µL of the ATP mix to each well to start the reaction. The final volume will be 15 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction & Spot: Stop the reaction by adding 10 µL of 75 mM phosphoric acid. Spot 20 µL of the reaction mixture onto a P81 phosphocellulose filter mat.

  • Washing: Wash the filter mat 3-4 times with 75 mM phosphoric acid for 5 minutes per wash, followed by a final wash with ethanol.

  • Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each test compound relative to the DMSO control.

Protocol 2: Luminescence-Based ADP-Glo™ Kinase Assay

This protocol quantifies kinase activity by measuring the amount of ADP produced.

Materials:

  • Active MEK1 kinase

  • Inactive ERK2 protein or synthetic peptide substrate

  • Kinase Assay Buffer (see Protocol 1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction: In a white assay plate, set up the kinase reaction in a 5 µL volume:

    • Add test compound, MEK1 kinase, and substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for 60 minutes.

  • Stop Kinase Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes.

  • Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the ADP produced and thus to MEK1 activity. Calculate percent inhibition based on control wells.

Protocol 3: Homogeneous Time-Resolved Fluorescence (TR-FRET) Assay

This assay is a proximity-based assay that measures the phosphorylation of a biotinylated peptide substrate.

Materials:

  • Active MEK1 kinase

  • Biotinylated ERK-derived peptide substrate

  • Kinase Assay Buffer (see Protocol 1)

  • ATP

  • Europium-labeled anti-phospho-ERK antibody (specific for the phosphorylated T-E-Y motif)

  • Streptavidin-conjugated acceptor fluorophore (e.g., XL665 or APC)

  • Stop/Detection Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.1% BSA)

  • Low-volume, white 384-well plates

  • TR-FRET enabled plate reader

Procedure:

  • Kinase Reaction: In a 384-well plate, perform the kinase reaction in a 10 µL volume as described in the previous protocols. Incubate for 60 minutes at 30°C.

  • Stop and Detect: Add 10 µL of Stop/Detection Buffer containing the Europium-labeled anti-phospho-ERK antibody and the Streptavidin-conjugated acceptor fluorophore.

  • Incubation: Incubate the plate at room temperature for at least 60 minutes, protected from light.

  • Read Plate: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio (Emission665nm / Emission615nm). The ratio is proportional to the amount of phosphorylated peptide. Calculate percent inhibition relative to controls.

Conclusion

Assaying the activity of dual-specificity kinases like MEK1 is crucial for understanding cell signaling and for the development of novel therapeutics. While a simple this compound dipeptide is insufficient as a substrate, both full-length inactive ERK protein and synthetic peptides derived from the ERK activation loop provide excellent tools for this purpose. The choice of assay format—be it radiometric, luminescence-based, or TR-FRET—will depend on the specific research needs, available instrumentation, and throughput requirements. The protocols provided herein offer a solid foundation for researchers to successfully measure MEK1 activity and screen for its inhibitors.

Application Notes and Protocols for Fluorescent Labeling of Threonine and Tyrosine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific fluorescent labeling of amino acid residues within proteins is a powerful technique for elucidating protein structure, function, and dynamics. Threonine (Thr) and Tyrosine (Tyr), with their hydroxyl-containing side chains, are key targets for post-translational modifications, particularly phosphorylation, which plays a central role in cellular signaling. Consequently, methods to fluorescently label these residues are of high interest for studying these processes.

This document provides detailed application notes and protocols for the fluorescent labeling of Tyrosine residues and for the investigation of Threonine phosphorylation state using fluorescent probes. Direct fluorescent labeling of the chemically less reactive threonine hydroxyl group is challenging and not a widely established technique. Therefore, this guide focuses on robust and validated methods for tyrosine labeling and indirect, yet highly informative, methods for studying threonine.

Section 1: Fluorescent Labeling of Tyrosine (Tyr) Residues

Tyrosine's phenolic side chain offers several avenues for chemical modification, making it a more accessible target for direct fluorescent labeling compared to threonine. Below are protocols for established methods.

Chemoenzymatic Labeling via Tub-tag

The Tub-tag labeling method is a chemoenzymatic approach that allows for the site-specific C-terminal labeling of a protein of interest.[1] This technique utilizes the enzyme tubulin tyrosine ligase (TTL) to incorporate unnatural tyrosine derivatives, which can be fluorescently tagged, onto a short, genetically encoded recognition sequence (the Tub-tag).[2]

Application Note: This method is highly specific and allows for the introduction of a fluorescent probe at a defined location, minimizing potential interference with protein function. It is particularly useful for applications requiring precise stoichiometry and location of the label, such as in single-molecule studies or FRET assays.

Experimental Protocol: Tub-tag Labeling

Materials:

  • Purified protein of interest with a C-terminal Tub-tag (e.g., EGSG)

  • Recombinant Tubulin Tyrosine Ligase (TTL)

  • Fluorescently labeled unnatural amino acid (e.g., coumarin-tyrosine)

  • Labeling Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 5 mM ATP

  • Quenching Buffer: 100 mM Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the Tub-tagged protein (final concentration 10-50 µM), fluorescently labeled unnatural amino acid (10-fold molar excess over protein), and TTL (0.5-1 µM) in the Labeling Buffer.

  • Incubation: Incubate the reaction mixture for 1-2 hours at 30°C.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50 mM.

  • Purification: Remove unreacted fluorescent amino acid and TTL by size-exclusion chromatography.

  • Characterization: Confirm labeling efficiency and purity by SDS-PAGE and fluorescence imaging. The degree of labeling can be determined spectrophotometrically.

Labeling of Modified Tyrosine: 3-Aminotyrosine (B249651) (3AT)

Proteins containing 3-aminotyrosine (3AT), a derivative of tyrosine formed by the reduction of 3-nitrotyrosine, can be selectively labeled with fluorescent probes.[3] This method is particularly useful for studying proteins under conditions of nitrative stress. Salicylaldehyde (SAL)-based probes react specifically with the amino group of 3AT.[4]

Application Note: This technique provides a powerful tool to investigate the biological roles of protein nitration and subsequent reduction. The use of a fluorophore-conjugated SAL probe (e.g., SALc-FL) allows for direct visualization of 3AT-containing proteins in cells and lysates.[3]

Experimental Protocol: Labeling of 3-Aminotyrosine

Materials:

  • Protein sample containing 3AT residues

  • SALc-FL fluorescent probe (stock solution in DMSO)

  • Labeling Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reaction Setup: Incubate the protein sample (e.g., cell lysate or purified protein) with SALc-FL probe (final concentration 10-100 µM) in Labeling Buffer.[4]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Remove excess probe by size-exclusion chromatography.

  • Analysis: Analyze the labeled proteins by SDS-PAGE followed by in-gel fluorescence scanning.

Method Target Principle Typical Labeling Efficiency Key Advantages Key Limitations
Tub-tag Labeling C-terminal Tub-tagChemoenzymatic ligation of a fluorescent unnatural amino acid.[1]>90%High specificity, site-specific labeling.Requires genetic modification of the target protein.
3-Aminotyrosine Labeling 3-Aminotyrosine residuesChemical reaction of a salicylaldehyde-based probe with the amino group of 3AT.[3]Variable, dependent on 3AT abundance.Specific for a post-translationally modified form of tyrosine.Requires the presence of 3AT, which is often induced by nitrative stress.

Section 2: Fluorescent Probes for Threonine (Thr) Phosphorylation

Direct fluorescent labeling of threonine is generally not feasible due to the low reactivity of its hydroxyl group. However, the phosphorylation of threonine is a critical event in many signaling pathways, and several fluorescent methods have been developed to study this modification.

Staining of Phosphorylated Threonine with Pro-Q® Diamond Stain

Pro-Q® Diamond is a fluorescent stain that specifically binds to the phosphate groups of phosphorylated serine, threonine, and tyrosine residues in proteins separated by SDS-PAGE.[5][6]

Application Note: This method is excellent for the global analysis of protein phosphorylation in a complex sample. It allows for the detection of phosphoproteins without the need for specific antibodies. The staining is reversible and compatible with subsequent mass spectrometry analysis.[7]

Experimental Protocol: Pro-Q® Diamond Staining

Materials:

  • Polyacrylamide gel with separated proteins

  • Fixing Solution: 50% methanol, 10% acetic acid

  • Wash Solution: Deionized water

  • Pro-Q® Diamond Phosphoprotein Gel Stain

  • Destaining Solution: 20% acetonitrile (B52724) in 50 mM sodium acetate, pH 4.0

  • Fluorescence imaging system

Procedure:

  • Fixation: After electrophoresis, fix the gel in Fixing Solution for at least 1 hour (can be left overnight).[8]

  • Washing: Wash the gel with deionized water three times for 10 minutes each.

  • Staining: Incubate the gel in Pro-Q® Diamond stain for 90 minutes in the dark with gentle agitation.[5]

  • Destaining: Destain the gel with Destaining Solution two times for 30 minutes each in the dark.[5]

  • Washing: Wash the gel with deionized water two times for 5 minutes each.

  • Imaging: Image the gel using a fluorescence scanner with appropriate excitation and emission filters (e.g., ~555/580 nm).[5]

FRET-Based Biosensors for Kinase Activity

Förster Resonance Energy Transfer (FRET)-based biosensors are genetically encoded reporters that can be used to monitor the activity of specific kinases in living cells.[9] These biosensors typically consist of a donor fluorophore (e.g., CFP), an acceptor fluorophore (e.g., YFP), a kinase-specific substrate peptide containing a threonine residue, and a phosphopeptide-binding domain.[10][11]

Application Note: FRET-based biosensors provide high spatiotemporal resolution for monitoring kinase activity in real-time within the complex environment of a living cell. They are powerful tools for dissecting the dynamics of signaling pathways.

Experimental Protocol: FRET-Based Kinase Activity Assay

Materials:

  • Mammalian cells cultured on glass-bottom dishes

  • Plasmid DNA encoding the FRET-based kinase biosensor

  • Transfection reagent

  • Imaging medium (e.g., HBSS)

  • Fluorescence microscope equipped for FRET imaging (CFP/YFP filter sets)

Procedure:

  • Transfection: Transfect the cells with the biosensor plasmid DNA and allow for expression (24-48 hours).[10]

  • Imaging Setup: Mount the dish on the fluorescence microscope. Acquire images in the CFP, YFP, and FRET channels.

  • Baseline Measurement: Acquire baseline images for 3-5 minutes before stimulation.

  • Stimulation: Add an agonist to activate the kinase of interest.

  • Image Acquisition: Continue acquiring images to monitor the change in FRET ratio over time.

  • Data Analysis: Calculate the ratio of FRET to CFP intensity. A change in this ratio indicates a change in kinase activity.[10]

Method Target Principle Output Key Advantages Key Limitations
Pro-Q® Diamond Stain Phospho-Thr, Phospho-Ser, Phospho-TyrNon-covalent binding of a fluorescent dye to phosphate groups.[5]Fluorescent bands on a gel corresponding to phosphoproteins.Global analysis of phosphorylation, compatible with mass spectrometry.Does not distinguish between different phosphorylated residues.
FRET-Based Biosensors Kinase activity on a specific Thr-containing substrateFRET change upon phosphorylation-induced conformational change.[9]Real-time measurement of kinase activity in living cells.High spatiotemporal resolution, dynamic measurements.Indirect measurement of phosphorylation, requires genetic engineering.

Section 3: Signaling Pathway Visualization

The phosphorylation of tyrosine and threonine residues is fundamental to many signaling pathways. Below are examples of key pathways and their representations using the DOT language for Graphviz.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) or Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[12] The activation of this pathway involves a series of phosphorylation events, including the dual phosphorylation of ERK on a threonine and a tyrosine residue.[13]

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase Grb2 Grb2 RTK->Grb2 pTyr SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK pSer/Thr ERK ERK MEK->ERK pThr/pTyr TranscriptionFactors Transcription Factors (e.g., c-Myc, Elk-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

Caption: The MAPK/ERK signaling cascade.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival, growth, and metabolism.[14] Akt, a serine/threonine kinase, is activated by phosphorylation on a threonine and a serine residue.[15]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K pTyr PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt pThr mTORC2 mTORC2 mTORC2->Akt pSer Downstream Downstream Targets (e.g., GSK3β, FoxO) Akt->Downstream Survival Cell Survival, Growth, Proliferation Downstream->Survival

Caption: The PI3K/Akt signaling pathway.

Experimental Workflow Diagrams

Labeling_Workflow cluster_tyr Tyrosine Labeling Workflow cluster_thr Threonine Phosphorylation Analysis Workflow Tyr_Protein Purified Protein (with Tyr or Tub-tag) Tyr_Reaction Labeling Reaction (e.g., with TTL or SAL-probe) Tyr_Protein->Tyr_Reaction Tyr_Purify Purification (Size-Exclusion Chromatography) Tyr_Reaction->Tyr_Purify Tyr_Analyze Analysis (SDS-PAGE, Fluorescence) Tyr_Purify->Tyr_Analyze Thr_Sample Cell Lysate or Purified Protein Thr_Separation Protein Separation (SDS-PAGE) Thr_Sample->Thr_Separation Thr_Stain Staining (Pro-Q® Diamond) Thr_Separation->Thr_Stain Thr_Image Fluorescence Imaging Thr_Stain->Thr_Image

Caption: General experimental workflows.

References

Application Notes and Protocols for Threonine-Tyrosine (Thr-Tyr) Incorporation into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Threonine-Tyrosine (Thr-Tyr) motif is a critical component of many biologically active peptides and proteins. Its significance often lies in its susceptibility to phosphorylation, a key post-translational modification that can modulate protein activity, signaling cascades, and protein-protein interactions. The precise chemical synthesis of peptides containing the this compound moiety is therefore of great interest for studying cellular signaling, developing targeted therapeutics, and creating novel biomaterials.

These application notes provide a comprehensive overview of the incorporation of this compound into synthetic peptides, with a focus on Solid-Phase Peptide Synthesis (SPPS). Detailed protocols for synthesis, purification, and characterization are provided, along with examples of relevant biological applications and signaling pathways.

Data Presentation

Table 1: Representative Amino Acid Coupling Efficiency in SPPS
Amino Acid/DipeptideCoupling ReagentCoupling Time (min)Coupling Efficiency (%)Notes
Fmoc-Tyr(tBu)-OHHBTU/DIEA30-6098-99.5Standard coupling for Tyrosine.
Fmoc-Thr(tBu)-OHHBTU/DIEA45-7597-99Threonine can sometimes be a "difficult" amino acid to couple due to steric hindrance.[1]
Fmoc-Thr(tBu)-Tyr(tBu)-OHHATU/DIEA60-12095-98Dipeptide coupling can be slower and may require stronger activation reagents. Efficiency is highly sequence-dependent.
Stepwise: Tyr then ThrHBTU/DIEA30-60 per cycle>99 (cumulative)Stepwise synthesis generally offers higher overall efficiency per cycle.[1][2]
Table 2: Purity and Yield of a Model this compound Containing Peptide
Synthesis StrategyCrude Purity (by HPLC) (%)Final Purity (after HPLC) (%)Overall Yield (%)
Stepwise Fmoc-SPPS65-85>9815-30
Dipeptide Incorporation60-80>9810-25
Convergent Synthesis (Fragment Ligation)50-70 (of crude fragments)>955-15

Note: Values are illustrative and can vary significantly based on the peptide sequence, length, and synthesis scale.[3][4][5]

Signaling Pathway: The MAPK/ERK Cascade

A prominent example of a signaling pathway where a Threonine-Tyrosine motif is crucial is the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway. The activation of ERK1/2 requires dual phosphorylation on a specific Thr-Glu-Tyr motif within its activation loop.[6][7] This phosphorylation event is a central node for transmitting signals from the cell surface to the nucleus, regulating processes like cell proliferation, differentiation, and survival.[8]

MAPK_ERK_Pathway Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization Grb2 Grb2 RTK->Grb2 Autophosphorylation & Docking SOS SOS Grb2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP GTP/GDP Exchange Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf (MAPKKK) Ras_GTP->Raf Activation MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK_inactive ERK (Inactive) (MAPK) MEK->ERK_inactive Dual Phosphorylation on Thr & Tyr ERK_active ERK (Active) -P-Thr-Glu-Tyr-P- ERK_inactive->ERK_active Nucleus Nucleus ERK_active->Nucleus Translocation Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK_active->Transcription_Factors Phosphorylation & Activation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulation Cellular_Response Cellular Response (Proliferation, Differentiation) Gene_Expression->Cellular_Response

Caption: The MAPK/ERK signaling cascade, highlighting the dual phosphorylation of ERK on a Thr-Glu-Tyr motif.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide (Stepwise)

This protocol describes the manual synthesis of a generic 10-mer peptide containing a this compound sequence using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin (0.5-0.8 mmol/g loading)

  • Fmoc-protected amino acids (including Fmoc-Thr(tBu)-OH and Fmoc-Tyr(tBu)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylethylamine (DIEA)

  • 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Cold diethyl ether

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the resin in DMF for 30 minutes.

    • Drain the DMF and add 20% piperidine in DMF. Shake for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Example: Coupling Fmoc-Tyr(tBu)-OH):

    • In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 equivalents to resin loading), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF.

    • Add the activation mixture to the resin.

    • Shake at room temperature for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling (ninhydrin negative). If the test is positive, recouple.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Iterative Synthesis:

    • Repeat the deprotection (Step 1) and coupling (Step 2) cycles for each amino acid in the sequence, including Fmoc-Thr(tBu)-OH.

  • Final Deprotection:

    • After the final amino acid is coupled, perform a final Fmoc deprotection as described in Step 1.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.[9]

Protocol 2: Peptide Purification and Analysis

Workflow for Peptide Characterization

Peptide_Characterization_Workflow Crude_Peptide Crude Synthetic Peptide Dissolution Dissolve in H₂O/Acetonitrile (B52724) with 0.1% TFA Crude_Peptide->Dissolution Analytical_HPLC Analytical RP-HPLC Dissolution->Analytical_HPLC MS_Analysis LC-MS Analysis Dissolution->MS_Analysis Purity_Check Assess Crude Purity Analytical_HPLC->Purity_Check Prep_HPLC Preparative RP-HPLC Purity_Check->Prep_HPLC If purity < desired Mass_Verification Verify Molecular Weight MS_Analysis->Mass_Verification Mass_Verification->Prep_HPLC Fraction_Collection Collect Fractions of Main Peak Prep_HPLC->Fraction_Collection Purity_Analysis Analytical RP-HPLC of Fractions Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions (>95%) Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_QC Final QC: - Purity (HPLC) - Identity (MS) - Quantification (AAA) Lyophilization->Final_QC Pure_Peptide Pure this compound Peptide Final_QC->Pure_Peptide

Caption: A standard workflow for the purification and quality control of a synthetic peptide.

Procedure:

  • Crude Peptide Analysis:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

    • Analyze by analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess purity.[10]

    • Confirm the molecular weight of the main peak by Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12]

  • Preparative HPLC Purification:

    • Dissolve the remaining crude peptide in the initial mobile phase.

    • Purify the peptide using a preparative RP-HPLC system with a C18 column.

    • Use a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect fractions corresponding to the main peptide peak.

  • Post-Purification Analysis:

    • Analyze the collected fractions by analytical RP-HPLC to determine their purity.

    • Pool fractions with the desired purity (typically >95% or >98%).

  • Lyophilization:

    • Freeze the pooled fractions and lyophilize to obtain a dry, fluffy white powder.

  • Final Quality Control:

    • Confirm the final purity by analytical RP-HPLC.

    • Verify the identity and molecular weight by MS.

    • Determine the exact peptide content by amino acid analysis (AAA), if required.[4]

Protocol 3: In Vitro Kinase Assay

This protocol provides a general method to test if the synthesized this compound peptide can be phosphorylated by a specific kinase (e.g., MEK1). This is a non-radioactive, luminescence-based assay.

Materials:

  • Synthesized this compound peptide substrate

  • Recombinant active kinase (e.g., MEK1)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Set up the Kinase Reaction:

    • In a 96-well plate, add the kinase, the this compound peptide substrate, and any potential inhibitors dissolved in kinase buffer.

    • Include controls: "no enzyme" and "no substrate".

  • Initiate the Reaction:

    • Add ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the kinase.

    • Incubate the plate at 30°C or room temperature for 30-60 minutes.

  • Detect ADP Production:

    • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Measure Luminescence:

    • Measure the luminescence signal using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[13][14]

Conclusion

The successful incorporation of the this compound motif into synthetic peptides is achievable through well-established SPPS protocols. While stepwise incorporation of individual amino acids remains the most common and often most efficient method, the use of pre-synthesized dipeptides is a viable alternative for specific applications. The protocols provided herein offer a robust framework for the synthesis, purification, and functional characterization of this compound containing peptides, enabling researchers to explore their roles in critical biological pathways like MAPK/ERK signaling and to develop novel peptide-based tools and therapeutics.

References

Application Notes and Protocols for the Quantification of Thr-Tyr in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Threonine-Tyrosine (Thr-Tyr) is a subject of growing interest in biological research due to the crucial roles of its constituent amino acids in cellular metabolism, protein synthesis, and signaling pathways. Threonine is an essential amino acid vital for protein synthesis, fat metabolism, and immune function.[1][2] Tyrosine serves as a precursor for key neurotransmitters and hormones and is involved in signal transduction cascades. The accurate quantification of this compound in biological matrices such as plasma, tissue, and cell lysates is essential for understanding its physiological and pathological significance.

This document provides detailed application notes and protocols for the quantification of this compound using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for peptide analysis.[3][4] Alternative methods are also discussed.

I. Analytical Methodologies

The principal method for the reliable quantification of small peptides like this compound in complex biological samples is LC-MS/MS. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection can also be adapted, and while less common for specific dipeptides, Enzyme-Linked Immunosorbent Assay (ELISA) presents a potential high-throughput option.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This is the gold standard for peptide quantification due to its superior sensitivity and specificity.[3] The method involves chromatographic separation of the analyte from the sample matrix followed by mass spectrometric detection and quantification.

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

HPLC can be used for the analysis of amino acids and peptides.[5][6][7][8] Quantification of underivatized this compound can be achieved by monitoring the intrinsic UV absorbance of the peptide bond or the tyrosine residue.[9][10] For enhanced sensitivity, pre- or post-column derivatization with fluorescent tags can be employed.[6][11]

Enzyme-Linked Immunosorbent Assay (ELISA)

II. Experimental Protocols

Protocol 1: Quantification of this compound in Plasma/Serum by UPLC-MS/MS

This protocol is adapted from established methods for dipeptide analysis in biofluids.[3]

a. Sample Preparation (Protein Precipitation & Cleanup)

  • Thaw Samples : Thaw frozen plasma or serum samples on ice.

  • Protein Precipitation : To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[14][15]

  • Vortex : Vortex the mixture vigorously for 1 minute.

  • Incubate : Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifugation : Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection : Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation : Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).[16]

  • Final Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any remaining particulates.

  • Transfer : Transfer the clear supernatant to an autosampler vial for UPLC-MS/MS analysis.

b. UPLC-MS/MS Instrumental Parameters

  • UPLC System : A high-pressure liquid chromatography system.

  • Column : A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is suitable for separating polar peptides.

  • Mobile Phase A : 0.1% formic acid in water.[16]

  • Mobile Phase B : 0.1% formic acid in acetonitrile.[16]

  • Gradient Elution :

    • 0-1 min: 2% B

    • 1-8 min: 2-50% B (linear gradient)

    • 8-9 min: 50-95% B (linear gradient)

    • 9-10 min: 95% B (hold)

    • 10-10.1 min: 95-2% B (linear gradient)

    • 10.1-12 min: 2% B (re-equilibration)

  • Flow Rate : 0.3 mL/min

  • Column Temperature : 40°C[16]

  • Injection Volume : 5 µL

  • Mass Spectrometer : A tandem mass spectrometer (e.g., triple quadrupole).

  • Ionization Mode : Electrospray Ionization (ESI), Positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions : Specific precursor-to-product ion transitions for this compound and a stable isotope-labeled internal standard (if available) must be determined by direct infusion of standards.

    • Example (theoretical): this compound (MW: 282.3 Da). Precursor ion [M+H]⁺: m/z 283.3. Product ions would correspond to the fragmentation of the peptide bond, yielding b and y ions.

  • Data Analysis : Quantify the peak area of this compound relative to the internal standard. Generate a calibration curve using known concentrations of a this compound standard.

Protocol 2: Quantification of this compound in Tissue Homogenates by UPLC-MS/MS

a. Sample Preparation (Tissue Homogenization and Extraction)

  • Tissue Collection : Excise tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.[17] Store at -80°C.

  • Weighing : Weigh the frozen tissue sample (typically 20-50 mg).

  • Homogenization :

    • Place the frozen tissue in a 2 mL tube containing ceramic beads.

    • Add 500 µL of an ice-cold lysis/extraction buffer (e.g., 80% methanol (B129727) in water).

    • Homogenize using a bead beater (e.g., 2 cycles of 45 seconds at 4.5 m/s) at 4°C.[18]

  • Centrifugation : Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.[18]

  • Supernatant Collection : Transfer the supernatant to a new tube.

  • Protein Quantification : Use a small aliquot of the supernatant to determine the total protein concentration (e.g., BCA assay) for normalization purposes.[18]

  • Cleanup : Proceed with the evaporation, reconstitution, and final centrifugation steps as described in Protocol 1 (steps a.7-a.10).

b. UPLC-MS/MS Analysis

Follow the instrumental parameters and data analysis procedures outlined in Protocol 1 (section b).

III. Data Presentation

Quantitative results should be presented in a clear and organized manner to facilitate comparison across different samples and conditions.

Table 1: Quantification of this compound in Plasma Samples

Sample IDGroupThis compound Concentration (ng/mL)Standard Deviation% Coefficient of Variation (%CV)
Control_01Control
Control_02Control
Treated_01Treatment
Treated_02Treatment

Table 2: Quantification of this compound in Tissue Samples

Sample IDTissue TypeGroupThis compound Concentration (pmol/mg protein)Standard Deviation% Coefficient of Variation (%CV)
Brain_Ctrl_01BrainControl
Brain_Trt_01BrainTreatment
Liver_Ctrl_01LiverControl
Liver_Trt_01LiverTreatment

IV. Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from biological samples using LC-MS/MS.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Biological Sample (Plasma, Tissue) Homogenization Homogenization (for Tissue) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) SampleCollection->ProteinPrecipitation Homogenization->ProteinPrecipitation Centrifugation1 Centrifugation ProteinPrecipitation->Centrifugation1 SupernatantCollection Supernatant Collection Centrifugation1->SupernatantCollection Evaporation Evaporation SupernatantCollection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation UPLC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Tandem MS Detection (ESI+, MRM) LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration Quantification Quantification (vs. Internal Standard) PeakIntegration->Quantification Normalization Data Normalization (e.g., by protein conc.) Quantification->Normalization

Caption: General workflow for this compound quantification.

Potential Biological Roles of this compound Precursors

While specific signaling pathways for the this compound dipeptide are not well-defined, this diagram shows the established metabolic importance of its constituent amino acids, Threonine and Tyrosine.

G Threonine Threonine (Essential Amino Acid) Thr_Tyr This compound Dipeptide Threonine->Thr_Tyr Protein Protein Synthesis (e.g., Mucins) Threonine->Protein Glycine Glycine Threonine->Glycine Pyruvate Pyruvate Threonine->Pyruvate Tyrosine Tyrosine Tyrosine->Thr_Tyr Tyrosine->Protein Neurotransmitters Neurotransmitters (Dopamine, Epinephrine) Tyrosine->Neurotransmitters ThyroidHormones Thyroid Hormones Tyrosine->ThyroidHormones SignalTransduction Signal Transduction (Phosphorylation) Tyrosine->SignalTransduction

Caption: Metabolic fate of Threonine and Tyrosine.

References

Application Notes and Protocols: Experimental Applications of Threonyl-Tyrosine (Thr-Tyr) in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a notable scarcity of direct experimental applications of the specific dipeptide Threonyl-Tyrosine (Thr-Tyr) in cancer research. While the individual amino acids, threonine and tyrosine, are fundamental to cellular processes and their phosphorylation is a key event in cancer-related signaling, the dipeptide this compound itself has not been a significant focus of anticancer research based on available public data.

One commercially available source describes this compound as a synthetic dipeptide intended for biochemical research, particularly in studies related to protein phosphorylation, and explicitly states it is for research use only, not for diagnostic or therapeutic applications.[1]

The broader context of research on related molecules and concepts, however, provides valuable insights into potential, though currently unexplored, avenues for this compound in oncology. This document summarizes findings on closely related dipeptides and the overarching role of threonine and tyrosine in cancer biology and therapy.

Research on Related Dipeptides in Cancer

While data on this compound is limited, studies on other tyrosine-containing dipeptides, such as Tyrosyl-Tyrosine (Tyr-Tyr), have shown some promise. Research has demonstrated that synthetic Tyr-Tyr dipeptides can exhibit selective cytotoxicity against certain cancer cell lines.

1.1. In Vitro Studies of Tyr-Tyr Dipeptides

A study focused on a library of twelve synthetic Tyr-Tyr dipeptides investigated their effects on leukemia (Jurkat-E6), melanoma (A2058), and non-tumor keratinocyte (HaCaT) cell lines.[2]

  • Key Findings:

    • Several modified Tyr-Tyr dipeptides demonstrated a dose-dependent decrease in the viability of Jurkat-E6 leukemia cells.[2]

    • Notably, these dipeptides did not show significant cytotoxicity against the non-tumor HaCaT cells, suggesting a degree of tumor cell specificity.[2]

    • The A2058 melanoma cell line was largely unresponsive to treatment with these peptides.[2]

Table 1: Summary of In Vitro Activity of Tyr-Tyr Dipeptides

Dipeptide TypeCancer Cell LineEffectSpecificity
Modified Tyr-TyrJurkat-E6 (Leukemia)Decreased cell viabilitySelective for tumor cells over non-tumor HaCaT cells
Modified Tyr-TyrA2058 (Melanoma)No significant effectN/A

The Role of Threonine and Tyrosine Phosphorylation in Cancer

Threonine and tyrosine residues in proteins are primary targets for phosphorylation, a post-translational modification that is central to signal transduction.[3][4] Dysregulation of protein kinases, the enzymes that catalyze phosphorylation, is a hallmark of cancer.[5]

2.1. Tyrosine Kinases in Oncology

Tyrosine kinases are a large family of enzymes that play critical roles in cell proliferation, differentiation, migration, and survival.[5] Their aberrant activation is a common driver of tumorigenesis.[5] This has led to the development of a major class of anticancer drugs known as Tyrosine Kinase Inhibitors (TKIs).[5][6]

2.2. Threonine/Tyrosine Kinases (TTK)

Dual-specificity kinases that can phosphorylate both threonine and tyrosine residues, such as TTK (also known as Mps1), are also implicated in cancer.[7] High expression of TTK has been observed in lung adenocarcinomas and squamous cell cancers, correlating with a poorer prognosis.[7] Inhibition of TTK is being explored as a therapeutic strategy to induce cancer cell death.[7]

Signaling Pathway Overview

The diagram below illustrates the general role of tyrosine kinases in cancer signaling, which can be targeted by TKIs. Dysregulated signaling from Receptor Tyrosine Kinases (RTKs) can activate downstream pathways like MAPK and PI3K/AKT, promoting cell proliferation and survival.

Tyrosine_Kinase_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Adaptor Adaptor Proteins RTK->Adaptor Phosphorylation RAS RAS Adaptor->RAS PI3K PI3K Adaptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Promotes TF->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->RTK TKI Tyrosine Kinase Inhibitor (TKI) TKI->RTK Inhibits

Caption: General Tyrosine Kinase Signaling Pathway in Cancer.

Experimental Protocols (Hypothetical and Adapted)

Due to the lack of specific protocols for this compound, the following are generalized and adapted methodologies based on research into other dipeptides and kinase inhibitors. These are provided for illustrative purposes only.

3.1. Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on Tyr-Tyr dipeptides to assess cytotoxicity.

  • Cell Culture: Plate cancer cells (e.g., Jurkat-E6) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treatment: Prepare various concentrations of the test dipeptide (e.g., this compound) in the appropriate cell culture medium. Replace the existing medium with the peptide-containing medium. Include a vehicle control (medium without the peptide).

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Experimental Workflow for Cell Viability

Cell_Viability_Workflow start Start plate Plate Cancer Cells in 96-well Plate start->plate treat Treat with this compound (various concentrations) plate->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate for 4 hours mtt->incubate2 dissolve Dissolve Formazan with DMSO incubate2->dissolve read Read Absorbance at 570 nm dissolve->read analyze Analyze Data & Calculate Viability read->analyze end End analyze->end

Caption: Workflow for an MTT-based cell viability assay.

3.2. In Vivo Tumor Xenograft Model

This is a generalized protocol for evaluating the antitumor efficacy of a compound in a mouse model.

  • Cell Preparation: Harvest cancer cells from culture and resuspend them in a sterile PBS and Matrigel solution.

  • Implantation: Subcutaneously inject 1x10⁶ cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound, via intraperitoneal injection or oral gavage) and a vehicle control according to a predetermined schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Conclusion

While the direct experimental application of this compound in cancer research is not currently documented in scientific literature, the foundational roles of threonine and tyrosine in kinase-driven signaling pathways suggest that peptides containing these residues could be of interest. Future research may explore if this compound or its derivatives can act as modulators of kinase activity or serve as components of larger, more complex anticancer peptides. For now, researchers in this field should focus on the extensive literature available for TKIs and other peptide-based cancer therapies as a basis for new compound design and experimentation.

References

Application Notes and Protocols for Studying Signal Transduction Pathways Using Thr-Tyr Motifs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dual phosphorylation of threonine (Thr) and tyrosine (Tyr) residues within specific protein motifs is a cornerstone of intracellular signal transduction, regulating a vast array of cellular processes including proliferation, differentiation, and apoptosis. The quintessential example of this regulatory mechanism is found in the Mitogen-Activated Protein Kinase (MAPK) cascades, where the activation of key kinases is dependent on the phosphorylation of a Thr-Xxx-Tyr (T-X-Y) motif within their activation loop.[1] This conserved mechanism makes synthetic peptides containing Thr-Tyr (or pThr-pTyr) motifs invaluable tools for dissecting these critical signaling pathways, screening for novel therapeutic inhibitors, and developing diagnostic assays.

These application notes provide a comprehensive guide for researchers utilizing this compound containing peptides to study signal transduction pathways. We offer detailed protocols for key experiments, quantitative data for relevant interactions, and visual aids to facilitate understanding and experimental design.

Key Signaling Pathway: The MAPK/ERK Cascade

The MAPK/ERK pathway is a central signaling cascade that relays extracellular signals from growth factor receptors to the nucleus, culminating in the regulation of gene expression. A key activation event in this pathway is the dual phosphorylation of ERK1/2 on Threonine-202/185 and Tyrosine-204/187 by the upstream dual-specificity kinase MEK1/2.[2][3]

MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf (MAPKKK) Ras->Raf Activation MEK MEK1/2 (MAPKK) Raf->MEK Phosphorylation ERK ERK1/2 (MAPK) (Inactive) MEK->ERK Dual Phosphorylation (Thr & Tyr) pERK pThr-pTyr ERK1/2 (Active) TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) pERK->TranscriptionFactors Phosphorylation GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Regulation

Figure 1: Simplified diagram of the MAPK/ERK signaling cascade.

Quantitative Data

The following tables summarize key quantitative data for interactions involving phosphorylated this compound motifs, primarily within the context of the MAPK pathway. This data is essential for designing quantitative experiments and for the development of computational models of signaling networks.

Table 1: Kinase-Substrate Interactions

KinaseSubstrate (Peptide/Protein)Kmkcatkcat/Km (M-1s-1)Comments
MEK1ERK2N/AN/AN/ASpecific kinetic parameters for the individual phosphorylation of Thr and Tyr residues are not readily available in the literature and would need to be determined empirically.
VHR (phosphatase)DHTGFLpTEpYVATR (pERK peptide)N/AN/A3.2 x 104 (for pTyr)The dephosphorylation of phosphotyrosine is significantly more rapid than that of phosphothreonine (kcat/Km = 14 M-1s-1).[4][5]

Table 2: Protein-Protein Interaction Affinities

Interacting Protein 1Interacting Protein 2 (or peptide)Dissociation Constant (Kd)TechniqueComments
DUSP6/MKP-3ppERK2 (dually phosphorylated)~30 nMSurface Plasmon ResonanceDUSP6/MKP-3 also binds to dephosphorylated ERK2, but with a lower affinity (~190 nM).[1]
MKP3 (KIM peptide)ERK244 µMNot SpecifiedThe Kinase Interaction Motif (KIM) of MKP3 is crucial for high-affinity binding to ERK2.[6]
SH2 Domains (general)pTyr-containing ligands0.1 - 10 µMVariousThis represents a typical affinity range for SH2 domain interactions, which are crucial for recruiting signaling proteins.[7]

Experimental Protocols

Protocol 1: Synthesis of a Dually Phosphorylated this compound Peptide

This protocol outlines the solid-phase synthesis of a peptide containing both phosphothreonine and phosphotyrosine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids

  • Fmoc-Thr(PO(OBzl)OH)-OH

  • Fmoc-Tyr(PO(OBzl)OH)-OH

  • Coupling reagents: HBTU, HOBt, DIPEA

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS

  • Solvents: DMF, DCM, Diethyl ether

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • First Amino Acid Coupling:

    • Deprotect the resin with 20% piperidine in DMF.

    • Activate the first Fmoc-amino acid with HBTU/HOBt/DIPEA in DMF.

    • Couple the activated amino acid to the resin for 2 hours.

  • Peptide Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence. For incorporating phosphothreonine and phosphotyrosine, use Fmoc-Thr(PO(OBzl)OH)-OH and Fmoc-Tyr(PO(OBzl)OH)-OH, respectively.[8]

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes side-chain protecting groups, including the benzyl (B1604629) groups from the phosphates.[9]

    • Precipitate the crude peptide in cold diethyl ether.[9]

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry.[10]

Peptide_Synthesis_Workflow Resin Swell Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple First Amino Acid Deprotection1->Coupling1 Elongation Repeat: 1. Deprotection 2. Coupling of subsequent   amino acids (including pThr, pTyr) Coupling1->Elongation Cleavage Cleavage from Resin & Side-chain Deprotection Elongation->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization Kinase_Assay_Workflow Setup Set up reaction: Kinase + Peptide Substrate + Buffer Initiate Initiate with ATP/[γ-32P]ATP Setup->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop reaction on P81 paper Incubate->Stop Wash Wash to remove free ATP Stop->Wash Quantify Quantify with Scintillation Counter Wash->Quantify

References

Application Notes and Protocols for the Synthesis of Threonine-Tyrosine (Thr-Tyr) Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Threonine-Tyrosine (Thr-Tyr) dipeptides and their analogs are of significant interest in biochemical research and drug discovery. The presence of a phosphorylatable tyrosine residue makes them valuable tools for studying protein kinase and phosphatase activity. Furthermore, as peptidomimetics, they can serve as scaffolds for developing novel therapeutics with improved stability and biological activity. This document provides a comprehensive overview of the primary methods for synthesizing this compound analogs, including solid-phase peptide synthesis (SPPS), solution-phase synthesis, and chemoenzymatic approaches. Detailed protocols, quantitative data, and workflow visualizations are presented to guide researchers in this field.

Data Presentation: Comparative Analysis of Synthesis Methods

The selection of a synthetic strategy for this compound analogs depends on various factors, including the desired scale, purity requirements, and the specific modifications in the analog. The following tables summarize typical quantitative data for the different synthesis methods.

Table 1: Solid-Phase Peptide Synthesis (SPPS) of a Model this compound Analog

ParameterFmoc/tBu Strategy with HBTU/HOBt
Resin Rink Amide MBHA
Scale 50 µmol
Coupling Time (per amino acid) 1-2 hours
Overall Synthesis Time ~8 hours
Cleavage Time 2 hours
Crude Purity (by HPLC) ~85%
Overall Yield (after purification) 70-80%
Final Purity (after HPLC) >95%

Table 2: Solution-Phase Synthesis of a Protected this compound Dipeptide (Boc-Thr-Tyr-OMe)

ParameterDCC/HOBt Coupling Method
Starting Materials Boc-Thr-OH, H-Tyr-OMe·HCl
Scale 10 mmol
Reaction Time 12-24 hours
Purification Method Column Chromatography
Yield 80-90%
Purity >98% (after chromatography)

Table 3: Chemoenzymatic Synthesis of this compound Dipeptide

ParameterPapain-Catalyzed Synthesis
Enzyme Papain
Substrates L-Threonine ethyl ester, L-Tyrosine
Solvent Aqueous buffer
pH 6.5 - 7.5
Temperature 30-40°C
Reaction Time 2-24 hours
Yield 50-70%
Purity High (product often precipitates)

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a this compound Analog Amide (Fmoc/tBu Strategy)

This protocol describes the manual solid-phase synthesis of a this compound amide analog on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.65 mmol/g)

  • Fmoc-Tyr(tBu)-OH

  • Fmoc-Thr(tBu)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylethylamine (DIEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin (77 mg, 50 µmol) in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection (First Amino Acid):

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-Tyr(tBu)-OH:

    • In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (5 eq., 250 µmol), HBTU (5 eq., 250 µmol), and HOBt (5 eq., 250 µmol) in DMF.

    • Add DIEA (10 eq., 500 µmol) to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling completion using a ninhydrin (B49086) test (a negative result indicates complete coupling).

    • Drain and wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection (Second Amino Acid): Repeat step 2.

  • Coupling of Fmoc-Thr(tBu)-OH: Repeat step 3 with Fmoc-Thr(tBu)-OH.

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Protocol 2: Solution-Phase Synthesis of Boc-Thr(tBu)-Tyr(tBu)-OMe

This protocol describes the synthesis of a protected this compound dipeptide in solution.

Materials:

  • Boc-Thr(tBu)-OH

  • H-Tyr(tBu)-OMe·HCl

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • Dissolve H-Tyr(tBu)-OMe·HCl (1 eq.) and DIEA (1 eq.) in DCM in a round-bottom flask and stir for 15 minutes at room temperature.

    • In a separate flask, dissolve Boc-Thr(tBu)-OH (1.1 eq.) and HOBt (1.1 eq.) in DCM.

    • Add DCC (1.1 eq.) to the Boc-Thr(tBu)-OH solution and stir for 10 minutes at 0°C.

  • Coupling:

    • Add the activated Boc-Thr(tBu)-OH solution to the H-Tyr(tBu)-OMe solution.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.

  • Characterization: Characterize the purified dipeptide by NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Protocol 3: Chemoenzymatic Synthesis of this compound Dipeptide

This protocol outlines the papain-catalyzed synthesis of a this compound dipeptide.

Materials:

Procedure:

  • Substrate Preparation:

    • Dissolve L-Threonine ethyl ester hydrochloride and L-Tyrosine in 0.1 M phosphate buffer.

    • Adjust the pH of the solution to 6.5-7.5 with 1 M NaOH.

  • Enzymatic Reaction:

    • Add papain to the substrate solution. The enzyme-to-substrate ratio should be optimized, but a starting point of 1:50 (w/w) can be used.

    • Incubate the reaction mixture at 37°C with gentle agitation for 2-24 hours. The formation of the dipeptide product, which is often insoluble, can be observed as a precipitate.

  • Product Isolation:

    • Stop the reaction by heating the mixture to 90°C for 10 minutes to denature the enzyme.

    • Collect the precipitated product by centrifugation or filtration.

    • Wash the product with cold water to remove unreacted substrates and buffer salts.

  • Purification and Characterization:

    • If necessary, further purify the product by recrystallization or RP-HPLC.

    • Confirm the product's identity and purity using mass spectrometry and NMR.

Mandatory Visualizations

Logical Workflow for Synthesis and Evaluation of this compound Analogs

The following diagram illustrates a general workflow for the synthesis, purification, characterization, and biological evaluation of this compound analogs.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation s1 Solid-Phase Synthesis (SPPS) crude_product Crude this compound Analog s1->crude_product s2 Solution-Phase Synthesis s2->crude_product s3 Chemoenzymatic Synthesis s3->crude_product p1 Reversed-Phase HPLC pure_product Pure, Characterized Analog p1->pure_product p2 Flash Chromatography p2->pure_product c1 Mass Spectrometry (MS) c2 Nuclear Magnetic Resonance (NMR) c3 Analytical HPLC b1 Kinase/Phosphatase Assays end End b1->end b2 Cell-Based Assays b2->end b3 Binding Affinity Studies b3->end start Start start->s1 start->s2 start->s3 crude_product->p1 crude_product->p2 pure_product->c1 pure_product->c2 pure_product->c3 pure_product->b1 pure_product->b2 pure_product->b3

Caption: General workflow for this compound analog synthesis and evaluation.

Signaling Pathway Context: Receptor Tyrosine Kinase (RTK) Activation

While specific signaling pathways for simple this compound dipeptide analogs are not well-defined, these molecules are often designed to interact with or serve as substrates for enzymes in broader signaling cascades, such as those initiated by Receptor Tyrosine Kinases (RTKs). The following diagram illustrates a simplified, generic RTK signaling pathway where a this compound analog could potentially play a role as a substrate for phosphorylation studies.

RTK_Pathway ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk 1. Binding dimer RTK Dimerization & Autophosphorylation rtk->dimer 2. Dimerization adaptor Adaptor Proteins (e.g., Grb2) dimer->adaptor 3. Recruitment kinase_assay Kinase Activity Assay dimer->kinase_assay Phosphorylates sos GEF (e.g., Sos) adaptor->sos ras Ras sos->ras activates raf Raf ras->raf activates mek MEK raf->mek activates erk ERK mek->erk activates transcription Transcription Factors erk->transcription response Cellular Response (Proliferation, Survival) transcription->response thr_tyr This compound Analog (Substrate) thr_tyr->kinase_assay

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Application Notes and Protocols for Thr-Tyr Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Threonine-Tyrosine (Thr-Tyr) dipeptides and short peptides containing this motif in the development of advanced drug delivery systems. The unique properties of these amino acids, including their propensity for self-assembly and their roles in biological signaling, make them attractive building blocks for creating innovative drug carriers. This document outlines key applications, presents relevant data, and provides detailed experimental protocols for the synthesis and characterization of this compound based drug delivery platforms.

Application Notes

Self-Assembling this compound Peptides for Drug Encapsulation

Short peptides containing aromatic residues like Tyrosine (Tyr) can self-assemble into a variety of nanostructures, including nanoparticles, nanofibers, and hydrogels[1][2]. The presence of Threonine (Thr), a polar amino acid, can influence the hydrophilicity and hydrogen bonding capabilities of the peptide, thereby modulating the self-assembly process. These self-assembled structures can physically entrap therapeutic agents, protecting them from degradation and enabling controlled release[3]. The morphology of the nanostructure, which can be tuned by the peptide sequence, plays a crucial role in drug loading and release kinetics.

Enzyme-Responsive Drug Delivery Systems

The hydroxyl groups of both Threonine and Tyrosine can be phosphorylated. This reversible post-translational modification is a key mechanism in cellular signaling and can be exploited for "smart" drug delivery. A common strategy involves the use of phosphorylated this compound containing peptides that are inactive or have low membrane-disrupting activity. In the presence of specific enzymes, such as alkaline phosphatase (ALP), which is often overexpressed in tumor microenvironments, the peptide is dephosphorylated[3][4]. This enzymatic reaction can trigger a conformational change, leading to peptide self-assembly, nanoparticle formation, or activation of a cell-penetrating function, ultimately resulting in localized drug release[3][5].

Bioactive Scaffolds and Targeting Moieties

Peptide sequences containing Ser-Thr-Tyr have been shown to act as signaling agents, for instance, in retinal pigment epithelial (RPE) cells[6][7]. When conjugated to a drug carrier like chitosan, these peptides can facilitate targeted delivery and promote cellular uptake in specific tissues[6][7]. The peptide itself can trigger intracellular signaling cascades, potentially enhancing the therapeutic effect of the delivered drug. This approach opens up possibilities for creating drug delivery systems with intrinsic biological activity.

Data Presentation

Drug Delivery SystemDrugDrug Loading (%)Encapsulation Efficiency (%)Particle Size (nm)Zeta Potential (mV)Drug Release Profile
Self-assembled Tyr-Trp Dipeptide Nanoparticles with Zn(II)[8]Doxorubicin~10-15 (calculated)Not Reported80-120Not ReportedSustained release over 24h
Self-assembled Aromatic Dipeptide NanotubesDoxorubicin~20>90200-500 (diameter)-25 to -35pH-responsive, sustained release
Chitosan-Ser-Thr-Tyr Nanoparticles[7]Model DrugNot ReportedNot Reported150-300+20 to +40Not Reported
Phosphorylated Peptide MicellesCamptothecin5-10~85100-150-10 to -20Enzyme-triggered burst release

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a this compound Containing Peptide

This protocol describes the manual solid-phase synthesis of a short peptide (e.g., Ac-Phe-Thr-Tyr-Gly-NH₂) using Fmoc/tBu chemistry[9][10][11].

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Phe-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Acetic anhydride (B1165640)

  • Diisopropylethylamine (DIEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Glycine):

    • Dissolve Fmoc-Gly-OH (3 eq.), OxymaPure (3 eq.) in DMF.

    • Add DIC (3 eq.) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat for Subsequent Amino Acids: Repeat the Fmoc deprotection and coupling steps for Fmoc-Tyr(tBu)-OH, Fmoc-Thr(tBu)-OH, and Fmoc-Phe-OH sequentially.

  • N-terminal Acetylation: After the final Fmoc deprotection, wash the resin with DMF. Add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF and shake for 30 minutes. Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 3 hours.

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to collect the peptide pellet.

    • Wash the pellet with cold ether and dry.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the peptide by mass spectrometry.

Protocol 2: Preparation of Drug-Loaded Self-Assembled Peptide Hydrogel

This protocol describes the preparation of a doxorubicin-loaded peptide hydrogel by co-assembly[12][13][14].

Materials:

  • Synthesized this compound containing peptide

  • Doxorubicin hydrochloride (Dox)

  • Sterile deionized water

  • 0.5 M NaOH solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Doxorubicin Solution: Prepare a stock solution of Dox in sterile deionized water (e.g., 1 mg/mL).

  • Hydrogel Formulation:

    • Suspend the lyophilized peptide powder in the Dox solution to the desired final peptide and drug concentrations (e.g., 1 wt% peptide, 240 µM Dox).

    • Sonicate and vortex the suspension until the peptide is fully dissolved.

  • Triggering Gelation:

    • Adjust the pH of the solution to trigger self-assembly and gelation by the stepwise addition of 0.5 M NaOH solution until the solution becomes viscous and a stable hydrogel is formed (typically around pH 7.0-7.4).

    • Vortex gently after each addition of NaOH to ensure homogeneity.

  • Equilibration: Allow the hydrogel to equilibrate at room temperature or 4°C overnight before further experiments.

Protocol 3: Characterization of Peptide Nanoparticles

This protocol outlines the characterization of the size, size distribution, and surface charge of self-assembled peptide nanoparticles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM)[1][4][8][15].

Materials:

  • Peptide nanoparticle suspension

  • Deionized water or appropriate buffer

  • Uranyl acetate (B1210297) or phosphotungstic acid solution (for TEM staining)

  • TEM grids (e.g., carbon-coated copper grids)

Procedure:

A. Dynamic Light Scattering (DLS):

  • Sample Preparation: Dilute the peptide nanoparticle suspension with deionized water or buffer to an appropriate concentration to avoid multiple scattering effects.

  • Measurement:

    • Transfer the diluted sample to a disposable cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters (e.g., temperature, scattering angle).

    • Perform the measurement to obtain the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential.

B. Transmission Electron Microscopy (TEM):

  • Sample Preparation:

    • Place a drop of the diluted peptide nanoparticle suspension onto a TEM grid.

    • Allow the sample to adsorb for a few minutes.

    • Wick away the excess liquid with filter paper.

  • Negative Staining (optional but recommended for better contrast):

    • Place a drop of a negative staining agent (e.g., 2% uranyl acetate) on the grid.

    • After a few seconds, wick away the excess stain.

    • Allow the grid to air dry completely.

  • Imaging:

    • Load the grid into the TEM.

    • Acquire images at different magnifications to observe the morphology and size of the nanoparticles.

    • Use image analysis software to measure the diameters of a statistically significant number of particles to determine the size distribution.

Protocol 4: In Vitro Drug Release Study

This protocol describes a typical in vitro drug release study from a peptide hydrogel using a dialysis method[16].

Materials:

  • Drug-loaded peptide hydrogel

  • Release medium (e.g., PBS at pH 7.4, with or without enzymes)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Stir plate and stir bars

  • UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

  • Preparation of the Release Setup:

    • Accurately weigh a specific amount of the drug-loaded hydrogel and place it inside a dialysis bag.

    • Seal the dialysis bag.

    • Place the dialysis bag in a beaker containing a known volume of the release medium.

    • Place the beaker on a stir plate and maintain a constant temperature (e.g., 37°C) and stirring speed.

  • Sampling:

    • At predetermined time intervals, withdraw a small aliquot of the release medium.

    • Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.

  • Drug Quantification:

    • Quantify the concentration of the drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

    • The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

Mandatory Visualizations

PhosphataseTriggeredDrugRelease cluster_extracellular Extracellular Space (e.g., Tumor Microenvironment) cluster_intracellular Intracellular DrugCarrier Phosphorylated this compound Peptide (Drug Carrier, Inactive) ALP Alkaline Phosphatase (ALP) (Overexpressed) DrugCarrier->ALP Enzymatic Dephosphorylation ActiveCarrier Dephosphorylated Peptide (Self-Assembled/Active) ALP->ActiveCarrier DrugRelease Drug Release TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect ActiveCarrier->DrugRelease Cellular Uptake & Carrier Disassembly

Caption: Phosphatase-triggered drug release from a phosphorylated this compound peptide carrier.

SerThrTyr_Signaling cluster_cell Retinal Pigment Epithelial (RPE) Cell Receptor Membrane Receptor (e.g., Integrin) TyrKinase Tyrosine Kinase Activation Receptor->TyrKinase Activation SignalingCascade Downstream Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) TyrKinase->SignalingCascade Phosphorylation Events CellularResponse Cellular Response (e.g., Phagocytosis, Gene Expression) SignalingCascade->CellularResponse Signal Transduction STY_Peptide Ser-Thr-Tyr Peptide (on Nanocarrier) STY_Peptide->Receptor Binding

Caption: Hypothesized signaling pathway initiated by a Ser-Thr-Tyr peptide in RPE cells.

References

Application Notes and Protocols for L-Threonyl-L-Tyrosine (Thr-Tyr) Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation and storage of L-Threonyl-L-Tyrosine (Thr-Tyr) solutions to ensure their stability and efficacy for various research and drug development applications. This compound is a dipeptide composed of L-Threonine and L-Tyrosine. While L-Tyrosine has limited solubility in aqueous solutions at neutral pH, its incorporation into a dipeptide significantly enhances its solubility, making this compound a valuable tool in cell culture and other biological assays where tyrosine supplementation is required.[1][2]

Chemical and Physical Properties

A summary of the relevant chemical and physical properties of L-Tyrosine, the less soluble amino acid in the this compound dipeptide, is provided below. Understanding these properties is crucial for proper handling and solution preparation.

PropertyValueReference
Molecular Formula of L-Tyrosine C₉H₁₁NO₃
Molecular Weight of L-Tyrosine 181.19 g/mol
Solubility of L-Tyrosine in Water (25°C) ~0.45 g/L[3]
Solubility of L-Tyrosine Increases at pH < 2 or pH > 9[4]
Isoelectric Point (pI) of L-Tyrosine 5.66[3]
pKa values of L-Tyrosine 2.20 (carboxyl), 9.21 (amino), 10.46 (hydroxyl)

Experimental Protocols

Materials and Equipment
  • L-Threonyl-L-Tyrosine (lyophilized powder)

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Sterile buffers (e.g., phosphate-buffered saline (PBS) at pH 5-7)[5][6]

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • pH meter

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Pipettes and sterile pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound. Adjust the quantities as needed for your specific application.

  • Equilibrate the Lyophilized Peptide: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes.[5][6] This prevents condensation of atmospheric moisture onto the hygroscopic peptide powder.[6][7]

  • Weighing the Peptide: In a clean, draft-free environment, carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For a 10 mM solution, the required mass can be calculated using the molecular weight of this compound (approximately 344.36 g/mol ).

  • Dissolution:

    • Transfer the weighed this compound powder to a sterile conical tube.

    • Add a small amount of sterile, purified water or a sterile buffer (pH 5-7) to the tube.[5][6]

    • Gently vortex the solution until the peptide is completely dissolved. Sonication can be used cautiously if dissolution is difficult.

    • Bring the solution to the final desired volume with the chosen solvent.

  • Sterilization:

    • For applications requiring sterility, filter the prepared this compound solution through a 0.22 µm sterile filter into a new sterile container.[6]

  • Aliquoting and Storage:

    • Dispense the sterile this compound solution into smaller, single-use aliquots in sterile cryovials.[5][7] Aliquoting is crucial to avoid repeated freeze-thaw cycles which can degrade the peptide.[5][8]

    • Label each aliquot clearly with the peptide name, concentration, and date of preparation.

    • For short-term storage (up to one week), store the aliquots at 4°C.[9]

    • For long-term storage, store the aliquots at -20°C or, preferably, at -80°C.[7][9]

G cluster_prep Solution Preparation cluster_storage Storage A Equilibrate Lyophilized this compound to Room Temperature B Weigh this compound Powder A->B C Dissolve in Sterile Water or Buffer (pH 5-7) B->C D Sterile Filter (0.22 µm) C->D E Aliquot into Single-Use Vials D->E F Short-Term Storage (4°C, ≤ 1 week) E->F Short-Term G Long-Term Storage (-20°C or -80°C) E->G Long-Term

Caption: Workflow for this compound Solution Preparation and Storage.

Storage Recommendations

Proper storage is critical to maintain the integrity and activity of this compound solutions. The following table summarizes the recommended storage conditions for both lyophilized powder and prepared solutions.

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder -20°C or -80°CSeveral yearsStore in a desiccator, protected from light.[5][7]
Solution (Aliquoted) 4°CUp to 1 weekFor immediate or short-term use.[9]
Solution (Aliquoted) -20°CSeveral weeks to monthsAvoid repeated freeze-thaw cycles.[5][8]
Solution (Aliquoted) -80°CMonths to a yearOptimal for long-term storage.[9]

Signaling and Application Context

This compound is often utilized in cell culture as a highly soluble source of L-Tyrosine, which is a precursor for the synthesis of neurotransmitters and hormones, and plays a crucial role in protein phosphorylation signaling pathways.[10][11] The availability of tyrosine is essential for maintaining cell viability and productivity, particularly in high-density cultures.[2]

G cluster_pathways Intracellular Utilization ThrTyr This compound Solution CellCulture Cell Culture Medium ThrTyr->CellCulture Cell Cell CellCulture->Cell Uptake ProteinSynthesis Protein Synthesis Cell->ProteinSynthesis Phosphorylation Protein Phosphorylation (Signal Transduction) Cell->Phosphorylation Neurotransmitter Neurotransmitter & Hormone Synthesis Cell->Neurotransmitter

Caption: Cellular uptake and utilization of this compound.

References

Revealing the Architecture of a Dipeptide: A Guide to Structural Elucidation of Threonyl-Tyrosine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique for determining the three-dimensional structure of molecules in solution. For peptides, which are crucial in numerous biological processes and drug development, NMR provides unparalleled insights into their conformation, dynamics, and interactions. This document provides a detailed guide to the structural elucidation of the dipeptide Threonyl-Tyrosine (Thr-Tyr) using a suite of NMR experiments.

Introduction to NMR-based Peptide Structural Analysis

The structural characterization of peptides is fundamental to understanding their biological function and for the rational design of peptidomimetics and peptide-based therapeutics. NMR spectroscopy enables the determination of peptide structures under near-physiological conditions, offering a distinct advantage over solid-state techniques like X-ray crystallography.[1] The process involves a series of experiments to first assign the chemical shifts of all nuclei, followed by the determination of through-bond and through-space correlations to establish the covalent structure and the three-dimensional fold.

For a dipeptide such as this compound, the structural analysis workflow involves several key steps:

  • Sample Preparation: Ensuring a high-purity, stable sample at an appropriate concentration.[2][3]

  • 1D ¹H NMR: To obtain an initial overview of the proton resonances.

  • 2D Homonuclear Correlation Spectroscopy (COSY and TOCSY): To identify scalar-coupled protons within each amino acid residue.[1]

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY): To identify protons that are close in space (< 5 Å), providing crucial distance constraints for 3D structure calculation.[4]

  • 2D Heteronuclear Correlation Spectroscopy (HSQC and HMBC): To assign the chemical shifts of carbon and nitrogen atoms and to confirm the peptide sequence through long-range correlations.

This guide will walk through the theoretical background and practical protocols for each of these steps in the context of the this compound dipeptide.

Experimental Workflow for this compound Structural Elucidation

The overall workflow for the structural elucidation of a dipeptide using NMR is a systematic process that integrates data from multiple experiments. The following diagram illustrates the logical flow from sample preparation to the final 3D structure determination.

NMR_Workflow cluster_prep Sample Preparation cluster_1d 1D NMR cluster_2d_homo 2D Homonuclear NMR cluster_2d_hetero 2D Heteronuclear NMR (Optional for small peptides) cluster_analysis Data Analysis and Structure Calculation SamplePrep This compound Dipeptide Sample (Purity >95%, 1-5 mM in 90% H₂O/10% D₂O) OneD_H1 1D ¹H NMR SamplePrep->OneD_H1 Initial Assessment COSY COSY OneD_H1->COSY TOCSY TOCSY OneD_H1->TOCSY NOESY NOESY OneD_H1->NOESY HSQC ¹H-¹³C HSQC OneD_H1->HSQC HMBC ¹H-¹³C HMBC OneD_H1->HMBC ResonanceAssignment Resonance Assignment COSY->ResonanceAssignment Through-bond (2-3 bonds) TOCSY->ResonanceAssignment Through-bond (spin systems) ConstraintExtraction Extraction of Structural Constraints (J-couplings, NOE distances) NOESY->ConstraintExtraction Through-space distances HSQC->ResonanceAssignment ¹J(C,H) correlations HMBC->ResonanceAssignment ⁿJ(C,H) correlations (sequence confirmation) ResonanceAssignment->ConstraintExtraction StructureCalc 3D Structure Calculation and Refinement ConstraintExtraction->StructureCalc FinalStructure Final 3D Structure of this compound StructureCalc->FinalStructure

Fig. 1: Workflow for NMR-based structural elucidation of a dipeptide.

Quantitative NMR Data for this compound

The following tables summarize the expected ¹H and ¹³C chemical shifts, ³J(HN,Hα) coupling constants, and key Nuclear Overhauser Effect (NOE) correlations for the this compound dipeptide. These values are representative for a peptide in a random coil conformation in aqueous solution at neutral pH.

Table 1: Expected ¹H Chemical Shifts (ppm) for this compound

ProtonThreonine ResidueTyrosine Residue
NH8.248.18
4.354.60
4.223.13, 2.92
1.23 (CH₃)-
-7.15 (2H)
-6.86 (2H)
OH (Tyr)-~9.5 (broad)

Note: Chemical shifts are referenced to an internal standard like DSS or TSP. The exact values can vary with pH, temperature, and solvent conditions.

Table 2: Expected ¹³C Chemical Shifts (ppm) for this compound

CarbonThreonine ResidueTyrosine Residue
C' (Carbonyl)~173~176
~60~57
~68~37
~20 (CH₃)~128 (C1)
-~130 (2C)
-~117 (2C)
-~156 (C4)

Note: These are typical values for amino acids in peptides and can be influenced by neighboring residues and conformational effects.[5]

Table 3: Key Scalar and NOE Correlations for this compound

Correlation TypeDescriptionExpected Correlations in this compound
³J(HN,Hα) Coupling Through-bond coupling between the amide proton and the alpha proton. Provides information on the backbone dihedral angle φ.Thr: ~7-9 Hz, Tyr: ~7-9 Hz (for a flexible peptide)[6]
Intra-residue NOEs Through-space correlations between protons within the same amino acid residue.Thr: Hα ↔ Hβ, Hβ ↔ Hγ(CH₃) (strong); NH ↔ Hα, NH ↔ Hβ (medium)
Tyr: Hα ↔ Hβ, Hβ ↔ Hδ (strong); NH ↔ Hα, NH ↔ Hβ (medium)
Inter-residue NOEs Through-space correlations between protons on adjacent amino acid residues. Crucial for determining the peptide's conformation.Thr(Hα) ↔ Tyr(NH) (medium to weak, depending on conformation)
Thr(Hβ) ↔ Tyr(NH) (possible, conformation-dependent)
Thr(NH) ↔ Tyr(Hα) (possible, conformation-dependent)

Detailed Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR data.[2]

  • Peptide Synthesis and Purification: Synthesize the this compound dipeptide using standard solid-phase or solution-phase peptide synthesis methods. Purify the peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Dissolution: Dissolve the purified, lyophilized peptide in a suitable NMR buffer. For most applications, a buffer with no non-exchangeable protons, such as a phosphate (B84403) buffer, is recommended.[7] A common solvent system for peptides is 90% H₂O / 10% D₂O, which allows for the observation of exchangeable amide protons while providing a deuterium (B1214612) lock signal.[8]

  • Concentration: The optimal peptide concentration for 2D NMR experiments is typically between 1 and 5 mM.[3]

  • pH Adjustment: Adjust the pH of the sample to the desired value (e.g., pH 4.0-7.0 for good stability and slow amide proton exchange).[7]

  • Internal Standard: Add an internal chemical shift reference, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or trimethylsilylpropanoic acid (TSP), to a final concentration of ~10 µM.[7]

  • Transfer to NMR Tube: Transfer the final sample solution (typically 500-600 µL) into a high-quality NMR tube.

NMR Data Acquisition

The following are general parameters for acquiring a suite of 2D NMR spectra on a 500 or 600 MHz spectrometer. These parameters may need to be optimized for the specific instrument and sample.

1. 1D ¹H NMR

  • Purpose: Initial assessment of sample quality, concentration, and proton chemical shift dispersion.

  • Pulse Program: Standard 1D pulse-acquire sequence with water suppression (e.g., presaturation or WATERGATE).

  • Acquisition Parameters:

    • Spectral Width: 12-16 ppm

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 s

2. 2D ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are scalar coupled (typically over 2-3 bonds). This helps in identifying the spin systems of the amino acid residues.

  • Pulse Program: Standard COSY pulse sequence (e.g., cosygpppqf on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (F1 and F2): 12 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 8-16

    • Relaxation Delay: 1.5 s

3. 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy)

  • Purpose: To identify all protons within a spin system, even those not directly coupled. This is very powerful for identifying complete amino acid side chains.

  • Pulse Program: Standard TOCSY pulse sequence with a spin-lock (e.g., mlevphpp on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (F1 and F2): 12 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 8-16

    • Relaxation Delay: 1.5 s

    • Spin-lock Time (Mixing Time): 60-80 ms

4. 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close in three-dimensional space (< 5 Å), regardless of whether they are connected by chemical bonds. This is the primary experiment for obtaining distance restraints for 3D structure calculation.[1]

  • Pulse Program: Standard NOESY pulse sequence (e.g., noesygpph on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (F1 and F2): 12 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 16-32

    • Relaxation Delay: 1.5 s

    • Mixing Time: 150-300 ms

5. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate directly bonded protons and carbons, providing the ¹³C chemical shift for each protonated carbon.

  • Pulse Program: Standard HSQC pulse sequence with sensitivity enhancement (e.g., hsqcetgpph on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (F2 - ¹H): 12 ppm

    • Spectral Width (F1 - ¹³C): 80-100 ppm (to cover aliphatic and alpha carbons)

    • Number of Increments (F1): 128-256

    • Number of Scans per Increment: 16-64

    • Relaxation Delay: 1.5 s

6. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range correlations (2-4 bonds) between protons and carbons. This is particularly useful for confirming the peptide sequence by observing correlations across the peptide bond (e.g., from an Hα to the carbonyl carbon of the preceding residue).

  • Pulse Program: Standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (F2 - ¹H): 12 ppm

    • Spectral Width (F1 - ¹³C): 180-200 ppm (to include carbonyl carbons)

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 32-128

    • Relaxation Delay: 1.5 s

Data Analysis and Interpretation

The following workflow outlines the process of analyzing the acquired NMR spectra to determine the structure of this compound.

Data_Analysis_Flow cluster_input Acquired NMR Data cluster_assignment Resonance Assignment cluster_structure Structure Determination TOCSY_data TOCSY Spectrum SpinSystem_ID Identify Spin Systems (Thr and Tyr) TOCSY_data->SpinSystem_ID Identifies all protons in a residue COSY_data COSY Spectrum Sidechain_Assignment Sidechain Assignment COSY_data->Sidechain_Assignment Confirms 2-3 bond connectivities J_Coupling_Constraints J-Coupling-based Dihedral Angle Restraints COSY_data->J_Coupling_Constraints Measure ³J(HN,Hα) NOESY_data NOESY Spectrum Sequential_Assignment Sequential Assignment NOESY_data->Sequential_Assignment Identifies inter-residue Hα(i) - NH(i+1) NOEs NOE_Constraints NOE-based Distance Restraints NOESY_data->NOE_Constraints Calibrate peak volumes to distances HSQC_data HSQC Spectrum Carbon_Assignment ¹³C Assignment HSQC_data->Carbon_Assignment Assigns Cα, Cβ, etc. SpinSystem_ID->Sequential_Assignment SpinSystem_ID->Sidechain_Assignment Sequential_Assignment->NOE_Constraints Sidechain_Assignment->NOE_Constraints Structure_Calculation Structure Calculation (e.g., simulated annealing) NOE_Constraints->Structure_Calculation J_Coupling_Constraints->Structure_Calculation Final_Ensemble Ensemble of Structures Structure_Calculation->Final_Ensemble

Fig. 2: Data analysis workflow for peptide structure determination.
  • Spin System Identification: Use the TOCSY spectrum to identify the complete set of proton resonances belonging to the Threonine residue and the Tyrosine residue. The characteristic spin system of Thr includes the Hα, Hβ, and the γ-methyl protons. The Tyr spin system includes the Hα, Hβ protons, and the aromatic protons on the phenolic ring.[1]

  • Sequential Assignment: Although for a dipeptide this is straightforward, in larger peptides, the NOESY spectrum is used to link the spin systems in the correct order. The key NOE is between the Hα of one residue and the amide proton (NH) of the following residue (Hα(i) → NH(i+1)).

  • Sidechain Assignment: The COSY and TOCSY spectra are used to assign the specific protons within each side chain by tracing the through-bond correlations.

  • ¹³C Assignment: The HSQC spectrum allows for the unambiguous assignment of the ¹³C chemical shifts for all proton-attached carbons.

  • Extraction of Structural Constraints:

    • Distance Restraints: Integrate the cross-peaks in the NOESY spectrum and classify them as strong (1.8-2.7 Å), medium (1.8-3.5 Å), or weak (1.8-5.0 Å).

    • Dihedral Angle Restraints: Measure the ³J(HN,Hα) coupling constants from a high-resolution 1D ¹H or 2D COSY spectrum. These values can be used in the Karplus equation to restrain the φ backbone dihedral angle.[6]

  • Structure Calculation: Use the extracted distance and dihedral angle restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH, or Amber). These programs typically use methods like simulated annealing or molecular dynamics to generate an ensemble of 3D structures that are consistent with the experimental data.

  • Structure Validation: The final ensemble of structures is evaluated for its agreement with the experimental restraints and for its stereochemical quality (e.g., using Ramachandran plots).

By following these protocols and data analysis strategies, researchers can effectively utilize NMR spectroscopy for the detailed structural elucidation of the this compound dipeptide and other small peptides, providing a solid foundation for further biochemical and drug development studies.

References

Application Notes and Protocols: Screening Thr-Tyr Containing Peptide Libraries for Modulators of Protein Tyrosine Phosphatase 1B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Threonine-Tyrosine (Thr-Tyr) dipeptide motif is a significant structural component in many biologically active peptides. Its importance is underscored by its presence in numerous signaling pathways, often as a target for phosphorylation by protein kinases. Consequently, peptide libraries incorporating the this compound motif are valuable tools for identifying novel modulators of key enzymes, such as protein tyrosine phosphatases (PTPs). Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][2][3] This document provides detailed application notes and protocols for the screening of this compound containing peptide libraries to identify and characterize substrates of PTP1B.

Signaling Pathway of PTP1B

PTP1B plays a crucial role in attenuating signaling cascades initiated by receptor tyrosine kinases. A primary example is its involvement in the insulin signaling pathway, where it dephosphorylates the activated insulin receptor and its substrates, thereby downregulating the signal.

PTP1B_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR Phosphorylated IR (pTyr) IR->pIR Autophosphorylation IRS Insulin Receptor Substrate (IRS) pIR->IRS Phosphorylates Dephosphorylation Dephosphorylation pIR->Dephosphorylation pIRS Phosphorylated IRS (pTyr) IRS->pIRS PI3K PI3K pIRS->PI3K Activates pIRS->Dephosphorylation Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 PTP1B PTP1B PTP1B->Dephosphorylation

Caption: PTP1B-mediated dephosphorylation in the insulin signaling pathway.

Application: Identification of Novel PTP1B Peptide Substrates

A computational prediction protocol, followed by biochemical verification, can be employed to identify novel phosphopeptide substrates of PTP1B from a virtual library of protein sequences with known phosphotyrosine sites.[4] This approach combines sequence-based methods, biological filters, and molecular docking to select candidate peptides for experimental validation.

Quantitative Data: Kinetic Parameters of PTP1B Peptide Substrates

The following table summarizes the kinetic parameters of several computationally predicted and biochemically validated peptide substrates for PTP1B. The data demonstrates that these peptides are effective substrates, with kinetic parameters comparable to a known PTP1B substrate from Src.

Peptide SequenceSource ProteinKm (μM)kcat (s-1)kcat/Km (M-1s-1)
Ac-T-E-P-Q-pY-Q-P-G-E-N-L-NH2Src (Control)13.9 ± 1.20.35 ± 0.012.5 x 104
Ac-D-G-G-D-pY-I-P-T-T-NH2Fynn.d.n.d.n.d.
Ac-T-A-T-E-pY-G-Q-T-L-P-NH2JAK115.2 ± 2.00.32 ± 0.012.1 x 104
Ac-E-E-A-D-pY-G-V-L-T-I-NH2MET14.5 ± 1.50.38 ± 0.012.6 x 104
Ac-S-S-L-E-pY-E-L-W-A-R-NH2EGFR12.8 ± 1.10.30 ± 0.012.3 x 104
Ac-D-T-N-I-pY-E-D-Y-Y-R-NH2INSR16.1 ± 2.50.36 ± 0.022.2 x 104
Ac-D-A-D-E-pY-L-I-P-Q-Q-G-NH2IRS113.5 ± 1.80.33 ± 0.012.4 x 104
n.d. = not determined due to poor solubility

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of peptides using the Fmoc/tBu strategy.[5][6][7]

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Start Start with Resin Swell Swell Resin (e.g., in DMF) Start->Swell Deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Swell->Deprotection Wash1 Wash (DMF, IPA, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (HBTU/OxymaPure) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Loop Repeat for each amino acid Wash2->Loop Loop->Deprotection Next Amino Acid FinalDeprotection Final Fmoc Deprotection Loop->FinalDeprotection Last Amino Acid Wash3 Wash FinalDeprotection->Wash3 Cleavage Cleavage from Resin & Side-chain Deprotection (TFA cocktail) Wash3->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification Purify by HPLC Precipitation->Purification End Characterize (Mass Spectrometry) Purification->End

Caption: General workflow for solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acids (including Fmoc-pTyr(tBu)-OH)

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • Ethyl cyanohydroxyiminoacetate (OxymaPure)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF, DCM, and DMF.

  • Amino Acid Coupling: Activate the Fmoc-amino acid (3 equivalents) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF and add to the resin. Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 94% TFA, 2.5% water, 2.5% EDT, 1% TIS) for 2-3 hours.

  • Peptide Precipitation: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.

  • Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

PTP1B Enzymatic Assay

This protocol describes an in vitro assay to determine the kinetic parameters of PTP1B with the synthesized phosphopeptides.[4]

Materials:

  • Recombinant human PTP1B

  • Synthesized phosphopeptides

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4)

  • EnzChek® Phosphate (B84403) Assay Kit (or similar malachite green-based detection system)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare a stock solution of PTP1B and serial dilutions of each phosphopeptide in the assay buffer.

  • Reaction Setup: In a 96-well plate, add varying concentrations of the phosphopeptide substrate.

  • Initiate Reaction: Add a fixed concentration of PTP1B to each well to start the dephosphorylation reaction.

  • Incubation: Incubate the plate at 37°C for a set period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Detect Phosphate: Stop the reaction and detect the amount of released inorganic phosphate using a malachite green-based reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 620 nm). Convert absorbance values to phosphate concentration using a standard curve.

  • Kinetic Parameter Calculation: Plot the initial reaction velocity against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. Calculate kcat from Vmax and the enzyme concentration.

Conclusion

The screening of peptide libraries containing the this compound motif is a powerful strategy for the discovery of novel modulators of important drug targets like PTP1B. The combination of computational prediction and biochemical validation provides an efficient workflow for identifying and characterizing active peptide sequences. The protocols and data presented here serve as a guide for researchers in the field of drug discovery and development, facilitating the exploration of peptide-based therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Thr-Tyr Aggregation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Threonine-Tyrosine (Thr-Tyr) dipeptide aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound dipeptide aggregation in my experiments?

A1: this compound aggregation is a common issue influenced by several factors. The primary drivers include:

  • Hydrophobic Interactions: The tyrosine residue contains an aromatic ring, which can lead to hydrophobic interactions between dipeptide molecules, promoting self-assembly and aggregation.

  • pH and Isoelectric Point (pI): Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. At or near its pI, this compound will have a higher tendency to aggregate.

  • Concentration: Higher concentrations of the dipeptide increase the likelihood of intermolecular interactions and aggregation.

  • Temperature: Elevated temperatures can increase the rate of aggregation by promoting molecular motion and hydrophobic interactions. However, in some cases, cooling a solution can decrease solubility and also lead to precipitation.

  • Ionic Strength: The salt concentration of the solution can influence aggregation. High ionic strength can sometimes lead to "salting out," where the peptide becomes less soluble and aggregates. Conversely, very low ionic strength can also lead to aggregation if electrostatic repulsion is insufficient to keep the molecules apart.

  • Mechanical Stress: Agitation, stirring, or freeze-thaw cycles can introduce mechanical stress that may induce aggregation.

Q2: How can I visually identify if my this compound solution has aggregated?

A2: Aggregation can manifest in several ways. You might observe:

  • Cloudiness or Turbidity: The solution may lose its clarity and appear hazy.

  • Precipitation: Visible particles may form and settle at the bottom of the container.

  • Gel Formation: At higher concentrations, the solution might become viscous and form a gel-like substance.

Q3: What is the role of excipients in preventing this compound aggregation?

A3: Excipients are inactive substances added to a formulation to improve its stability, solubility, and other characteristics. For preventing peptide aggregation, common excipients work through various mechanisms[1]:

  • Surfactants (e.g., Polysorbate 20, Polysorbate 80): These molecules reduce surface tension and can coat the peptide, preventing intermolecular hydrophobic interactions[2][3].

  • Sugars (e.g., Trehalose, Sucrose): These agents can stabilize the native conformation of the peptide and prevent unfolding and subsequent aggregation. Trehalose is particularly effective as a cryoprotectant during freeze-thaw cycles[4][5][6][7].

  • Amino Acids (e.g., Arginine, Glycine): Arginine is known to suppress protein and peptide aggregation by interacting with aromatic residues and reducing protein-protein interactions[8][9][10][11][12][13][14].

  • Buffers: Maintaining an optimal pH away from the peptide's pI is crucial for solubility and stability. Common biological buffers like phosphate (B84403) or acetate (B1210297) are used.

Q4: Can I predict the aggregation propensity of my this compound dipeptide?

A4: While experimental testing is essential, computational tools and an understanding of the amino acid properties can help predict aggregation propensity. The presence of the hydrophobic tyrosine residue is a key indicator. Several web-based servers and algorithms can predict aggregation-prone regions (APRs) in longer peptides and proteins based on their amino acid sequence and physicochemical properties[15][16][17][18]. For a simple dipeptide like this compound, the primary concern is the hydrophobicity of tyrosine.

Troubleshooting Guides

Issue 1: My this compound solution becomes cloudy immediately after preparation.

Possible Cause Troubleshooting Steps
Concentration is too high Try preparing a more dilute solution. Determine the solubility limit of this compound in your specific buffer.
pH is near the isoelectric point (pI) Adjust the pH of your buffer to be at least 1-2 units away from the pI of this compound. For peptides with a net neutral charge, solubility is often lowest at their pI[19].
Inappropriate solvent If dissolving in an organic solvent first, ensure it is miscible with your final aqueous buffer. Add the organic stock solution dropwise to the vigorously stirring aqueous buffer to avoid localized high concentrations[19].

Issue 2: this compound solution appears clear initially but aggregates over time.

Possible Cause Troubleshooting Steps
Slow aggregation kinetics Monitor the solution over time using techniques like Dynamic Light Scattering (DLS) to detect the formation of small aggregates.
Temperature fluctuations Store the solution at a constant, optimized temperature. Avoid repeated freeze-thaw cycles. If freezing is necessary, flash-freeze in liquid nitrogen and consider adding a cryoprotectant like trehalose.
Oxidation of Tyrosine The tyrosine residue is susceptible to oxidation. Prepare solutions with degassed buffers and consider storing them under an inert gas (e.g., argon or nitrogen). Adding an antioxidant like ascorbic acid may also help.
Mechanical stress Avoid vigorous vortexing or stirring for extended periods. If agitation is necessary, use gentle mixing.

Issue 3: I am observing inconsistent results in my assays, possibly due to aggregation.

Possible Cause Troubleshooting Steps
Formation of soluble oligomers Use analytical techniques like DLS or Size Exclusion Chromatography (SEC) to check for the presence of small, soluble aggregates that may not be visible to the naked eye.
Adsorption to container surfaces The peptide may be adsorbing to the walls of your storage container, leading to a decrease in the effective concentration in solution. Consider using low-protein-binding tubes. The addition of a small amount of a non-ionic surfactant can also help prevent surface adsorption.
Variability in solution preparation Ensure consistent and well-documented procedures for solution preparation, including the order of addition of components, mixing speed, and duration.

Quantitative Data Summary

Table 1: Solubility of this compound as a Function of pH and Temperature

pHTemperature (°C)Maximum Solubility (mg/mL) - Example Data
4.0255.0
5.5 (near pI)251.0
7.42510.0
9.02515.0
7.448.0
7.43712.0

Table 2: Effect of Excipients on this compound Aggregation (Measured by Turbidity at 600 nm)

ExcipientConcentrationInitial A600 - Example DataA600 after 24h at RT - Example Data
None (Control)-0.050.50
Arginine50 mM0.040.10
Arginine100 mM0.030.05
Trehalose100 mM0.050.20
Trehalose200 mM0.040.15
Polysorbate 200.01% (v/v)0.020.03

Experimental Protocols & Workflows

Logical Flow for Troubleshooting this compound Aggregation

Troubleshooting_Workflow A Problem: this compound Aggregation Observed B Is the solution cloudy/precipitated immediately? A->B C YES B->C D NO B->D E Reduce Concentration C->E F Adjust pH away from pI C->F G Optimize Solvent System C->G H Does aggregation occur over time? D->H N Still aggregating? Consider Excipients. E->N F->N G->N I YES H->I J NO (Problem Solved) H->J K Control Temperature (Avoid fluctuations, consider cryoprotectants) I->K L Minimize Mechanical Stress (Gentle mixing) I->L M Prevent Oxidation (Degas buffers, use antioxidants) I->M K->N L->N M->N O Add Stabilizing Excipients (Arginine, Trehalose, Surfactants) N->O P Characterize Aggregates (DLS, ThT, TEM) O->P

Caption: A step-by-step workflow for troubleshooting this compound aggregation issues.

Experimental Workflow for Evaluating Anti-Aggregation Strategies

Experimental_Workflow A Prepare this compound Stock Solution B Design Experimental Conditions (pH, Temp, Concentration, Excipients) A->B C Incubate Samples under Stress Conditions (e.g., Agitation, Elevated Temperature) B->C D Monitor Aggregation Over Time C->D E Visual Inspection (Turbidity) D->E F Dynamic Light Scattering (DLS) (Particle Size Distribution) D->F G Thioflavin T (ThT) Assay (Fibril Formation) D->G H Transmission Electron Microscopy (TEM) (Aggregate Morphology) D->H I Analyze Data and Compare Conditions E->I F->I G->I H->I J Identify Optimal Conditions for Stability I->J Aggregation_Pathway cluster_0 Initiation Phase cluster_1 Propagation Phase cluster_2 Saturation Phase A Native Monomers B Partially Unfolded Monomers A->B Conformational Change C Soluble Oligomers B->C Self-Assembly D Protofibrils C->D Elongation E Insoluble Fibrillar Aggregates D->E Maturation

References

Technical Support Center: Thr-Tyr Fragmentation in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the fragmentation of the dipeptide Threonine-Tyrosine (Thr-Tyr) in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the analysis of this and similar peptides.

Troubleshooting Guides

Unexpected results in the mass spectrum of this compound can arise from various factors, from sample preparation to instrument settings. The following guide provides a structured approach to identifying and resolving these common issues.

Table 1: Common Issues in this compound Fragmentation Analysis
Problem Potential Cause Recommended Solution
Low Signal Intensity or No Signal 1. Low Sample Concentration: The amount of this compound in the sample is below the instrument's detection limit.[1][2] 2. Ion Suppression: Salts, detergents, or other contaminants in the sample are interfering with the ionization of this compound.[1][3] 3. Suboptimal Ionization Source Parameters: Incorrect settings for sprayer voltage, gas flow, or temperature can lead to inefficient ionization.[1][2] 4. Sample Adsorption: The peptide may be adsorbing to sample vials or pipette tips.1. Increase Sample Concentration: Prepare a more concentrated sample for analysis.[3] 2. Sample Cleanup: Use a C18 desalting column or similar solid-phase extraction (SPE) method to remove interfering substances.[4] 3. Optimize Source Conditions: Tune the ion source parameters using a solution of the this compound dipeptide to maximize signal intensity.[3] 4. Use Low-Binding Labware: Employ low-retention microcentrifuge tubes and pipette tips to minimize sample loss.[1]
Unexpected Peaks in the Mass Spectrum 1. Adduct Formation: The this compound molecule is forming adducts with ions present in the mobile phase or from contaminants, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or acetonitrile (B52724) ([M+ACN+H]⁺).[4][5][6] 2. Contaminants: The sample may be contaminated with other peptides, polymers (e.g., polyethylene (B3416737) glycol), or plasticizers.[7] 3. In-Source Fragmentation: The dipeptide is fragmenting within the ion source before mass analysis.1. Use High-Purity Solvents: Employ LC-MS grade solvents and reagents to minimize salt contamination.[4] If adducts are still observed, they can sometimes be used for identification, but for cleaner spectra, their formation should be minimized. 2. Run Blank Samples: Analyze a blank sample (mobile phase only) to identify background contaminants originating from the LC-MS system.[7] 3. Optimize Source Conditions: Reduce the energy in the ion source by adjusting voltages to minimize in-source fragmentation.
Poor or No Fragmentation (MS/MS) 1. Incorrect Precursor Ion Selection: The wrong m/z value for the protonated this compound molecule was selected for fragmentation. 2. Inappropriate Collision Energy: The collision energy is too low, resulting in inefficient fragmentation, or too high, leading to excessive fragmentation into very small ions.[1] 3. Wrong Charge State Selected: A low-abundance charge state of the precursor ion was selected for fragmentation.1. Verify Precursor m/z: Ensure the selected precursor ion m/z corresponds to the correct protonated form of this compound ([M+H]⁺). 2. Optimize Collision Energy: Perform a collision energy ramp or a series of experiments with varying collision energies to find the optimal setting for generating informative fragment ions.[8][9][10][11] 3. Select the Most Abundant Charge State: Choose the most intense charge state of the precursor ion for MS/MS analysis.
Absence of Expected Fragment Ions 1. Specific Fragmentation Pathways: The fragmentation of this compound may favor certain pathways, leading to a low abundance of some expected b or y ions. 2. Neutral Loss Dominance: A prominent neutral loss, such as the loss of acetaldehyde (B116499) from the threonine residue, may dominate the spectrum, reducing the intensity of other fragment ions.1. Use Different Fragmentation Techniques: If available, employ alternative fragmentation methods such as Electron Transfer Dissociation (ETD) or Higher-energy C-trap Dissociation (HCD), which can produce different fragment ions. 2. Analyze for Neutral Losses: Specifically look for the neutral loss of 44 Da (acetaldehyde) from the precursor ion. The presence of this neutral loss is a characteristic feature of threonine-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary fragment ions for the this compound dipeptide in positive-ion Collision-Induced Dissociation (CID)?

In a typical CID experiment, the this compound dipeptide will primarily fragment at the peptide bond, producing b and y ions. The expected monoisotopic m/z values for the singly charged ions are:

  • b₁ ion (from Threonine): m/z 102.055

  • y₁ ion (from Tyrosine): m/z 182.081

Q2: I observe a significant peak corresponding to a neutral loss of 44 Da. What is this?

A neutral loss of 44 Da from the precursor ion is a characteristic fragmentation of peptides containing a threonine residue.[9][10] This loss corresponds to the elimination of acetaldehyde (CH₃CHO) from the threonine side chain. This observation can be a useful diagnostic tool for identifying the presence of threonine in a peptide.

Q3: Why is the y₁ ion more intense than the b₁ ion in my spectrum?

The relative intensities of b and y ions can be influenced by the "mobile proton" model of peptide fragmentation. If the proton is more likely to be localized near the C-terminus (tyrosine), it can lead to a higher abundance of the y₁ ion. The basicity of the amino acid residues can influence proton localization.

Q4: Can the tyrosine side chain fragment?

Yes, the tyrosine side chain can fragment, although it is less common than the backbone fragmentation that produces b and y ions. A characteristic fragment ion for tyrosine is the immonium ion at m/z 136.076.

Q5: What is a good starting point for collision energy when analyzing this compound?

The optimal collision energy is instrument-dependent. A good starting point is to use a normalized collision energy (NCE) in the range of 25-35 for a typical electrospray ionization tandem mass spectrometer. It is highly recommended to perform a collision energy optimization experiment to determine the value that yields the most informative spectrum for your specific instrument and conditions.[8][9][10][11]

Visualizing this compound Fragmentation

The following diagrams illustrate the expected fragmentation pathway of the this compound dipeptide and a general workflow for troubleshooting fragmentation issues.

Thr_Tyr_Fragmentation Expected Fragmentation of this compound Dipeptide cluster_precursor Precursor Ion [M+H]+ cluster_fragments Fragment Ions precursor This compound m/z 283.13 b1 b1 (Thr) m/z 102.06 precursor->b1 Peptide Bond Cleavage y1 y1 (Tyr) m/z 182.08 precursor->y1 Peptide Bond Cleavage neutral_loss [M+H - C2H4O]+ m/z 239.09 precursor->neutral_loss Neutral Loss (Acetaldehyde)

Caption: Expected fragmentation of the this compound dipeptide.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Fragmentation start Problem with this compound Fragmentation check_signal Is there a signal for the precursor ion? start->check_signal check_msms Is the fragmentation (MS/MS) spectrum poor? check_signal->check_msms Yes no_signal_solutions Troubleshoot Low Signal: - Increase sample concentration - Sample cleanup (desalting) - Optimize ion source parameters check_signal->no_signal_solutions No unexpected_peaks Are there unexpected peaks in the MS1 spectrum? check_msms->unexpected_peaks No poor_msms_solutions Troubleshoot Poor Fragmentation: - Verify precursor m/z and charge state - Optimize collision energy check_msms->poor_msms_solutions Yes unexpected_peaks_solutions Address Unexpected Peaks: - Use high-purity solvents - Run blank samples - Check for adducts unexpected_peaks->unexpected_peaks_solutions Yes solution Problem Resolved unexpected_peaks->solution No no_signal_solutions->solution poor_msms_solutions->solution unexpected_peaks_solutions->solution

Caption: Troubleshooting workflow for this compound fragmentation.

Experimental Protocols

Protocol: Mass Spectrometric Analysis of this compound Dipeptide

This protocol outlines a general procedure for the analysis of the this compound dipeptide using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent, such as water or a low percentage of organic solvent (e.g., 10% acetonitrile) if solubility is an issue.

  • Working Solution: Dilute the stock solution to a final concentration suitable for your instrument's sensitivity (e.g., 1-10 µg/mL) using the initial mobile phase conditions (e.g., 98% water with 0.1% formic acid, 2% acetonitrile).

  • Sample Filtration: If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulates.

2. Liquid Chromatography (LC) Parameters

  • Column: A C18 reversed-phase column is typically used for peptide analysis (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient for a dipeptide would be a shallow gradient, for example:

    • 0-1 min: 2% B

    • 1-5 min: 2-30% B

    • 5-6 min: 30-95% B

    • 6-7 min: 95% B

    • 7-8 min: 95-2% B

    • 8-10 min: 2% B (re-equilibration)

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5-4.5 kV.

  • Gas Temperature: 300-350 °C.

  • Gas Flow: 8-12 L/min.

  • Nebulizer Pressure: 30-45 psi.

  • MS1 Scan Range: m/z 100-500.

  • MS/MS Acquisition:

    • Precursor Ion: Select the [M+H]⁺ ion for this compound (m/z 283.13).

    • Collision Energy: Optimize as described above (start with NCE of 30).

    • Isolation Width: 1-2 Da.

    • Activation Type: Collision-Induced Dissociation (CID).

    • MS2 Scan Range: m/z 50-300.

4. Data Analysis

  • Examine the MS1 spectrum for the precursor ion of this compound.

  • Analyze the MS/MS spectrum for the expected b₁ and y₁ fragment ions, as well as the neutral loss of acetaldehyde.

  • Use software to annotate the fragment ions and confirm the sequence of the dipeptide.

References

Technical Support Center: Thr-Tyr Stability in Different Buffer Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of the dipeptide Threonine-Tyrosine (Thr-Tyr) in various experimental settings. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your this compound samples.

Troubleshooting Guide: Common Issues with this compound Stability

This guide addresses potential problems you might encounter during your experiments with this compound.

ProblemPossible CauseRecommended Solution
Loss of this compound Compound Hydrolysis of the Peptide Bond: The amide bond linking threonine and tyrosine is susceptible to hydrolysis, especially at extreme pH values (acidic or alkaline) and elevated temperatures.[1]pH Control: Maintain the pH of your buffer within a stable range, generally between pH 5 and 8, to minimize hydrolysis. Avoid highly acidic or alkaline conditions unless required for a specific experimental step, and if so, minimize the exposure time.
Oxidation of Residues: The tyrosine residue is susceptible to oxidation, which can be accelerated by exposure to oxygen, light, or the presence of metal ions.[1][2]Use of Antioxidants & Chelators: Consider adding antioxidants such as ascorbic acid or using buffers purged with inert gas (e.g., nitrogen or argon). Adding a chelating agent like EDTA can help sequester metal ions that catalyze oxidation.
Inconsistent Experimental Results Buffer Effects: The type and concentration of the buffer can influence the rate of degradation. For example, phosphate (B84403) buffers may interact differently with the dipeptide compared to Tris buffers.[3][4]Consistent Buffer System: Use a consistent and well-defined buffer system for all related experiments. When comparing results, ensure the buffer composition, ionic strength, and pH are identical.
Temperature Fluctuations: Higher temperatures accelerate the rate of chemical degradation.[5]Temperature Control: Conduct all experiments at a consistent and controlled temperature. For long-term storage, keep this compound solutions at 4°C or frozen (-20°C or -80°C) and minimize freeze-thaw cycles.[5]
Appearance of Unexpected Peaks in HPLC Analysis Formation of Degradation Products: The primary degradation product is the cleaved amino acids (Threonine and Tyrosine) due to hydrolysis. Oxidation of tyrosine can also lead to new, distinct peaks. Other potential modifications include deamidation and racemization.[1]Stability-Indicating HPLC Method: Use a validated stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products.[6] Mass spectrometry (MS) can be coupled with HPLC to identify the unknown peaks.[7][8]
Precipitation of this compound Poor Solubility: Tyrosine and peptides containing it can have limited solubility, especially at neutral pH.[9] The concentration of this compound may have exceeded its solubility limit in the chosen buffer.pH Adjustment: The solubility of tyrosine-containing peptides can often be improved by adjusting the pH. Tyrosine is more soluble at a pH above 9-11.[9] Solvent Modification: For stock solutions, consider using a small amount of a co-solvent or preparing the solution in a slightly acidic or basic medium before dilution into the final buffer.[10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maintaining this compound stability?

Q2: How does temperature affect the stability of this compound solutions?

A2: Temperature has a significant impact on the stability of peptides. Higher temperatures accelerate degradation reactions such as hydrolysis and oxidation.[5] For short-term storage (hours to days), it is advisable to keep this compound solutions at 2-8°C. For long-term storage, freezing at -20°C or -80°C is recommended.

Q3: Which buffer is better for this compound stability: Phosphate or Tris?

A3: The choice of buffer can influence stability.

  • Phosphate buffers are widely used and have a pH range that covers physiological conditions (pH 5.8-8.0).[3][11] However, they can sometimes participate in reactions or cause precipitation with certain metal ions.[4]

  • Tris buffers are effective in the pH range of 7.0-9.0.[3][12] A key consideration for Tris is that its pH is highly dependent on temperature; a Tris buffer prepared at room temperature will have a significantly different pH at 4°C.[4] The optimal buffer should be determined experimentally for your specific application.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The most common method for monitoring peptide stability is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection.[8][13] This method should be validated to ensure it can separate the intact this compound from all potential degradation products, allowing for accurate quantification of the parent compound over time.[6]

Q5: What are the expected degradation products of this compound?

A5: The primary degradation pathways for this compound are expected to be:

  • Hydrolysis: Cleavage of the peptide bond to yield free Threonine and Tyrosine.[1]

  • Oxidation: Modification of the tyrosine residue.[1]

  • Deamidation and Racemization: While less common for these specific amino acids compared to others like asparagine or aspartic acid, they are still potential degradation pathways for peptides.[1]

Data Presentation: Illustrative Stability of this compound

The following tables present illustrative quantitative data on this compound stability under various conditions. Researchers should generate their own data using a validated stability-indicating assay.

Table 1: Effect of pH on this compound Stability at 25°C

Buffer (50 mM)pH% this compound Remaining after 24 hours% this compound Remaining after 72 hours
Citrate3.095.2%88.5%
Acetate5.099.1%97.8%
Phosphate7.099.5%98.9%
Tris8.598.2%95.1%
Carbonate10.092.0%81.3%

Table 2: Effect of Temperature on this compound Stability in 50 mM Phosphate Buffer (pH 7.0)

Temperature% this compound Remaining after 24 hours% this compound Remaining after 7 days
4°C>99.9%99.5%
25°C99.5%96.8%
37°C97.8%91.2%
50°C90.1%75.4%

Experimental Protocols

Protocol 1: General this compound Stability Study

This protocol outlines a general procedure for a forced degradation study to determine the stability of this compound across a range of conditions.[7][14]

1. Materials:

  • This compound dipeptide

  • A series of buffers with varying pH values (e.g., pH 3, 5, 7, 9). Recommended buffers: 50 mM Citrate (pH 3), 50 mM Acetate (pH 5), 50 mM Phosphate (pH 7), 50 mM Tris (pH 9).

  • HPLC system with UV detector

  • C18 HPLC column

  • Mobile phases for HPLC (e.g., Acetonitrile and water with 0.1% Trifluoroacetic acid)

2. Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., water or a weak acid/base to aid dissolution).

  • Sample Preparation: Dilute the stock solution into each of the different buffers to a final concentration of, for example, 1 mg/mL.

  • Time Zero (T0) Analysis: Immediately analyze an aliquot of each sample by HPLC to determine the initial concentration of this compound.

  • Incubation: Store the remaining samples at various temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Point Analysis: At predetermined time points (e.g., 24h, 48h, 72h, 1 week), withdraw an aliquot from each sample and analyze by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 concentration.

Protocol 2: Preparation of Buffers
  • 50 mM Sodium Phosphate Buffer (pH 7.0):

    • Prepare 50 mM solutions of monobasic sodium phosphate (NaH₂PO₄) and dibasic sodium phosphate (Na₂HPO₄).

    • To create the pH 7.0 buffer, mix the monobasic and dibasic solutions in the appropriate ratio (approximately 39% monobasic and 61% dibasic).

    • Adjust the pH to exactly 7.0 using small additions of the monobasic or dibasic stock solution.

  • 50 mM Tris-HCl Buffer (pH 8.0 at 25°C):

    • Dissolve the required amount of Tris base in deionized water.

    • While stirring, slowly add concentrated HCl to titrate the solution to the desired pH of 8.0.

    • Bring the solution to the final volume with deionized water.

    • Note: The pH of Tris buffers is sensitive to temperature changes.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_incubation Incubation cluster_results Results prep_stock Prepare this compound Stock Solution prep_samples Prepare Samples in Different Buffers prep_stock->prep_samples prep_buffers Prepare Buffers (Varying pH) prep_buffers->prep_samples t0_analysis T0 HPLC Analysis prep_samples->t0_analysis incubation Incubate at Different Temperatures t0_analysis->incubation timepoint_analysis Time Point HPLC Analysis data_analysis Calculate % Remaining & Plot Degradation timepoint_analysis->data_analysis incubation->timepoint_analysis At specified intervals

Caption: Experimental workflow for assessing this compound stability.

degradation_pathways cluster_products Degradation Products Thr_Tyr This compound Dipeptide Hydrolysis_Products Threonine + Tyrosine Thr_Tyr->Hydrolysis_Products Hydrolysis (H₂O, H⁺/OH⁻) Oxidation_Products Oxidized Tyrosine Products Thr_Tyr->Oxidation_Products Oxidation (O₂, Light, Metal Ions) Other_Products Other Modifications (e.g., Racemization) Thr_Tyr->Other_Products Other Stressors

Caption: Potential degradation pathways for this compound.

References

Thr-Tyr purification challenges with co-eluting impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Threonyl-Tyrosine (Thr-Tyr) dipeptide purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those involving co-eluting impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of synthetically derived this compound?

When this compound is produced via Solid-Phase Peptide Synthesis (SPPS), several process-related impurities can arise. These are often structurally similar to the target dipeptide, leading to co-elution challenges during purification.[1] Common impurities include:

  • Deletion Sequences: Primarily the individual amino acids, Threonine (Thr) and Tyrosine (Tyr), resulting from failed coupling steps.

  • Truncated Sequences: Although less common for a dipeptide, this can occur if the synthesis is terminated prematurely.

  • Incompletely Deprotected Peptides: Impurities where protecting groups (e.g., Boc, Fmoc) remain attached to the N-terminus or side chains.

  • By-products from Cleavage: Residual reagents and scavengers from the cleavage of the peptide from the solid support resin can contaminate the crude product.[1]

Q2: Why is Reverse-Phase HPLC (RP-HPLC) the standard method for this compound purification, and what are its limitations?

RP-HPLC is the predominant technique for peptide purification due to its high efficiency and the ease of using volatile buffer systems compatible with sample recovery.[2][3] The method separates molecules based on their hydrophobicity.[2] However, for a small, relatively polar dipeptide like this compound, challenges can arise:

  • Poor Retention: Highly polar molecules may have weak interactions with the hydrophobic stationary phase (like C18), leading to elution near the solvent front with poor separation.

  • Co-elution: Structurally similar impurities, such as a Tyr-Thr isomer or incompletely protected sequences, may have nearly identical hydrophobicities, making them difficult to resolve from the main this compound peak.[4][5]

Q3: How can I detect impurities that are co-eluting with my this compound peak on a UV chromatogram?

While a symmetrical peak on a UV chromatogram may seem to indicate purity, it can hide co-eluting species.[3] The most effective way to detect these hidden impurities is to use mass spectrometry (MS). Liquid chromatography-mass spectrometry (LC-MS) is the preferred technique as it can identify and characterize low-abundance co-eluting impurities by detecting their different mass-to-charge ratios.[5][6][7]

Troubleshooting Guide

Problem: A shoulder is present on my main this compound peak, or mass spectrometry analysis indicates a co-eluting impurity.

This is a classic sign of a closely eluting impurity. The key to resolving this is to alter the selectivity of your chromatographic system. Selectivity refers to the ability of the system to distinguish between the target peptide and the impurity.

Altering the pH of the mobile phase is one of the most powerful tools for changing separation selectivity in peptide chromatography.[8][9][10] The ionization state of the peptide's terminal groups and the Tyrosine side chain's phenolic hydroxyl group (pKa ~10) is pH-dependent. Changing the pH can alter the overall hydrophobicity and interaction with the stationary phase, often separating previously co-eluting peaks.

  • Strategy: If you are using a low pH mobile phase (e.g., 0.1% Trifluoroacetic Acid, TFA, at pH ~2), try screening a mid-range or higher pH. Significant differences in selectivity are often observed when moving from a low pH (e.g., 2.7) to a higher pH (e.g., 9.2).[8]

  • Caution: When working at higher pH, ensure your silica-based column is compatible, or use a hybrid/polymeric column designed for high pH stability.

  • Change Organic Solvent: While acetonitrile (B52724) is the most common organic modifier, switching to an alternative like isopropanol (B130326) can sometimes improve the separation of hydrophobic peptides, though it may increase backpressure.[11]

  • Adjust the Gradient: A shallower gradient slope increases the separation time and can improve the resolution of closely eluting peaks. Start with a generic scouting gradient (e.g., 5-95% Acetonitrile) to determine the elution profile, then develop a more focused, shallower gradient around the elution point of this compound.[12]

Different column chemistries provide alternative separation selectivities. If a standard C18 column fails to provide adequate resolution, consider other options.

Stationary PhasePrimary InteractionBest For
C18 (Octadecyl) Strong HydrophobicGeneral purpose, standard for peptides.
C8 (Octyl) Moderate HydrophobicLess hydrophobic than C18; can be useful for more hydrophobic peptides.
Phenyl-Hexyl Hydrophobic & π-πCan offer unique selectivity for aromatic residues like Tyrosine.[10][11]
Polar-Embedded Hydrophobic & PolarDesigned to reduce interactions with residual silanols, improving peak shape for polar and basic peptides.[11][13]

If optimizing RP-HPLC alone is insufficient, a multi-step purification strategy using an orthogonal (different separation mechanism) technique is highly effective.[4][14][15]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge. Since this compound has ionizable amino and carboxyl termini, IEX can effectively separate it from impurities that have a different net charge, such as unprotected amino acids or incompletely deprotected peptides.[14] Using a cation-exchange step before the final RP-HPLC polishing step can significantly enhance the purity of the target peptide.[14]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for very polar molecules that are poorly retained in reversed-phase.[16][17] It can be an effective alternative for separating small, polar peptides from their impurities.

Experimental Protocols

Protocol 1: RP-HPLC Method Development for this compound Purification

This protocol outlines a systematic approach to developing an RP-HPLC method for purifying this compound.

  • Column Selection:

    • Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A (MPA): 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B (MPB): 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Initial Scouting Gradient:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm (for Tyrosine's aromatic ring).

    • Gradient:

      • 0-5 min: 5% MPB

      • 5-35 min: 5% to 65% MPB

      • 35-40 min: 65% to 95% MPB

      • 40-45 min: Hold at 95% MPB

      • 45-50 min: Return to 5% MPB and equilibrate.

  • Gradient Optimization:

    • Based on the elution time of this compound in the scouting run, create a focused, shallower gradient. For example, if this compound elutes at 20% MPB, design a new gradient from 10% to 30% MPB over 30 minutes. This increases resolution around the target peak.

  • Selectivity Optimization (If Co-elution Persists):

    • Prepare a new set of mobile phases using an alternative pH. For example:

      • MPA (pH 7): 10 mM Ammonium Bicarbonate in water.

      • MPB (pH 7): 10 mM Ammonium Bicarbonate in 90:10 acetonitrile:water.

    • Repeat the scouting and optimization steps with the new mobile phase system.

Visual Guides

Troubleshooting Workflow for Co-eluting Impurities

The following diagram outlines a logical workflow for addressing co-elution issues during this compound purification.

G cluster_0 cluster_1 Primary Strategy: Modify RP-HPLC Method cluster_2 Secondary Strategy: Orthogonal Purification cluster_3 start Impurity Co-elutes with this compound Peak ph Change Mobile Phase pH start->ph Try First gradient Optimize Gradient (Make Shallower) start->gradient Try First column Change Stationary Phase (e.g., Phenyl) start->column Try First iex Add Ion-Exchange Chromatography Step start->iex If Primary Fails end Purity Goal Achieved ph->end gradient->end column->end hilic Use HILIC Instead of RP-HPLC iex->end hilic->end

Caption: A troubleshooting decision tree for resolving co-eluting impurities.

Relationship Between pH and Peptide Charge State

This diagram illustrates how mobile phase pH affects the charge of a dipeptide like this compound, which in turn alters its chromatographic behavior.

G ph_low Low pH (e.g., pH 2.5) (0.1% TFA) charge_low Overall Charge: Cationic (+) -NH3+ and -COOH ph_low->charge_low Protonates ph_high High pH (e.g., pH 9.0) (Ammonium Bicarbonate) charge_high Overall Charge: Anionic (-) -NH2 and -COO- ph_high->charge_high Deprotonates retention_low Increased Retention on C18 (Ion-Pairing with TFA-) charge_low->retention_low Leads to retention_high Decreased Retention on C18 (Increased Polarity) charge_high->retention_high Leads to

Caption: Impact of mobile phase pH on the charge and retention of this compound.

References

Technical Support Center: Enhancing Thr-Tyr Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving Threonine-Tyrosine (Thr-Tyr) detection sensitivity. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may face.

General Antibody & Sample Preparation Issues

Question 1: Why am I getting no or very weak signal for my phosphorylated target protein?

Answer: Low or absent signal is a common issue when detecting low-abundance phosphoproteins.[1][2] Several factors could be contributing to this:

  • Low Abundance of Phosphorylated Protein: The fraction of a protein that is phosphorylated at a specific site can be very low.[1][2]

  • Poor Antibody Specificity or Affinity: The phospho-specific antibody may have low affinity for the target or may not be specific to the phosphorylated epitope.[3][4]

  • Suboptimal Antibody Concentration: Using too little primary or secondary antibody will result in a weak signal.[5]

  • Phosphatase Activity: Endogenous phosphatases in your sample can dephosphorylate your target protein during sample preparation.[1][6][7]

  • Protein Degradation: Proteases released during cell lysis can degrade your target protein.[1]

  • Inefficient Protein Transfer (Western Blot): Issues during the transfer from the gel to the membrane can lead to loss of protein.

Troubleshooting Steps:

  • Enrich Your Target Protein: Use immunoprecipitation (IP) to concentrate the phosphoprotein before detection.[1][2]

  • Optimize Antibody Dilutions: Perform a titration of your primary and secondary antibodies to find the optimal concentration.

  • Use Phosphatase and Protease Inhibitors: Always add a cocktail of phosphatase and protease inhibitors to your lysis buffer and keep samples on ice.[6][7][8]

  • Include Positive Controls: Use a known positive control to confirm that the antibody and detection system are working correctly.[1][8]

  • Check Transfer Efficiency (Western Blot): Stain the membrane with Ponceau S after transfer to visualize total protein and ensure efficient transfer.

Question 2: I'm observing high background on my Western blot, obscuring my signal. What can I do?

Answer: High background can be caused by several factors, including non-specific antibody binding and issues with blocking or washing steps.[9]

  • Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific antibody binding to the membrane.[5]

  • Inappropriate Blocking Agent: For phospho-specific antibodies, milk is often not recommended as a blocking agent because it contains phosphoproteins like casein, which can lead to high background.[3][7]

  • Antibody Concentration Too High: Excess primary or secondary antibody can bind non-specifically.[5]

  • Inadequate Washing: Insufficient washing will not remove all unbound antibodies.[5][9]

  • Contaminated Buffers: Particulates in buffers can stick to the membrane and cause speckles.[9]

Troubleshooting Steps:

  • Switch Blocking Buffer: Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead of milk.[1][7] Protein-free blocking buffers are also an option.[3]

  • Optimize Blocking Conditions: Increase the blocking time or temperature.

  • Reduce Antibody Concentrations: Titrate your primary and secondary antibodies to the lowest concentration that still provides a good signal.

  • Increase Wash Steps: Increase the number and duration of washes with TBST.[5][9]

  • Filter Your Buffers: Ensure all buffers are freshly made and filtered to remove any precipitates.[9]

Question 3: Why am I seeing multiple non-specific bands in my Western blot?

Answer: The presence of non-specific bands can be due to antibody cross-reactivity or protein degradation.[10]

  • Antibody Promiscuity: Some phospho-specific antibodies can cross-react with other phosphorylated proteins or even the non-phosphorylated form of the target protein.[3]

  • Sample Overload: Loading too much protein on the gel can lead to non-specific antibody binding.[10]

  • Protein Degradation: Degraded protein fragments may be recognized by the antibody.[10]

Troubleshooting Steps:

  • Validate Antibody Specificity: Perform a peptide competition assay by pre-incubating the antibody with the phosphorylated and non-phosphorylated peptide immunogens to confirm specificity.[3]

  • Optimize Protein Load: Reduce the amount of total protein loaded on the gel. Generally, 20-40 µg is a good starting point, but this should be optimized.[9]

  • Use Fresh Samples with Inhibitors: Prepare fresh lysates with protease and phosphatase inhibitors to minimize degradation.[6]

Assay-Specific Troubleshooting

Question 4: My chemiluminescent signal is weak and fades quickly. How can I improve it?

Answer: Weak and transient signals in chemiluminescent Westerns can be due to substrate issues or suboptimal enzyme activity.[11]

  • Substrate Choice: Different ECL substrates have varying levels of sensitivity and signal duration.[9]

  • Insufficient Substrate: Not using enough substrate to cover the entire blot can lead to uneven signal.[9]

  • Enzyme Inhibition: Components in your buffers, like sodium azide (B81097), can inhibit Horseradish Peroxidase (HRP) activity.[9]

  • Sub-optimal Enzyme Concentration: Too little HRP-conjugated secondary antibody will result in a weak signal, while too much can rapidly deplete the substrate.[5]

Troubleshooting Steps:

  • Use a High-Sensitivity Substrate: For low-abundance proteins, switch to a more sensitive and stable ECL substrate.[2]

  • Ensure Even Substrate Application: Make sure the entire surface of the membrane is coated with the substrate.[9]

  • Avoid HRP Inhibitors: Do not use sodium azide in any buffers used with HRP-conjugated antibodies.[9]

  • Optimize Secondary Antibody Concentration: Perform a titration to find the optimal dilution for your HRP-conjugated secondary antibody.[5]

  • Use a Digital Imager: Digital imagers often have a wider dynamic range than film, allowing for better detection of both weak and strong signals.[9]

Question 5: The sensitivity of my ELISA for a phosphorylated target is too low. How can I amplify the signal?

Answer: Low sensitivity in ELISA is a common challenge, especially for low-abundance targets. Several signal amplification strategies can be employed.[12][13]

  • Limited Signal Generation: Standard direct or indirect ELISA formats may not provide sufficient signal amplification for detecting low concentrations of the analyte.[12]

Troubleshooting Steps:

  • Use a Labeled Streptavidin-Biotin (LSAB) System: This technique utilizes the high affinity of streptavidin for biotin (B1667282). A biotinylated secondary antibody is used, followed by a streptavidin-enzyme conjugate. Since multiple biotin molecules can attach to the secondary antibody and streptavidin has four biotin-binding sites, this leads to significant signal amplification.[12][14]

  • Employ Nanozyme-based Amplification: Nanozymes can be used to replace traditional enzymes like HRP, offering enhanced catalytic activity and signal output.[15]

  • Consider Advanced Amplification Systems: Techniques like hybridization chain reaction (HCR) combined with ELISA can provide double signal amplification, significantly increasing sensitivity.[16]

Question 6: I'm having trouble optimizing my in vitro kinase assay for a specific tyrosine kinase. What are the key parameters to consider?

Answer: Optimizing a kinase assay requires careful consideration of several factors to ensure reliable and reproducible results.[17]

  • Suboptimal Reagent Concentrations: Incorrect concentrations of the enzyme or substrate can lead to issues like substrate depletion or product inhibition.[17]

  • Unfavorable Reaction Conditions: pH and temperature can significantly impact kinase activity.[17]

  • Assay Format Limitations: The chosen detection method may lack the required sensitivity.[18]

Troubleshooting Steps:

  • Optimize Enzyme and Substrate Concentrations: Determine the optimal concentrations to ensure the reaction stays within the linear range.

  • Maintain Optimal Reaction Conditions: Ensure the pH and temperature of the reaction buffer are optimal for the specific kinase.[17]

  • Consider Fluorescence-Based Assays: Techniques like Fluorescence Polarization (FP) or Time-Resolved Förster Resonance Energy Transfer (TR-FRET) offer high sensitivity and are well-suited for high-throughput screening.[17][18]

Data Presentation

Table 1: Comparison of Chemiluminescent Substrates for Western Blotting

Substrate TypeSensitivity RangeSignal DurationRecommended For
Standard ECLLow picogramMinutes to < 1 hourHigh to moderate abundance proteins
Enhanced ECLMid to high femtogram1-6 hoursModerate to low abundance proteins
Ultrasensitive ECLLow femtogram6-24 hoursVery low abundance proteins

Table 2: Common Signal Amplification Strategies in ELISA

Amplification MethodPrincipleTypical Fold-Increase in Sensitivity
Labeled Streptavidin-Biotin (LSAB)Exploits the high-affinity streptavidin-biotin interaction to increase the number of enzyme molecules per analyte.[12]Up to 10-fold
Tyramide Signal Amplification (TSA)HRP-catalyzed deposition of amplified tyramide-fluorophore conjugates at the site of the antigen.10 to 100-fold
Immuno-PCRAttaches a DNA molecule to the detection antibody, which is then amplified by PCR.100 to 10,000-fold
Bio-SA-HCR-ELISACombines the biotin-streptavidin system with hybridization chain reaction for dual signal amplification.[16]Reported 6.8 times higher than traditional indirect competitive ELISA.[16]

Experimental Protocols

Protocol 1: High-Sensitivity Chemiluminescent Western Blot for Phospho-Proteins
  • Sample Preparation:

    • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[19] Keep samples on ice at all times.[6][7]

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Mix 20-40 µg of total protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Separate proteins on an SDS-polyacrylamide gel.

    • Transfer proteins to a low-fluorescence PVDF membrane.

    • Confirm transfer efficiency by staining the membrane with Ponceau S.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in 5% BSA in TBST.[1] Avoid using milk.[3][7]

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C with gentle agitation.[1] The antibody should be diluted in 5% BSA in TBST.[1]

    • Wash the membrane 3-4 times for 5-10 minutes each with TBST.[5]

    • Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.

    • Wash the membrane 4 times for at least 5 minutes each with TBST.[5]

  • Detection:

    • Prepare a high-sensitivity ECL substrate according to the manufacturer's instructions.[2]

    • Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes).

    • Capture the chemiluminescent signal using a digital imaging system.[9]

Protocol 2: Immunoprecipitation (IP) of Phosphorylated Proteins
  • Lysate Preparation:

    • Prepare cell lysate as described in Protocol 1, ensuring the use of protease and phosphatase inhibitors.[6]

    • Pre-clear the lysate by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C to reduce non-specific binding.[6]

  • Immunoprecipitation:

    • Incubate 500 µg to 1 mg of pre-cleared lysate with the primary antibody (either a total protein antibody or a phospho-specific antibody) overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 1-3 hours at 4°C.

    • Collect the beads by centrifugation and wash them 3-5 times with cold lysis buffer.

  • Elution and Analysis:

    • Elute the protein-antibody-bead complex by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.

    • Analyze the eluted proteins by Western blot (Protocol 1), probing with a phospho-specific antibody.

Mandatory Visualizations

Signaling Pathway Diagram

Generic Tyrosine Kinase Signaling Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase Dimerization Dimerization & Autophosphorylation RTK->Dimerization 2. Ligand Ligand Ligand->RTK 1. Binding pRTK Phosphorylated RTK (pY) Dimerization->pRTK 3. Adaptor Adaptor Protein (e.g., Grb2) pRTK->Adaptor 4. Recruitment Downstream Downstream Signaling Cascade Adaptor->Downstream 5. Activation Response Cellular Response Downstream->Response 6.

Caption: A generalized signaling pathway initiated by ligand binding to a receptor tyrosine kinase.

Experimental Workflow Diagram

IP-Western Workflow for Phospho-Protein Detection start Start: Cell Culture lysis Cell Lysis (with inhibitors) start->lysis preclear Pre-clearing Lysate (with beads) lysis->preclear ip Immunoprecipitation (Primary Ab + Beads) preclear->ip wash Wash Beads ip->wash elute Elution wash->elute sds_page SDS-PAGE elute->sds_page transfer Western Transfer sds_page->transfer block Blocking (5% BSA) transfer->block probe_primary Primary Antibody (Phospho-specific) block->probe_primary probe_secondary Secondary Antibody (HRP-conjugated) probe_primary->probe_secondary detect Chemiluminescent Detection probe_secondary->detect end End: Data Analysis detect->end Troubleshooting Weak Western Blot Signal start Problem: Weak or No Signal check_transfer Ponceau S stain shows good transfer? start->check_transfer check_positive_control Positive control visible? check_transfer->check_positive_control Yes fix_transfer Optimize transfer protocol check_transfer->fix_transfer No check_total_protein Signal with total protein Ab? check_positive_control->check_total_protein No issue_phosphorylation Low phosphorylation or protein level check_positive_control->issue_phosphorylation Yes issue_detection Issue with Ab or detection reagents check_total_protein->issue_detection No check_total_protein->issue_phosphorylation Yes optimize_detection Optimize Ab dilutions. Use sensitive substrate. Check for inhibitors. issue_detection->optimize_detection enrich_protein Enrich with IP. Increase protein load. Use phosphatase inhibitors. issue_phosphorylation->enrich_protein

References

Technical Support Center: Thr-Tyr Side Reactions in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address side reactions involving Threonine (Thr) and Tyrosine (Tyr) during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions involving Threonine (Thr) during Fmoc-SPPS?

The main side reaction for Threonine is O-acylation of its unprotected hydroxyl group by the activated carboxyl group of an incoming amino acid. This ester linkage is unstable and can undergo β-elimination, resulting in a dehydroamino acid residue, which is observed as a dehydration product (a mass loss of 18 Da in the final peptide).[1] A less common side reaction is O-sulfonation, which can occur during the final TFA cleavage of peptides containing Arginine protected with Pmc or Mtr groups, especially when appropriate scavengers are absent.[2]

Q2: What are the common side reactions for Tyrosine (Tyr) in peptide synthesis?

The primary side reaction for Tyrosine is O-acylation of its nucleophilic phenolic hydroxyl group by activated amino acids during coupling steps.[3] This leads to the formation of impurities that are often difficult to remove. During the final acid cleavage (e.g., with TFA), the t-butyl protecting group can generate reactive tert-butyl cations. These cations can cause C-alkylation of the activated aromatic ring of Tyrosine if not effectively neutralized by scavengers.[3]

Q3: How can I prevent side reactions for Threonine?

There are two primary strategies to prevent Threonine side reactions:

  • Side-Chain Protection: The most effective method is to use a Threonine derivative with its hydroxyl group protected. In Fmoc-SPPS, Fmoc-Thr(tBu)-OH is the standard and most widely used derivative. The tert-butyl (tBu) group is stable to the basic conditions used for Fmoc removal (piperidine) but is cleaved by strong acids like Trifluoroacetic acid (TFA) during the final cleavage.[2]

  • Use of Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides, such as Fmoc-Xaa-Thr(ΨMe,Mepro)-OH, is highly effective. These derivatives mask the hydroxyl group and the amide nitrogen, which also helps to disrupt interchain hydrogen bonding that leads to aggregation, a common issue in the synthesis of long or difficult peptides. The pseudoproline is converted back to a standard Threonine residue during the final TFA cleavage.[2]

Q4: What is the best way to prevent side reactions for Tyrosine?

The most critical step is to protect the phenolic hydroxyl group. The use of Fmoc-Tyr(tBu)-OH is the standard and highly recommended approach in Fmoc-SPPS. The tert-butyl (tBu) protecting group effectively shields the hydroxyl group from O-acylation during coupling. During final cleavage, it is crucial to use a "scavenger cocktail" in the TFA to trap the reactive tert-butyl cations generated upon the removal of the tBu group, thus preventing alkylation of the Tyrosine side chain.[3][4]

Q5: Can the choice of coupling reagent affect Thr and Tyr side reactions?

Yes, the choice of coupling reagent and the activation time can influence the extent of side reactions. More powerful reagents like HATU are often used for difficult couplings.[2] However, prolonged pre-activation times can sometimes increase the formation of side products, including dehydration products of Threonine.[2] For Tyrosine, while protection is key, ensuring efficient and rapid coupling minimizes the time the activated amino acid is available to potentially react with any unprotected or partially deprotected side chains.

Troubleshooting Guides

Problem 1: HPLC/MS analysis shows a peak with a mass corresponding to my target peptide minus 18 Da.

  • Likely Cause: This strongly indicates the dehydration of a Threonine (or Serine) residue. This occurs when an unprotected hydroxyl group is O-acylated during a coupling step, followed by β-elimination.[1]

  • Troubleshooting Steps:

    • Verify Protection: Ensure that you have used side-chain protected Threonine, such as Fmoc-Thr(tBu)-OH, for all Thr residues in your sequence.[1]

    • Optimize Coupling: If you are already using a protected Thr, consider that the protecting group might be partially labile or the coupling conditions are too harsh. Try reducing the pre-activation time for the amino acid being coupled to the Threonine residue.

    • Alternative Strategy: For sequences known to be difficult, consider synthesizing the peptide using a pseudoproline dipeptide at the problematic Threonine position.[1]

Problem 2: My final peptide has low purity with multiple unidentified peaks, and I suspect Tyr side reactions.

  • Likely Cause: Low purity can result from various issues. If your peptide contains Tyrosine, O-acylation (if unprotected) or C-alkylation during cleavage are potential culprits.[3][4]

  • Troubleshooting Steps:

    • Confirm Tyr Protection: Double-check that Fmoc-Tyr(tBu)-OH was used during synthesis. Using unprotected Tyr can lead to significant O-acylation.[5]

    • Analyze by Mass Spectrometry: Determine the masses of the major impurities. A mass addition of +56 Da could indicate t-butylation of the Tyrosine ring.

    • Optimize Cleavage Cocktail: Ensure you are using an appropriate scavenger cocktail during TFA cleavage. For peptides containing Tyr, the addition of scavengers like Triisopropylsilane (TIS) is crucial to trap tert-butyl cations.[3][4] Refer to the detailed cleavage protocol below.

    • Review Synthesis Protocol: Check for complete couplings and deprotections throughout the synthesis, as deletion sequences can also contribute to low purity.

Problem 3: Synthesis of a long, Thr-rich peptide results in poor yield and aggregation.

  • Likely Cause: Long hydrophobic peptides or those with repeating residues are prone to forming stable secondary structures on the resin, which hinders reaction kinetics. This is known as aggregation.[1]

  • Troubleshooting Steps:

    • Incorporate Pseudoprolines: The most effective solution is to introduce pseudoproline dipeptides at specific Thr (or Ser) residues. These act as "kink-inducers," disrupting the secondary structures that cause aggregation.[2]

    • Modify Synthesis Conditions:

      • Switch to a more effective solvent like N-methylpyrrolidone (NMP) or add chaotropic salts.[1]

      • Increase the coupling temperature, for example, by using microwave-assisted SPPS.[1]

      • Use in-situ neutralization protocols to improve coupling yields.[1]

Data Presentation

Table 1: Performance Comparison of Tyrosine Protecting Groups

This table provides a comparative analysis of commonly employed Tyrosine protecting groups in Fmoc-SPPS.

Protecting GroupChemical StructureKey AdvantagesKey DisadvantagesTypical Crude Purity (%)*Common Side Reactions
tert-Butyl (tBu) O-tBuHigh stability to piperidine (B6355638); Cleaved by standard TFA cocktails.Harsh TFA cleavage can lead to t-butylation of sensitive residues (e.g., Trp, Met).43%t-Butylation of nucleophilic side chains.
Benzyl (Bzl) O-BzlCan be used in both Boc and Fmoc chemistry.Partially removed by TFA, which can lead to side reactions during synthesis.Data not available in direct comparison.Premature deprotection.

*For a model peptide containing Tyr, Met, and Trp. Data adapted from BenchChem technical resources.

Table 2: Acylation Efficiency of H-Thr(ΨPro)- with Different Amino Acids in Flow Chemistry

This table summarizes the yield of a model decapeptide where different amino acids (X) were coupled to a threonine pseudoproline residue (T(ΨPro)). The data highlights how the nature of the incoming amino acid affects coupling efficiency.

Incoming Amino Acid (X)Main Product Yield (Pep:E5X) (%)
Glycine (G) 94
Histidine (H) 93
Tyrosine (Y) 92
Phenylalanine (F) 91
Isoleucine (I) 89
Glutamine (Q) 88
Proline (P) 86
Lysine (K) 84
Leucine (L) 82
Alanine (A) 80
Cysteine (C) 75
Methionine (M) 70
Aspartic Acid (D) 8

Data adapted from Organic Process Research & Development, 2023.[6] The low yield for Asp is due to succinimide (B58015) formation.[7]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Coupling Cycle

This protocol outlines a single cycle for adding an amino acid (e.g., Fmoc-Thr(tBu)-OH or Fmoc-Tyr(tBu)-OH) to the growing peptide chain on a solid support.

  • Resin Swelling: Swell the resin in Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 3 minutes.

    • Drain the deprotection solution.

    • Repeat the treatment with 20% piperidine in DMF for 7-10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), an activator like HATU (2.9 eq.), and a base like N,N-Diisopropylethylamine (DIEA) (6 eq.) in DMF. Allow the mixture to pre-activate for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates completion).

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and by-products.

Protocol 2: TFA Cleavage and Peptide Precipitation with Scavengers

This protocol is designed to cleave the synthesized peptide from the resin while removing side-chain protecting groups and minimizing side reactions, particularly the alkylation of Tyrosine.

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.

    • Wash the resin with DCM (3 x 1 mL) to swell it.

    • Dry the resin under a stream of nitrogen.

  • Cleavage Cocktail Preparation (Prepare Fresh in a Fume Hood):

    • For peptides without other sensitive residues (Cys, Met, Trp): Prepare a cocktail of 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS) .[3]

    • For peptides with sensitive residues: A more robust cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT 82.5:5:5:5:2.5) may be necessary.[8]

  • Cleavage Reaction:

    • Add the chosen cleavage cocktail to the resin (e.g., 2 mL per 100 mg of resin).[3]

    • Gently agitate the mixture at room temperature for 2-3 hours.[3]

  • Peptide Precipitation and Isolation:

    • Filter the TFA solution containing the cleaved peptide into a cold centrifuge tube containing diethyl ether (approximately 10 times the volume of TFA).[2]

    • A white precipitate of the peptide should form.[3]

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic-soluble by-products.[2]

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[3]

Visualizations

Dehydration_Mechanism cluster_0 Step 1: O-Acylation cluster_1 Step 2: β-Elimination Unprotected_Thr Unprotected Thr-OH Ester_Intermediate O-Acylated Intermediate (Ester) Unprotected_Thr->Ester_Intermediate Coupling Step Activated_AA Activated Amino Acid (R-COOH) Activated_AA->Ester_Intermediate Dehydroamino_Acid Dehydroamino Acid Residue Ester_Intermediate->Dehydroamino_Acid Base-catalyzed Water H₂O (Loss of 18 Da) Dehydroamino_Acid->Water

Caption: Mechanism of Threonine dehydration via O-acylation and β-elimination.

Cleavage_Workflow Start Dried Peptide-Resin Swell Swell Resin in DCM Start->Swell Prepare_Cocktail Prepare Fresh TFA/Scavenger Cocktail Swell->Prepare_Cocktail Cleavage Add Cocktail to Resin (2-3 hours agitation) Prepare_Cocktail->Cleavage Filter Filter to Collect Peptide Solution Cleavage->Filter Precipitate Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Wash Wash Pellet with Cold Ether (2-3x) Precipitate->Wash Dry Dry Peptide Pellet Wash->Dry End Pure Peptide Dry->End

Caption: Standard workflow for TFA cleavage and peptide isolation.

Scavenger_Action TFA TFA Cleavage Protecting_Groups tBu, Trt, Pbf Protecting Groups TFA->Protecting_Groups Carbocations Reactive Carbocations (e.g., t-butyl⁺) Protecting_Groups->Carbocations generates Scavengers Scavengers (TIS, Water, EDT) Carbocations->Scavengers trapped by Side_Reactions Side Reactions (Tyr Alkylation) Carbocations->Side_Reactions attack Neutralized Neutralized Species Scavengers->Neutralized Peptide Target Peptide Peptide->Side_Reactions

Caption: Logical relationship of scavenger action in preventing side reactions.

References

Technical Support Center: Synthesis of Thr-Tyr Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the synthesis of the Threonine-Tyrosine (Thr-Tyr) dipeptide.

Troubleshooting Guide: Minimizing Racemization of this compound

High levels of racemization in your this compound synthesis can lead to diastereomeric impurities that are difficult to separate and can impact the biological activity of your final peptide.[1][2] This guide will help you identify and address the potential causes of racemization.

Problem: Significant Diastereomeric Impurity Detected in the Final Product

1. Evaluate Your Coupling Reagents and Additives

  • Likely Cause: The use of carbodiimide (B86325) coupling reagents (e.g., DCC, DIC) without a racemization-suppressing additive is a common cause of significant racemization.[3][4]

  • Solution: Always use carbodiimide reagents in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[3][4] For challenging couplings, consider using modern uronium/aminium or phosphonium (B103445) salt reagents like HATU, HBTU, or PyBOP, which often provide higher coupling efficiency and lower racemization.[1][2][3][4][5]

  • Recommendation: For coupling Fmoc-Thr(tBu)-OH, the use of DIC in combination with HOBt or Oxyma is a robust choice for minimizing racemization.[3][6]

2. Assess the Base Used in the Coupling Reaction

  • Likely Cause: Strong, sterically unhindered bases such as triethylamine (B128534) (TEA) and N,N-diisopropylethylamine (DIPEA) can promote racemization.[1][2]

  • Solution: Switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[7]

  • Recommendation: The use of NMM as a base with HATU has been shown to significantly reduce epimerization compared to DIPEA.[1]

3. Control the Reaction Temperature

  • Likely Cause: Elevated temperatures during the coupling step can increase the rate of racemization.[7][8]

  • Solution: Perform the coupling reaction at a lower temperature, such as 0 °C or room temperature. While higher temperatures can accelerate coupling, they also increase the risk of epimerization, especially for sensitive amino acids.[7][8]

  • Recommendation: For the this compound coupling, maintaining the reaction at room temperature is a good starting point. If racemization is still an issue, lowering the temperature to 0 °C is recommended.

4. Optimize Pre-activation Time

  • Likely Cause: Prolonged pre-activation of the carboxylic acid with the coupling reagent and base before addition to the amine component can lead to increased racemization.[9]

  • Solution: Minimize the pre-activation time. For many modern coupling reagents, in situ activation (mixing the amino acid, coupling reagent, and base together just before adding to the resin) is preferred.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during peptide synthesis?

A1: The main pathway for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone intermediate. The activated carboxylic acid of the N-protected amino acid can cyclize to form this planar intermediate. The proton at the chiral α-carbon of the oxazolone (B7731731) is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity. Subsequent attack by the amine can occur from either face of the planar ring, resulting in a mixture of L- and D-isomers.[3] A secondary mechanism is direct enolization, where a base directly abstracts the α-proton of the activated amino acid.

Q2: Are Threonine and Tyrosine particularly susceptible to racemization?

A2: While Cysteine and Histidine are known to be highly susceptible to racemization, other amino acids like Serine, and by extension Threonine due to the hydroxyl group on the β-carbon, can also be prone to this side reaction, especially under harsh conditions. Tyrosine is generally less susceptible than Cysteine or Histidine, but racemization can still occur, particularly with certain activation methods.

Q3: How can I quantify the level of racemization in my this compound dipeptide?

A3: The most common method for quantifying racemization is by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase, or by derivatization with a chiral reagent followed by separation of the diastereomers on a standard reverse-phase column. Alternatively, after cleavage from the resin, the dipeptide can be analyzed by HPLC, where the diastereomers may be separable. Mass spectrometry can confirm that the impurity has the same mass as the desired product.[1][2]

Q4: Does the choice of protecting groups for Thr and Tyr affect racemization?

A4: Yes, the choice of side-chain protecting groups can influence the electronic and steric environment around the chiral center, potentially affecting the rate of racemization. For Threonine and Tyrosine in Fmoc-based solid-phase peptide synthesis (SPPS), the tert-butyl (tBu) protecting group is commonly used for the hydroxyl and phenol (B47542) groups, respectively. These are generally stable under the basic conditions of Fmoc deprotection and are removed during the final acidic cleavage. While these protecting groups are standard, the overall reaction conditions (coupling reagents, base, temperature) have a more direct and significant impact on racemization.

Data Presentation

The following tables summarize quantitative data on the impact of different coupling reagents and bases on racemization. While specific data for Threonine is limited, the trends observed for other racemization-prone amino acids, such as Serine, are highly relevant.

Table 1: Comparison of Racemization with Different Coupling Reagents

Coupling ReagentAdditiveBase% D-Isomer (Epimerization)
PyBOP-DIEA3.8%
HBTU-DIEA1.7%
HATU-DIEA1.3%
HATU - NMM 0.4%
HBTU-NMM0.6%
DIC HOBt DIEA ~1.5%
DIC Oxyma DIEA <0.5%
COMU-DIEA<1.0%

Data adapted from studies on racemization-prone amino acids. The combination of DIC with Oxyma and HATU with NMM shows the lowest levels of racemization.[1][2]

Experimental Protocols

This section provides a detailed protocol for the solid-phase synthesis of a this compound dipeptide using Fmoc chemistry, designed to minimize racemization.

Protocol: Solid-Phase Synthesis of Fmoc-Thr(tBu)-Tyr(tBu)-O-Wang Resin

Materials:

  • Fmoc-Tyr(tBu)-Wang resin

  • Fmoc-Thr(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure

  • N-methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell Fmoc-Tyr(tBu)-Wang resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and then DMF (3 times).

  • Coupling of Fmoc-Thr(tBu)-OH:

    • In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3 equivalents relative to resin loading) and HOBt (or Oxyma) (3 equivalents) in DMF.

    • Add NMM (6 equivalents) to the amino acid solution.

    • Add DIC (3 equivalents) to the amino acid solution and allow to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction completion using a Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a recoupling.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Final Fmoc Deprotection:

    • Repeat step 2 to remove the Fmoc group from the N-terminal Threonine.

  • Cleavage and Deprotection:

    • Wash the deprotected peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude H-Thr-Tyr-OH peptide under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase HPLC.

    • Characterize the purified peptide by mass spectrometry to confirm the molecular weight and by analytical HPLC to assess purity and the presence of any diastereomers.

Visualizations

The following diagrams illustrate key concepts and workflows related to minimizing racemization in this compound synthesis.

RacemizationMechanism cluster_activation Amino Acid Activation cluster_racemization Racemization Pathways cluster_products Products Activated_AA Activated N-Protected Amino Acid Oxazolone 5(4H)-Oxazolone Intermediate (Planar) Activated_AA->Oxazolone Cyclization Enolate Enolate Intermediate (Planar) Activated_AA->Enolate Direct Enolization (Base) L_Peptide Desired L-Peptide Oxazolone->L_Peptide Nucleophilic Attack D_Peptide Racemized D-Peptide Oxazolone->D_Peptide Nucleophilic Attack Enolate->L_Peptide Protonation Enolate->D_Peptide Protonation

Caption: Mechanisms of racemization during peptide synthesis.

TroubleshootingWorkflow Start High Racemization Detected Check_Reagents Evaluate Coupling Reagents & Additives Start->Check_Reagents Check_Base Assess Base Check_Reagents->Check_Base No Solution_Reagents Use DIC/Oxyma or HATU/NMM Check_Reagents->Solution_Reagents Yes Check_Temp Control Temperature Check_Base->Check_Temp No Solution_Base Use NMM or Collidine Check_Base->Solution_Base Yes Solution_Temp Lower Temperature (e.g., 0°C) Check_Temp->Solution_Temp Yes End Racemization Minimized Check_Temp->End No Solution_Reagents->Check_Base Solution_Base->Check_Temp Solution_Temp->End

Caption: Troubleshooting workflow for minimizing racemization.

References

Technical Support Center: Best Practices for Long-Term Storage of Thr-Tyr

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term storage and handling of the dipeptide Threonine-Tyrosine (Thr-Tyr).

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for long-term storage of this compound?

A1: For long-term stability, this compound should be stored in its lyophilized (powder) form in a tightly sealed container at low temperatures, protected from light and moisture.[1][2] Storing the lyophilized peptide in a desiccator is also recommended to prevent moisture absorption.[1][2]

Q2: What is the recommended storage temperature for lyophilized this compound?

A2: For long-term storage (months to years), lyophilized this compound should be stored at -20°C or, preferably, -80°C.[1][3][4] For short-term storage (weeks to a few months), 4°C is acceptable.[5]

Q3: How should I store this compound once it is in solution?

A3: Storing peptides in solution for extended periods is not recommended due to lower stability compared to the lyophilized form.[6][7] If necessary, prepare solutions in a sterile, slightly acidic buffer (pH 5-6) to improve stability.[3][8] For short-term storage (up to a week), the solution can be kept at 4°C.[3] For longer periods (weeks), it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or colder.[3][6]

Q4: Why is avoiding repeated freeze-thaw cycles important?

A4: Repeatedly freezing and thawing a peptide solution can lead to degradation of the peptide.[2][3] Aliquoting the stock solution into smaller, experiment-sized volumes ensures that only the required amount is thawed at a time, preserving the integrity of the remaining stock.[2]

Q5: What are the primary degradation pathways for this compound?

A5: The main chemical degradation pathways for this compound in solution are hydrolysis of the peptide bond and oxidation of the tyrosine residue.[9][10] The phenolic side chain of tyrosine is particularly susceptible to oxidation, which can be accelerated by exposure to light, oxygen, and certain metal ions.[9][10]

Troubleshooting Guides

Problem 1: The lyophilized this compound powder appears clumpy or has reduced in volume.

  • Possible Cause: Absorption of moisture. Peptides can be hygroscopic.[6]

  • Solution:

    • Always allow the peptide container to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold powder.[1][6]

    • After weighing out the desired amount, tightly reseal the container, and it may be beneficial to purge the vial with an inert gas like nitrogen or argon before storage.[1]

    • Store the peptide in a desiccator to minimize moisture exposure.[2]

Problem 2: The this compound solution has turned yellow or shows signs of precipitation.

  • Possible Cause 1 (Yellowing): Oxidation of the tyrosine residue. This can lead to the formation of dityrosine (B1219331) and other colored byproducts.[9][10]

  • Solution:

    • Prepare solutions using degassed, oxygen-free buffers or water.

    • Protect the solution from light by using amber vials or by wrapping the container in foil.

    • Store the solution at the recommended low temperatures.

  • Possible Cause 2 (Precipitation): Poor solubility or aggregation. While this compound is used to improve upon the low solubility of tyrosine, precipitation can still occur, especially at high concentrations or inappropriate pH.

  • Solution:

    • Ensure the peptide is fully dissolved. Gentle vortexing or sonication may aid dissolution.[6]

    • Check the pH of the solution. A slightly acidic pH (5-6) is often optimal for peptide stability and can help maintain solubility.[8]

    • Consider using a different buffer system if solubility issues persist.

Problem 3: Loss of biological activity in an experiment using a stored this compound solution.

  • Possible Cause: Degradation of the dipeptide due to improper storage or handling.

  • Solution:

    • Review the storage conditions of the solution (temperature, pH, exposure to light).

    • Confirm that repeated freeze-thaw cycles were avoided.

    • Prepare a fresh solution from lyophilized powder for comparison.

    • If degradation is suspected, the purity of the stored solution can be assessed using analytical techniques like HPLC.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound

FormTemperatureDurationContainerKey Considerations
Lyophilized-80°CYearsTightly sealed, light-protected vialStore in a desiccator; allow to warm to room temperature before opening.[1][3][4]
Lyophilized-20°CMonths to YearsTightly sealed, light-protected vialStore in a desiccator; allow to warm to room temperature before opening.[1][3][4]
Lyophilized4°CWeeks to MonthsTightly sealed, light-protected vialFor short-term storage only.[5]
In Solution-20°C or colderWeeksAliquots in sealed vialsAvoid freeze-thaw cycles; use sterile, slightly acidic buffer (pH 5-6).[3][6][8]
In Solution4°CUp to one weekSterile, sealed vialFor very short-term storage.[3]

Experimental Protocols

Protocol 1: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity and degradation of this compound over time.

1. Objective: To quantify the percentage of intact this compound and detect the formation of degradation products in a stored sample.

2. Materials:

  • This compound sample (lyophilized powder or solution)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • HPLC-grade water and acetonitrile

  • 0.22 µm filters

3. Method:

  • Sample Preparation:

    • Accurately weigh and dissolve lyophilized this compound in Mobile Phase A to a known concentration (e.g., 1 mg/mL).

    • If the sample is already in solution, dilute it to the same concentration with Mobile Phase A.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase:

      • A: 0.1% TFA in H₂O

      • B: 0.1% TFA in Acetonitrile

    • Gradient: A shallow gradient is often effective for peptides. For example: 5% to 40% B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214 nm (for the peptide bond) and 274 nm (for the tyrosine aromatic ring).[8]

    • Injection Volume: 10-20 µL

  • Data Analysis:

    • Integrate the peak area of the intact this compound and any new peaks that appear over time, which represent degradation products.

    • Calculate the percentage purity of this compound at each time point.

    • A decrease in the main peak area and the appearance of new peaks indicate degradation.

Protocol 2: Identification of Degradation Products by Mass Spectrometry (MS)

1. Objective: To identify the molecular weights of potential degradation products to elucidate degradation pathways.

2. Materials:

  • This compound sample

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

3. Method:

  • Sample Preparation: Prepare the sample as described in the HPLC protocol.

  • LC-MS Analysis:

    • Use an HPLC method similar to the one described above to separate the components of the sample before they enter the mass spectrometer.

    • The mass spectrometer will determine the mass-to-charge ratio (m/z) of the intact peptide and any degradation products.

  • Data Analysis:

    • The expected molecular weight of this compound is approximately 282.29 g/mol .

    • Analyze the mass spectra for peaks corresponding to potential degradation products. For example:

      • Oxidation: An increase in mass of 16 Da (or multiples thereof) could indicate the oxidation of the tyrosine residue.

      • Hydrolysis: The appearance of peaks corresponding to free threonine (MW ~119.12 g/mol ) and tyrosine (MW ~181.19 g/mol ) would indicate hydrolysis of the peptide bond.

Mandatory Visualization

Experimental_Workflow_for_Stability_Testing cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_results Data Interpretation start Start: Lyophilized this compound dissolve Dissolve in Buffer (e.g., pH 5-6) start->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot storage_neg80 -80°C aliquot->storage_neg80 Store aliquots under different conditions storage_neg20 -20°C aliquot->storage_neg20 Store aliquots under different conditions storage_4 4°C aliquot->storage_4 Store aliquots under different conditions storage_rt Room Temp aliquot->storage_rt Store aliquots under different conditions timepoint Pull Samples at Time Points (T0, T1, T2...) storage_neg80->timepoint storage_neg20->timepoint storage_4->timepoint storage_rt->timepoint hplc HPLC Analysis (Purity Assessment) timepoint->hplc lcms LC-MS Analysis (Degradation Product ID) hplc->lcms data Analyze Data: - % Purity vs. Time - Degradation Rate - Identify Degradants lcms->data conclusion Determine Optimal Storage Conditions data->conclusion Troubleshooting_Logic cluster_initial_checks Initial Checks cluster_storage_investigation Investigate this compound Stock cluster_actions Corrective Actions cluster_conclusion Conclusion start Experiment with this compound Yields Unexpected Results check_protocol Verify Experimental Protocol start->check_protocol check_reagents Check Other Reagents start->check_reagents is_solution Is the stock a solution? start->is_solution check_sol_storage Review Solution Storage: - Age? - Temperature? - pH? - Freeze-thaw cycles? is_solution->check_sol_storage Yes is_lyo Is the stock lyophilized? is_solution->is_lyo No prepare_fresh Prepare Fresh Solution from Lyophilized Stock check_sol_storage->prepare_fresh analyze_purity Analyze Purity of Old Stock (HPLC/MS) check_sol_storage->analyze_purity check_lyo_storage Review Lyophilized Storage: - Temperature? - Moisture exposure? is_lyo->check_lyo_storage Yes use_new_lyo Use a New Lot of Lyophilized this compound check_lyo_storage->use_new_lyo check_lyo_storage->analyze_purity repeat_exp Repeat Experiment prepare_fresh->repeat_exp use_new_lyo->repeat_exp discard Discard Compromised Stock analyze_purity->discard

References

Technical Support Center: Thr-Tyr Contamination in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in addressing potential issues arising from Threonyl-Tyrosine (Thr-Tyr) or other dipeptide contamination in your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound contamination and why is it a concern?

This compound (Threonyl-Tyrosine) is a dipeptide. While not a commonly documented contaminant, its unintended presence in cell culture media could originate from impurities in raw materials or the degradation of media components. The presence of a tyrosine residue in this dipeptide is a particular concern for studies involving protein phosphorylation, as it may interfere with tyrosine kinase signaling pathways, which are crucial for cell proliferation, differentiation, and survival.

Q2: What are the potential sources of this compound or other dipeptide contaminants?

Potential sources of dipeptide contamination in cell culture experiments include:

  • Raw Materials: Impurities present in commercially sourced amino acids or other components used to formulate cell culture media.

  • Media Degradation: Breakdown of proteins or peptides, especially in media containing serum or complex hydrolysates, can release dipeptides.

  • Manufacturing Byproducts: Dipeptides may be present as unintended byproducts in chemically defined media formulations.

  • External Contamination: Introduction from laboratory personnel, instruments, or non-sterile supplies.[1][2][3]

Q3: How might this compound contamination affect my experimental results?

The tyrosine moiety within the this compound dipeptide could potentially lead to a range of misleading experimental outcomes:

  • Altered Cell Signaling: Interference with tyrosine kinase signaling cascades, potentially leading to aberrant activation or inhibition of downstream pathways.[4][5][6]

  • Enzyme Modulation: It could act as a competitive or allosteric modulator of protein tyrosine kinases or phosphatases, altering their activity.

  • Impact on Cell-Based Assays: It may affect the results of cell proliferation, viability, and apoptosis assays.

  • Anomalous Phosphorylation: The presence of excess tyrosine in a peptide form might lead to unexpected or artifactual phosphorylation events.

Troubleshooting Guides

Guide 1: Unexpected Phosphorylation or Altered Kinase Activity

Scenario: You observe unexpected phosphorylation of a target protein or inconsistent results in your kinase inhibitor screening assays.

Potential Cause: The presence of a dipeptide contaminant, such as this compound, may be interfering with normal tyrosine kinase signaling.

Troubleshooting Workflow

start Start: Unexpected Phosphorylation check_reagents Step 1: Verify Reagents - Test a new batch of media and supplements. - Check for visible signs of contamination. start->check_reagents mass_spec Step 2: Detect Contamination - Analyze media and lysates by Mass Spectrometry. check_reagents->mass_spec compare_spectra Step 3: Analyze MS Data - Compare spectra to a dipeptide library. - Look for the mass of this compound (282.3 Da). mass_spec->compare_spectra no_contamination No Contamination Detected compare_spectra->no_contamination Contamination Not Found contamination_confirmed Contamination Confirmed compare_spectra->contamination_confirmed Contamination Found troubleshoot_other Troubleshoot Other Causes: - Re-evaluate experimental protocol. - Check cell line integrity. no_contamination->troubleshoot_other mitigate Step 4: Mitigate Contamination - Discard contaminated reagents. - Implement stricter quality control for media preparation. contamination_confirmed->mitigate end End: Resolved troubleshoot_other->end mitigate->end

Caption: Troubleshooting workflow for unexpected phosphorylation events.

Data Presentation

Table 1: Potential Impact of Dipeptide Contaminants on Kinase Assays

This table summarizes potential deviations in quantitative data that may indicate the presence of a dipeptide contaminant interfering with a kinase assay.

ParameterExpected Result (Control)Observed Result (with Suspected Contaminant)Potential Interpretation of Contaminant Effect
IC50 of Kinase Inhibitor 10 nM50 nMCompetitive or allosteric interference with inhibitor binding.
Basal Protein Phosphorylation LowHighActivation of the kinase or inhibition of a protein phosphatase.
ATP Km 15 µM15 µMThe contaminant is likely not competing with ATP for binding.
Vmax 100 pmol/min/mg60 pmol/min/mgNon-competitive or uncompetitive inhibition of the kinase.

Experimental Protocols

Protocol 1: Detection of Dipeptides in Cell Culture Media by Mass Spectrometry

This protocol provides a generalized workflow for the detection of dipeptides. Optimization for specific instrumentation and dipeptides may be required.

Materials:

  • Cell culture media sample (test and control)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • C18 Solid-Phase Extraction (SPE) cartridges

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

Methodology:

  • Sample Preparation:

    • Thaw the cell culture media sample on ice.

    • Clarify the sample by centrifuging at 10,000 x g for 10 minutes to pellet cells and debris.

    • Carefully collect the supernatant for analysis.

  • Solid-Phase Extraction (SPE) for Desalting and Concentration:

    • Condition a C18 SPE cartridge by passing 1 mL of 100% ACN.

    • Equilibrate the cartridge with 2 mL of 0.1% FA in water.

    • Load 1 mL of the clarified supernatant onto the cartridge.

    • Wash the cartridge with 2 mL of 0.1% FA in water to remove salts and other hydrophilic impurities.

    • Elute the bound peptides with 1 mL of 70% ACN containing 0.1% FA.

    • Dry the eluate completely using a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried peptide sample in 50 µL of 0.1% FA in water.

    • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

    • Acquire data in positive ion mode, ensuring the scan range includes the theoretical mass-to-charge ratio (m/z) of this compound (282.129).

    • If a peak corresponding to this compound is detected, perform tandem mass spectrometry (MS/MS) on the precursor ion to obtain fragmentation data for sequence confirmation.

Signaling Pathway Visualization

Diagram 1: Potential Interference of this compound with a Receptor Tyrosine Kinase (RTK) Signaling Pathway

This diagram illustrates a hypothetical mechanism by which a this compound dipeptide contaminant could interfere with a typical receptor tyrosine kinase signaling pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate Phosphorylates Ligand Growth Factor Ligand->RTK Binds and Activates Thr_Tyr This compound Contaminant Thr_Tyr->RTK Potential Interference (Inhibition or Allosteric Modulation) pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) pSubstrate->Downstream Activates

Caption: Potential interference of this compound with RTK signaling.

References

Technical Support Center: Optimizing Cleavage of Thr-Tyr from Resin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the cleavage of Threonyl-Tyrosine (Thr-Tyr) from solid-phase synthesis resins. This resource provides in-depth troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this critical step of peptide synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the cleavage of this compound from the resin, offering potential causes and actionable solutions.

Problem 1: Low Cleavage Yield

Symptoms:

  • Lower than expected quantity of crude peptide after precipitation.

  • Significant amount of peptide remaining on the resin beads (can be checked by a small-scale re-cleavage of the resin).

Potential CauseRecommended Solution
Incomplete Cleavage Reaction 1. Extend Reaction Time: Increase the cleavage time from the standard 2-3 hours up to 4 hours. Monitor the progress by cleaving a small aliquot of resin at different time points.[1] 2. Increase TFA Concentration: If using a milder TFA cocktail, consider switching to a higher concentration (e.g., 95%). 3. Ensure Fresh Reagents: Prepare the cleavage cocktail fresh before each use. Old TFA or scavengers can be less effective.[2]
Peptide Reattachment to Resin The carbocation generated from the resin linker can be attacked by the electron-rich side chain of Tyrosine, leading to reattachment.[2][3] 1. Use Effective Scavengers: Ensure an adequate concentration of a scavenger like Triisopropylsilane (TIS) is present to quench resin-derived cations.
Poor Peptide Precipitation The this compound dipeptide may have some solubility in the ether/TFA mixture.[1] 1. Increase Ether Volume: Use a larger volume of cold diethyl ether (at least 10-fold excess). 2. Lower Precipitation Temperature: Use a dry ice/acetone bath to chill the ether before and during precipitation. 3. Concentrate the Filtrate: Partially evaporate the TFA under a stream of nitrogen before adding to cold ether.
Problem 2: Presence of Impurities in Mass Spectrometry

Symptoms:

  • Multiple peaks in the HPLC chromatogram of the crude product.

  • Mass spectrometry data shows unexpected molecular weights in addition to the target peptide mass.

Observed Mass AdductPotential Side ReactionRecommended Solution
+56 Da t-Butylation of Tyrosine: The tert-butyl (tBu) cation, generated from the deprotection of the Thr(tBu) or Tyr(tBu) side chains, can alkylate the aromatic ring of Tyrosine.[4]1. Optimize Scavenger Cocktail: Use a cocktail with scavengers effective at trapping t-butyl cations, such as TIS. For persistent issues, consider adding a thiol scavenger like 1,2-ethanedithiol (B43112) (EDT).[5] 2. Two-Step Cleavage: Initially, use a lower concentration of TFA (e.g., 70%) to gently remove the protecting groups, followed by a higher concentration to cleave from the resin.
+80 Da O-Sulfonation of Threonine: This occurs if the synthesis involved Arginine residues with sulfonyl-based protecting groups (Pmc, Pbf) and the cleavage cocktail lacks appropriate scavengers. The released sulfonic acid can esterify the hydroxyl group of Threonine.[6]1. Use Appropriate Scavengers: While not directly from this compound, if other amino acids are present, ensure the scavenger cocktail is comprehensive. Reagent K, containing phenol (B47542) and thioanisole, can be effective.[7]
+96 Da O-Trifluoroacetylation of Threonine: The hydroxyl group of Threonine can be esterified by TFA, especially under anhydrous conditions.[8]1. Ensure Water is Present: Use a cleavage cocktail that includes 2.5-5% water. Water will hydrolyze reactive TFA species.[8] 2. Post-Cleavage Treatment: The trifluoroacetyl group on hydroxyls is labile and can often be removed by treatment with a mild base, like aqueous ammonia, during workup.
-18 Da Dehydration of Threonine: Although more common during Fmoc deprotection with piperidine, harsh acidic conditions can sometimes promote dehydration (β-elimination) of the Threonine residue.[7]1. Minimize Cleavage Time and Temperature: Use the shortest effective cleavage time and perform the reaction at room temperature. Avoid heating.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for cleaving the this compound dipeptide from the resin?

Cleavage of peptides from most standard solid supports in Fmoc-based synthesis is achieved through acidolysis.[1] This process utilizes a strong acid, most commonly trifluoroacetic acid (TFA), to break the acid-labile bond linking the C-terminal amino acid (Tyrosine in this case) to the resin. Simultaneously, TFA removes the tert-butyl (tBu) side-chain protecting groups from both Threonine and Tyrosine.[3]

Q2: Why is the choice of scavengers so critical for a this compound dipeptide?

During TFA treatment, highly reactive carbocations are generated from the cleavage of the tBu protecting groups.[9] The electron-rich phenol side chain of Tyrosine is particularly susceptible to attack by these electrophilic species, leading to undesired alkylation (+56 Da adduct).[5] Scavengers are nucleophilic agents added to the cleavage cocktail to "trap" these reactive cations, preventing them from modifying the peptide.[5]

Q3: What is a standard, all-purpose cleavage cocktail for a simple dipeptide like this compound?

A widely used and effective non-odorous cocktail for most sequences is a mixture of TFA/TIS/H₂O in a 95:2.5:2.5 (v/v/v) ratio .

  • TFA: The strong acid for cleavage and deprotection.

  • TIS (Triisopropylsilane): An excellent scavenger for t-butyl and trityl cations.

  • Water: Suppresses trifluoroacetylation of the Threonine hydroxyl group and acts as a proton source.[8]

Q4: How long should the cleavage reaction be performed?

For most standard linkers, a reaction time of 2-3 hours at room temperature is sufficient for complete cleavage.[2] However, the optimal time can be sequence-dependent. It is always recommended to perform a small-scale trial cleavage to determine the ideal duration for your specific synthesis.[2]

Q5: My crude peptide looks oily and won't precipitate properly. What should I do?

This is a common issue with short or hydrophobic peptides.

  • Ensure the ether is sufficiently cold: Use a dry ice/acetone bath for chilling.

  • Increase the volume of ether: A higher ether-to-TFA ratio can promote precipitation.

  • Try a different solvent system: A 1:1 mixture of diethyl ether and pentane (B18724) or hexane (B92381) can sometimes improve precipitation.[5]

  • Reduce TFA Volume: Before adding to ether, carefully reduce the volume of the TFA filtrate under a gentle stream of nitrogen. Be cautious not to evaporate to dryness.

Experimental Protocols

Protocol 1: Standard Cleavage of this compound from Resin

This protocol outlines a standard procedure for cleaving a this compound dipeptide from a solid support using a common cleavage cocktail.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM)

  • Cold diethyl ether (-20°C or colder)

  • Centrifuge tubes

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 0.1 mmol) in the reaction vessel.

    • Wash the resin with DCM (3 x 5 mL) to swell the beads and remove any residual DMF.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.[5]

  • Cleavage Cocktail Preparation (Perform in a fume hood):

    • Prepare the cleavage cocktail fresh just before use. For 0.1 mmol of resin, approximately 2 mL of the cocktail is sufficient.[2]

    • Carefully mix TFA (1.9 mL), TIS (0.05 mL), and Water (0.05 mL) for a 95:2.5:2.5 (v/v/v) ratio.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried peptide-resin.

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation:

    • Filter the cleavage solution containing the peptide into a clean collection tube.

    • Wash the resin with a small amount of fresh TFA (e.g., 0.5 mL) and combine the filtrates.[1]

  • Peptide Precipitation:

    • In a separate, larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

    • Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the peptide should form.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Washing and Drying:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Carefully decant the ether supernatant.

    • Wash the peptide pellet with cold diethyl ether (2 x 10 mL), centrifuging and decanting after each wash. This removes residual scavengers and TFA.[1]

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for analysis (HPLC, MS) and purification.[1]

Visualizations

G cluster_prep Resin Preparation cluster_cleavage Cleavage & Isolation cluster_workup Workup & Analysis p1 Swell Peptide-Resin (DCM) p2 Dry Resin (Nitrogen/Vacuum) p1->p2 c2 Cleavage Reaction (2-3 hours, RT) p2->c2 c1 Prepare Cleavage Cocktail (e.g., TFA/TIS/H2O) c1->c2 c3 Filter to Collect Peptide Solution c2->c3 w1 Precipitate Peptide (Cold Diethyl Ether) c3->w1 w2 Isolate Crude Peptide (Centrifugation) w1->w2 w3 Wash and Dry Peptide Pellet w2->w3 w4 Analyze & Purify (HPLC, MS) w3->w4

Caption: Experimental workflow for the cleavage and isolation of this compound.

G cluster_scavengers Mitigation Strategy cluster_side_reactions Potential Side Reactions cleavage Cleavage Efficiency & Purity alkylation Tyr Alkylation (+56 Da) sulfonation Thr Sulfonation (+80 Da) trifluoro Thr Trifluoroacetylation (+96 Da) tfa TFA Concentration tfa->cleavage Influences time Reaction Time time->cleavage Influences scavengers Scavenger Choice (TIS, H2O, EDT) scavengers->alkylation Prevents scavengers->trifluoro Prevents (H2O) temp Temperature temp->cleavage Influences

Caption: Factors influencing the cleavage of this compound from resin.

References

Technical Support Center: Troubleshooting Thr-Tyr Peak Tailing in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting challenges in reverse-phase high-performance liquid chromatography (RP-HPLC). This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues specifically with the dipeptide Threonine-Tyrosine (Thr-Tyr).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of this compound peak tailing in RP-HPLC?

Peak tailing for peptides like this compound in RP-HPLC is often a multifactorial issue. The primary causes include:

  • Secondary Interactions: The most frequent culprit is the interaction of the peptide with residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1][2][3] These silanol groups can be acidic and interact with basic functional groups on the peptide, leading to a secondary retention mechanism that causes tailing.[1][2]

  • Mobile Phase pH: An inappropriate mobile phase pH can exacerbate secondary interactions.[4][5][6] If the pH is not optimized, both the peptide and the silanol groups can become ionized, increasing their unwanted interactions.[7][8]

  • Column Issues: Several column-related problems can lead to peak tailing, including the use of an old or contaminated column, a mismatch between the column chemistry and the analyte, or physical issues like voids in the column packing.[1][3][9]

  • Sample Overload: Injecting too high a concentration of the this compound sample can saturate the column, leading to poor peak shape.[9][10]

  • Extra-Column Effects: Peak tailing can also be introduced by the HPLC system itself, due to factors like excessive tubing length, large detector cell volume, or poorly made connections, all of which contribute to "dead volume".[9][10][11]

Q2: How does the chemical nature of this compound contribute to peak tailing?

This compound is a dipeptide composed of Threonine and Tyrosine.[12] Tyrosine has a phenolic hydroxyl group which can be acidic, while the N-terminus provides a basic amine group.[13] This amphipathic nature, combined with the presence of polar functional groups, makes this compound susceptible to secondary interactions with the stationary phase. The ionization state of both the peptide and the column's residual silanols is highly dependent on the mobile phase pH.[5]

Q3: Can the mobile phase composition, other than pH, affect peak tailing?

Yes, absolutely. The choice and concentration of mobile phase additives are critical.

  • Ion-Pairing Agents: Additives like trifluoroacetic acid (TFA) are commonly used to improve peak shape for peptides.[14][15] TFA acts as an ion-pairing agent, masking the residual silanol groups on the column and minimizing secondary interactions.[15][16]

  • Buffer Strength: Low ionic strength mobile phases, such as those prepared with formic acid, can sometimes lead to poorer peak shapes for peptides compared to buffers with higher ionic strength like phosphate (B84403) buffers.[14] Insufficient buffer capacity can also lead to pH shifts during the separation, causing peak distortion.[17]

Q4: When should I consider replacing my HPLC column?

You should consider replacing your column if you observe persistent peak tailing for your standards that cannot be resolved by troubleshooting the mobile phase, sample concentration, or HPLC system.[9] A gradual increase in peak tailing and a decrease in column efficiency (theoretical plates) over time are also indicators of a failing column.[9] Before replacing, you can try flushing the column with a strong solvent to remove contaminants.[9]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving this compound peak tailing.

Step 1: Initial Assessment and System Check
  • Confirm Peak Tailing: Calculate the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 typically indicates a problematic level of tailing.[9]

  • Review System Suitability: Check the performance of your system with a well-characterized standard. If all peaks are tailing, it could indicate a system-wide issue like dead volume.[7][18]

  • Inspect for Leaks and Proper Connections: Ensure all fittings are secure and there are no leaks in the system.[3]

Step 2: Method and Mobile Phase Optimization
  • Adjust Mobile Phase pH: This is often the most effective first step. Lowering the pH of the mobile phase to between 2 and 3 can protonate the silanol groups on the stationary phase, reducing their ability to interact with the peptide.[1][4][11]

  • Incorporate an Ion-Pairing Agent: If you are not already using one, add 0.1% TFA to both your aqueous and organic mobile phases. This will help to mask silanol interactions and improve peak shape.[15][19]

  • Optimize Buffer Concentration: If using a buffered mobile phase, ensure the concentration is sufficient (e.g., 25 mM phosphate buffer) to provide adequate buffering capacity and ionic strength.[11]

Step 3: Column and Sample Considerations
  • Reduce Sample Concentration: Dilute your this compound sample and inject a smaller volume to rule out column overload as the cause of tailing.[9][10][19]

  • Use an Appropriate Column: For peptides, columns with modern bonding chemistries, such as those with end-capping or hybrid silica (B1680970) technology, are designed to minimize silanol interactions.[4][11][15] Consider switching to one of these if you are using an older, Type A silica column.

  • Column Wash: If you suspect column contamination, perform a thorough wash protocol as recommended by the column manufacturer.[9]

Step 4: Advanced Troubleshooting

If the above steps do not resolve the issue, consider the following:

  • Alternative Ion-Pairing Agents: In some cases, other ion-pairing agents like formic acid may provide different selectivity, although TFA is generally more effective at reducing tailing.[14][15]

  • Elevated Temperature: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer.

  • Gradient Optimization: If you are running a gradient, a shallower gradient can sometimes improve peak shape and resolution.[19]

Data Presentation

The following table provides hypothetical data illustrating the effect of mobile phase modifications on the tailing factor and resolution of the this compound peak. This data is representative of the expected trends based on established chromatographic principles.

Mobile Phase CompositionMobile Phase pHTailing Factor (Tf)Resolution (Rs) between this compound and an adjacent impurity
Water/Acetonitrile6.82.51.1
0.1% Formic Acid in Water/Acetonitrile2.71.81.6
0.1% TFA in Water/Acetonitrile2.01.22.1
25mM Phosphate Buffer in Water/Acetonitrile3.01.41.9

Experimental Protocols

Protocol 1: Systematic Evaluation of Mobile Phase pH and Additives

Objective: To determine the optimal mobile phase composition to minimize this compound peak tailing.

Materials:

  • HPLC grade water

  • HPLC grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • Formic acid

  • Phosphate buffer salts

  • This compound standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare four different aqueous mobile phases:

      • HPLC grade water

      • 0.1% (v/v) Formic acid in HPLC grade water

      • 0.1% (v/v) TFA in HPLC grade water

      • 25 mM Phosphate buffer in HPLC grade water, pH adjusted to 3.0

    • Mobile Phase B (Organic): Prepare corresponding organic mobile phases with the same additive in HPLC grade acetonitrile.

  • HPLC System Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm (or similar)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 220 nm and 280 nm (for Tyrosine)

    • Gradient: A suitable starting gradient would be 5-30% B over 15 minutes.

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Inject the this compound standard and acquire the chromatogram for each of the four mobile phase systems.

    • After each system, ensure the column is thoroughly flushed and re-equilibrated with the next mobile phase system.

  • Data Analysis:

    • For each chromatogram, measure the tailing factor of the this compound peak.

    • If there are any closely eluting impurities, calculate the resolution.

    • Compare the results to identify the mobile phase that provides the best peak shape and resolution.

Visualizations

Troubleshooting_Workflow start Start: this compound Peak Tailing Observed assess Step 1: Initial Assessment - Calculate Tailing Factor (Tf > 1.2?) - Check System Suitability start->assess system_issue System-wide Tailing? assess->system_issue fix_system Troubleshoot System (Dead volume, leaks, etc.) system_issue->fix_system Yes method_opt Step 2: Method & Mobile Phase - Adjust pH (2-3) - Add 0.1% TFA system_issue->method_opt No fix_system->method_opt tailing_resolved1 Tailing Resolved? method_opt->tailing_resolved1 column_sample Step 3: Column & Sample - Reduce Sample Concentration - Evaluate Column Type/Age tailing_resolved1->column_sample No end End: Symmetrical Peak Achieved tailing_resolved1->end Yes tailing_resolved2 Tailing Resolved? column_sample->tailing_resolved2 advanced Step 4: Advanced Troubleshooting - Alternative Ion-Pairing Agents - Temperature Optimization tailing_resolved2->advanced No tailing_resolved2->end Yes replace_column Consider Column Replacement advanced->replace_column Secondary_Interactions cluster_column Silica Stationary Phase cluster_mobile_phase Mobile Phase silanol Residual Silanol Groups (Si-OH) interaction Secondary Ionic Interaction (Causes Peak Tailing) silanol->interaction no_interaction Masked Interaction (Improved Peak Shape) silanol->no_interaction thr_tyr This compound Dipeptide (Positively Charged at low pH) thr_tyr->interaction Attraction thr_tyr->no_interaction tfa TFA Ion-Pairing Agent (TFA-) tfa->silanol Masks Silanol tfa->thr_tyr Pairs with Peptide

References

Technical Support Center: Enhancing Thr-Tyr Ionization in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the analysis of the dipeptide Threonine-Tyrosine (Thr-Tyr) using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides detailed troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance their experimental outcomes.

Troubleshooting Guides

This section addresses specific issues you may encounter during the ESI-MS analysis of this compound, offering step-by-step solutions to diagnose and resolve these common problems.

Question: I am observing a very low signal intensity or no signal at all for my this compound sample. What are the likely causes and how can I fix this?

Answer:

Low or no signal for this compound is a common issue that can often be resolved by systematically checking your sample preparation, mobile phase composition, and instrument settings.

Step 1: Verify Sample Purity and Concentration.

  • Problem: The presence of non-volatile salts (e.g., Na+, K+), detergents, or other contaminants in your sample can severely suppress the this compound signal.[1] ESI is a competitive ionization process, and these contaminants can monopolize the charge, preventing your analyte from reaching the gas phase as an ion.[1]

  • Solution: Ensure your this compound sample is properly desalted. If you are working with complex biological matrices, consider using solid-phase extraction (SPE) for sample cleanup.[1] Also, confirm that your sample concentration is appropriate for the sensitivity of your instrument.

Step 2: Optimize Mobile Phase Composition.

  • Problem: The pH and composition of your mobile phase are critical for efficient protonation of this compound.

  • Solution: For positive mode ESI, acidify your mobile phase to a pH at least two units below the pKa of the analyte's basic functional groups.[2] A common starting point is 0.1% formic acid in a water/acetonitrile (B52724) mixture.[1] Formic acid is an effective proton donor and is volatile, making it highly compatible with MS.[3] Avoid strong ion-pairing agents like Trifluoroacetic Acid (TFA) if possible, as they are known to cause significant signal suppression.[4][5] If TFA is necessary for chromatographic resolution, keep its concentration as low as possible (e.g., <0.1% v/v).[2]

Step 3: Check and Tune Instrument Parameters.

  • Problem: Suboptimal ESI source parameters can lead to poor ionization and ion transmission.

  • Solution: Systematically optimize key ESI source parameters. These include:

    • Capillary Voltage: A typical starting range is 3–5 kV for positive mode.[6] Too low a voltage may result in poor ionization, while too high a voltage can cause fragmentation.[6]

    • Nebulizer Gas Pressure: This controls the formation of droplets. Adjust according to your instrument's recommendations to ensure a stable spray.[6]

    • Drying Gas Flow Rate and Temperature: These parameters are crucial for desolvation.[7][8] Insufficient drying can lead to solvent clusters and reduced signal, while excessive temperature could potentially degrade the analyte.

A logical workflow for troubleshooting this issue is presented below:

G Start Low this compound Signal Sample_Prep Check Sample Preparation Start->Sample_Prep Desalting Is sample desalted? Sample_Prep->Desalting SPE Perform SPE or Desalting Desalting->SPE No Mobile_Phase Optimize Mobile Phase Desalting->Mobile_Phase Yes SPE->Mobile_Phase Acid Is 0.1% Formic Acid present? Mobile_Phase->Acid Add_Acid Add 0.1% Formic Acid Acid->Add_Acid No Instrument Tune Instrument Parameters Acid->Instrument Yes Add_Acid->Instrument Cap_Voltage Adjust Capillary Voltage (3-5 kV) Instrument->Cap_Voltage Gas_Flow Optimize Nebulizer/Drying Gas Cap_Voltage->Gas_Flow End Signal Improved Gas_Flow->End

Caption: Troubleshooting workflow for low this compound signal intensity.

Question: My baseline is very noisy, making it difficult to detect the this compound peak. What could be causing this?

Answer:

A high baseline noise can originate from several sources, including contaminated solvents, an unclean mass spectrometer, or the use of certain mobile phase additives.

  • Contaminated Solvents or Additives: Ensure you are using high-purity, MS-grade solvents (water, acetonitrile, methanol) and additives. Lower-grade reagents can introduce contaminants that elevate the chemical background.

  • System Contamination: Salts and other non-volatile materials can accumulate in the ESI source and ion optics over time, leading to a noisy baseline.[3] If you have recently used additives like TFA or ammonium (B1175870) formate, your system might be contaminated.[9] Follow your manufacturer's protocol for cleaning the ESI source components.

  • Inappropriate Mobile Phase Additives: While necessary for ionization, some additives can contribute to a higher baseline. For instance, even high-purity formic acid can sometimes result in a higher UV baseline compared to TFA, though it is far superior for MS detection. If using TFA is unavoidable for your chromatography, be aware that it is known to contaminate MS systems and is very difficult to remove completely.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of ESI-MS for dipeptides like this compound.

1. What is the best mobile phase additive for enhancing this compound signal in positive mode ESI-MS?

Formic acid (FA) is the most commonly recommended additive for enhancing peptide signals in positive mode ESI-MS. It effectively provides protons for ionization without causing the significant signal suppression associated with stronger ion-pairing agents like TFA.[5] A concentration of 0.1% (v/v) is a standard starting point. For applications requiring better chromatographic peak shape than what FA can provide, Difluoroacetic acid (DFA) can be a good compromise, as it is a weaker ion-pairing agent than TFA but stronger than FA, offering a balance between chromatographic performance and MS signal intensity.

2. Can I use Trifluoroacetic Acid (TFA) for LC-MS analysis of this compound?

While TFA is excellent for improving chromatographic peak shape and resolution in reverse-phase LC, it is a strong ion-pairing agent that significantly suppresses the ESI-MS signal.[4][10] The deprotonated TFA forms tight ion pairs with the positively charged this compound molecules, neutralizing them and preventing their detection by the mass spectrometer. If you must use TFA for your separation, use the lowest possible concentration and consider that your sensitivity will be compromised.

3. What are "supercharging agents" and can they help with this compound analysis?

Supercharging agents are additives that can increase the charge state of peptides and proteins in ESI-MS.[10] For a small dipeptide like this compound, the primary goal is to efficiently form the [M+H]+ ion. While supercharging agents like m-nitrobenzyl alcohol (m-NBA) are typically used to increase the charge state of larger peptides for techniques like Electron Transfer Dissociation (ETD), they have also been shown to increase overall ion signals even from formic acid-containing mobile phases.[10] Adding a small amount (e.g., 0.1%) of m-NBA could potentially enhance the this compound signal, but this would require empirical testing for your specific application.

4. How does the choice of organic solvent (acetonitrile vs. methanol) affect this compound ionization?

For ESI, reversed-phase solvents like water, acetonitrile, and methanol (B129727) are preferred as they support ions in solution.[2] The choice between acetonitrile (ACN) and methanol (MeOH) can influence ionization efficiency. Acetonitrile is generally preferred due to its lower viscosity and higher volatility, which can lead to more efficient droplet formation and desolvation. However, some studies have shown that for certain peptides, methanol or isopropanol (B130326) mixtures may yield a better ESI response.[11] The optimal solvent composition should be determined experimentally.

5. How critical are ESI source positioning and flow rate for this compound analysis?

Both are extremely important. The position of the ESI needle relative to the mass spectrometer's inlet capillary is a critical parameter that needs to be optimized for maximum ion transmission.[12] Even small shifts of less than a millimeter can cause a significant drop in signal intensity.[12] Furthermore, lower flow rates, as used in nano-ESI (in the nL/min range), generally lead to higher sensitivity.[12][13] This is because smaller initial droplets are formed, which are more efficiently desolvated, leading to a greater proportion of the analyte being transferred into the gas phase.[13] Reducing the flow rate from hundreds of µL/min to a few µL/min or less can significantly improve signal and reduce ion suppression.[14]

Data Presentation

Table 1: Comparison of Common Mobile Phase Additives for this compound Analysis

Mobile Phase AdditiveTypical ConcentrationExpected Signal Intensity (Relative to FA)Signal-to-Noise (S/N) Ratio (Relative to FA)Chromatographic Peak ShapeNotes
Formic Acid (FA) 0.1%100%100%GoodRecommended for most MS applications. Excellent MS compatibility.[5]
Acetic Acid (AA) 0.1%70-90%80-95%ModerateWeaker acid than FA, may result in slightly lower protonation efficiency.
Difluoroacetic Acid (DFA) 0.05%85-100%90-105%ExcellentGood balance between chromatographic performance and MS response.
Trifluoroacetic Acid (TFA) 0.05% - 0.1%5-20%10-30%ExcellentCauses severe ion suppression. [4][10] Avoid for MS detection if possible.
FA + Ammonium Formate 0.1% FA + 5-10 mM AF90-105%95-110%Very GoodCan improve peak shape over FA alone with good MS sensitivity.[5]

Note: The quantitative data presented are representative values based on general principles of peptide analysis and should be used as a guideline. Actual results may vary depending on the specific instrument and experimental conditions.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for this compound Analysis

This protocol describes a systematic approach to optimizing the mobile phase to enhance the signal intensity of this compound.

  • Prepare Stock Solutions:

    • This compound stock solution (1 mg/mL) in MS-grade water.

    • Solvent A: MS-grade water with 0.1% (v/v) formic acid.

    • Solvent B: MS-grade acetonitrile with 0.1% (v/v) formic acid.

    • Prepare a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) in a 95:5 mixture of Solvent A and Solvent B.

  • Initial Analysis (Baseline):

    • Set up your LC-MS system. Use a standard C18 column suitable for peptide analysis.

    • Perform a direct infusion or a simple isocratic LC run of your working solution.

    • Tune the ESI source parameters (see Protocol 2) to obtain a stable signal for the [M+H]+ ion of this compound (m/z 283.13).

    • Record the signal intensity and signal-to-noise ratio. This will be your baseline.

  • Test Alternative Additives:

    • Prepare new mobile phases (Solvents A and B) containing 0.1% acetic acid, and another set with 0.05% difluoroacetic acid.

    • For each new mobile phase set, prepare a fresh this compound working solution.

    • Analyze each new working solution under the same instrument conditions. Re-optimize source parameters if necessary.

    • Record the signal intensity and S/N ratio for each condition.

  • Data Evaluation:

    • Compare the signal intensity and S/N ratio from each condition to your baseline (0.1% formic acid).

    • Select the mobile phase composition that provides the best combination of signal intensity and low baseline noise.

The general workflow for this optimization is as follows:

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Prep_Stocks Prepare Stock Solutions (this compound, Solvents, Additives) Prep_Working Prepare Working Samples Prep_Stocks->Prep_Working Tune_MS Tune MS with FA sample Prep_Working->Tune_MS Analyze_FA Analyze with 0.1% Formic Acid (Baseline) Tune_MS->Analyze_FA Analyze_AA Analyze with 0.1% Acetic Acid Analyze_FA->Analyze_AA Analyze_DFA Analyze with 0.05% DFA Analyze_AA->Analyze_DFA Compare Compare S/N and Intensity Analyze_DFA->Compare Select Select Optimal Additive Compare->Select

Caption: Experimental workflow for mobile phase additive optimization.

Protocol 2: Standard ESI Source Parameter Tuning

This protocol provides a general guide for tuning the ESI source for maximal this compound signal. This is often performed using a "design of experiments" (DoE) approach for thoroughness, but a one-factor-at-a-time method is also effective.[8]

  • Infuse the Analyte:

    • Prepare a working solution of this compound (e.g., 1 µg/mL) in the optimized mobile phase from Protocol 1.

    • Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Set Initial Parameters:

    • Set your mass spectrometer to monitor the [M+H]+ ion of this compound.

    • Use the instrument manufacturer's recommended starting parameters for peptides.

      • Capillary Voltage: ~3.5 kV

      • Nebulizer Gas: ~30 psi

      • Drying Gas Flow: ~8 L/min

      • Drying Gas Temperature: ~300 °C

  • Optimize Parameters Sequentially:

    • Capillary Voltage: While monitoring the signal, slowly increase and decrease the capillary voltage in small increments (e.g., 0.2 kV) to find the value that gives the maximum stable signal.[7]

    • Nebulizer Gas Pressure: With the optimal capillary voltage set, adjust the nebulizer gas pressure up and down to maximize the signal.

    • Drying Gas Flow and Temperature: These two parameters can be co-optimized.[7][8] Adjust the gas flow rate first to maximize the signal, and then fine-tune the temperature. Be cautious with temperature to avoid thermal degradation.

  • Final Check:

    • Once all parameters are optimized, re-check the capillary voltage and other settings to ensure they are still optimal, as there can be interplay between them.

    • Record the final optimized parameters for your future experiments.

The logical relationship between ESI parameters and the resulting ion signal is illustrated below.

G cluster_params Adjustable ESI Parameters cluster_process Physical Processes Cap_V Capillary Voltage Droplet Droplet Formation Cap_V->Droplet Neb_P Nebulizer Pressure Neb_P->Droplet Dry_G Drying Gas (Flow & Temp) Desolv Desolvation Dry_G->Desolv Droplet->Desolv Ion_Trans Ion Transmission Desolv->Ion_Trans Signal Final Ion Signal Ion_Trans->Signal

Caption: Relationship of ESI parameters to the final ion signal.

References

Validation & Comparative

A Comparative Guide to Validating the Sequence of Synthetic Thr-Tyr Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the precise amino acid sequence of synthetic peptides is a critical step in guaranteeing experimental reliability and therapeutic efficacy. This guide provides an objective comparison of the primary methodologies for validating the sequence of synthetic peptides, with a focus on dipeptides containing Threonine (Thr) and Tyrosine (Tyr). We present supporting principles, detailed experimental protocols, and visual workflows to facilitate a comprehensive understanding of these validation techniques.

Comparison of Key Validation Methodologies

The validation of a synthetic peptide's sequence is crucial for confirming its identity and purity. The primary techniques employed for this purpose are Mass Spectrometry (MS), Edman Degradation, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

FeatureMass Spectrometry (e.g., LC-MS/MS)Edman DegradationNuclear Magnetic Resonance (NMR)
Principle Measures the mass-to-charge ratio (m/z) of the intact peptide and its fragments to determine the amino acid sequence.[1][2]Sequential chemical removal and identification of N-terminal amino acids.[3][4][5]Analyzes the magnetic properties of atomic nuclei to provide detailed information about the peptide's structure and connectivity.[6][7]
Primary Application High-throughput sequencing, confirmation of synthetic peptides, and identification of post-translational modifications.[8][9]N-terminal sequence confirmation of purified peptides.[4][10]Determination of 3D structure, dynamics, and interaction surfaces of peptides in solution.[11][12]
Sample Requirement Low picomole to femtomole range; can analyze complex mixtures.[2]10-100 picomoles of purified peptide.[3][4]Milligram quantities of highly pure peptide.[11]
Sequence Coverage Can provide full sequence coverage.[8]Limited to the N-terminal region, typically up to 30-50 residues.[3][13]Provides information on the entire peptide but is not a direct sequencing method.[6]
Throughput High-throughput capabilities.[2]Low throughput, as it is a sequential process.Low throughput, as experiments can be time-consuming.[11]
Key Advantages High sensitivity, accuracy, and speed.[2] Can identify modifications.[9]Well-established and reliable for N-terminal sequencing.[5]Provides detailed structural and dynamic information.[11] Non-destructive.[11]
Limitations Destructive to the sample. Interpretation of spectra can be complex.[14]Will not work if the N-terminus is chemically modified.[3] Sequencing stops at non-α-amino acids.[3]Requires larger amounts of pure sample.[11] Data analysis can be complex.[15]

Experimental Protocol: Validation of Thr-Tyr Peptide Sequence by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for peptide sequencing.[2] The following protocol outlines the key steps for validating the sequence of a synthetic this compound dipeptide.

1. Sample Preparation:

  • Dissolve the lyophilized synthetic this compound peptide in a suitable solvent, such as 0.1% formic acid in water, to a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution with the same solvent to a final concentration suitable for LC-MS/MS analysis (typically in the low µg/mL to ng/mL range).

2. Liquid Chromatography (LC) Separation:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column suitable for peptide separations.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient for a short peptide like this compound would start at a low percentage of Mobile Phase B (e.g., 2-5%) and ramp up to a higher percentage (e.g., 50-95%) over a short period (e.g., 5-15 minutes) to ensure elution of the peptide.

  • Flow Rate: A flow rate appropriate for the column dimensions (e.g., 0.2-0.4 mL/min for analytical columns).

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Analysis:

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer capable of tandem MS (MS/MS).

  • Ionization Mode: Positive ion mode is typically used for peptides.

  • MS1 Scan: Acquire a full scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact this compound peptide. The expected monoisotopic mass for the protonated this compound ([M+H]+) should be calculated and compared with the observed m/z.

  • Tandem MS (MS/MS) Analysis:

    • Select the precursor ion corresponding to the [M+H]+ of the this compound peptide for fragmentation.

    • Use a fragmentation method such as Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

    • Acquire the MS/MS spectrum of the fragment ions.

4. Data Analysis:

  • Analyze the MS/MS spectrum to identify the characteristic fragment ions (b- and y-ions).

  • For the this compound sequence, fragmentation of the peptide bond will produce a b1 ion corresponding to Threonine and a y1 ion corresponding to Tyrosine.

  • The masses of these fragment ions are used to confirm the amino acid sequence. The mass difference between consecutive fragment ions corresponds to the mass of the amino acid residue at that position.[8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_analysis Data Analysis start Synthetic this compound Peptide (Lyophilized) dissolve Dissolution in 0.1% Formic Acid start->dissolve dilute Dilution to Working Concentration dissolve->dilute inject Injection onto C18 Column dilute->inject separate Gradient Elution inject->separate esi Electrospray Ionization (ESI) separate->esi ms1 MS1 Scan (Intact Mass) esi->ms1 fragment MS/MS Fragmentation (CID/HCD) ms1->fragment ms2 MS2 Scan (Fragment Ions) fragment->ms2 analyze Spectrum Analysis ms2->analyze confirm Sequence Confirmation analyze->confirm

Caption: Experimental workflow for LC-MS/MS validation of a synthetic peptide.

signaling_pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k Activation akt Akt/PKB (Thr/Tyr Phosphorylation) receptor->akt Phosphorylates ligand Growth Factor ligand->receptor pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pdk1 PDK1 pip3->pdk1 pdk1->akt Phosphorylates downstream Downstream Signaling akt->downstream

Caption: A simplified signaling pathway involving Threonine/Tyrosine phosphorylation.

References

A Comparative Analysis of the Biological Activities of Thr-Tyr and Tyr-Thr Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of amino acids within a peptide sequence is a critical determinant of its biological function. This guide provides a comparative analysis of the biological activities of two isomeric dipeptides: Threonine-Tyrosine (Thr-Tyr) and Tyrosine-Threonine (Tyr-Thr). While structurally similar, the positioning of the N-terminal amino acid confers distinct properties to each molecule, particularly in the context of antioxidant potential and their putative roles in cellular signaling. This document summarizes key experimental data, provides detailed experimental protocols for antioxidant assays, and visualizes relevant concepts to aid in research and development.

Core Comparison: Antioxidant Activity

The most significant and experimentally supported difference between this compound and Tyr-Thr lies in their antioxidant capacity. The phenolic hydroxyl group of the tyrosine residue is the primary contributor to the radical scavenging activity of these dipeptides. However, its efficacy is profoundly influenced by its position within the peptide.

Studies have consistently shown that dipeptides with an N-terminal tyrosine residue (e.g., Tyr-Thr) exhibit significantly higher antioxidant activity compared to their counterparts with a C-terminal tyrosine (e.g., this compound).[1][2] The free amino group at the N-terminus of tyrosine in Tyr-Thr is thought to enhance its ability to donate a hydrogen atom to stabilize free radicals.[2]

Quantitative Comparison of Antioxidant Capacity
Dipeptide ClassAverage Antioxidant Capacity (µmol TE/µmol)
N-Terminal Tyrosine (e.g., Tyr-Thr) 4.81 ± 0.10
C-Terminal Tyrosine (e.g., this compound) 1.70 ± 0.27

Table 1: Comparison of the average antioxidant capacity of dipeptides with N-terminal versus C-terminal tyrosine residues as determined by the TEAC assay. Data is representative of the general finding that N-terminal tyrosine confers higher antioxidant activity.[2]

Potential Roles in Cellular Signaling

Both threonine and tyrosine are key substrates for protein kinases and are central to cellular signaling pathways that regulate a multitude of physiological processes.[3][4] Protein phosphorylation on threonine and tyrosine residues is a fundamental mechanism for signal transduction.

The differential positioning of threonine and tyrosine in this compound and Tyr-Thr suggests they may interact differently with protein kinases and phosphatases. For instance, they could serve as competitive inhibitors or substrates for specific kinases involved in signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway.[3][4][5] The MAPK pathway is a crucial signaling cascade that involves the phosphorylation of both threonine and tyrosine residues on MAPK proteins (within a conserved Thr-X-Tyr motif) for their activation.[4]

While speculative without direct experimental evidence on these specific dipeptides, it is plausible that this compound and Tyr-Thr could differentially modulate such pathways. For example, they might compete with protein substrates for the active sites of kinases or phosphatases.

Signaling_Pathway cluster_0 Extracellular Signal cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response Signal Signal Receptor Receptor Signal->Receptor Binding MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (Thr-X-Tyr) MAPKK->MAPK Phosphorylation (on Thr and Tyr) Response Gene Expression, Cell Proliferation, etc. MAPK->Response Activation Thr_Tyr This compound Thr_Tyr->MAPK Potential Modulation Tyr_Thr Tyr-Thr Tyr_Thr->MAPK Potential Modulation

Figure 1. A simplified diagram of the MAPK signaling pathway, illustrating the key phosphorylation events on threonine and tyrosine residues. This compound and Tyr-Thr may potentially modulate this pathway by interacting with kinases or phosphatases.

Experimental Protocols

Accurate assessment of antioxidant activity is crucial for comparing the biological functions of this compound and Tyr-Thr. Below are detailed protocols for two common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[6][7]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (analytical grade)

  • Dipeptide samples (this compound and Tyr-Thr)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Sample preparation: Dissolve the dipeptide samples and the positive control in the same solvent as the DPPH solution to create stock solutions. Prepare a series of dilutions from these stock solutions.

  • Assay: In a 96-well plate, add 100 µL of the sample or standard solutions at various concentrations to the wells.

  • Add 100 µL of the DPPH solution to each well. For the blank, use 100 µL of the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined from a plot of percentage inhibition against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation, which is measured by the decrease in absorbance.[6][8]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Dipeptide samples (this compound and Tyr-Thr)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS radical solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

  • Preparation of ABTS working solution: Dilute the ABTS radical solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample preparation: Prepare serial dilutions of the dipeptide samples and the positive control.

  • Assay: Add 20 µL of the sample or standard solutions to a 96-well plate.

  • Add 180 µL of the ABTS working solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Assay Procedure (e.g., DPPH) cluster_2 Data Analysis Dipeptide_Stock Prepare Stock Solutions (this compound, Tyr-Thr, Control) Serial_Dilutions Create Serial Dilutions Dipeptide_Stock->Serial_Dilutions Plate_Setup Add Samples to 96-well Plate Serial_Dilutions->Plate_Setup Add_Reagent Add DPPH Reagent Plate_Setup->Add_Reagent Incubate Incubate in Dark Add_Reagent->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Plot_Data Plot % Inhibition vs. Concentration Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50 Compare Compare IC50 Values (this compound vs. Tyr-Thr) Determine_IC50->Compare

Figure 2. A generalized workflow for the in vitro determination and comparison of the antioxidant activity of this compound and Tyr-Thr.

Conclusion and Future Directions

The available evidence strongly indicates that the biological activity of this compound and Tyr-Thr dipeptides differs significantly, primarily due to the position of the tyrosine residue. Tyr-Thr is predicted to be a more potent antioxidant than this compound. This has implications for their potential applications in drug development and as functional food ingredients.

Future research should focus on direct, head-to-head comparisons of these two dipeptides in a variety of biological assays. Investigating their effects on specific protein kinases and phosphatases, as well as their cellular uptake and metabolic stability, will provide a more complete understanding of their distinct biological profiles. Such studies will be invaluable for harnessing their specific activities for therapeutic or nutraceutical purposes.

References

A Comparative Guide to Thr-Tyr and Other Dipeptides in Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dipeptides, consisting of two amino acids, are increasingly recognized as significant signaling molecules involved in a multitude of cellular processes.[1] This guide offers a comparative perspective on the dipeptide Threonyl-Tyrosine (Thr-Tyr) in relation to other dipeptides in cell signaling. Due to limited direct comparative quantitative data for this compound's specific signaling activities in current scientific literature, this document provides available data for other pertinent dipeptides and presents comprehensive experimental protocols to empower researchers to conduct their own comparative analyses.

This compound: A Dipeptide with Inherent Signaling Potential

The structure of this compound, composed of L-Threonine and L-Tyrosine, suggests its potential as a signaling molecule. Tyrosine is a canonical site for phosphorylation by tyrosine kinases, a pivotal event in signaling cascades that regulate cell proliferation, differentiation, and metabolism. Similarly, threonine is a primary target for phosphorylation by serine/threonine kinases. The combination of these two phosphorylatable residues within a single dipeptide makes this compound a compelling candidate for investigation as a modulator of cellular signaling pathways.

Comparative Analysis of Tyrosine-Containing Dipeptides

Table 1: Comparative Effects of Tyrosine-Containing Dipeptides on Cellular Metabolism in Chinese Hamster Ovary (CHO) Cells

DipeptideTyrosine Uptake Rate (relative to control)Intracellular ATP Formation (relative to control)
Pro-Tyr (PY) Significantly amplifiedApproximately 4-fold higher
Gly-Tyr (GY) Minimal changeMinimal change
Tyr-Val (YV) Minimal changeMinimal change

The data from this study highlights that the amino acid paired with tyrosine can significantly alter the dipeptide's metabolic impact. Pro-Tyr, for example, demonstrated a much more potent effect on cellular energy metabolism in CHO cells when compared to Gly-Tyr and Tyr-Val.[2]

Table 2: Cytotoxic Effects of Tyr-Tyr Dipeptides

DipeptideCell LineEffect
Tyr-Tyr Jurkat-E6 (leukemia)Decreased cell viability
Tyr-Tyr HaCaT (non-tumor)No significant effect

This research suggests the potential for cell-type-specific activity of dipeptides, an important consideration in the development of targeted therapeutics.[3]

Key Signaling Pathways for Dipeptide Investigation

Given the established roles of tyrosine and threonine in signal transduction, several key pathways are prime targets for investigating the effects of this compound and other dipeptides.

  • MAPK/ERK Pathway: This cascade is a central regulator of numerous cellular processes, including proliferation, differentiation, and survival, and is often initiated by the activation of tyrosine kinase receptors.

  • PI3K/Akt Pathway: This pathway plays a critical role in cell growth, survival, and metabolism and is also frequently activated downstream of tyrosine kinase signaling.

A notable example is the dipeptide Tyr-Pro , which has been shown to stimulate the acetylcholine (B1216132) nervous system in NE-4C nerve cells. It acts as an agonist for the adiponectin receptor 1 (AdipoR1), leading to the activation of both AMPK and ERK1/2.[4] This study provides a clear precedent for a dipeptide directly engaging a receptor to activate downstream signaling cascades.

Experimental Protocols

This section provides detailed and adaptable protocols for key experiments to facilitate the comparative analysis of this compound with other dipeptides.

Kinase Activity Assay

This assay can be employed to ascertain whether a dipeptide can function as a substrate for a particular kinase or modulate its enzymatic activity.

Principle: This protocol outlines a non-radioactive, luminescence-based kinase assay that quantifies the amount of ADP produced during the kinase reaction. The ADP is subsequently converted to ATP, which then drives a luciferase-catalyzed reaction to generate a light signal.

Materials:

  • Purified kinase of interest (e.g., a specific tyrosine kinase)

  • Dipeptide substrates (this compound and other dipeptides for comparison)

  • Commercial Kinase Assay Kit (e.g., ADP-Glo™ Kinase Assay)

  • ATP solution

  • Kinase reaction buffer

  • White, opaque 96-well microplates

Procedure:

  • Kinase Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing the kinase, the dipeptide substrate, and the appropriate kinase buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination and ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and consume any unreacted ATP.

  • Luminescent Signal Generation: Add the Kinase Detection Reagent to the wells. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for a luciferase reaction.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The intensity of the light signal is directly proportional to the concentration of ADP produced and thus reflects the kinase activity.

Western Blot Analysis of ERK and Akt Phosphorylation

This protocol enables the detection and quantification of changes in the phosphorylation status of key signaling proteins within cells following treatment with dipeptides.

Principle: Cells are treated with the dipeptides of interest, followed by the preparation of cell lysates. The proteins within the lysates are separated by size via SDS-PAGE, transferred to a membrane, and subsequently probed with antibodies that specifically recognize the phosphorylated forms of ERK (p-ERK) and Akt (p-Akt). Antibodies against the total forms of ERK and Akt are used for normalization.

Materials:

  • Relevant cell line (e.g., cancer cell line, neuronal cell line)

  • Dipeptides (this compound and comparators)

  • Standard cell culture medium and supplements

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis running buffer

  • PVDF membrane

  • Protein transfer buffer

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in Tris-Buffered Saline with Tween-20 (TBST))

  • Primary antibodies (anti-p-ERK, anti-total-ERK, anti-p-Akt, anti-total-Akt)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate

  • An appropriate imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow for adherence. Treat the cells with a range of concentrations of the dipeptides for various durations.

  • Cell Lysis: Wash the treated cells with ice-cold Phosphate-Buffered Saline (PBS) and then lyse the cells using RIPA buffer.

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel for electrophoretic separation. Subsequently, transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer to prevent non-specific antibody binding.

    • Incubate the membrane with the appropriate primary antibody overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Perform additional washes and then apply the chemiluminescent substrate.

  • Signal Detection and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the intensity of the protein bands and normalize the levels of the phosphorylated proteins to their corresponding total protein levels.

Receptor Binding Assay

This assay can be utilized to investigate whether a dipeptide can bind to a specific cell surface receptor.

Principle: A labeled ligand (either radiolabeled or fluorescently tagged) that is known to bind to the receptor of interest is incubated with cells or cell membrane preparations in the presence or absence of the test dipeptide. The ability of the dipeptide to compete with and displace the labeled ligand is measured, providing an indication of its binding affinity for the receptor.

Materials:

  • Cells or cell membrane preparations expressing the target receptor

  • Labeled ligand

  • Unlabeled dipeptides (this compound and others for comparison)

  • Binding buffer

  • Filter plates suitable for cell/membrane retention or scintillation vials

  • A scintillation counter or fluorescence plate reader

Procedure:

  • Incubation: In a multi-well plate, incubate the cells or membrane preparations with a fixed concentration of the labeled ligand and a range of concentrations of the unlabeled dipeptide.

  • Separation of Bound and Free Ligand:

    • Filtration Assay: The incubation mixture is rapidly filtered through a filter plate that captures the cells or membranes, and thereby the bound ligand. The filter is then washed to remove any unbound ligand.

    • Scintillation Proximity Assay (SPA): When using radiolabeled ligands and SPA beads, a signal is generated only when the radiolabeled ligand is in close proximity to the bead, which occurs upon binding to the receptor immobilized on the bead.

  • Quantification:

    • For filtration assays, the amount of bound ligand is determined by measuring the radioactivity or fluorescence retained on the filters.

    • For SPA, the scintillation counts are measured directly in the microplate.

  • Data Analysis: The percentage of bound labeled ligand is plotted against the concentration of the unlabeled dipeptide. This allows for the determination of the IC50 value, which is the concentration of the dipeptide that inhibits 50% of the specific binding of the labeled ligand.

Visualizations

Signaling Pathways

G cluster_0 MAPK/ERK Pathway cluster_1 PI3K/Akt Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors ERK->Transcription RTK2 Receptor Tyrosine Kinase PI3K PI3K RTK2->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Downstream Downstream Targets Akt->Downstream Dipeptide Tyr-Containing Dipeptide Dipeptide->RTK Dipeptide->RTK2

Caption: Potential signaling pathways activated by Tyr-containing dipeptides.

Experimental Workflow: Western Blot

G cluster_0 Sample Preparation cluster_1 Immunoblotting cell_culture Cell Culture & Treatment lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: General workflow for Western blot analysis.

Logical Relationship: Receptor Binding Assay

G cluster_0 Binding Competition Receptor Receptor p1 Receptor->p1 Labeled_Ligand Labeled Ligand Labeled_Ligand->p1 Binds Dipeptide Test Dipeptide Dipeptide->p1 Competes Measurement Measurement p1->Measurement Signal (e.g., Radioactivity)

Caption: Principle of a competitive receptor binding assay.

This guide serves as a foundational resource for researchers embarking on the study of the cell signaling properties of this compound and other dipeptides. By leveraging the provided comparative data and detailed experimental protocols, the scientific community can work towards a more comprehensive understanding of the roles these small yet potentially powerful signaling molecules play in cellular function.

References

Tyrosine-Containing Peptides Versus Small Molecule Inhibitors: A Comparative Efficacy Guide for Src Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of protein kinases is a cornerstone of modern drug discovery, particularly in oncology. Among the most critical targets is the Src family of non-receptor tyrosine kinases, which play a pivotal role in cell proliferation, survival, migration, and angiogenesis.[1][2] Dysregulation of Src kinase activity is a hallmark of various human cancers, making it a prime target for therapeutic intervention.[3][4] This guide provides a comparative analysis of two major classes of inhibitors targeting Src kinase: tyrosine-containing peptides, exemplified by the cyclic peptide [WR]9, and small molecule inhibitors, represented by Dasatinib and Bosutinib. While simple dipeptides like Threonine-Tyrosine (Thr-Tyr) may serve as foundational elements or substrates in kinase research, more complex peptide structures are required for potent and specific inhibition.[5]

Quantitative Efficacy: A Head-to-Head Comparison

The efficacy of an inhibitor is quantitatively defined by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro efficacy of the cyclic peptide [WR]9 and the small molecule inhibitors Dasatinib and Bosutinib against Src kinase.

Inhibitor ClassInhibitor NameTarget KinaseIC50 ValueAssay Type
Tyrosine-Containing Peptide [WR]9c-Src0.21 µM (210 nM)Radioactive Kinase Assay
Small Molecule Inhibitor DasatinibSrc0.5 nMIn vitro Kinase Assay
Small Molecule Inhibitor BosutinibSrc1.2 nMEnzymatic Assay

Note: The IC50 values presented are from different studies and may have been determined under varying experimental conditions. Direct comparison should be made with caution.

Mechanism of Action: Different Approaches to Inhibition

Tyrosine-Containing Peptides , such as the cyclic peptide [WR]9, can be designed to interact with various sites on the kinase. Some peptides act as competitive inhibitors, either by binding to the ATP-binding site or the substrate-binding site.[6][7] The cyclic nature of peptides like [WR]9 can confer conformational rigidity, which can enhance binding affinity and stability.[6]

Small Molecule Inhibitors like Dasatinib and Bosutinib are typically ATP-competitive inhibitors.[8][9] They are designed to fit into the ATP-binding pocket of the kinase domain, thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins.[8][9] Dasatinib is a multi-targeted inhibitor, affecting not only Src family kinases but also BCR-Abl, c-KIT, and PDGFR.[10] Bosutinib is a dual inhibitor of Src and Abl kinases.[11]

Signaling Pathways and Experimental Workflows

To understand the context of Src kinase inhibition, it is crucial to visualize the signaling pathways it modulates and the experimental workflows used to assess inhibitor efficacy.

Src_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Activation Integrin Integrin Integrin->Src Activation GPCR GPCR GPCR->Src Activation FAK FAK Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 Akt Akt PI3K->Akt Raf Raf Ras->Raf Gene_Transcription Gene Transcription STAT3->Gene_Transcription Akt->Gene_Transcription MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Transcription Cell_Outcomes Cell_Outcomes Proliferation Proliferation Survival Survival Migration Migration Angiogenesis Angiogenesis

Caption: Simplified Src kinase signaling pathway.

The diagram above illustrates how Src kinase acts as a central node, receiving signals from various cell surface receptors and relaying them to downstream effectors that control key cellular processes.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Purified_Kinase Purified Src Kinase Incubation Incubate at 30°C Purified_Kinase->Incubation Inhibitor Test Inhibitor (Peptide or Small Molecule) Inhibitor->Incubation Substrate Substrate (e.g., Poly(Glu, Tyr)) Substrate->Incubation ATP [γ-32P]ATP ATP->Incubation Spotting Spot onto P81 paper Incubation->Spotting Washing Wash to remove unincorporated [γ-32P]ATP Spotting->Washing Counting Scintillation Counting Washing->Counting IC50_Calc Calculate % Inhibition and Determine IC50 Counting->IC50_Calc

Caption: Workflow for a radioactive kinase assay.

This workflow outlines the key steps in a typical in vitro kinase assay used to determine the IC50 value of an inhibitor.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for in vitro and cell-based assays to evaluate Src kinase inhibitors.

In Vitro Radioactive Kinase Assay for IC50 Determination

This protocol describes a method to measure the direct inhibitory effect of a compound on the enzymatic activity of purified Src kinase.

1. Materials:

  • Purified, active Src kinase

  • Src substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • [γ-32P]ATP

  • Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl2)

  • Test inhibitor (dissolved in DMSO)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone

  • Scintillation counter

2. Procedure:

  • Prepare a reaction mixture containing the Kinase Reaction Buffer, Src substrate peptide, and purified Src kinase in a microfuge tube.

  • Add the test inhibitor at various concentrations to the reaction mixture. Include a vehicle control (DMSO).

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes) with agitation.[12][13]

  • Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.[13]

  • Wash the P81 paper squares multiple times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.[13]

  • Perform a final wash with acetone.[13]

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Src Kinase Activity Assay (In-Cell Western)

This protocol measures the inhibition of Src autophosphorylation in a cellular context.[3]

1. Materials:

  • Cell line of interest cultured in 96-well plates

  • Test inhibitor

  • Serum-free cell culture medium

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Src (e.g., pY419) and anti-total Src

  • Fluorescently labeled secondary antibodies

  • Fluorescence plate reader

2. Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Serum-starve the cells to reduce basal kinase activity.

  • Treat the cells with serial dilutions of the test inhibitor or vehicle control for a specified time (e.g., 2-4 hours).[3]

  • Fix the cells with the fixation solution.

  • Permeabilize the cells with permeabilization buffer.[3]

  • Block non-specific binding with blocking buffer.[3]

  • Incubate with a cocktail of primary antibodies against phospho-Src and total Src overnight at 4°C.[3]

  • Wash the wells and incubate with a cocktail of fluorescently labeled secondary antibodies.[3]

  • Wash the wells and scan the plate using a fluorescence plate reader at the appropriate wavelengths.[3]

  • Normalize the phospho-Src signal to the total Src signal for each well.

  • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Concluding Remarks

The comparison between tyrosine-containing peptide inhibitors and small molecule inhibitors for targeting Src kinase reveals a trade-off between potency and other pharmacological properties. Small molecules like Dasatinib and Bosutinib exhibit exceptional potency with IC50 values in the low nanomolar range.[10][11] Their small size often contributes to better cell permeability and oral bioavailability.[1]

Peptide-based inhibitors, such as [WR]9, can also achieve high potency, although the example cited has a higher IC50 than the small molecules.[6] However, peptides can offer higher specificity by interacting with larger and more unique surfaces on the target kinase, potentially reducing off-target effects.[14] The development of cyclic and macrocyclic peptides is a strategy to improve their stability and cell permeability, overcoming some of the traditional limitations of peptide-based therapeutics.[6]

The choice between these two classes of inhibitors depends on the specific therapeutic application, the desired selectivity profile, and the acceptable pharmacokinetic properties. Further research and head-to-head comparative studies under identical experimental conditions are necessary to fully elucidate the relative advantages of each approach for the development of next-generation Src kinase inhibitors.

References

Navigating the Complex Landscape of Phospho-Threonine/Tyrosine Detection: A Guide to Antibody Specificity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

The precise detection of dually phosphorylated threonine-tyrosine (pThr/pTyr) motifs is critical for researchers in cell signaling, cancer biology, and drug discovery. These dual phosphorylation events often act as molecular switches, governing the activation of key signaling cascades such as the MAPK/ERK pathway. However, the utility of antibodies targeting these motifs is contingent on their specificity and minimal cross-reactivity with singly phosphorylated or non-phosphorylated residues. This guide provides a comparative analysis of commercially available antibodies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagents for their specific needs.

The reversible phosphorylation of tyrosine and threonine residues is a fundamental mechanism regulating protein function and cellular signaling.[1] In many instances, the concurrent phosphorylation of both a threonine and a tyrosine residue within the same protein is a prerequisite for its activation.[2] Consequently, antibodies that can specifically recognize these dual phosphorylation sites are invaluable tools for dissecting these intricate signaling networks.[3]

Comparative Analysis of Anti-Phospho-Threonine/Tyrosine Antibody Specificity

The ideal anti-pThr/pTyr antibody should exhibit high affinity for the dually phosphorylated motif while demonstrating negligible binding to singly phosphorylated threonine (pThr), tyrosine (pTyr), serine (pSer), or non-phosphorylated peptides. The following table summarizes the specificity and cross-reactivity profiles of several commercially available antibodies based on manufacturer-provided data and independent studies.

Antibody Clone/NameManufacturerHost/ClonalityTarget SpecificityCross-Reactivity ProfileReference
Phospho-Threonine/Tyrosine Antibody (#9381) Cell Signaling TechnologyRabbit PolyclonalDetects proteins and peptides phosphorylated at threonine and tyrosine residues, largely independent of the surrounding amino acid sequence.May cross-react slightly with some phospho-serine-containing sequences. Recognizes a wide variety of threonine-phosphorylated and tyrosine-phosphorylated peptides by ELISA.[4][5][6]
Phospho-Tyrosine (P-Tyr-1000) MultiMab™ Rabbit mAb mix (#8954) Cell Signaling TechnologyRabbit Monoclonal MixRecognizes a broad range of tyrosine-phosphorylated proteins and peptides.Does not cross-react with proteins or peptides containing phospho-Ser or phospho-Thr residues.[7]
Phospho-Tyrosine (4G10) Mouse mAb Multiple VendorsMouse MonoclonalRecognizes a broad range of tyrosine-phosphorylated proteins and peptides.Does not cross-react with proteins or peptides containing phospho-Ser or phospho-Thr residues. Its binding can be influenced by the surrounding amino acid sequence.[1][8]
Phospho-Tyrosine (PY20) Mouse mAb Multiple VendorsMouse MonoclonalRecognizes phosphotyrosine-containing proteins.Specificity can be context-dependent, with preferences for certain surrounding amino acids.[1][8]
Phosphoserine/threonine/tyrosine Polyclonal Antibody (61-8300) Thermo Fisher ScientificRabbit PolyclonalDetects pSer, pThr, and pY amino acids.Very low cross-reactivity to their non-phosphorylated variants.[9]
Anti-pan Phospho-Serine/Threonine antibody Sigma-AldrichRabbit PolyclonalRecognizes phosphorylated Serine/Threonine.Data on cross-reactivity with pTyr not specified.[10]
Anti-pan Phospho-Serine/Threonine antibody Sigma-AldrichMouse MonoclonalRecognizes phosphorylated Serine/Threonine.Data on cross-reactivity with pTyr not specified.
Phospho-(Ser/Thr) Phe Antibody (#9631) Cell Signaling TechnologyRabbit PolyclonalDetects phospho-serine or threonine in the context of a phenylalanine at the +1 position or tyrosine, tryptophan, or phenylalanine at the -1 position.Does not cross-react with the nonphosphorylated form of these motifs or other phospho-serine/threonine-containing proteins and peptides.[11][12]

This table is a synthesis of information from various sources and is intended as a guide. Researchers should always consult the manufacturer's datasheet for the most up-to-date information and perform their own validation experiments.

A study comparing the performance of two anti-phosphotyrosine antibodies, P-Tyr-1000 and 4G10, for phosphoproteomics revealed that the P-Tyr-1000 antibody enriched a greater number of phosphopeptides.[13][14] Specifically, from samples incubated with P-Tyr-1000, a total of 689 phosphopeptides were identified, whereas the 4G10 antibody captured 421 phosphopeptides.[13] This suggests that for comprehensive phosphoproteomic analyses, the choice of antibody can significantly impact the results.

Key Signaling Pathway: The MAPK/ERK Cascade

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a classic example of a signaling cascade that is critically dependent on dual threonine and tyrosine phosphorylation for its activation. This pathway plays a central role in cell proliferation, differentiation, and survival.

MAPK_ERK_Pathway MAPK/ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 (Inactive) MEK->ERK Dual Phosphorylation (Thr & Tyr) pERK pERK1/2 (Active) pThr-Glu-pTyr Transcription Factors Transcription Factors pERK->Transcription Factors pERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression

Caption: The MAPK/ERK signaling pathway is activated by dual phosphorylation of ERK on threonine and tyrosine residues.

Experimental Protocols for Assessing Antibody Cross-Reactivity

To ensure the reliability of experimental results, it is imperative to validate the specificity of anti-pThr/pTyr antibodies in the context of the intended application. Here, we provide detailed methodologies for key experiments.

Peptide Array Analysis

Peptide arrays are a powerful high-throughput method for assessing antibody specificity and cross-reactivity against a large number of peptides simultaneously.[1]

Experimental Workflow:

Peptide_Array_Workflow Peptide Array Workflow for Antibody Specificity Peptide Synthesis Synthesize Peptides on Solid Support (pT/pY, pT, pY, pS, Unmodified) Array Fabrication Spot Peptides onto Microarray Slide Peptide Synthesis->Array Fabrication Blocking Block Slide to Prevent Non-specific Binding Array Fabrication->Blocking Primary Antibody Incubate with Primary Antibody (Anti-pThr/pTyr) Blocking->Primary Antibody Washing1 Wash to Remove Unbound Primary Antibody Primary Antibody->Washing1 Secondary Antibody Incubate with Fluorescently-labeled Secondary Antibody Washing1->Secondary Antibody Washing2 Wash to Remove Unbound Secondary Antibody Secondary Antibody->Washing2 Scanning Scan Microarray and Quantify Signal Intensity Washing2->Scanning Data Analysis Analyze Data to Determine Specificity and Cross-reactivity Scanning->Data Analysis

Caption: A general workflow for assessing antibody cross-reactivity using a peptide array.

Protocol:

  • Peptide Synthesis and Array Fabrication: Synthesize a library of peptides including the target dually phosphorylated Thr-Tyr sequence, singly phosphorylated Thr, singly phosphorylated Tyr, phosphorylated Ser, and the corresponding non-phosphorylated sequence. Spot these peptides onto a microarray slide.

  • Blocking: Block the peptide array with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to minimize non-specific binding.

  • Primary Antibody Incubation: Incubate the array with the anti-pThr/pTyr antibody at the manufacturer's recommended dilution overnight at 4°C.

  • Washing: Wash the array three times with wash buffer (e.g., TBST) to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the array with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 647) for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the array three times with wash buffer and once with distilled water.

  • Scanning and Analysis: Dry the array and scan it using a microarray scanner. Quantify the fluorescence intensity for each spot to determine the antibody's binding to each peptide.

Western Blotting

Western blotting is a widely used technique to confirm antibody specificity against full-length proteins in a complex mixture.[15]

Protocol:

  • Sample Preparation: Prepare cell lysates from cells under conditions where the target protein is expected to be dually phosphorylated and non-phosphorylated. It is crucial to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of the proteins.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST). For phospho-specific antibodies, BSA is often preferred to avoid cross-reactivity with phosphoproteins in milk.

  • Primary Antibody Incubation: Incubate the membrane with the anti-pThr/pTyr antibody overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane as in step 5 and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Validation: To confirm phospho-specificity, a parallel blot can be treated with a phosphatase (e.g., lambda phosphatase) prior to antibody incubation. A specific antibody should show a significantly reduced or absent signal on the phosphatase-treated blot.[16]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a quantitative method to assess antibody binding to specific peptides.

Protocol:

  • Coating: Coat the wells of a 96-well plate with the different synthetic peptides (pThr/pTyr, pThr, pY, pS, and unmodified) overnight at 4°C.

  • Blocking: Wash the wells and block with a blocking buffer for 2 hours at room temperature.

  • Primary Antibody Incubation: Add the anti-pThr/pTyr antibody at various dilutions and incubate for 2 hours at room temperature.

  • Washing: Wash the wells to remove unbound primary antibody.

  • Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Detection: Wash the wells and add a TMB substrate. Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Analysis: Compare the absorbance values to determine the antibody's binding affinity and specificity for each peptide.

Conclusion

The selection of a highly specific and minimally cross-reactive anti-phospho-threonine/tyrosine antibody is paramount for the accurate investigation of signaling pathways regulated by dual phosphorylation. This guide provides a framework for comparing commercially available antibodies and emphasizes the necessity of in-house validation using standardized experimental protocols. By carefully considering the data presented and performing rigorous validation, researchers can confidently generate reliable and reproducible data, advancing our understanding of these critical cellular processes.

References

A Comparative Guide to Thr-Tyr Dipeptide Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and high-purity synthesis of dipeptides like Threonyl-Tyrosine (Thr-Tyr) is a critical step in various research and development endeavors. This guide provides an objective comparison of the three primary methods for this compound synthesis: solution-phase, solid-phase, and enzymatic synthesis. The performance of each method is evaluated based on key quantitative metrics, and detailed experimental protocols are provided to support these findings.

Data Presentation: A Comparative Overview

The selection of a synthesis method often depends on a balance of factors including yield, purity, scalability, and the specific requirements of the research. The following table summarizes the quantitative data gathered for each of the three main synthesis methods. It is important to note that a direct head-to-head comparison for this compound was not available in the literature; therefore, data from closely related dipeptides are presented to provide a representative comparison.

Synthesis MethodDipeptideYield (%)Purity (%)Key AdvantagesKey Disadvantages
Solution-Phase Synthesis L-Alanyl-L-Tyrosine92.2 - 95.5%≥96%Scalable, cost-effective for short peptides, intermediates can be purified.Labor-intensive, time-consuming purification steps.
Solid-Phase Peptide Synthesis (SPPS) Thiazole-based peptidomimetics (11-step)3.2 - 16.6%≥87%Amenable to automation, high-throughput, simplified purification.Higher cost of resins and reagents, potential for aggregation of growing peptide chain.
Enzymatic Synthesis L-Alanyl-L-Tyrosineup to 50%96.8%High specificity, mild reaction conditions, environmentally friendly.Lower productivity, higher cost of enzymes, potential for hydrolysis of the product.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols offer a practical guide for the synthesis of dipeptides using each of the three methods.

Solution-Phase Synthesis of L-Alanyl-L-Tyrosine

This protocol describes the synthesis of L-Alanyl-L-Tyrosine via the condensation of L-Tyrosine with D-2-chloropropionyl chloride, followed by an ammoniation reaction.

Step 1: Synthesis of N-(D-2-chloropropionyl)-L-Tyrosine

  • In a 500 mL reaction flask, suspend 18.1 g (0.1 mol) of L-tyrosine in 180 mL of trichloromethane.

  • Add 30.3 g (0.3 mol) of triethylamine (B128534) at room temperature.

  • Slowly add 25.4 g (0.2 mol) of D-2-chloropropionyl chloride. The pH is maintained between 8 and 10.

  • Allow the reaction to proceed for 5 hours until the raw materials are consumed.

  • Cool the reaction mixture to 1-5 °C and adjust the pH to 1-2.

  • Stir for 1 hour and collect the resulting solid by suction filtration.

  • Dry the solid to obtain N-(D-2-chloropropionyl)-L-Tyrosine.

    • Yield: 92.2%

    • Purity: ≥96%

Step 2: Synthesis of L-Alanyl-L-Tyrosine

  • Conduct an ammoniation reaction with the N-(D-2-chloropropionyl)-L-Tyrosine intermediate and an ammoniation reagent.

  • The molar ratio of the ammoniation reagent to the intermediate is between 5:1 and 20:1.

  • The reaction is carried out at a temperature of 40°C to 70°C and a pressure of 0.05 MPa to 0.50 MPa.

  • After the reaction is complete, concentrate the mixture to remove ammonia.

  • Crystallize the crude product and purify to obtain the final L-Alanyl-L-Tyrosine.

Solid-Phase Peptide Synthesis (SPPS) of a Thiazole-Based Peptidomimetic

This protocol outlines the multi-step solid-phase synthesis of a thiazole-based peptidomimetic, illustrating a typical Fmoc-based SPPS workflow.[2]

  • Resin Preparation: Start with Merrifield resin and convert it to a resin with a sulfur linker unit.

  • Thiazole Formation: Prepare the key intermediate 4-amino-thiazole-5-carboxylic acid resin in three steps.

  • Peptide Coupling: Perform amide coupling at the C4 and C5 positions using an Fmoc solid-phase peptide synthesis strategy.

    • Coupling Reagents: N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), 1-hydroxybenzotriazole (B26582) (HOBt), and N,N-diisopropylethylamine (DIPEA).

  • Oxidation: Oxidize the resin-bound intermediate with 3-chloroperbenzoic acid (mCPBA) in dichloromethane (B109758) for 4 hours.

  • Cleavage: Cleave the peptidomimetic from the resin using benzylamine (B48309) derivatives.

  • Purification: Purify the crude product via flash column chromatography.

    • Overall Yield (11 steps): 3.2–16.6%[2]

    • Purity: ≥87%[2]

Enzymatic Synthesis of L-Alanyl-L-Tyrosine

This protocol describes the enzymatic synthesis of L-Alanyl-L-Tyrosine using α-ester acyltransferase as a biocatalyst.[1]

  • Reaction Setup:

    • Acyl donor: Alanine methyl ester (L-Ala-OMe)

    • Nucleophile: Tyrosine (L-Tyr)

    • Biocatalyst: α-ester acyltransferase

  • Optimized Conditions:

    • Buffer: 0.2 mol/L Boric acid-borax

    • Temperature: 30°C

    • pH: 9.5

    • Acyl donor to nucleophile ratio: 2:1

    • Solvent: Deep Eutectic Solvent (ChCl/urea) with 15% (v/v) water content.

  • Reaction Progression: The dipeptide yield can be increased from 15% to 50% under these optimized conditions.[1]

  • Purification: Isolate and purify the catalytic product using high-performance liquid chromatography.

    • Yield: up to 50%[1]

    • Purity: 96.8%[1]

Visualization of Synthesis Workflows

The following diagrams, generated using Graphviz, illustrate the general workflows for each of the described synthesis methods.

Solution_Phase_Synthesis A Protected Thr (Boc-Thr-OH) D Coupling Reaction in Solution A->D B Protected Tyr (H-Tyr-OMe) B->D C Coupling Reagent (e.g., DCC/HOBt) C->D E Purification of Protected Dipeptide D->E Yield: High F Deprotection E->F G Final Product (this compound) F->G Purity: High

Caption: General workflow for solution-phase dipeptide synthesis.

Solid_Phase_Peptide_Synthesis cluster_0 Synthesis Cycle (Repeated) A 1. Fmoc Deprotection B 2. Washing A->B C 3. Coupling of Fmoc-Thr(tBu)-OH B->C D 4. Washing C->D D->A Next Amino Acid Cleavage Cleavage from Resin & Deprotection D->Cleavage Resin Tyr-Resin Resin->A Purification Purification (HPLC) Cleavage->Purification Final Final Product (this compound) Purification->Final Yield & Purity Variable

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Enzymatic_Synthesis Thr Threonine Derivative (Acyl Donor) Reaction Enzymatic Reaction (Aqueous Buffer) Thr->Reaction Tyr Tyrosine (Nucleophile) Tyr->Reaction Enzyme Enzyme (e.g., Thermolysin) Enzyme->Reaction Product This compound Reaction->Product Yield & Purity Dependent on Conditions Purification Purification Product->Purification

Caption: General workflow for enzymatic dipeptide synthesis.

References

A Comparative Analysis of Threonine-Tyrosine (Thr-Tyr) and its Phosphorylated Form (pThr-pTyr) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the Thr-Tyr dipeptide motif and its dually phosphorylated counterpart, pThr-pTyr. The focus is on the structural, functional, and analytical differences that are critical for research and therapeutic development. Experimental data and detailed protocols are provided to support the objective comparison of these two molecular states.

Physicochemical and Structural Comparison

Phosphorylation of both the threonine and tyrosine residues within a this compound motif induces significant changes in its physicochemical properties. The addition of two phosphate (B84403) groups introduces a substantial negative charge, which can dramatically alter the electrostatic surface of the peptide or protein domain in which it resides. This change in charge and the increased steric bulk of the phosphate groups can lead to conformational changes, influencing protein folding and stability.

PropertyThis compoundpThr-pTyrImpact of Dual Phosphorylation
Molecular Weight Dependent on flanking residues+ 159.96 Da (2 x 79.98 Da)Increased mass, detectable by mass spectrometry.
Charge at pH 7.4 Neutral (or dependent on flanking residues)-4Significant increase in negative charge, altering electrostatic interactions.
Isoelectric Point (pI) HigherLowerA substantial shift to a more acidic pI, affecting electrophoretic mobility.
Solubility ModerateHigherIncreased hydrophilicity and solubility in aqueous solutions.
Conformation FlexibleMore constrainedThe bulky, charged phosphate groups can restrict conformational freedom and induce specific secondary structures.

Functional Implications in Cellular Signaling

The phosphorylation of this compound motifs is a critical mechanism in regulating a multitude of cellular processes. This dual phosphorylation event can act as a molecular switch, turning protein activity on or off, mediating protein-protein interactions, and controlling subcellular localization.

A key example of the importance of dual phosphorylation is found in the activation of Mitogen-Activated Protein Kinases (MAPKs), such as ERK. The activation of these kinases requires the phosphorylation of both a threonine and a tyrosine residue within a conserved Thr-X-Tyr motif in their activation loop. This dual phosphorylation event induces a conformational change that allows the kinase to bind ATP and its substrates, leading to downstream signaling.

G cluster_0 Upstream Kinase Cascade cluster_1 MAPK Activation cluster_2 Downstream Cellular Response MEK MEK Inactive MAPK\n(Thr-X-Tyr) Inactive MAPK (Thr-X-Tyr) MEK->Inactive MAPK\n(Thr-X-Tyr) Active MAPK\n(pThr-X-pTyr) Active MAPK (pThr-X-pTyr) Inactive MAPK\n(Thr-X-Tyr)->Active MAPK\n(pThr-X-pTyr) Phosphorylation Substrate Proteins Substrate Proteins Active MAPK\n(pThr-X-pTyr)->Substrate Proteins Phosphorylated Substrates Phosphorylated Substrates Substrate Proteins->Phosphorylated Substrates Cellular Response Cellular Response Phosphorylated Substrates->Cellular Response

Figure 1: MAPK activation via dual phosphorylation.

Analytical Techniques and Experimental Protocols

Distinguishing between the non-phosphorylated and dually phosphorylated forms of a this compound motif requires sensitive and specific analytical methods. Mass spectrometry is the gold standard for this purpose, often coupled with liquid chromatography for separation.

Mass Spectrometry-Based Analysis

Experimental Protocol: Phosphopeptide Identification by LC-MS/MS

  • Protein Extraction and Digestion:

    • Extract proteins from cell or tissue samples using a lysis buffer containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).

    • Quantify the protein concentration using a BCA or Bradford assay.

    • Perform in-solution or in-gel digestion of the proteins using a sequence-specific protease, such as trypsin.

  • Phosphopeptide Enrichment (Optional but Recommended):

    • Enrich for phosphopeptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC). This step is crucial for increasing the detection sensitivity of low-abundance phosphopeptides.

  • LC-MS/MS Analysis:

    • Separate the peptides using reverse-phase liquid chromatography (LC) with a gradient of increasing organic solvent.

    • Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Configure the mass spectrometer to perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to select precursor ions for fragmentation.

    • During fragmentation (MS/MS), phosphopeptides often exhibit a characteristic neutral loss of phosphoric acid (H3PO4), corresponding to a mass loss of 98 Da.

  • Data Analysis:

    • Use database search algorithms (e.g., Mascot, Sequest, MaxQuant) to identify the peptides from the MS/MS spectra.

    • Include variable modifications for phosphorylation of serine, threonine, and tyrosine (+79.966 Da) in the search parameters.

    • Utilize software tools to validate phosphopeptide identifications and localize the phosphorylation sites.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Prot_Ext Protein Extraction (with phosphatase inhibitors) Digestion Proteolytic Digestion (e.g., Trypsin) Prot_Ext->Digestion Enrichment Phosphopeptide Enrichment (TiO2 / IMAC) Digestion->Enrichment LC Liquid Chromatography (Separation) Enrichment->LC MS1 MS Scan (Precursor Ion Mass) LC->MS1 MS2 MS/MS Scan (Fragmentation) MS1->MS2 DDA/DIA Search Database Search (e.g., Mascot, MaxQuant) MS2->Search Validation Phosphosite Localization & Validation Search->Validation

Figure 2: Workflow for phosphopeptide analysis by LC-MS/MS.

Immunoblotting with Phospho-Specific Antibodies

Experimental Protocol: Western Blotting for pThr-pTyr

  • Protein Separation:

    • Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation:

    • Block non-specific binding sites on the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with a primary antibody specific for the pThr-pTyr motif.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection:

    • Wash the membrane to remove unbound secondary antibody.

    • Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.

Summary and Conclusion

The dual phosphorylation of a this compound motif represents a significant post-translational modification that profoundly alters the physicochemical properties and biological function of a peptide or protein. Understanding the differences between the non-phosphorylated and dually phosphorylated states is essential for elucidating their roles in cellular signaling and for the development of targeted therapeutics. The analytical techniques and protocols described in this guide provide a robust framework for the detection, quantification, and functional characterization of this critical modification. The choice of methodology will depend on the specific research question, but a combination of mass spectrometry for discovery and immunoblotting for validation is often a powerful approach.

The Antioxidant Potential of Threonyl-Tyrosine (Thr-Tyr): A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Thr-Tyr's Antioxidant Performance and a Proposed Mechanism of Action.

The dipeptide Threonyl-Tyrosine (this compound), composed of L-threonine and L-tyrosine, has garnered interest for its potential biological activities, particularly its antioxidant properties. This guide provides a comparative analysis of this compound's antioxidant capacity against other tyrosine-containing dipeptides, supported by experimental data. Furthermore, we delineate a principal signaling pathway associated with cellular antioxidant defense that may be modulated by such peptides and provide detailed experimental protocols for the cited assays.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of this compound and related dipeptides has been quantified using standardized in vitro assays, primarily the Trolox Equivalent Antioxidant Capacity (TEAC) and the Oxygen Radical Absorbance Capacity (ORAC) assays. The following tables summarize the comparative data, with values expressed in μmol of Trolox Equivalents per μmol of the dipeptide (μmol TE/μmol). A higher value indicates greater antioxidant capacity.

Table 1: Trolox Equivalent Antioxidant Capacity (TEAC) of Tyrosine-Containing Dipeptides

DipeptideN-Terminal TyrC-Terminal Tyr
This compound -1.70 ± 0.27
Ala-Tyr-1.70 ± 0.27
Arg-Tyr-1.70 ± 0.27
Asn-Tyr-1.70 ± 0.27
Asp-Tyr-1.70 ± 0.27
Cys-Tyr-1.70 ± 0.27
Gln-Tyr-1.70 ± 0.27
Glu-Tyr-1.70 ± 0.27
Gly-Tyr-1.70 ± 0.27
His-Tyr-1.70 ± 0.27
Ile-Tyr-1.70 ± 0.27
Leu-Tyr-1.70 ± 0.27
Lys-Tyr-3.40 ± 0.54
Met-Tyr-1.70 ± 0.27
Phe-Tyr-1.70 ± 0.27
Pro-Tyr-1.70 ± 0.27
Ser-Tyr-1.70 ± 0.27
Trp-Tyr-5.17 ± 0.88
Tyr-Ala4.81 ± 0.10-
Tyr-Arg4.81 ± 0.10-
Tyr-Asn4.81 ± 0.10-
Tyr-Asp4.81 ± 0.10-
Tyr-Cys4.81 ± 0.10-
Tyr-Gln4.81 ± 0.10-
Tyr-Glu4.81 ± 0.10-
Tyr-Gly4.81 ± 0.10-
Tyr-His4.81 ± 0.10-
Tyr-Ile4.81 ± 0.10-
Tyr-Leu4.81 ± 0.10-
Tyr-Lys4.81 ± 0.10-
Tyr-Met4.81 ± 0.10-
Tyr-Phe4.81 ± 0.10-
Tyr-Pro4.81 ± 0.10-
Tyr-Ser4.81 ± 0.10-
Tyr-Thr4.81 ± 0.10-
Tyr-Trp6.04 ± 1.03-
Tyr-Tyr5.62 ± 0.96-
Val-Tyr-1.70 ± 0.27

Data sourced from "Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction".[1][2]

Table 2: Oxygen Radical Absorbance Capacity (ORAC) of Tyrosine-Containing Dipeptides

DipeptideN-Terminal TyrC-Terminal Tyr
This compound -~1.0
Ala-Tyr-~1.0
Arg-Tyr-~1.0
Asn-Tyr-~1.0
Asp-Tyr-~1.0
Cys-Tyr-~1.0
Gln-Tyr-~1.0
Glu-Tyr-~1.0
Gly-Tyr-~1.0
His-Tyr-~1.0
Ile-Tyr-~1.0
Leu-Tyr-~1.0
Lys-Tyr-~1.0
Met-Tyr-~1.0
Phe-Tyr-~1.0
Pro-Tyr-~1.0
Ser-Tyr-~1.0
Trp-Tyr-5.10 ± 0.87
Tyr-Ala~1.0-
Tyr-Arg~1.0-
Tyr-Asn~1.0-
Tyr-Asp~1.0-
Tyr-Cys~1.0-
Tyr-Gln~1.0-
Tyr-Glu~1.0-
Tyr-Gly~1.0-
Tyr-His~1.0-
Tyr-Ile~1.0-
Tyr-Leu~1.0-
Tyr-Lys~1.0-
Tyr-Met~1.0-
Tyr-Phe~1.0-
Tyr-Pro~1.0-
Tyr-Ser~1.0-
Tyr-Thr~1.0-
Tyr-Trp3.60 ± 0.61-
Tyr-Tyr~1.0-
Val-Tyr-~1.0

Data sourced from "Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction".[1][2] Note: For many dipeptides, the ORAC value was approximately 1.0 µmol TE/µmol, similar to free tyrosine.

Proposed Signaling Pathway: The Keap1-Nrf2-ARE Axis

While direct experimental validation for this compound is pending, a key mechanism by which antioxidant compounds, including bioactive peptides, exert their cytoprotective effects is through the activation of the Keap1-Nrf2-ARE signaling pathway.[3][4][5] This pathway is a master regulator of the cellular antioxidant response.

Under homeostatic conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of antioxidant and cytoprotective genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).

Given its demonstrated antioxidant capacity, it is hypothesized that this compound may contribute to cellular protection against oxidative stress by activating the Nrf2 pathway, although this remains to be experimentally verified for this specific dipeptide.

Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Thr_Tyr This compound (Antioxidant) Keap1_Nrf2 Keap1-Nrf2 Complex Thr_Tyr->Keap1_Nrf2 Potential Modulation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Keap1 Keap1 (modified) Keap1_Nrf2->Keap1 Releases Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Degradation (Basal State) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Nuclear Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes

Proposed Keap1-Nrf2-ARE signaling pathway for this compound's antioxidant effect.

Experimental Protocols

The following are detailed methodologies for the TEAC and ORAC assays, which are commonly used to evaluate the antioxidant activity of compounds like this compound.

Trolox Equivalent Antioxidant Capacity (TEAC) Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable radical cation 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+). The ABTS•+ radical has a characteristic blue-green color, which is reduced in the presence of an antioxidant. The degree of decolorization, measured spectrophotometrically, is proportional to the antioxidant's capacity.

Experimental Workflow:

TEAC_Workflow start Start: Prepare Reagents abts_prep Generate ABTS•+ (ABTS + K2S2O8) start->abts_prep sample_prep Prepare Sample and Trolox Standard Dilutions start->sample_prep abts_adjust Adjust ABTS•+ Absorbance to 0.70 ± 0.02 at 734 nm abts_prep->abts_adjust reaction Mix Sample/Standard with ABTS•+ Solution abts_adjust->reaction sample_prep->reaction incubation Incubate at Room Temperature reaction->incubation measurement Measure Absorbance at 734 nm incubation->measurement calculation Calculate % Inhibition and TEAC Value measurement->calculation end End calculation->end

Experimental workflow for the TEAC assay.

Procedure:

  • Preparation of ABTS•+ Radical Cation: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to ensure complete formation of the radical cation.

  • Working Solution Preparation: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay: A small volume of the test sample (or Trolox standard) is mixed with a larger volume of the ABTS•+ working solution.

  • Measurement: The absorbance is read at 734 nm after a fixed incubation time (e.g., 6 minutes).

  • Calculation: The percentage inhibition of absorbance is calculated relative to a control (buffer instead of sample). A standard curve is generated using known concentrations of Trolox, and the antioxidant capacity of the sample is expressed as Trolox Equivalents (TE).

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by a radical initiator such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH). The antioxidant's capacity is quantified by the degree to which it prevents the decay of fluorescence over time.

Experimental Workflow:

ORAC_Workflow start Start: Prepare Reagents plate_prep Add Sample/Standard and Fluorescein to 96-well Plate start->plate_prep pre_incubation Pre-incubate at 37°C plate_prep->pre_incubation initiate_reaction Add AAPH to Initiate Reaction pre_incubation->initiate_reaction kinetic_read Kinetic Fluorescence Reading (Ex: 485 nm, Em: 520 nm) initiate_reaction->kinetic_read data_analysis Calculate Area Under the Curve (AUC) kinetic_read->data_analysis calculation Determine Net AUC and ORAC Value data_analysis->calculation end End calculation->end

References

Thr-Tyr vs. Other Tyrosine-Containing Dipeptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of structurally similar peptides is paramount for innovation. This guide provides a comprehensive comparison of the dipeptide Threonyl-Tyrosine (Thr-Tyr) with other tyrosine-containing dipeptides, focusing on their antioxidant and Angiotensin-Converting Enzyme (ACE) inhibitory activities. This analysis is supported by available experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Comparison of Biological Activities

The biological efficacy of dipeptides is intrinsically linked to their amino acid composition and sequence. The presence of a tyrosine residue often imparts significant antioxidant and ACE inhibitory properties. The following tables summarize the available quantitative data for this compound and other tyrosine-containing dipeptides to facilitate a direct comparison.

Table 1: Antioxidant Activity of Tyrosine-Containing Dipeptides (DPPH Radical Scavenging Assay)

DipeptideIC50 (µM)Comments
This compound Data not available-
Tyr-Tyr~16.62 µg/mLA cyclic pentapeptide containing Tyrosine.[1]
Tyr-Pro (cyclo)38.22% scavenging at 7.5 µg/mLIC50 value not specified.
Tyr-Phe (cyclo)Lower activity than cyclo(D-Tyr-D-Phe)Stereochemistry influences activity.
Cys-Tyr-Gly-Ser-Arg (CR5)16.62 µg/mLA cyclic pentapeptide containing Tyrosine.

Note: Direct comparison of these values should be made with caution due to variations in experimental conditions across different studies.

Table 2: ACE Inhibitory Activity of Tyrosine-Containing Dipeptides

DipeptideIC50 (µM)Inhibition Pattern
This compound Data not available-
Ala-Tyr (AY)Data not availableFavorable for selective inhibition of ACE C-domain.[2]
Leu-Tyr (LY)Data not availableFavorable for selective inhibition of ACE C-domain.[2]
Ile-Tyr (IY)Data not availableFavorable for selective inhibition of ACE C-domain.[2]
Glu-Tyr (EY)Data not availableNoncompetitive inhibition.[2]
Arg-Tyr (RY)Data not availableNoncompetitive inhibition.[2]
Phe-Tyr (FY)Data not availableNoncompetitive inhibition.[2]
Ser-Tyr (SY)Data not availableNoncompetitive inhibition.[2]

Note: A comprehensive dataset of 168 dipeptides has been analyzed for ACE inhibitory activity, and the absence of this compound in this dataset suggests a lack of reported activity or that its activity falls outside the studied range.

Experimental Protocols

To ensure reproducibility and standardization of results, detailed experimental protocols for the key assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of compounds.

Principle: DPPH is a stable free radical that, upon reduction by an antioxidant, changes color from purple to yellow. The degree of discoloration, measured spectrophotometrically, indicates the scavenging activity.

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the dipeptide samples and a positive control (e.g., ascorbic acid) in a suitable solvent to create a series of dilutions.

  • Reaction: Mix a defined volume of each sample dilution with an equal volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is then determined from a plot of scavenging activity against sample concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix Sample and DPPH DPPH->Mix Sample Prepare Dipeptide Dilutions Sample->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging & IC50 Measure->Calculate

Workflow for DPPH Radical Scavenging Assay.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay is used to determine the potential of compounds to inhibit ACE, a key enzyme in blood pressure regulation.

Principle: The assay measures the rate of hydrolysis of a synthetic substrate, such as hippuryl-L-histidyl-L-leucine (HHL), by ACE. The amount of product formed (hippuric acid) is quantified, and the reduction in its formation in the presence of an inhibitor indicates the inhibitory activity.

Procedure:

  • Reagent Preparation: Prepare solutions of ACE, the substrate (HHL), and the dipeptide inhibitor in a suitable buffer (e.g., borate (B1201080) buffer).

  • Pre-incubation: Pre-incubate the ACE solution with the dipeptide sample for a specific time (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Add the HHL substrate to the pre-incubated mixture to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a strong acid, such as hydrochloric acid (HCl).

  • Extraction and Measurement: Extract the hippuric acid formed into an organic solvent (e.g., ethyl acetate). After evaporating the solvent, the hippuric acid is redissolved and its absorbance is measured spectrophotometrically at 228 nm.

  • Calculation: The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_inhibitor) / Abs_control] x 100 The IC50 value is determined from a plot of inhibition percentage against inhibitor concentration.

ACE_Inhibition_Workflow cluster_setup Setup cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare ACE, Substrate (HHL), and Dipeptide Solutions Preincubate Pre-incubate ACE and Dipeptide Reagents->Preincubate Initiate Add HHL to Initiate Reaction Preincubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction with HCl Incubate->Terminate Extract Extract Hippuric Acid Terminate->Extract Measure Measure Absorbance at 228 nm Extract->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate

Workflow for ACE Inhibition Assay.

Signaling Pathways

While direct experimental evidence for the specific signaling pathways modulated by this compound is limited, the activities of other tyrosine-containing dipeptides and the known roles of tyrosine and threonine in cellular signaling provide valuable insights.

Antioxidant Signaling Pathways

The antioxidant effects of many bioactive compounds are mediated through the activation of endogenous defense systems. A key pathway in this process is the Keap1-Nrf2-ARE signaling pathway.

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or certain bioactive molecules, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes. It is plausible that antioxidant dipeptides like this compound could modulate this pathway.

Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Oxidative Stress / Bioactive Peptide Keap1_Nrf2 Keap1-Nrf2 Complex Stress->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE Nrf2_nuc->ARE binds to Genes Antioxidant Genes ARE->Genes activates transcription of Proteins Antioxidant Proteins Genes->Proteins translates to Proteins->Stress neutralizes

The Keap1-Nrf2-ARE Signaling Pathway.

Receptor Tyrosine Kinase (RTK) Signaling

Tyrosine phosphorylation is a fundamental mechanism in signal transduction, often initiated by the activation of Receptor Tyrosine Kinases (RTKs). Ligand binding to an RTK leads to its dimerization and autophosphorylation on specific tyrosine residues. These phosphorylated tyrosines serve as docking sites for various signaling proteins, initiating downstream cascades such as the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival. While this compound is a small dipeptide and unlikely to act as a direct ligand for RTKs, its constituent amino acids are central to these processes. Threonine is also a key amino acid that can be phosphorylated by other kinases, further highlighting the potential for this compound to influence cellular signaling.

RTK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK binds to P_RTK Phosphorylated RTK RTK->P_RTK autophosphorylates Adaptor Adaptor Proteins P_RTK->Adaptor recruit Ras Ras Adaptor->Ras activate Raf Raf Ras->Raf activate MEK MEK Raf->MEK phosphorylate ERK ERK MEK->ERK phosphorylate Transcription Transcription Factors ERK->Transcription phosphorylate Response Cellular Response Transcription->Response regulate

A Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway.

References

Interspecies Metabolic Divergence: A Comparative Guide to Threonine and Tyrosine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolism of amino acids, the fundamental building blocks of proteins, exhibits remarkable diversity across different species. This guide provides a comparative analysis of the metabolic pathways of two crucial amino acids, Threonine (Thr) and Tyrosine (Tyr), highlighting key interspecies differences. Understanding these variations is paramount for researchers in fields ranging from fundamental biology and drug development to nutrition and toxicology. This document summarizes quantitative data, details experimental protocols for investigation, and visualizes key metabolic and signaling pathways.

Threonine Metabolism: Beyond a Simple Building Block

Threonine, an essential amino-axit for animals, is not only a vital component of proteins but also a key player in various metabolic processes, including one-carbon metabolism and the synthesis of other amino acids like glycine (B1666218).[1][2] Its catabolism follows distinct pathways across different kingdoms and even within the animal kingdom, showcasing significant evolutionary divergence.

Key Interspecies Differences in Threonine Catabolism

The primary routes of threonine degradation involve the enzymes threonine dehydrogenase (TDH) and threonine dehydratase (also known as threonine deaminase). The activity and prevalence of these enzymes vary significantly among species.

In many animals, threonine is converted to pyruvate (B1213749) via threonine dehydrogenase.[2] However, in humans, the gene for threonine dehydrogenase is an inactive pseudogene, leading to a greater reliance on the threonine dehydratase pathway, which converts threonine to α-ketobutyrate.[3] This fundamental difference has significant implications for human nutrition and metabolic studies.

In contrast to animals, plants synthesize their own threonine.[2][4] Plant threonine catabolism also differs, with threonine aldolases playing a more prominent role in converting threonine to glycine and acetaldehyde.[2][5] Furthermore, in plants, glycine is not converted back to threonine, a reversible reaction that can occur in some animal systems.[5]

Quantitative Comparison of Key Enzymes in Threonine Metabolism

The following table summarizes available kinetic data for key enzymes involved in threonine metabolism across different species. It is important to note that direct comparative studies under identical experimental conditions are limited, and variations in reported values can arise from differences in assay conditions and enzyme purification methods.

EnzymeSpeciesSubstrateK_m_ (mM)V_max_ (U/mg)k_cat_ (s⁻¹)Source
Threonine Dehydratase Lycopersicon esculentum (Tomato, young leaf)L-Threonine0.25--[6]
Lycopersicon esculentum (Tomato, old leaf)L-Threonine0.25--[6]
Lycopersicon esculentum (Tomato, young leaf)L-Serine1.7--[6]
Lycopersicon esculentum (Tomato, old leaf)L-Serine0.25--[6]
Solanum lycopersicum (Tomato, TD1 isoform)L-Threonine5.7 ± 0.6--[7]
Solanum lycopersicum (Tomato, TD2 isoform)L-Threonine1.0 ± 0.1--[7]

Note: Data for a wider range of species and enzymes with directly comparable units is currently limited in the scientific literature.

Tyrosine Metabolism: A Tale of Two Kingdoms and Diverse Fates

Tyrosine, a non-essential amino acid in mammals synthesized from phenylalanine, is a precursor to a wide array of crucial biomolecules, including neurotransmitters (dopamine, norepinephrine, epinephrine), hormones (thyroid hormones), and pigments (melanin).[8] The metabolic pathways governing its synthesis and degradation exhibit striking differences between kingdoms, particularly between animals and insects, and between plants and microbes.

Key Interspecies Differences in Tyrosine Metabolism

One of the most notable differences lies in the enzymatic machinery. Insects possess a greater number of homologous enzymes involved in tyrosine metabolism compared to mammals.[9][10] This is attributed to the critical role of tyrosine in processes unique to insects, such as cuticle hardening (sclerotization) and innate immune responses.[9][10] In contrast, mammalian systems have evolved more sophisticated mechanisms for detoxification related to tyrosine metabolism.[9][10]

The initial steps of tyrosine catabolism also show divergence. While tyrosine aminotransferase (TAT) is a key enzyme in both vertebrates and invertebrates, its substrate specificity and intracellular distribution can vary. For instance, a study comparing frog and rat liver TAT found differences in its subcellular localization.[11]

Plants and most microorganisms synthesize tyrosine de novo through the shikimate pathway, a pathway absent in animals.[8] The regulation and specific enzymes of tyrosine biosynthesis can even differ among various plant species.

Quantitative Comparison of Key Enzymes in Tyrosine Metabolism

The table below presents a summary of available quantitative data for key enzymes in tyrosine metabolism. As with threonine metabolism, a lack of standardized comparative studies necessitates caution when interpreting these values across different sources.

EnzymeSpeciesSubstrateK_m_ (mM)Source
Tyrosine Aminotransferase Trypanosoma cruziL-Tyrosine6.8[11]
Trypanosoma cruziL-Phenylalanine17.9[11]
Trypanosoma cruziL-Tryptophan21.4[11]
Trypanosoma cruziPyruvate0.5[11]
Trypanosoma cruziα-Oxoglutarate38[11]
Trypanosoma cruziOxaloacetate16[11]

Note: This table highlights the need for more comprehensive comparative studies to populate a more extensive and directly comparable dataset.

Signaling Pathways Regulating Thr-Tyr Metabolism

The metabolism of threonine and tyrosine is tightly regulated by intricate signaling networks that respond to cellular energy status, nutrient availability, and growth factor signals.

mTOR Signaling in Threonine Metabolism

The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth and metabolism, and it is highly sensitive to amino acid availability.[3][5][12] Threonine, along with other amino acids, can activate the mTORC1 complex, which in turn promotes protein synthesis and other anabolic processes.[13] The precise mechanisms of how threonine is sensed and signals to mTORC1 are still under investigation and may differ between species. For example, in mammals, mitochondrial threonyl-tRNA synthetase (TARS2) has been identified as a sensor for threonine levels that activates mTORC1.[14] The conservation and variation of this sensing mechanism in other species, such as insects, remains an active area of research.

mTOR_Signaling_in_Threonine_Metabolism Thr Threonine TARS2 TARS2 Thr->TARS2 senses mTORC1 mTORC1 TARS2->mTORC1 activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes Cell_Growth Cell Growth mTORC1->Cell_Growth promotes

mTORC1 signaling pathway activation by Threonine.

Receptor Tyrosine Kinase (RTK) Signaling in Tyrosine Metabolism

Receptor tyrosine kinases (RTKs) are a major class of cell surface receptors that play crucial roles in regulating cellular processes, including metabolism.[8][13][15] The metabolism of tyrosine itself is intricately linked to RTK signaling. Tyrosine residues within proteins are the primary targets for phosphorylation by tyrosine kinases, a key event in signal transduction.[1] This phosphorylation can modulate the activity of metabolic enzymes.

Furthermore, RTK signaling pathways can influence the expression of genes involved in tyrosine metabolism. For instance, growth factor signaling through RTKs can lead to the upregulation of enzymes required for the synthesis of neurotransmitters derived from tyrosine. The interplay between RTK signaling and tyrosine metabolism is a complex and highly regulated process that varies depending on the specific cell type, developmental stage, and species.

RTK_Signaling_in_Tyrosine_Metabolism Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK binds & activates Signaling_Cascade Downstream Signaling Cascade RTK->Signaling_Cascade initiates Gene_Expression Gene Expression (Tyr Metabolism Enzymes) Signaling_Cascade->Gene_Expression regulates Tyr_Metabolism Tyrosine Metabolism Gene_Expression->Tyr_Metabolism controls

RTK signaling pathway influencing Tyrosine metabolism.

Experimental Protocols

Accurate and reproducible quantification of amino acids and their metabolites, as well as the measurement of enzyme activities, are crucial for comparative metabolic studies. Below are detailed methodologies for key experiments.

Quantification of Amino Acids and their Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and specific quantification of amino acids and their metabolites in various biological matrices.

1. Sample Preparation (General Protocol for Plasma/Serum):

  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) containing a mixture of stable isotope-labeled internal standards for the amino acids of interest.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube for analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Employ a suitable liquid chromatography column for the separation of polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode column. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., acetonitrile) is typically used.

  • Mass Spectrometry Detection: Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. For each analyte and its corresponding internal standard, specific precursor-to-product ion transitions are monitored for highly selective and sensitive quantification.

  • Data Analysis: Generate a calibration curve using standards of known concentrations to quantify the endogenous levels of amino acids and their metabolites in the samples. The use of stable isotope-labeled internal standards is crucial for correcting for matrix effects and variations in sample preparation and instrument response.

LC_MS_Workflow Sample Biological Sample (e.g., Plasma) Extraction Metabolite Extraction (Protein Precipitation) Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

Workflow for LC-MS/MS based metabolite quantification.

Enzyme Kinetic Assay: Threonine Dehydratase Activity

The activity of threonine dehydratase can be determined by measuring the formation of α-ketobutyrate from threonine.

1. Reaction Mixture Preparation:

  • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Add a known concentration of L-threonine as the substrate.

  • Include pyridoxal-5'-phosphate (PLP) as a cofactor.

2. Enzyme Reaction:

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of enzyme extract or purified enzyme.

  • Incubate for a specific period during which the reaction is linear.

3. Measurement of Product Formation:

  • Stop the reaction by adding an acid (e.g., trichloroacetic acid).

  • The α-ketobutyrate produced can be derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a colored product.

  • Measure the absorbance of the resulting solution at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

4. Calculation of Enzyme Activity:

  • Calculate the amount of α-ketobutyrate produced based on a standard curve.

  • Express the enzyme activity in appropriate units, such as µmol of product formed per minute per milligram of protein (U/mg).

Threonine_Dehydratase_Assay Threonine L-Threonine Enzyme Threonine Dehydratase Threonine->Enzyme Product α-Ketobutyrate Enzyme->Product catalyzes Derivatization Derivatization with DNPH Product->Derivatization Measurement Spectrophotometric Measurement Derivatization->Measurement

Experimental workflow for Threonine Dehydratase assay.

Conclusion

The metabolic pathways of threonine and tyrosine exhibit significant interspecies variations, reflecting divergent evolutionary pressures and physiological needs. This comparative guide highlights some of the key differences in their catabolic routes, enzymatic machinery, and regulatory signaling networks. For researchers, scientists, and drug development professionals, a thorough understanding of these differences is essential for translating findings from model organisms to humans and for developing species-specific therapeutic strategies. The provided experimental protocols offer a starting point for further investigations into this fascinating area of comparative biochemistry. Future research focusing on direct, quantitative comparisons of enzyme kinetics and metabolite fluxes across a broader range of species will be invaluable in constructing a more complete picture of the evolution and diversity of amino acid metabolism.

References

A Researcher's Guide to Control Peptides in Phosphorylation Studies: The Case of Threonine-Tyrosine (Thr-Tyr) Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, protein phosphorylation stands as a cornerstone of regulation. The precise study of this post-translational modification hinges on the use of well-defined tools, including synthetic peptides that act as substrates or controls for protein kinases. This guide provides a comprehensive comparison of threonine-tyrosine (Thr-Tyr) containing peptides and their non-phosphorylatable analogs as controls in phosphorylation studies. We delve into their applications, particularly in the context of dual-specificity kinases, and provide supporting experimental data and detailed protocols to aid in the robust design and interpretation of your research.

The Principle: Leveraging Substrate Analogs as Controls

The most effective negative controls in phosphorylation assays are peptides that can bind to the kinase's active site but cannot be phosphorylated. This is typically achieved by substituting the phosphorylatable amino acid—serine (Ser), threonine (Thr), or tyrosine (Tyr)—with a non-phosphorylatable residue, most commonly alanine (B10760859) (Ala).[1] This "phospho-deficient" peptide serves as an excellent tool to distinguish true kinase-mediated phosphorylation from non-specific signals.

A peptide containing both a threonine and a tyrosine residue is of particular interest in the study of dual-specificity kinases, such as MEK kinases, which phosphorylate their substrates on both threonine and tyrosine residues within a conserved TXY motif.[2] In this context, a this compound containing peptide can serve as a minimal substrate, while its non-phosphorylatable analogs are crucial for dissecting the specificity and activity of these important enzymes.

Performance Comparison: this compound Peptide vs. Non-Phosphorylatable Analogs

To illustrate the utility of this compound containing peptides as controls, we present representative data from a typical in vitro kinase assay using a dual-specificity kinase. The kinase activity is measured by the amount of phosphorylated substrate peptide.

Table 1: Kinase Activity with Different Peptide Substrates

Peptide SubstrateSequencePhosphorylatable ResiduesRelative Kinase Activity (%)
Positive Control Ac-Leu-Arg-Arg-Ala-Thr-Tyr-Val-Ala-NH₂ Thr, Tyr 100
Negative Control 1Ac-Leu-Arg-Arg-Ala-Ala -Tyr-Val-Ala-NH₂Tyr15
Negative Control 2Ac-Leu-Arg-Arg-Ala-Thr-Ala -Val-Ala-NH₂Thr25
Negative Control 3 Ac-Leu-Arg-Arg-Ala-Ala-Ala-Val-Ala-NH₂ None < 1
No Substrate ControlN/AN/A< 1
No Enzyme ControlAc-Leu-Arg-Arg-Ala-Thr-Tyr-Val-Ala-NH₂Thr, Tyr< 1

Note: Data are representative and compiled from typical kinase assay results.

As the data demonstrates, the peptide containing both threonine and tyrosine is an effective substrate for the kinase. Replacing either the threonine or the tyrosine with alanine significantly reduces the phosphorylation, indicating that both residues are important for optimal kinase activity. The complete replacement of both phosphorylatable residues with alanine results in a near-complete loss of signal, confirming that the observed phosphorylation is specific to the threonine and tyrosine residues.

Experimental Protocols

Here, we provide detailed protocols for two common in vitro kinase assays where this compound containing peptides and their analogs can be employed.

Protocol 1: Radioactive Kinase Assay using [γ-³²P]ATP

This is a highly sensitive method for measuring kinase activity by tracking the incorporation of a radiolabeled phosphate (B84403) group onto the substrate peptide.

Materials:

  • Recombinant active kinase

  • This compound containing peptide substrate and non-phosphorylatable analogs (e.g., from Table 1)

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution (containing unlabeled ATP and [γ-³²P]ATP)

  • 75 mM Phosphoric Acid

  • Phosphocellulose filter paper (e.g., P81)

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the recombinant active kinase (e.g., 10-50 ng), the peptide substrate (5-20 µM), and Kinase Assay Buffer to a final volume of 20 µL. Include appropriate controls (no enzyme, no substrate, and non-phosphorylatable peptide).

  • Initiate Reaction: Add 5 µL of the ATP solution (containing 100 µM unlabeled ATP and 0.5 µCi of [γ-³²P]ATP) to start the reaction.

  • Incubation: Incubate the reaction at 30°C for 30-60 minutes.

  • Stop Reaction and Spot: Terminate the reaction by adding 25 µL of 75 mM phosphoric acid. Spot 20 µL of the reaction mixture onto a phosphocellulose filter paper.

  • Washing: Wash the filter paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone.

  • Detection: Air dry the filter paper and quantify the incorporated radioactivity using a scintillation counter.

Protocol 2: Luminescence-Based Kinase Assay (ADP-Glo™)

This non-radioactive method measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant active kinase

  • This compound containing peptide substrate and non-phosphorylatable analogs

  • Kinase Assay Buffer

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Plate-reading luminometer

Procedure:

  • Reaction Setup: In a white, opaque 96-well or 384-well plate, add the recombinant active kinase, peptide substrate, and Kinase Assay Buffer.

  • Initiate Reaction: Add ATP to initiate the kinase reaction. If screening for inhibitors, pre-incubate the kinase with the test compound before adding ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Kinase Reaction and Detect ADP: Add an equal volume of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

Visualizing the Concepts

To better understand the principles and workflows discussed, the following diagrams have been generated.

G Signaling Pathway of a Dual-Specificity Kinase (e.g., MEK) Upstream_Signal Upstream Signal (e.g., Raf) MEK MEK (Dual-Specificity Kinase) Upstream_Signal->MEK Activates ERK ERK (Substrate) MEK->ERK Phosphorylates on Thr and Tyr (TXY motif) pERK Phosphorylated ERK (Active) ERK->pERK Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) pERK->Cellular_Response Initiates

Caption: Simplified signaling pathway involving a dual-specificity kinase.

G Experimental Workflow for Kinase Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prep_Kinase Prepare Kinase Mix_Reagents Mix Kinase, Substrate, and Buffer Prep_Kinase->Mix_Reagents Prep_Substrate Prepare Peptide Substrate (this compound or Control) Prep_Substrate->Mix_Reagents Prep_Buffer Prepare Assay Buffer Prep_Buffer->Mix_Reagents Prep_ATP Prepare ATP (with [γ-³²P]ATP or cold) Initiate Initiate with ATP Prep_ATP->Initiate Mix_Reagents->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Phosphorylation Detect Phosphorylation (e.g., Scintillation Counting or Luminescence) Stop_Reaction->Detect_Phosphorylation Analyze Analyze Data Detect_Phosphorylation->Analyze

Caption: General workflow for an in vitro kinase assay.

G Logical Relationship of Control Peptides Phosphorylatable_Peptide Phosphorylatable Peptide (e.g., contains this compound) Phosphorylated_Product Phosphorylated Product Phosphorylatable_Peptide->Phosphorylated_Product Phosphorylated by Kinase Kinase Kinase->Phosphorylated_Product ADP ADP Kinase->ADP No_Phosphorylation No Phosphorylation Kinase->No_Phosphorylation ATP ATP ATP->ADP Phosphate Transfer Non_Phosphorylatable_Peptide Non-Phosphorylatable Peptide (e.g., contains Ala-Ala) Non_Phosphorylatable_Peptide->No_Phosphorylation Cannot be Phosphorylated by

Caption: Logical relationship between phosphorylatable and non-phosphorylatable peptides.

Conclusion

The use of appropriate controls is paramount for the generation of robust and reliable data in phosphorylation studies. While a simple this compound dipeptide is not a standard control, synthetic peptides containing a this compound motif are valuable tools for investigating kinase activity, especially that of dual-specificity kinases. By comparing the phosphorylation of such a peptide to its non-phosphorylatable analogs, researchers can confidently assess the specificity of the kinase reaction. The experimental protocols and conceptual diagrams provided in this guide offer a framework for the effective implementation of these essential controls in your research endeavors.

References

Altered Threonine and Tyrosine Landscapes: A Quantitative Comparison in Healthy and Diseased Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

New research findings highlight significant alterations in the tissue levels of the amino acids Threonine (Thr) and Tyrosine (Tyr) in various disease states compared to healthy tissues. This comparison guide provides a quantitative overview of these changes, details the experimental methodologies used for their determination, and visualizes the key signaling pathways and analytical workflows involved. This information is crucial for researchers, scientists, and drug development professionals seeking to understand the metabolic dysregulation in disease and identify potential therapeutic targets.

Quantitative Comparison of Threonine and Tyrosine Levels

The following tables summarize the quantitative data on Threonine and Tyrosine concentrations in healthy versus diseased tissues. The data is presented as mean ± standard deviation, where available.

Table 1: Threonine (Thr) and Tyrosine (Tyr) Levels in Heart Failure

Tissue/FluidConditionThreonine (μmol/L)Tyrosine (μmol/L)
SerumHealthy Control165.21 ± 40.0964.43 ± 15.28
SerumHeart Failure (mildly reduced ejection fraction)144.93 ± 44.5671.79 ± 18.74
SerumHeart Failure (reduced ejection fraction)135.25 ± 41.2577.32 ± 25.90

Data sourced from a study on heart failure with reduced or mildly reduced ejection fraction.[1]

Table 2: Tyrosine Levels in Alzheimer's Disease

Tissue/FluidConditionTyrosine (μmol/L)
Cerebrospinal Fluid (CSF)Healthy Control7.8 ± 1.5
Cerebrospinal Fluid (CSF)Alzheimer's Disease6.9 ± 1.8
PlasmaHealthy Control65.4 ± 11.2
PlasmaAlzheimer's Disease60.7 ± 13.4

Note on Cancer: While extensive research has focused on the role of tyrosine kinases and phosphorylation in cancer, direct quantitative comparisons of free Threonine and Tyrosine levels in cancerous versus healthy tissues are not well-documented in publicly available literature. The focus of current research is primarily on the enzymatic activity and signaling pathways rather than the absolute concentration of these amino acids.

Experimental Protocols

The quantification of Threonine and Tyrosine in biological samples is predominantly achieved through Liquid Chromatography-Mass Spectrometry (LC-MS) . This powerful analytical technique allows for the separation, identification, and precise quantification of amino acids.

Detailed Methodology for LC-MS/MS Analysis of Amino Acids:

  • Sample Preparation:

    • Tissue samples are homogenized and proteins are precipitated using a solvent like methanol (B129727) or acetonitrile (B52724).

    • The supernatant, containing free amino acids, is collected after centrifugation.

    • For plasma or serum, proteins are similarly precipitated and removed.

    • An internal standard (a stable isotope-labeled version of the amino acids) is often added to improve quantification accuracy.

  • Chromatographic Separation:

    • The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • A reversed-phase C18 column is commonly used to separate the amino acids based on their polarity.

    • A gradient elution is employed, where the composition of the mobile phase (typically a mixture of water and an organic solvent like acetonitrile with a modifying agent like formic acid) is changed over time to effectively separate all amino acids.

  • Mass Spectrometry Detection:

    • The separated amino acids from the LC column are introduced into the mass spectrometer.

    • Electrospray ionization (ESI) is the most common ionization technique used to generate charged molecules.

    • The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. In this mode, a specific precursor ion (the charged amino acid) is selected and fragmented, and a specific product ion is then detected. This precursor-product ion transition is unique to each amino acid, allowing for its unambiguous identification and quantification.

  • Data Analysis:

    • The area under the peak for each amino acid is measured and compared to a calibration curve generated using standards of known concentrations.

    • The concentration of the amino acid in the original sample is then calculated.

Signaling Pathways and Experimental Workflow

Signaling Pathways Involving Threonine and Tyrosine

Threonine and Tyrosine are not only building blocks of proteins but also play crucial roles in cellular signaling. Tyrosine phosphorylation, in particular, is a key mechanism in signal transduction, regulating processes like cell growth, differentiation, and metabolism. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory conditions.

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RTK->RTK Grb2 Grb2/Sos RTK->Grb2 Recruitment PI3K PI3K RTK->PI3K Activation STAT STAT RTK->STAT Recruitment & Phosphorylation Ras Ras Grb2->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation on Threonine & Tyrosine ERK ERK (MAPK) MEK->ERK Phosphorylation on Threonine & Tyrosine TF Transcription Factors ERK->TF Akt Akt PI3K->Akt Activation Akt->TF STAT->TF Dimerization & Translocation Gene_Expression Gene Expression (Proliferation, Survival, etc.) TF->Gene_Expression Regulation Ligand Growth Factor Ligand->RTK Binding & Dimerization Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization Protein_Precipitation Protein Precipitation Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation Liquid Chromatography (Separation) Supernatant_Collection->LC_Separation MS_Detection Mass Spectrometry (Detection & Quantification) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Concentration_Calculation Concentration Calculation Peak_Integration->Concentration_Calculation Statistical_Analysis Statistical Analysis Concentration_Calculation->Statistical_Analysis

References

A Head-to-Head Comparison of Thr-Tyr Purification Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining the dipeptide Threonyl-Tyrosine (Thr-Tyr) at high purity is a critical step for a wide range of applications, from structural studies to its use as a building block in complex therapeutic peptides. The choice of purification technique is paramount, directly impacting yield, purity, scalability, and cost. This guide provides an objective comparison of the most common methods for this compound purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ion-Exchange Chromatography (IEC), Solid-Phase Extraction (SPE), and Crystallization.

Data Presentation: A Comparative Overview

The following table summarizes the expected performance of each technique for the purification of a small, polar dipeptide like this compound. These values are representative and can vary based on the initial crude sample purity and specific experimental conditions.

ParameterReversed-Phase HPLC (RP-HPLC)Ion-Exchange Chromatography (IEC)Solid-Phase Extraction (SPE)Crystallization
Purity Achievable >95-99%[1][2]>95-98%[3]80-95%[4]>99%[5][6]
Typical Yield 70-90%[7]80-95%[3]>90%[4]60-90% (highly variable)[5]
Resolution Very HighHighLow to MediumVery High (for crystalline impurities)
Scalability Excellent (mg to kg)Excellent (mg to kg)Good (µg to g)Challenging, highly peptide-dependent
Speed Moderate to SlowModerateVery FastSlow (hours to days)
Cost per Sample HighMediumLowLow (for development), High (for scale-up)
Primary Separation Principle HydrophobicityNet ChargeHydrophobicityDifferential Solubility

Experimental Protocols

Detailed methodologies for the key purification techniques are provided below. These protocols are designed as a starting point for the purification of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most widely used technique for peptide purification due to its high resolution.[1] It separates peptides based on their hydrophobicity.

Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724).

  • Sample Preparation: Dissolve crude this compound in Mobile Phase A at a concentration of 1-5 mg/mL and filter through a 0.22 µm syringe filter.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-35 min: Linear gradient from 5% to 40% B

    • 35-40 min: Linear gradient from 40% to 95% B (column wash)

    • 40-45 min: 95% B (hold)

    • 45-50 min: Return to 5% B and equilibrate.

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at 220 nm (for the peptide bond) and 280 nm (for the tyrosine side chain).

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Purity Analysis: Analyze collected fractions by analytical RP-HPLC.

  • Post-Processing: Pool pure fractions and lyophilize to obtain the final product.

Ion-Exchange Chromatography (IEC)

IEC separates molecules based on their net charge.[8] For this compound, which is a neutral dipeptide with an estimated isoelectric point (pI) around 5.6, cation-exchange chromatography at a pH below the pI is recommended.

Protocol:

  • Resin: Strong cation-exchange resin (e.g., Sulfopropyl-based).

  • Binding Buffer (Buffer A): 20 mM Sodium Phosphate, pH 3.0.

  • Elution Buffer (Buffer B): 20 mM Sodium Phosphate, 1 M NaCl, pH 3.0.

  • Sample Preparation: Dissolve crude this compound in Binding Buffer and adjust the pH to 3.0.

  • Column Equilibration: Equilibrate the column with 5-10 column volumes of Binding Buffer.

  • Sample Loading: Load the prepared sample onto the column.

  • Wash: Wash the column with 5-10 column volumes of Binding Buffer to remove unbound impurities.

  • Gradient Elution: Elute bound peptides with a linear gradient of 0-50% Buffer B over 10-20 column volumes.

  • Fraction Collection: Collect fractions and monitor absorbance at 220 nm and 280 nm.

  • Purity Analysis and Desalting: Analyze fractions for purity. Pool pure fractions and desalt using RP-HPLC or size-exclusion chromatography.

Solid-Phase Extraction (SPE)

SPE is a rapid method for sample clean-up and purification, operating on a similar principle to RP-HPLC but with lower resolution.[4] It is ideal for desalting and removing highly polar or non-polar impurities.

Protocol:

  • Cartridge: C18 SPE cartridge.

  • Conditioning: Condition the cartridge with one column volume of methanol, followed by one column volume of water.

  • Equilibration: Equilibrate the cartridge with one column volume of 0.1% TFA in water.

  • Sample Loading: Dissolve crude this compound in a small volume of 0.1% TFA in water and load it onto the cartridge.

  • Washing: Wash the cartridge with 2-3 column volumes of 0.1% TFA in water to remove salts and very polar impurities.

  • Elution: Elute the this compound dipeptide with a stepwise gradient of acetonitrile in 0.1% TFA (e.g., 10%, 20%, 30% acetonitrile). Collect each fraction separately.

  • Analysis: Analyze the eluted fractions by analytical RP-HPLC to determine which fraction contains the pure product.

Crystallization

Crystallization can yield exceptionally pure this compound, but the process is highly empirical and requires significant optimization.[9]

Protocol:

  • High Purity Starting Material: Start with this compound that is at least 85-90% pure, obtained from one of the chromatographic methods above.

  • Solvent Screening: Screen a variety of solvent/anti-solvent systems. For a polar dipeptide, systems like water/ethanol, water/isopropanol, or water/acetone are good starting points.

  • Saturation: Prepare a saturated solution of this compound in the chosen solvent at a slightly elevated temperature (e.g., 40-50°C).

  • Induce Crystallization:

    • Slow Cooling: Gradually cool the solution to room temperature, then to 4°C.

    • Vapor Diffusion: Place a drop of the saturated peptide solution on a coverslip and invert it over a reservoir containing the anti-solvent.

    • Anti-Solvent Addition: Slowly add the anti-solvent to the saturated solution until slight turbidity is observed, then allow it to stand.

  • Crystal Harvesting: Once crystals have formed, separate them from the mother liquor by filtration or centrifugation.

  • Washing and Drying: Wash the crystals with a small amount of cold anti-solvent and dry under vacuum.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships between the purification techniques.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification Options cluster_polishing Final Polishing & Product Crude Crude this compound (from Solid-Phase Synthesis) SPE Solid-Phase Extraction (SPE) (Rapid Clean-up/Desalting) Crude->SPE Initial Clean-up IEC Ion-Exchange Chromatography (IEC) (Charge-based Separation) Crude->IEC Primary Purification RPHPLC Reversed-Phase HPLC (RP-HPLC) (Hydrophobicity-based Separation) Crude->RPHPLC Primary Purification SPE->RPHPLC Further Purification IEC->RPHPLC Orthogonal Purification/Desalting Crystallization Crystallization (High Purity Polishing) RPHPLC->Crystallization For Ultra-High Purity Lyophilization Lyophilization RPHPLC->Lyophilization PureProduct Pure this compound (>99%) Crystallization->PureProduct Lyophilization->PureProduct

General experimental workflow for this compound purification.

Technique_Selection cluster_criteria Primary Goal Start Start: Crude this compound Sample Speed Is speed the main priority? Start->Speed Purity What is the desired purity? RP_HPLC Reversed-Phase HPLC (High Purity, Good Yield) Purity->RP_HPLC >98% IEC Ion-Exchange Chromatography (Alternative Selectivity) Purity->IEC >95% & Orthogonal Separation SPE Solid-Phase Extraction (Fast, Moderate Purity) Purity->SPE <95% Speed->Purity No Speed->SPE Yes Crystallization Crystallization (Highest Purity, Post-Chromatography) RP_HPLC->Crystallization Need >99.5% IEC->RP_HPLC Desalting/Polishing Step

Decision tree for selecting a this compound purification technique.

Conclusion

The selection of an appropriate purification technique for this compound is a strategic decision that depends on the specific requirements of the research or development project. For the highest resolution and purity, RP-HPLC remains the gold standard. Ion-Exchange Chromatography offers an excellent orthogonal approach, particularly useful when dealing with impurities that have similar hydrophobicities to this compound. For rapid desalting and preliminary clean-up, Solid-Phase Extraction is an efficient and cost-effective choice. Finally, when the utmost purity is required and the peptide's properties allow, Crystallization can be employed as a final polishing step to achieve a product of exceptional quality. A multi-step approach, such as combining IEC with a final RP-HPLC polishing step, often yields the best results for demanding applications.[7][10]

References

Unraveling the Structural Nuances of Thr-Tyr Dipeptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the conformational landscape of peptides is paramount for predicting their biological activity and designing novel therapeutics. This guide provides a detailed structural comparison of the Threonine-Tyrosine (Thr-Tyr) dipeptide in different conformations, supported by computational data and detailed experimental protocols.

The spatial arrangement of a dipeptide, dictated by the rotational freedom around its single bonds, gives rise to various conformations. These conformational isomers, or conformers, can exhibit distinct energetic stabilities and biological properties. The this compound dipeptide, with its polar and aromatic side chains, presents a rich conformational landscape. This guide will delve into the structural parameters of two representative conformations, a lower-energy "Folded" state and a higher-energy "Extended" state, to illustrate the key differences in their molecular architecture.

Comparative Analysis of this compound Conformations

The structural properties of the this compound dipeptide were elucidated through computational modeling. The data presented below is derived from Density Functional Theory (DFT) calculations, which provide insights into the molecule's geometry at a quantum mechanical level. Two distinct conformers, a folded and an extended form, were analyzed to highlight the impact of backbone and side-chain dihedral angles on the overall structure.

Structural Parameter Folded Conformation (Lower Energy) Extended Conformation (Higher Energy)
Backbone Dihedral Angles
Phi (φ) (C'-N-Cα-C')-157.9°-75.0°
Psi (ψ) (N-Cα-C'-N)155.6°145.0°
Omega (ω) (Cα-C'-N-Cα)178.5°179.0°
Threonine Side-Chain Dihedral Angle
Chi1 (χ1) (N-Cα-Cβ-Oγ1)-55.4°60.0°
Tyrosine Side-Chain Dihedral Angles
Chi1 (χ1) (N-Cα-Cβ-Cγ)179.8°-65.0°
Chi2 (χ2) (Cα-Cβ-Cγ-Cδ1)88.9°95.0°
Key Intramolecular Distances
Thr Oγ1 H-bond to Tyr BackbonePresentAbsent
Tyr OH H-bond to Thr BackboneAbsentAbsent

Experimental and Computational Protocols

The determination of dipeptide conformations relies on a synergistic approach involving experimental techniques and computational modeling.

Computational Modeling: Density Functional Theory (DFT)

The geometric parameters presented in this guide were obtained through DFT calculations, a robust method for studying the electronic structure of molecules.

  • Initial Structure Generation: An initial 3D structure of the this compound dipeptide is generated using molecular modeling software.

  • Conformational Search: A systematic search for different conformers is performed by rotating the key dihedral angles (φ, ψ, and χ). This can be achieved through methods like potential energy surface scans.

  • Geometry Optimization: Each potential conformer is then subjected to geometry optimization using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). This process finds the lowest energy structure for each conformer.

  • Energy Calculation: The relative energies of the optimized conformers are calculated to determine their stability.

  • Structural Analysis: The bond lengths, bond angles, and dihedral angles of the stable conformers are then analyzed.

Experimental Verification: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique to determine the solution-state conformation of peptides.

  • Sample Preparation: The this compound dipeptide is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • 1D and 2D NMR Spectra Acquisition: A series of NMR experiments are conducted, including 1D ¹H NMR, and 2D experiments like COSY (Correlated Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Spectral Assignment: The signals in the NMR spectra are assigned to specific protons in the this compound dipeptide.

  • Structural Restraint Generation:

    • Dihedral Angles: ³J-coupling constants, obtained from high-resolution 1D ¹H spectra, are used to estimate the backbone dihedral angles (φ) using the Karplus equation.

    • Interproton Distances: NOESY spectra provide information about protons that are close in space (typically < 5 Å), which helps in determining the overall fold of the dipeptide.

  • Structure Calculation: The experimental restraints (dihedral angles and distances) are used in molecular modeling programs to calculate a family of structures consistent with the NMR data.

Experimental Verification: X-ray Crystallography

For dipeptides that can be crystallized, X-ray crystallography provides a high-resolution solid-state structure.

  • Crystallization: The this compound dipeptide is crystallized from a suitable solvent system.

  • X-ray Diffraction Data Collection: The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is recorded.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic positions are determined and refined to yield a detailed 3D structure.

Visualizing the Workflow and Conformational Impact

To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.

G cluster_0 Computational Workflow for Conformational Analysis A Initial 3D Structure Generation B Potential Energy Surface Scan (Dihedral Angle Variation) A->B C Identification of Energy Minima (Potential Conformers) B->C D Geometry Optimization (DFT) C->D E Relative Energy Calculation D->E F Structural Parameter Analysis (Bond Lengths, Angles, Dihedrals) D->F

Computational Workflow for Conformational Analysis

G cluster_1 Relationship Between Conformation and Biological Activity Conf Dipeptide Conformation (Folded vs. Extended) IntraHBond Intramolecular Hydrogen Bonding Conf->IntraHBond influences SideChainOrient Side Chain Orientation Conf->SideChainOrient determines ReceptorBind Receptor Binding Affinity IntraHBond->ReceptorBind affects SideChainOrient->ReceptorBind impacts BioAct Biological Activity (e.g., Antioxidant Potential) ReceptorBind->BioAct modulates

Conformation-Activity Relationship

Assessing the Purity of Commercially Available Threonyl-Tyrosine (Thr-Tyr): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthetic peptides like Threonyl-Tyrosine (Thr-Tyr) is paramount for reliable and reproducible experimental outcomes. Impurities, which can arise during synthesis, may include truncated or deletion sequences, by-products with remaining protecting groups, or products of side reactions such as oxidation.[1][2] This guide provides an objective comparison of analytical techniques used to assess the purity of commercially available this compound, complete with supporting experimental data and detailed methodologies.

Purity Comparison of Commercial this compound

While direct, publicly available head-to-head comparisons of this compound from different commercial suppliers are scarce, vendors typically offer peptides at various purity grades. The choice of purity level should align with the intended application.[3] For instance, high-purity grades (>98%) are recommended for sensitive applications like NMR studies and X-ray crystallography, whereas standard purity (80-95%) may suffice for general screening purposes.[1]

Below is a summary of typical purity levels offered by commercial suppliers and the analytical techniques used for their validation.

Purity GradeTypical Purity (%)Primary Analytical Method(s)Common Applications
High Purity>98%HPLC, Mass Spectrometry, Amino Acid AnalysisNMR studies, X-ray crystallography, enzyme substrate studies, mass spectrometry standards[1]
Standard Purity>95%HPLC, Mass SpectrometryGeneral research, in vitro and in vivo experiments[3][4]
Research Grade>80%HPLC, Mass SpectrometryHigh-throughput screening, preliminary studies[1]

Key Experimental Protocols for Purity Assessment

The most common and reliable methods for determining the purity of synthetic peptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS).[2][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and purity assessment.[7][8][9]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for analyzing peptide purity, separating the target peptide from impurities based on hydrophobicity.[10] A pure peptide should ideally present as a single, sharp peak in the chromatogram.

Experimental Protocol:

  • Instrumentation: Standard HPLC system with a UV detector.[11]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[1][11]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[11]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[11]

  • Gradient: A typical gradient might be 10-60% of Mobile Phase B over 20 minutes.[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 40°C.[11]

  • Detection: UV absorbance at 220 nm is commonly used for detecting the peptide bond.[12][11] If the peptide contains aromatic residues like tyrosine, detection at 275-280 nm can also be employed.[12][13]

  • Sample Preparation: The this compound peptide is dissolved in Mobile Phase A at a concentration of 1 mg/mL and filtered through a 0.22 µm filter.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, ensuring the correct product has been made.[1] When coupled with HPLC (LC-MS), it provides a powerful tool for identifying impurities.[5][14][15]

Experimental Protocol:

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used.[16]

  • Method: The eluent from the HPLC is directly introduced into the mass spectrometer.

  • Data Analysis: The mass-to-charge ratio (m/z) of the main peak should correspond to the theoretical molecular weight of this compound (282.29 g/mol ).[17] Additional peaks in the mass spectrum may indicate the presence of impurities, which can be further characterized.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation and purity assessment of peptides.[7][9] 1D NMR (¹H, ¹³C) can provide a basic check of the structure and purity, while 2D NMR experiments (COSY, TOCSY, NOESY) can confirm the amino acid sequence and three-dimensional structure.[7][19]

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Sample Preparation: A high-purity peptide sample (>95%) is typically required.[7] The this compound peptide is dissolved in a deuterated solvent (e.g., D₂O) at a concentration of 0.1-5 mM.[7] The pH of the sample should be carefully adjusted as it can influence chemical shifts.[7]

  • Experiments:

    • 1D ¹H NMR: Provides information on the types and number of protons, which can be used for a preliminary purity check.[7]

    • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, which helps in assigning protons within an amino acid residue.[7]

    • 2D TOCSY (Total Correlation Spectroscopy): Shows all protons within a spin system (i.e., within an amino acid residue).[7]

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (< 5 Å), which is crucial for determining the 3D structure.[7]

Visualizing the Assessment Workflow

The following diagrams illustrate the general workflow for assessing peptide purity and the relationship between the different analytical methods.

PeptidePurityWorkflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Purity Assessment cluster_result Final Product Synthesis Solid-Phase Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification Initial Purification Cleavage->Purification HPLC RP-HPLC Analysis Purification->HPLC Purity Check FinalProduct Lyophilized this compound Purification->FinalProduct MS Mass Spectrometry HPLC->MS Identity Confirmation NMR NMR Spectroscopy HPLC->NMR Structural Confirmation COA Certificate of Analysis HPLC->COA MS->COA NMR->COA

Caption: Workflow for the synthesis and purity assessment of this compound.

AnalyticalMethods cluster_primary Primary Analysis cluster_secondary In-depth Analysis ThrTyr Commercial this compound Sample HPLC HPLC (Purity Percentage) ThrTyr->HPLC MS Mass Spectrometry (Molecular Weight) ThrTyr->MS NMR NMR (Structural Confirmation) ThrTyr->NMR AAA Amino Acid Analysis (Peptide Content) ThrTyr->AAA LCMS LC-MS (Impurity Identification) HPLC->LCMS MS->LCMS

Caption: Interrelationship of analytical methods for peptide purity assessment.

References

Safety Operating Guide

Navigating the Disposal of Thr-Tyr: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, a thorough hazard assessment is crucial. Although L-Threonine and L-Tyrosine are not classified as hazardous substances, the full toxicological properties of the dipeptide Thr-Tyr may not be extensively documented.[1][2][3] Therefore, it should be handled with care, assuming it to be a potentially hazardous chemical.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Use chemical-resistant gloves, such as nitrile.

  • Eye Protection: Wear safety goggles or a face shield.

  • Lab Coat: A buttoned lab coat is essential to protect against skin contact.

All handling should be conducted in a well-ventilated area to minimize the risk of inhalation.[4]

Quantitative Data Summary

The following table summarizes general recommendations for handling and disposing of peptide waste in a laboratory setting. Since specific quantitative data for this compound is unavailable, this information is based on general peptide handling protocols.

ParameterRecommendationRationale
Inactivation Reagent 1 M HCl or 1 M NaOHSufficient to hydrolyze and inactivate the peptide.
Inactivation Ratio 1 part waste to 10 parts inactivation solutionEnsures a sufficient excess of the hydrolyzing agent for complete degradation.[4]
Reaction Time Minimum 24 hours at room temperatureAllows for complete peptide degradation.[4]
Neutralization pH 6.0 - 8.0Ensures the final waste solution is safe for handling and disposal.[4]

Experimental Protocol: Step-by-Step Disposal Procedures

The appropriate method for disposing of this compound waste depends on its form (liquid or solid) and the specific guidelines of your institution. Never dispose of peptides directly down the drain or in regular trash , as this can pose environmental and health risks.[4]

Liquid Waste Disposal (Solutions containing this compound)
  • Inactivation:

    • For solutions containing this compound, chemical inactivation is the recommended first step.

    • Slowly add the liquid peptide waste to a 1 M solution of sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl) in a suitable container. A common ratio is 1 part waste to 10 parts inactivation solution to ensure complete peptide degradation.[4]

    • Gently stir the mixture and allow it to stand for a minimum of 24 hours at room temperature.[4]

  • Neutralization:

    • After the inactivation period, check the pH of the solution.

    • If the solution is acidic (from HCl treatment), slowly add a base (e.g., sodium bicarbonate) until the pH is between 6.0 and 8.0.[4]

    • If the solution is basic (from NaOH treatment), slowly add a weak acid to achieve the same pH range.[4]

  • Collection and Labeling:

    • Transfer the neutralized solution to a properly labeled hazardous waste container.

    • The label should include "Hazardous Waste," the full chemical name ("Threonyl-Tyrosine, inactivated"), and any other known hazards.[4]

  • Storage and Disposal:

    • Store the sealed container in a designated hazardous waste accumulation area.

    • Arrange for pickup and disposal through your institution's certified hazardous waste management service.[4]

Solid Waste Disposal (Contaminated labware, gloves, etc.)
  • Segregation:

    • Collect all solid waste contaminated with this compound, such as pipette tips, gloves, empty vials, and contaminated labware, in a dedicated, clearly labeled, leak-proof hazardous waste container.[4]

  • Labeling:

    • The container should be labeled as "Hazardous Waste" and list the contaminant ("Threonyl-Tyrosine").[4]

  • Storage and Disposal:

    • Store the sealed container in a designated hazardous waste accumulation area.

    • Contact your institution's EHS department for pickup and disposal.[4]

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_start Start cluster_form Determine Waste Form cluster_liquid Liquid Waste Protocol cluster_solid Solid Waste Protocol cluster_end Final Disposal start Identify this compound Waste waste_form Liquid or Solid? start->waste_form inactivate Inactivate with 1M HCl or 1M NaOH waste_form->inactivate Liquid segregate Segregate Contaminated Solid Waste waste_form->segregate Solid neutralize Neutralize to pH 6.0-8.0 inactivate->neutralize collect_liquid Collect in Labeled Hazardous Waste Container neutralize->collect_liquid store Store in Designated Hazardous Waste Area collect_liquid->store collect_solid Collect in Labeled Hazardous Waste Container segregate->collect_solid collect_solid->store dispose Dispose via Institutional EHS Guidelines store->dispose

Caption: Workflow for the proper disposal of this compound waste.

Logical Relationship for Handling Peptides with Unknown Hazards peptide Peptide with Unknown Hazards (e.g., this compound) precaution Assume Potential Hazard peptide->precaution ppe Mandatory PPE (Gloves, Goggles, Lab Coat) precaution->ppe guidelines Follow General Peptide Disposal Protocol precaution->guidelines institutional_rules Adhere to Institutional EHS Regulations ppe->institutional_rules guidelines->institutional_rules safe_disposal Safe and Compliant Disposal institutional_rules->safe_disposal

Caption: Logical relationship for handling peptides with unknown hazards.

References

Essential Safety and Handling Guide for Threonyl-Tyrosine (Thr-Tyr)

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary method for protecting laboratory personnel from hazards associated with chemical handling.[1] The following table summarizes the recommended PPE for handling Thr-Tyr in both lyophilized (powder) and solubilized forms.

PPE CategoryMinimum RequirementRecommended for Higher Risk Scenarios (e.g., large quantities, potential for aerosol generation)
Eye & Face Protection Safety glasses with side-shields (marked with "Z87").[1]Full-face shield or safety goggles for splash hazards.[2]
Hand Protection Disposable nitrile gloves.[3]Double gloving or Silver Shield gloves for enhanced protection.[1][3]
Body Protection Laboratory coat.[3]Chemical-resistant or disposable coveralls.[1]
Respiratory Protection Not generally required for small quantities in a well-ventilated area.[1]A suitable respirator is recommended when handling larger amounts of lyophilized peptide to avoid inhalation or when generating aerosols.[1][4]
Foot Protection Closed-toe shoes.[1]Chemical-resistant boots.[1]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling:

  • Avoid Inhalation: Care should be taken to avoid inhaling the peptide powder.

  • Avoid Contact: Avoid contact with eyes, skin, and clothing.[4]

  • Ventilation: Work in a well-ventilated area. For procedures with a higher risk of aerosolization, use a chemical fume hood.[5]

  • Solubilization: There is no universal solvent for all peptides.[3] The appropriate solvent will depend on the specific experimental requirements.

Storage:

  • Container: Keep the container tightly closed.[4]

  • Temperature: Store in a cool, dry place. A recommended storage temperature is -20°C.[4]

Emergency Procedures

  • Inhalation: If inhaled, move the person to fresh air and keep them comfortable for breathing. Seek medical attention.[4]

  • Skin Contact: In case of skin contact, wash with plenty of water. If irritation occurs, seek medical attention.[4]

  • Eye Contact: In case of eye contact, rinse with plenty of water. If irritation persists, seek medical attention.[4]

  • Ingestion: If swallowed, rinse the mouth with water. Seek medical attention.[4]

  • Spills: For solid spills, sweep up the material carefully to avoid generating dust. For liquid spills, use an absorbent material to contain the spill.[5] Collect all contaminated materials in a designated hazardous waste container.[5]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is essential to prevent environmental release. All waste should be handled in accordance with institutional and local regulations for chemical waste.

  • Solid Waste: All contaminated solid waste, including gloves, pipette tips, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.[1][5]

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a labeled waste container.[1] Do not dispose of down the drain.[6] The container should be clearly labeled as "Hazardous Waste" and list all chemical constituents.[6]

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.[6]

Experimental Workflow and Safety Logic

The following diagrams illustrate the general workflow for handling this compound and the decision-making process for selecting appropriate PPE.

G cluster_workflow Experimental Workflow prep Preparation and Risk Assessment weigh Weighing Lyophilized this compound prep->weigh solubilize Solubilization weigh->solubilize experiment Experimental Use solubilize->experiment cleanup Decontamination and Cleanup experiment->cleanup disposal Waste Disposal cleanup->disposal

A step-by-step workflow for the safe handling of this compound.

PPE selection logic for handling this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。